B1191728 CK-2127107

CK-2127107

Cat. No.: B1191728
Attention: For research use only. Not for human or veterinary use.
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Description

CK-2127107, also known clinically as reldesemtiv, is a next-generation fast skeletal muscle troponin activator (FSTA) investigated for its potential to improve muscle function in various conditions. Its primary mechanism of action involves selectively sensitizing the fast skeletal muscle troponin complex to calcium by slowing the rate of calcium release . This calcium-sensitizing effect increases skeletal muscle force output, particularly at submaximal nerve stimulation frequencies . In human pharmacodynamic studies, this compound significantly amplified the skeletal muscle response to nerve activation in a dose- and frequency-dependent manner, demonstrating up to an approximately 60% increase in peak force at 10 Hz stimulation . Preclinical and clinical research indicates its potential application for addressing muscle weakness and fatigue in diseases such as amyotrophic lateral sclerosis (ALS), spinal muscular atrophy (SMA), and chronic obstructive pulmonary disease (COPD) . Research also suggests potential benefits in models of heart failure where exercise intolerance is linked to skeletal myopathy . The compound has progressed through multiple Phase 1 clinical trials and has been evaluated in Phase 2 studies for these conditions, highlighting its significant research value for investigating novel therapeutic approaches for neuromuscular and other debilitating diseases . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Appearance

Solid powder

Synonyms

CK-2127107;  CK2127107;  CK2127107;  CK-107;  CK 107;  CK107.; Unknown

Origin of Product

United States

Foundational & Exploratory

CK-2127107 mechanism of action on fast skeletal muscle

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of CK-2127107 (Reldesemtiv) on Fast Skeletal Muscle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as reldesemtiv, is a second-generation, selective fast skeletal muscle troponin activator (FSTA) designed to amplify the muscular response to neuronal input. In conditions characterized by muscle weakness and fatigue, such as spinal muscular atrophy (SMA) or amyotrophic lateral sclerosis (ALS), neuromuscular input may be diminished.[1] this compound offers a therapeutic strategy by directly targeting the contractile machinery of the muscle itself. Its mechanism centers on sensitizing the sarcomere to calcium by binding to the fast skeletal troponin complex and slowing the rate of calcium dissociation.[2][3][4] This action leads to a significant increase in muscle force at submaximal stimulation frequencies, which are typical for everyday activities, without impacting maximal force-generating capacity.[5][6] This guide provides a detailed examination of the molecular mechanism, quantitative effects, and key experimental protocols used to characterize this compound.

The Core Mechanism: Targeting the Troponin Complex

Skeletal muscle contraction is initiated by the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, which then binds to the troponin complex on the actin thin filament.[1] This binding event triggers a conformational change that moves tropomyosin, exposing myosin-binding sites on actin and allowing for cross-bridge cycling and force generation. The troponin complex is the key calcium sensor in this process.[7]

This compound exerts its effect by directly modulating the function of this complex.[8][9]

  • Selective Binding: The compound selectively binds to the fast skeletal troponin complex .[10][11] It shows little to no effect on slow skeletal or cardiac muscle isoforms, which is a critical feature for therapeutic safety, avoiding unwanted cardiac effects.[1][4][7] Computational and experimental studies suggest the binding site is a hydrophobic pocket located at the interface between the regulatory domain of troponin C (TnC) and the "switch" region of troponin I (TnI).[7]

  • Slowing Calcium Dissociation: The primary molecular action of this compound is to slow the rate of calcium release from fast skeletal TnC.[2][3][4] By stabilizing the Ca²⁺-bound state of troponin, the compound effectively increases the affinity of the complex for calcium.[7][12]

  • Calcium Sensitization: This slowing of Ca²⁺ dissociation sensitizes the entire sarcomere to calcium.[3][13] Consequently, for any given submaximal concentration of intracellular calcium, more troponin complexes are in an "active" state, leading to a greater degree of thin filament activation and increased force production.

  • Amplification of Submaximal Force: The functional result is a leftward shift in the force-calcium relationship, meaning less calcium is required to achieve a given level of muscle force.[1][13][14] This translates to an amplification of muscle force specifically at submaximal nerve stimulation frequencies, which are used for most voluntary movements.[4][5]

Below is a diagram illustrating this signaling pathway.

CK-2127107_Mechanism_of_Action cluster_Neuron Motor Neuron cluster_MuscleCell Fast Skeletal Muscle Fiber MotorNeuron Neuronal Input SR Sarcoplasmic Reticulum (SR) MotorNeuron->SR Action Potential Triggers Release Ca2_ion Ca²⁺ SR->Ca2_ion Release Troponin Troponin Complex (TnC, TnI, TnT) Ca2_ion->Troponin Binds to TnC Troponin->Ca2_ion Slows Ca²⁺ Dissociation ActinMyosin Actin-Myosin Cross-Bridge Cycling Troponin->ActinMyosin Activates Force ↑ Submaximal Force ActinMyosin->Force CK2127107 This compound CK2127107->Troponin Binds & Stabilizes Ca²⁺-Bound State

Caption: Mechanism of this compound in sensitizing the sarcomere to calcium.

Quantitative Data Presentation

The effects of this compound and related FSTAs have been quantified across various in vitro and in vivo models.

Table 1: In Vitro Potency and Binding Affinity of FSTAs
CompoundAssayParameterValueSource
Reldesemtiv (this compound)Fast Skeletal Myofibril ActivationEC₅₀3.4 µM[10]
CK-2017357Myofibril ATPase ActivityEC₅₀390 ± 17 nM[1]
CK-2017357Isothermal Titration CalorimetryK_d40 ± 6 nM[1]
CK-2017357 (20 µM)Ca²⁺ Release from Troponin ComplexControl Rate14.7 s⁻¹[1]
Treated Rate4.0 s⁻¹[1]
Table 2: Effect of FSTAs on Skinned Muscle Fiber Contractility
CompoundMuscle FiberParameterControlTreatedSource
CK-2017357 (5.0 µM)Rabbit Psoas (Fast)pCa₅₀5.61 ± 0.016.52 ± 0.02[1]
This compound (3 µM)Rat EDLForce-Ca²⁺ RelationshipBaselineSignificant leftward shift[13][14]
This compound (30 µM)Rat DiaphragmCa²⁺ SensitivityLower in HF modelSignificantly Increased[13]
Table 3: Pharmacodynamic Effects of this compound/Reldesemtiv in Humans
Study PopulationMuscle / TestStimulationParameterEffect of DrugSource
Healthy VolunteersTibialis Anterior10 Hz Nerve StimulationPeak Force~60% increase[4]
SMA Patients (450 mg BID)6 Minute Walk DistanceSubmaximal ExerciseChange from Baseline (8 wks)+24.89 meters (vs. placebo)[15]
SMA Patients (450 mg BID)Maximal Expiratory PressureRespiratory Muscle StrengthChange from Baseline (8 wks)+13.15 cm H₂O (vs. placebo)[15]

Experimental Protocols

Characterization of FSTAs like this compound relies on a suite of specialized assays. The methodologies for key experiments are detailed below.

Skinned Muscle Fiber Force-pCa Relationship

This assay directly measures the effect of a compound on the calcium sensitivity of the contractile apparatus.

Methodology:

  • Fiber Preparation: Single muscle fibers or small bundles are dissected from fast-twitch muscles (e.g., rabbit psoas, rat extensor digitorum longus [EDL]).[1][6] The fiber membrane is chemically "skinned" (permeabilized) using detergents (e.g., Triton X-100) to allow direct experimental control of the intracellular environment.

  • Apparatus: The skinned fiber is attached between a force transducer and a motor. The preparation is mounted on a system that allows for rapid transfer between a series of solutions with precisely controlled ionic compositions.

  • Solutions: A set of "relaxing" (low Ca²⁺, high EGTA) and "activating" (high Ca²⁺) solutions are prepared.[6] Submaximal activating solutions with varying free Ca²⁺ concentrations (expressed as pCa, the negative log of the molar Ca²⁺ concentration) are created by mixing the relaxing and activating solutions.[6] The test compound (e.g., this compound) is added to these solutions.

  • Data Acquisition: The fiber is sequentially bathed in solutions of increasing calcium concentration (decreasing pCa), and the steady-state isometric force is recorded at each step.

  • Analysis: The recorded force at each pCa is normalized to the maximal force (typically at pCa 4.5). The resulting data are plotted to generate a force-pCa curve. The pCa required to produce 50% of maximal force (pCa₅₀) is calculated by fitting the data to the Hill equation. A leftward shift in the curve and an increase in the pCa₅₀ value in the presence of the compound indicate an increase in calcium sensitivity.[1]

Myofibril ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by myofibrils, which is directly proportional to the extent of actin-myosin cross-bridge cycling.

Methodology:

  • Myofibril Isolation: Fast skeletal myofibrils are prepared from a source like rabbit psoas muscle through homogenization and differential centrifugation.[1]

  • Assay System: A coupled-enzyme system is used to measure steady-state ATPase activity.[1] The hydrolysis of ATP to ADP by myosin is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

  • Measurement: The reaction is initiated in a multi-well plate containing myofibrils, buffered solutions with fixed calcium concentrations (e.g., pCa 6.0 for submaximal activation), and varying concentrations of this compound.[1] The rate of ATP hydrolysis is determined by monitoring the decrease in NADH absorbance at 340 nm using a spectrophotometer.

  • Analysis: The ATPase rates are plotted against the compound concentration to determine the EC₅₀, the concentration that produces 50% of the maximal response.[1] Selectivity is confirmed by testing against slow skeletal and cardiac myofibrils, where little to no activity is expected.[1]

Calcium Release Kinetics from Troponin Complex

This experiment directly measures the molecular action of the drug on its target.

Methodology:

  • Protein Preparation: The fast skeletal troponin complex (TnC, TnI, TnT) is purified or recombinantly expressed.

  • Assay Principle: A fluorescent calcium chelator (e.g., Quin-2) is used to monitor the release of Ca²⁺ from the troponin complex.[1]

  • Stopped-Flow Fluorimetry: The Ca²⁺-loaded troponin complex (with or without pre-incubation with this compound) is rapidly mixed with a solution containing a high concentration of the chelator in a stopped-flow instrument.

  • Data Acquisition: As Ca²⁺ dissociates from troponin, it is bound by the chelator, resulting in a change in fluorescence. This change is monitored over time with high temporal resolution.

  • Analysis: The rate of fluorescence change is fitted to an exponential function to determine the rate constant (k_off) for calcium release. A decrease in this rate constant in the presence of this compound provides direct evidence that the compound slows calcium dissociation.[1]

The workflow for a typical preclinical characterization is outlined in the diagram below.

Experimental_Workflow cluster_invitro In Vitro / Biochemical Characterization cluster_invivo In Vivo / Preclinical Models A1 Isolate Troponin Complex A2 Stopped-Flow Assay A1->A2 A3 Determine Ca²⁺ Dissociation Rate (k_off) A2->A3 D1 Animal Model (e.g., Heart Failure Rat) A3->D1 Confirms Mechanism B1 Isolate Myofibrils B2 ATPase Activity Assay B1->B2 B3 Determine Potency (EC₅₀) B2->B3 B3->D1 Informs Dosing C1 Isolate Single Muscle Fibers C2 Skinned Fiber Force Assay C1->C2 C3 Determine Ca²⁺ Sensitivity (pCa₅₀) C2->C3 C3->D1 Confirms Cellular Effect D2 Administer this compound D1->D2 D3 Measure Exercise Performance (e.g., Rotarod Running Time) D2->D3 D4 Assess In Situ Muscle Function (Force-Frequency Relationship) D2->D4

Caption: Preclinical workflow for characterizing a fast skeletal troponin activator.

Conclusion

This compound (reldesemtiv) represents a targeted therapeutic approach to treating muscle weakness by directly enhancing the efficiency of the muscle's contractile machinery. Its mechanism of action is centered on the allosteric modulation of the fast skeletal troponin complex, leading to calcium sensitization and the amplification of force production during submaximal effort. The comprehensive in vitro and in vivo data confirm this mechanism, demonstrating a clear translation from molecular effect to functional improvement in preclinical models and humans. For researchers and drug developers, this class of molecules provides a compelling strategy for addressing conditions of neuromuscular compromise where the final common pathway of weakness can be targeted downstream of the primary pathology.

References

Reldesemtiv: A Fast Skeletal Muscle Troponin Activator - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reldesemtiv (formerly CK-2127107) is a second-generation, orally bioavailable, selective fast skeletal muscle troponin activator (FSTA) designed to increase skeletal muscle contractility. It acts by sensitizing the sarcomere to calcium, thereby amplifying the muscle's response to neuronal signals. This mechanism holds therapeutic potential for conditions characterized by muscle weakness and fatigue, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA). Developed by Cytokinetics in collaboration with Astellas, Reldesemtiv has undergone extensive preclinical and clinical evaluation. While it demonstrated promising preclinical activity and target engagement in early clinical trials, it ultimately did not meet its primary endpoints in Phase 3 trials for ALS, leading to the discontinuation of its development for this indication. This technical guide provides an in-depth overview of Reldesemtiv, its mechanism of action, a summary of key preclinical and clinical data, and detailed experimental methodologies.

Introduction

Skeletal muscle weakness and fatigue are debilitating symptoms of numerous neuromuscular diseases, significantly impacting patients' quality of life. These symptoms often arise from impaired neuronal input to the muscle. Reldesemtiv was developed to address this by directly targeting the contractile machinery of the muscle fiber, independent of the neuromuscular junction. As a fast skeletal muscle troponin activator, Reldesemtiv was designed to amplify the force-generating capacity of muscle at submaximal nerve stimulation frequencies, which are crucial for everyday activities.[1] This document serves as a comprehensive technical resource on Reldesemtiv for the scientific community.

Mechanism of Action

Reldesemtiv's mechanism of action centers on its interaction with the fast skeletal muscle troponin complex, a key regulator of muscle contraction.

The Troponin Complex and Muscle Contraction

The troponin complex consists of three subunits: Troponin C (TnC), the calcium sensor; Troponin I (TnI), the inhibitory subunit; and Troponin T (TnT), which links the complex to tropomyosin.[2] In resting muscle, the troponin-tropomyosin complex blocks the myosin-binding sites on actin filaments. Upon neuronal stimulation, calcium is released from the sarcoplasmic reticulum and binds to TnC. This binding induces a conformational change in the troponin complex, causing tropomyosin to move and expose the myosin-binding sites on actin, thereby initiating muscle contraction.

Reldesemtiv's Interaction with Troponin

Reldesemtiv selectively binds to the fast skeletal muscle troponin complex.[3] Computational studies suggest that Reldesemtiv binding potentiates the compacting of Troponin C, which is thought to slow the rate of calcium release from the subunit.[2] This sensitizes the sarcomere to calcium, meaning that less calcium is required to initiate and sustain a muscle contraction. The result is an increase in muscle force at submaximal calcium concentrations, which corresponds to the physiological state during many daily activities.[3]

The following diagram illustrates the proposed signaling pathway of Reldesemtiv's action.

Reldesemtiv_Mechanism cluster_muscle_fiber Skeletal Muscle Fiber Reldesemtiv Reldesemtiv Troponin_Complex Fast Skeletal Troponin Complex (TnC, TnI, TnT) Reldesemtiv->Troponin_Complex Binds to Ca_Release Slowing of Ca2+ Release from TnC Troponin_Complex->Ca_Release Induces Ca_Sensitivity Increased Ca2+ Sensitivity of Sarcomere Ca_Release->Ca_Sensitivity Muscle_Contraction Amplified Muscle Contraction at Submaximal Stimulation Ca_Sensitivity->Muscle_Contraction

Reldesemtiv's Mechanism of Action.

Preclinical Data

Reldesemtiv demonstrated robust activity in a variety of preclinical models, supporting its progression to clinical trials.

In Vitro Skinned Fiber Assays

In skinned muscle fiber preparations, where the cell membrane is removed to allow direct manipulation of the intracellular environment, Reldesemtiv demonstrated a leftward shift in the force-calcium relationship in fast skeletal muscle fibers. This indicates an increased sensitivity to calcium. The DF30, defined as the concentration of the compound that increases muscle force by 30% at a calcium concentration that produces a 25% maximal response, was 13.7 μM for an early compound in the series.[4]

In Vivo and In Situ Muscle Function

In animal models, Reldesemtiv increased skeletal muscle force in response to nerve stimulation.[1] In a rat model of heart failure, it improved exercise tolerance.[1] In mouse models of SMA, single doses of Reldesemtiv increased submaximal skeletal muscle force and power and delayed the onset of muscle fatigue.[1][5] Preclinical studies also showed that combining Reldesemtiv with SMN upregulators (therapies for SMA) resulted in a significant increase in muscle force compared to the SMN upregulator alone.[5]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Reldesemtiv [4]

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Plasma Protein Binding (% unbound)
Rat (female)241.345
Dog221.925
Monkey131.326

Clinical Data

Reldesemtiv has been evaluated in multiple clinical trials involving healthy volunteers and patients with SMA and ALS.

Phase 1 Studies in Healthy Volunteers

In Phase 1 trials with 110 healthy volunteers, Reldesemtiv was found to be safe and well-tolerated at single doses up to 4000 mg.[6] It demonstrated a dose-proportional increase in exposure. The median apparent plasma terminal elimination half-life ranged from 3–4 hours at lower doses (30-270 mg) to 9–14 hours at higher doses (500-4000 mg).[4] Pharmacodynamic assessments showed a dose-dependent increase in muscle force in response to nerve stimulation.[6]

Phase 2 Study in Spinal Muscular Atrophy (SMA)

A Phase 2 trial (NCT02644668) evaluated Reldesemtiv in 70 patients with Type II, III, or IV SMA.[7]

Table 2: Key Efficacy Results from the Phase 2 SMA Trial [8]

EndpointDoseChange from Baseline vs. Placebop-value
6-Minute Walk Distance (6MWD) 150 mg twice daily+7.72 meters (at 8 weeks)0.4684
450 mg twice daily+24.89 meters (at 8 weeks)0.0584
Maximal Expiratory Pressure (MEP) 150 mg twice daily+11.69 cm H₂O (at 8 weeks)0.0378
450 mg twice dailyNot ReportedNot Reported

A statistically significant concentration-response relationship was observed for the change from baseline in 6MWD.[8]

Table 3: Pharmacokinetic Parameters in SMA Patients (Week 8) [7]

DoseCmax (ng/mL)AUC0-12h (ng*h/mL)
150 mg twice daily1480 ± 71011400 ± 5400
450 mg twice daily4130 ± 192033800 ± 14600
FORTITUDE-ALS Phase 2b Study in Amyotrophic Lateral Sclerosis (ALS)

The FORTITUDE-ALS trial (NCT03160898) was a Phase 2b study that enrolled 458 patients with ALS.[9]

Table 4: Primary and Key Secondary Endpoints in the FORTITUDE-ALS Trial [9][10]

EndpointResultp-value
Primary: Change from baseline in Slow Vital Capacity (SVC) Did not meet statistical significance for dose-response relationship0.11
Secondary: Change from baseline in ALSFRS-R Did not meet statistical significance for dose-response relationship0.09
Secondary: Slope of Muscle Strength Mega-Score Did not meet statistical significance for dose-response relationship0.31

Although the primary and secondary endpoints were not met, post-hoc analyses of pooled data showed trends favoring Reldesemtiv.[9]

COURAGE-ALS Phase 3 Study in Amyotrophic Lateral Sclerosis (ALS)

The COURAGE-ALS trial (NCT04944784) was a Phase 3 study designed to confirm the efficacy of Reldesemtiv in ALS.[11][12] The trial was terminated for futility based on the recommendation of the Data Monitoring Committee.[13]

Table 5: Primary Endpoint in the COURAGE-ALS Trial [14]

EndpointResultp-value
Change in ALSFRS-R score from baseline to week 24 -1.1 (favoring placebo)0.04

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of Reldesemtiv.

Skinned Single Muscle Fiber Assay

This in vitro assay is used to directly assess the effect of a compound on the contractile properties of muscle fibers.

Skinned_Fiber_Assay_Workflow A 1. Muscle Biopsy (e.g., rabbit psoas) B 2. Fiber Isolation and Skinning (removal of sarcolemma) A->B C 3. Mounting of Fiber between force transducer and motor B->C D 4. Incubation in Solutions with varying [Ca2+] and Reldesemtiv C->D E 5. Measurement of Isometric Force D->E F 6. Data Analysis: Force-pCa Relationship E->F

Skinned Single Muscle Fiber Assay Workflow.

Detailed Methodology:

  • Muscle Preparation: A small bundle of muscle fibers is dissected from a fast skeletal muscle (e.g., rabbit psoas).[15]

  • Fiber Skinning: The sarcolemma of individual muscle fibers is chemically or mechanically removed to allow direct access to the contractile proteins.[15]

  • Mounting: A single skinned fiber is mounted between a force transducer and a motor.[15]

  • Experimental Solutions: The fiber is sequentially bathed in solutions with precisely controlled concentrations of calcium (pCa) and the test compound (Reldesemtiv).[16]

  • Force Measurement: The isometric force generated by the fiber at each calcium concentration is recorded.[16]

  • Data Analysis: The force-pCa relationship is plotted to determine the effect of the compound on calcium sensitivity (pCa₅₀) and maximal force.[16]

In Vivo Plantar Flexor Muscle Force Measurement

This preclinical assay measures muscle force in a living animal in response to nerve stimulation.

InVivo_Muscle_Force_Workflow A 1. Anesthetize Animal (e.g., mouse) B 2. Position Animal in Apparatus with foot secured to a footplate A->B C 3. Place Stimulating Electrodes on Sciatic Nerve B->C D 4. Administer Reldesemtiv or Vehicle C->D E 5. Stimulate Nerve with Varying Frequencies D->E F 6. Measure Plantar Flexor Muscle Torque E->F G 7. Data Analysis: Force-Frequency Relationship F->G

In Vivo Plantar Flexor Muscle Force Workflow.

Detailed Methodology:

  • Animal Preparation: The animal (e.g., a mouse) is anesthetized.[17]

  • Positioning: The animal is placed in a specialized apparatus with its foot secured to a footplate connected to a force transducer.[17]

  • Nerve Stimulation: Electrodes are placed to stimulate the sciatic nerve.[18]

  • Compound Administration: Reldesemtiv or a vehicle is administered.

  • Stimulation Protocol: The sciatic nerve is stimulated with a range of frequencies (e.g., 10-200 Hz) to elicit muscle contractions.[5]

  • Force Measurement: The torque produced by the plantar flexor muscles is measured.[17]

  • Data Analysis: A force-frequency curve is generated to assess the effect of the compound on muscle force at different stimulation frequencies.[5]

Key Clinical Outcome Measures

The following are standardized protocols for key endpoints used in the clinical evaluation of Reldesemtiv.

  • Six-Minute Walk Test (6MWD): This test measures the distance a patient can walk on a flat, hard surface in six minutes. It is an indicator of exercise capacity and endurance. Standardized encouragement is given at specific intervals.

  • Maximal Expiratory Pressure (MEP): MEP is a measure of the strength of the expiratory muscles. The patient exhales with maximal effort against a closed airway, and the peak pressure is recorded.

  • ALS Functional Rating Scale-Revised (ALSFRS-R): This is a questionnaire that assesses the patient's ability to perform daily activities. It is a validated measure of disease progression in ALS.

Conclusion

Reldesemtiv is a well-characterized fast skeletal muscle troponin activator with a clear mechanism of action. It demonstrated the ability to increase muscle force in preclinical models and showed target engagement in early human studies. While the clinical development of Reldesemtiv for ALS was discontinued (B1498344) due to a lack of efficacy in a Phase 3 trial, the extensive research conducted provides valuable insights into the therapeutic potential and challenges of targeting the sarcomere to improve muscle function in neuromuscular diseases. The data and methodologies presented in this whitepaper serve as a comprehensive resource for researchers in the field of muscle biology and drug development.

References

An In-depth Technical Guide to the Binding Site of CK-2127107 on the Troponin Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-2127107, also known as reldesemtiv, is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle force production at submaximal stimulation frequencies. Its mechanism of action involves sensitizing the sarcomere to calcium by interacting with the troponin complex. This technical guide provides a detailed overview of the current understanding of the this compound binding site on the troponin complex, supported by available data, experimental methodologies, and visual representations.

The Troponin Complex: The Regulatory Hub of Muscle Contraction

The troponin complex is a heterotrimeric protein complex essential for the calcium-mediated regulation of skeletal and cardiac muscle contraction. It is situated on the thin filament of the sarcomere and consists of three subunits:

  • Troponin C (TnC): The calcium-binding subunit.

  • Troponin I (TnI): The inhibitory subunit that binds to actin and prevents muscle contraction in the absence of calcium.

  • Troponin T (TnT): The tropomyosin-binding subunit that anchors the troponin complex to tropomyosin.

The binding of calcium to TnC initiates a series of conformational changes within the troponin complex, leading to the movement of tropomyosin and the exposure of myosin-binding sites on actin, thereby enabling muscle contraction.

The Binding Site of this compound: A Computational Perspective

While a definitive experimental structure of this compound bound to the troponin complex has yet to be published, computational modeling and molecular dynamics simulations have provided significant insights into its putative binding site and mechanism of action.

A key computational study suggests that this compound binds to a pocket formed at the interface of the troponin subunits, with critical interactions within the "switch region" of the fast skeletal troponin I (fsTnI) subunit . This interaction is believed to potentiate the compacting of troponin C, which in turn slows the release of calcium and sensitizes the myofibril to it.[1]

The study identified several key amino acid residues within fsTnI that are predicted to contribute significantly to the binding of this compound. These interactions are a mix of hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions.[1]

Key Interacting Residues

The following table summarizes the key residues in the switch region of troponin I identified through computational analysis as being crucial for the interaction with this compound, along with their predicted contribution to the free binding energy.[1]

Troponin SubunitResiduePredicted Contribution to Free Binding Energy (kcal/mol)
Troponin IArg113-3.96
Troponin IMet116-2.23
Troponin IVal114-1.28
Troponin IMet121-0.63

Quantitative Data

Direct, experimentally determined binding affinity data (e.g., Kd) for this compound with the isolated troponin complex or its subunits are not yet publicly available. However, functional data and binding data for a related first-generation FSTA provide valuable context.

Functional Activity of this compound
ParameterDescriptionValueReference
EC50 Concentration for 50% of maximal activation of fast skeletal myofibrils.3.4 µM
AC40 Concentration that produces a 40% increase in myofibril ATPase activity at 25% of the maximal calcium concentration.Not Specified
Binding Affinity of a First-Generation FSTA (CK-2017357)

Isothermal titration calorimetry (ITC) has been used to determine the binding affinity of a first-generation fast skeletal troponin activator, CK-2017357, to the fast skeletal troponin complex.[2]

CompoundMethodBinding Affinity (Kd)Reference
CK-2017357Isothermal Titration Calorimetry (ITC)40 ± 6 nM[2]

Experimental Protocols

The determination of the binding site and affinity of a small molecule like this compound to the troponin complex involves a combination of computational and experimental techniques.

Computational Modeling and Molecular Dynamics Simulation

This in silico approach was instrumental in proposing the binding site of reldesemtiv.[1]

Methodology:

  • System Preparation: The X-ray crystal structure of the troponin complex is obtained from the Protein Data Bank (PDB). The 3D structure of this compound is generated and optimized.

  • Molecular Docking: The this compound molecule is docked into the troponin complex structure to predict the most favorable binding poses.

  • Molecular Dynamics (MD) Simulation: The docked complex is subjected to MD simulations to observe the dynamic behavior of the ligand-protein interaction over time in a simulated physiological environment. This helps to assess the stability of the binding and identify key interacting residues.

  • Free Binding Energy Calculations: Techniques like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method are used to calculate the free energy of binding and to dissect the energetic contributions of individual amino acid residues to the interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[3][4]

Methodology:

  • Sample Preparation: Purified fast skeletal troponin complex is placed in the sample cell of the calorimeter. A solution of this compound is loaded into the titration syringe.

  • Titration: The this compound solution is injected in small, precise aliquots into the troponin solution.

  • Heat Measurement: The heat released or absorbed during the binding event after each injection is measured by the instrument.

  • Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and other thermodynamic parameters.

Visualizations

Signaling Pathway of Muscle Contraction Regulation

Muscle_Contraction_Regulation cluster_thin_filament Thin Filament Actin Actin Contraction Muscle Contraction Tropomyosin Tropomyosin Tropomyosin->Actin Moves to expose Myosin Binding Sites Troponin_Complex Troponin Complex (TnC, TnI, TnT) Troponin_Complex->Tropomyosin Conformational Change Ca2 Ca²⁺ Ca2->Troponin_Complex Binds to TnC Myosin Myosin Head Myosin->Actin Binds Myosin->Contraction Power Stroke

Caption: Regulation of muscle contraction by the troponin complex and calcium.

Proposed Binding Site of this compound

CK2127107_Binding_Site cluster_troponin Fast Skeletal Troponin Complex cluster_binding_pocket Putative Binding Pocket TnC Troponin C (TnC) (Calcium Sensor) TnT Troponin T (TnT) (Tropomyosin Binding) TnC->TnT Interaction TnI Troponin I (TnI) (Inhibitory Subunit) TnI->TnC Interaction TnI->TnT Interaction TnI_Switch TnI Switch Region (Arg113, Val114, Met116, Met121) CK2127107 This compound CK2127107->TnI_Switch Binds to

Caption: Proposed binding site of this compound in the TnI switch region.

Experimental Workflow for Binding Site Determination

Experimental_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation Docking Molecular Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Energy Free Binding Energy Calculation MD_Sim->Binding_Energy Mutagenesis Site-Directed Mutagenesis Binding_Energy->Mutagenesis Identifies key residues for mutation end_comp end_comp Binding_Energy->end_comp ITC Isothermal Titration Calorimetry (ITC) SPR Surface Plasmon Resonance (SPR) Mutagenesis->ITC Validates importance of residues Crystallography X-ray Crystallography / NMR Crystallography->Docking Confirms binding pose end_exp end_exp Crystallography->end_exp start start->Docking

Caption: Workflow for identifying and validating small molecule binding sites.

References

The Effect of CK-2127107 (Reldesemtiv) on Calcium Sensitivity in Fast Skeletal Muscle Fibers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CK-2127107 (also known as reldesemtiv), a novel fast skeletal muscle troponin activator (FSTA). It details the molecule's mechanism of action, its quantifiable effects on the calcium sensitivity of the contractile apparatus, and the experimental protocols used to determine these effects.

Introduction

This compound is a second-generation small molecule FSTA developed to amplify the response of skeletal muscle to neuronal signals.[1][2][3] It is designed for the potential treatment of diseases associated with muscle weakness and fatigue, such as spinal muscular atrophy (SMA) and amyotrophic lateral sclerosis (ALS).[4][5][6] The core mechanism of this compound is not to increase the influx of calcium, but to sensitize the muscle's contractile machinery—the sarcomere—to the calcium that is already present.[7][8][9] This guide focuses specifically on the direct effects of this compound on the calcium sensitivity of isolated fast-twitch muscle fibers.

Mechanism of Action: Sensitizing the Sarcomere

The contraction of skeletal muscle is initiated when calcium ions (Ca²⁺) bind to the troponin complex, a key regulatory protein on the actin thin filament.[8][9] this compound exerts its effect by selectively binding to the fast skeletal troponin complex.[10] This binding event slows the rate at which calcium dissociates from troponin C (kₒff).[6][8][11]

By prolonging the time that troponin C remains in its calcium-bound, activated state, this compound increases the probability of cross-bridge formation between actin and myosin at any given submaximal calcium concentration. This results in a "leftward shift" of the force-pCa relationship, a hallmark of increased calcium sensitivity. Consequently, for a given frequency of nerve stimulation, which corresponds to a specific level of calcium release, the muscle fiber produces more force.[1][3]

CK-2127107_Mechanism_of_Action cluster_0 Sarcomere Environment cluster_1 Troponin Complex Ca Ca²⁺ TnC Troponin C (TnC) Ca->TnC Binds TnI Troponin I (TnI) TnC->TnI Conformational Change Tm Tropomyosin (Tm) TnI->Tm Moves Actin Actin Tm->Actin Uncovers Myosin Binding Sites Myosin Myosin Head Actin->Myosin Cross-Bridge Formation Myosin->Actin Power Stroke (Force) Force Increased Force (at submaximal Ca²⁺) CK107 This compound CK107->TnC Binds to Complex, Slows Ca²⁺ Dissociation Experimental_Workflow cluster_prep Fiber Preparation cluster_exp Force Measurement cluster_analysis Data Analysis Dissect 1. Dissect Muscle (e.g., EDL) Bundle 2. Prepare Fiber Bundles Dissect->Bundle Skin 3. Permeabilize (Skin) Fibers Bundle->Skin Store 4. Store at -20°C Skin->Store Isolate 5. Isolate Single Fiber Store->Isolate Mount 6. Mount Fiber on Apparatus Isolate->Mount pCa_Series 7. Expose to pCa Solutions (Control) Mount->pCa_Series Record_Force1 8. Record Isometric Force pCa_Series->Record_Force1 pCa_Series_Drug 9. Expose to pCa Solutions (+ this compound) Record_Force1->pCa_Series_Drug Record_Force2 10. Record Isometric Force pCa_Series_Drug->Record_Force2 Normalize 11. Normalize Force to F_max Record_Force2->Normalize Plot 12. Plot Force vs. pCa Normalize->Plot Fit 13. Fit with Hill Equation Plot->Fit Determine 14. Determine pCa50 & nH Fit->Determine Logical_Relationship Start Muscle Weakness (Reduced Neuronal Input) Drug Administer this compound Start->Drug Mechanism This compound binds to fast skeletal troponin complex Drug->Mechanism Effect1 Rate of Ca²⁺ dissociation from Troponin C is slowed Mechanism->Effect1 Effect2 Increased Ca²⁺ Sensitivity of the Sarcomere (Leftward pCa-Force Shift) Effect1->Effect2 Outcome1 More force generated at submaximal [Ca²⁺] Effect2->Outcome1 Outcome2 Amplified Muscle Response to Submaximal Nerve Frequencies Outcome1->Outcome2 Goal Improved Muscle Function & Performance Outcome2->Goal

References

An In-depth Technical Guide to the Molecular Interactions of CK-2127107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-2127107, also known as reldesemtiv, is a novel, selective, fast skeletal muscle troponin activator (FSTA) designed to increase skeletal muscle contractility. It represents a promising therapeutic approach for conditions associated with muscle weakness and fatigue, such as spinal muscular atrophy (SMA) and amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the molecular interactions of this compound, detailing its mechanism of action, binding characteristics, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions by directly interacting with the fast skeletal troponin complex, a key regulatory component of muscle contraction.[1][2][3] Its primary mechanism involves slowing the rate of calcium release from the troponin complex.[1][3][4][5] This action sensitizes the sarcomere, the fundamental unit of muscle contraction, to calcium.[1][3][4] By increasing the sensitivity of the troponin complex to calcium, this compound amplifies the muscle's response to nerve signals, leading to an increase in skeletal muscle force at submaximal nerve stimulation rates.[6] This targeted action on fast skeletal muscle fibers allows for enhanced muscle contractility without significantly affecting slow skeletal or cardiac muscle.[6]

Signaling Pathway and Molecular Interactions

The interaction of this compound with the troponin complex initiates a cascade of events that ultimately leads to increased muscle force. The following diagram illustrates this signaling pathway.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cell Muscle Fiber Nerve_Signal Nerve Signal (Action Potential) Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum Nerve_Signal->Ca_Release Depolarization Troponin_Complex Fast Skeletal Troponin Complex (Troponin C, I, T) Ca_Release->Troponin_Complex Ca²⁺ binds to Troponin C Tropomyosin_Shift Tropomyosin Conformational Shift Troponin_Complex->Tropomyosin_Shift Initiates CK2127107 This compound CK2127107->Troponin_Complex Binds to complex, slows Ca²⁺ off-rate Actin_Myosin_Binding Actin-Myosin Cross-Bridge Formation Tropomyosin_Shift->Actin_Myosin_Binding Exposes myosin binding sites on actin Muscle_Contraction Increased Muscle Force Production Actin_Myosin_Binding->Muscle_Contraction Power stroke

This compound enhances muscle contraction by modulating the troponin complex.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the molecular interactions and effects of this compound.

ParameterValueMethodSource
Binding Affinity (Kd) 3.0 ± 0.06 µMIsothermal Titration Calorimetry (ITC)Unpublished Data
Binding Stoichiometry ~1:1 (this compound:Troponin)Isothermal Titration Calorimetry (ITC)Unpublished Data
AssayKey Finding
Myofibril ATPase Activity Leftward shift in the pCa-force relationship, indicating Ca²⁺ sensitization.
Skinned Fiber Tension Increased muscle tension at submaximal Ca²⁺ concentrations.
In Situ Muscle Force (Rat) Dose-dependent increase in muscle force at subtetanic nerve stimulation.
Phase 1 Clinical Trial Dose-dependent increase in tibialis anterior muscle force in humans.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

This protocol was used to determine the binding affinity and stoichiometry of this compound to the fast skeletal troponin complex.

ITC Experimental Workflow Preparation 1. Prepare Solutions - 50 µM rabbit fast skeletal troponin complex - 300 µM this compound - Buffer: 12 mM K-Pipes (pH 6.8), 100 mM KCl,  250 µM CaCl₂, 5 mM β-mercaptoethanol, 3% DMSO Loading 2. Load Calorimeter - Troponin solution into the sample cell. - this compound solution into the injection syringe. Preparation->Loading Titration 3. Perform Titration - Temperature: 25°C - Injections: 10 µL every 300 seconds. Loading->Titration Data_Acquisition 4. Measure Heat Change - Detect heat released or absorbed upon binding. Titration->Data_Acquisition Analysis 5. Data Analysis - Integrate heat peaks. - Fit data to a single-site binding model to determine Kd, ΔH, and stoichiometry. Data_Acquisition->Analysis

Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Myofibril ATPase Activity Assay

This assay measures the effect of this compound on the calcium-dependent ATPase activity of muscle myofibrils.

  • Preparation of Myofibrils : Isolate fast skeletal muscle myofibrils from rabbit muscle.

  • Assay Buffer : 12 mM Pipes (pH 6.8), 2 mM MgCl₂, 1 mM DTT, and 60 mM KCl.

  • Enzyme-Coupled System : Utilize a pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase-coupled enzyme system to monitor ATP hydrolysis.

  • Procedure :

    • Incubate myofibrils in the assay buffer with varying concentrations of free calcium (pCa).

    • Add this compound (or DMSO as a control) to the reaction mixture.

    • Monitor the change in absorbance at 340 nm at 25°C using a plate reader to determine the rate of ATP hydrolysis.

  • Data Analysis : Plot ATPase activity as a function of pCa to determine the pCa₅₀ (the pCa at which half-maximal activation occurs).

ATPase Assay Workflow Isolate 1. Isolate Myofibrils (Rabbit fast skeletal muscle) Prepare 2. Prepare Reaction Mix - Assay Buffer - Coupled Enzyme System - Varying [Ca²⁺] Isolate->Prepare Incubate 3. Add Compound - this compound or DMSO Prepare->Incubate Measure 4. Measure Absorbance - Monitor NADH oxidation at 340 nm (25°C) Incubate->Measure Analyze 5. Analyze Data - Plot ATPase activity vs. pCa - Determine pCa₅₀ Measure->Analyze

Workflow for the Myofibril ATPase Activity Assay.
Skinned Muscle Fiber Tension Assay

This experiment assesses the direct effect of this compound on the force-generating capacity of muscle fibers.

  • Fiber Preparation : Isolate single fast skeletal muscle fibers from rat or rabbit and chemically "skin" them to remove the sarcolemma.

  • Solutions :

    • Relaxing Solution : High concentration of EGTA to chelate calcium.

    • Activating Solution : High concentration of calcium to induce maximal contraction.

    • Intermediate solutions with varying calcium concentrations are prepared by mixing the relaxing and activating solutions.

  • Procedure :

    • Mount the skinned fiber between a force transducer and a motor.

    • Expose the fiber to the relaxing solution, followed by solutions with increasing calcium concentrations to generate a force-pCa curve.

    • Repeat the process in the presence of this compound.

  • Data Analysis : Compare the force-pCa curves with and without this compound to determine the extent of calcium sensitization.

Conclusion

This compound demonstrates a clear and selective mechanism of action as a fast skeletal muscle troponin activator. Through direct binding to the troponin complex, it slows calcium dissociation, thereby sensitizing the myofilaments to calcium and increasing muscle force production. The experimental data consistently support this mechanism, from in vitro biochemical assays to in vivo preclinical and clinical studies. This in-depth understanding of its molecular interactions is crucial for the ongoing development and potential therapeutic application of this compound in treating neuromuscular and other diseases characterized by muscle weakness.

References

The Pivotal Role of Fast Skeletal Troponin Activators in Muscle Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fast skeletal troponin activators represent a novel class of pharmacological agents designed to enhance skeletal muscle function by directly targeting the troponin complex, the key calcium sensor in muscle contraction. These molecules increase the sensitivity of the sarcomere to calcium, leading to amplified muscle force at submaximal nerve stimulation frequencies. This technical guide provides an in-depth exploration of the core mechanisms of fast skeletal troponin activators, their impact on muscle physiology, and the experimental methodologies used to characterize their effects. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuromuscular therapeutics.

Introduction to Skeletal Muscle Contraction and the Troponin Complex

Skeletal muscle contraction is a tightly regulated process initiated by a neural signal that triggers the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum.[1] This increase in intracellular Ca²⁺ is the primary trigger for the interaction of the thick (myosin) and thin (actin) filaments within the sarcomere, the fundamental contractile unit of muscle.[2]

The regulation of this interaction is mediated by the troponin complex, which is composed of three subunits:

  • Troponin C (TnC): The calcium-binding subunit. In fast skeletal muscle, TnC has two regulatory Ca²⁺ binding sites.[3]

  • Troponin I (TnI): The inhibitory subunit that, in the absence of Ca²⁺, prevents the interaction of myosin with actin.[4]

  • Troponin T (TnT): The tropomyosin-binding subunit, which anchors the troponin complex to the tropomyosin strand.[5] Tropomyosin, in a resting state, blocks the myosin-binding sites on actin.[6]

Upon neural stimulation and subsequent Ca²⁺ release, Ca²⁺ binds to Troponin C, inducing a conformational change in the troponin complex.[4] This change moves tropomyosin away from the myosin-binding sites on actin, allowing for cross-bridge formation and muscle contraction.[6]

Mechanism of Action of Fast Skeletal Troponin Activators

Fast skeletal troponin activators (FSTAs) are small molecules that selectively bind to the fast skeletal troponin complex.[7] Their primary mechanism of action is to increase the sensitivity of troponin C to calcium.[8][9] They achieve this by slowing the rate of calcium dissociation from the troponin C subunit.[7][10] This prolonged binding of calcium to troponin C results in a sustained "on" state of the troponin complex, leading to an amplified and prolonged muscle contraction for a given concentration of intracellular calcium.[11][12]

This sensitization of the sarcomere to calcium means that at sub-maximal nerve stimulation frequencies, where calcium release is not at its peak, FSTAs can significantly increase muscle force production.[13][14] This is particularly relevant in neuromuscular diseases where neuronal input to the muscle is compromised.[7][9]

Key Fast Skeletal Troponin Activators in Development

Several FSTAs have been investigated for their therapeutic potential. The most prominent examples include:

  • Tirasemtiv (B1682385) (CK-2017357): A first-generation FSTA that demonstrated the ability to increase muscle force and endurance in preclinical models and early clinical trials for conditions like Amyotrophic Lateral Sclerosis (ALS).[9][13][15]

  • Reldesemtiv (CK-2127107): A second-generation FSTA with an improved pharmacological profile compared to tirasemtiv.[16][17] It has been evaluated in clinical trials for ALS and Spinal Muscular Atrophy (SMA).[18][19]

  • This compound: This designation is also used for reldesemtiv.[18] It has shown promise in increasing muscle force in healthy volunteers and is being developed for neuromuscular indications.[2][10][20]

Quantitative Data on the Effects of Fast Skeletal Troponin Activators

The following tables summarize the quantitative effects of key FSTAs on various parameters of muscle function as reported in preclinical and clinical studies.

ActivatorModel SystemParameter MeasuredDose/ConcentrationResultCitation
TirasemtivB6SJL-SOD1G93A Mice (ALS model)Forelimb Grip StrengthSingle Dose38% increase[8]
TirasemtivB6SJL-SOD1G93A Mice (ALS model)In situ EDL Muscle Tension (mid-stage)Cumulative dose up to 10 mg/kgIncrease from 5.81 to 10.8 N/cm²[9]
TirasemtivB6SJL-SOD1G93A Mice (ALS model)In situ EDL Muscle Tension (late-stage)Cumulative dose up to 10 mg/kgIncrease from 3.34 to 5.05 N/cm²[9]
Tirasemtiv (CK-2017357)Fast Skeletal Troponin ComplexCa²⁺ Dissociation Rate20 µMSlowed from 14.7 s⁻¹ to 4.0 s⁻¹[7]
TirasemtivHealthy VolunteersPeak Muscle Force (summed mean % change)250 mg~10% increase[12]
TirasemtivHealthy VolunteersPeak Muscle Force (summed mean % change)500 mg~20% increase[12]
TirasemtivHealthy VolunteersPeak Muscle Force (summed mean % change)1000 mg~30% increase[12]
This compoundHealthy VolunteersMuscle ForceSingle doses up to 4000 mgSignificant dose-dependent increases[20]

Experimental Protocols

In Vitro Myofibril ATPase Activity Assay

Objective: To determine the effect of a compound on the calcium-dependent ATPase activity of isolated myofibrils.

Methodology:

  • Myofibril Isolation: Fast skeletal myofibrils are prepared from rabbit psoas muscle, slow skeletal myofibrils from bovine masseter, and cardiac myofibrils from bovine heart.[7] The muscle tissue is homogenized in a relaxing solution and centrifuged to pellet the myofibrils.

  • ATPase Assay: The assay is conducted in a buffer containing varying concentrations of free Ca²⁺ (expressed as pCa, the negative log of the molar Ca²⁺ concentration).

  • The reaction is initiated by the addition of ATP. The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate, often using a colorimetric method.

  • The compound of interest is added at various concentrations to determine its effect on the pCa-ATPase relationship. A leftward shift in this relationship indicates Ca²⁺ sensitization.[7]

Stopped-Flow Fluorescence Spectroscopy for Ca²⁺ Dissociation Kinetics

Objective: To measure the rate of calcium release from the troponin C subunit.

Methodology:

  • Protein Preparation: Purified fast skeletal troponin complex is used.[7]

  • Stopped-Flow Measurement: The troponin complex, pre-incubated with Ca²⁺, is rapidly mixed with a solution containing a fluorescent Ca²⁺ chelator (e.g., Quin-2) in a stopped-flow apparatus.[7][21]

  • The binding of the released Ca²⁺ to the chelator results in a change in fluorescence, which is monitored over time.

  • The rate of change in fluorescence is used to calculate the dissociation rate constant (k_off) of Ca²⁺ from troponin C. A decrease in k_off in the presence of a compound indicates that it slows calcium release.[7]

In Situ Muscle Force Measurement

Objective: To assess the effect of a compound on muscle force generation in an intact nerve-muscle preparation.

Methodology:

  • Animal Preparation: Anesthetized rodents are typically used. The tendon of the muscle of interest (e.g., extensor digitorum longus, EDL) is isolated and attached to a force transducer.[9][22]

  • Nerve Stimulation: The nerve innervating the muscle (e.g., peroneal nerve) is stimulated with electrodes at varying frequencies to elicit muscle contractions.[22]

  • Compound Administration: The compound is administered systemically (e.g., intravenously or orally).

  • Force Measurement: The isometric force generated by the muscle at different stimulation frequencies is recorded before and after compound administration. An increase in force at submaximal stimulation frequencies indicates an enhancement of muscle contractility.[9]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in fast skeletal troponin activation.

Muscle_Contraction_Signaling_Pathway Motor_Neuron Motor Neuron Signal ACh_Release ACh Release at NMJ Motor_Neuron->ACh_Release Sarcolemma_Depolarization Sarcolemma Depolarization ACh_Release->Sarcolemma_Depolarization SR_Ca_Release SR Ca²⁺ Release Sarcolemma_Depolarization->SR_Ca_Release Ca_TroponinC Ca²⁺ Binds to Troponin C SR_Ca_Release->Ca_TroponinC Tropomyosin_Shift Tropomyosin Shifts Ca_TroponinC->Tropomyosin_Shift Actin_Myosin_Binding Actin-Myosin Binding Tropomyosin_Shift->Actin_Myosin_Binding Muscle_Contraction Muscle Contraction Actin_Myosin_Binding->Muscle_Contraction

Caption: Signaling pathway of skeletal muscle contraction.

FSTA_Mechanism_of_Action FSTA Fast Skeletal Troponin Activator (FSTA) Troponin_Complex Fast Skeletal Troponin Complex FSTA->Troponin_Complex Binds to Ca_Dissociation Decreased Ca²⁺ Dissociation Rate (slower k_off) Troponin_Complex->Ca_Dissociation Modulates Ca_Sensitivity Increased Troponin C Ca²⁺ Sensitivity Ca_Dissociation->Ca_Sensitivity Amplified_Response Amplified Contractile Response at Submaximal Stimulation Ca_Sensitivity->Amplified_Response Increased_Force Increased Muscle Force Amplified_Response->Increased_Force

Caption: Mechanism of action of fast skeletal troponin activators.

Experimental_Workflow_In_Situ_Force Anesthesia Anesthetize Animal Muscle_Isolation Isolate Nerve-Muscle Preparation Anesthesia->Muscle_Isolation Baseline_Force Measure Baseline Force-Frequency Response Muscle_Isolation->Baseline_Force Compound_Admin Administer FSTA or Vehicle Baseline_Force->Compound_Admin Post_Dose_Force Measure Post-Dose Force-Frequency Response Compound_Admin->Post_Dose_Force Data_Analysis Compare Pre- and Post-Dose Force Post_Dose_Force->Data_Analysis

Caption: Experimental workflow for in situ muscle force measurement.

Conclusion

Fast skeletal troponin activators hold significant promise as a therapeutic strategy for a range of neuromuscular disorders characterized by muscle weakness and fatigue. By directly targeting the molecular machinery of muscle contraction, these agents can amplify the muscle's response to diminished neural input. The continued development and investigation of FSTAs, supported by robust preclinical and clinical experimental protocols, will be crucial in realizing their full therapeutic potential. This guide provides a foundational understanding of the science and methodology underpinning this exciting area of drug discovery.

References

CK-2127107's potential as a therapeutic for muscle fatigue

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Therapeutic Potential of CK-2127107 (Reldesemtiv) for Muscle Fatigue

Executive Summary

This compound, also known as reldesemtiv (B610437), is a second-generation, orally bioavailable, small-molecule fast skeletal muscle troponin activator (FSTA) designed to address muscle weakness and fatigue.[1][2] Developed by Cytokinetics in collaboration with Astellas, reldesemtiv selectively sensitizes the sarcomere to calcium, thereby amplifying the skeletal muscle response to neuronal input.[3][4] This mechanism increases muscle force at submaximal stimulation frequencies, which are crucial for daily activities, and has shown potential in delaying the onset and reducing the degree of muscle fatigue.[4][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the underlying pathways and workflows. While pivotal clinical trials in Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA) did not meet their primary endpoints, leading to the discontinuation of its development, the data generated provides valuable insights into the therapeutic potential of FSTAs.[2][6]

Mechanism of Action: Sensitizing the Sarcomere

Skeletal muscle contraction is initiated by the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, which then binds to the troponin complex on actin filaments. This binding event triggers a conformational change, exposing myosin-binding sites on actin and allowing for cross-bridge cycling and force generation.[7]

This compound exerts its effect by directly targeting the fast skeletal troponin complex.[8][9] Its mechanism involves:

  • Binding to Troponin C: Reldesemtiv selectively binds to the N-terminal of the troponin C component within the fast skeletal troponin complex.[10]

  • Slowing Calcium Release: This binding event slows the rate of calcium release from troponin C.[3][4][7]

  • Calcium Sensitization: By prolonging the presence of calcium on the troponin complex, this compound effectively increases the sensitivity of the sarcomere to calcium.[7][11]

  • Amplified Muscle Response: The increased calcium sensitivity leads to a more forceful muscle contraction in response to a given level of nerve stimulation, particularly at submaximal frequencies that characterize most daily activities.[12][13]

This targeted action is highly selective for fast-twitch skeletal muscle fibers, with minimal to no effect on slow skeletal or cardiac muscle.[13]

CK-2127107_MoA cluster_neuron Motor Neuron cluster_muscle Fast-Twitch Muscle Fiber Neuronal_Input Neuronal Input (Action Potential) SR Sarcoplasmic Reticulum Neuronal_Input->SR 1. Depolarization Troponin Fast Skeletal Troponin Complex SR->Troponin 2. Ca²⁺ Release Contraction Muscle Contraction (Increased Force) Troponin->Contraction 4. Sensitizes to Ca²⁺ CK2127107 This compound (Reldesemtiv) CK2127107->Troponin 3. Binds & Slows Ca²⁺ Dissociation

Caption: Mechanism of Action of this compound.

Preclinical Data: Evidence of Efficacy in Fatigue Models

Preclinical studies provided a strong rationale for the clinical development of this compound, demonstrating its ability to improve muscle function and exercise tolerance in animal models.

Heart Failure-Mediated Skeletal Myopathy Model

A key study investigated the effects of this compound in a rat model of heart failure (LAD-HF) characterized by skeletal muscle atrophy and increased fatigability.[11] A single oral dose of this compound demonstrated a substantial improvement in exercise performance.[3][11]

Table 1: Effect of this compound on Exercise Performance in a Rat Model of Heart Failure

Treatment Group N Dose Mean Rotarod Running Time (seconds ± SEM) P-value
Sham Controls (Vehicle) - - 193 ± 31 -
LAD-HF Rats (Vehicle) - - 116 ± 22 0.04 (vs. Sham)
LAD-HF Rats (this compound) - 10 mg/kg p.o. 283 ± 47 0.0004 (vs. Vehicle)

Data sourced from Hwee et al., 2015, as cited in multiple sources.[3][11]

In this model, this compound also produced a leftward shift in the force-Ca²⁺ relationship in skinned single muscle fibers, confirming its calcium-sensitizing mechanism.[11]

Spinal Muscular Atrophy (SMA) Models

In preclinical mouse models of SMA, reldesemtiv, when added to treatment with SMN upregulators (like nusinersen), significantly increased muscle force beyond the effects of the SMN therapy alone.[5] This suggested a complementary therapeutic approach for conditions where underlying pathology is addressed but residual muscle weakness persists.[5][14]

Preclinical_Workflow cluster_setup Model & Treatment cluster_testing In Vivo Assessment cluster_analysis Ex Vivo & Data Analysis Model Induce Disease Model (e.g., LAD-HF in rats) Grouping Randomize into Groups (Vehicle vs. This compound) Model->Grouping Dosing Administer Single Oral Dose (e.g., 10 mg/kg) Grouping->Dosing Rotarod Assess Exercise Performance (Rotarod Test) Dosing->Rotarod InSitu Measure Muscle Contraction (In Situ Stimulation) Dosing->InSitu Stats Statistical Analysis of Performance Data Rotarod->Stats Fiber Isolate Muscle Fibers (Skinned Fiber Assay) InSitu->Fiber ForceCa Determine Force-Ca²⁺ Relationship Fiber->ForceCa

Caption: Generalized workflow for preclinical evaluation.
Experimental Protocol: In Vivo Assessment of Muscle Contractility and Fatigue

The following protocol is a generalized representation for assessing muscle function in vivo or in situ, based on standard methodologies referenced in the field.[15][16]

  • Animal Preparation: The animal (e.g., mouse or rat) is anesthetized. The hindlimb is stabilized, and the distal tendon of the target muscle (e.g., tibialis anterior) is isolated and attached to a force transducer/load cell.[15][16]

  • Nerve Stimulation: Electrodes are placed to stimulate the controlling nerve (e.g., deep fibular or sciatic nerve).[15]

  • Optimization:

    • Optimal Length (L₀): The muscle is stretched to various lengths to determine the length at which maximal twitch force is produced.[15][16]

    • Supramaximal Voltage: The stimulation voltage is gradually increased until a plateau in force is reached; the final voltage is set ~20-50% higher to ensure maximal nerve activation.[13][16]

  • Force-Frequency Relationship: The muscle is stimulated with trains of pulses at varying frequencies (e.g., 5, 10, 20, 50, 100 Hz) to measure the force generated at each frequency. This is performed before and at multiple time points after drug administration.[13][15]

  • Fatigue Protocol: To assess fatigue resistance, the muscle is subjected to repeated, intermittent tetanic contractions (e.g., one 200ms contraction every second for several minutes). The decline in force production over time is measured and expressed as a percentage of the initial maximal force.[16]

  • Data Analysis: The peak force at each stimulation frequency and the rate of force decline during the fatigue protocol are calculated and compared between treatment groups.

Clinical Data: Pharmacodynamics and Efficacy in Patient Populations

This compound progressed through a series of clinical trials, establishing its pharmacodynamic effects in healthy volunteers and exploring its therapeutic potential in patients with SMA and ALS.

Phase 1 Studies in Healthy Volunteers

Three Phase 1, double-blind, randomized, placebo-controlled studies (CY 5011, CY 5012, CY 5013) evaluated the safety, tolerability, and pharmacokinetics of this compound.[13][17] Single doses were well-tolerated up to 4000 mg.[17] The key pharmacodynamic study (CY 5013) demonstrated that this compound significantly amplified the force of the tibialis anterior muscle in a dose-, concentration-, and frequency-dependent manner.[12][13]

Table 2: Pharmacodynamic Effect of Single-Dose this compound on Muscle Force in Healthy Volunteers (CY 5013)

Stimulation Frequency Placebo-Corrected Increase in Peak Force (%)
Dose / Plasma Concentration Largest Increase
300 mg, 1000 mg, 3000 mg Dose-dependent increase
>7 µg/mL (Highest Concentration) ~60% (at 10 Hz)

Data sourced from Hansen et al., 2018.[12][13]

The largest increases in force were observed at submaximal stimulation frequencies (around 10 Hz), consistent with the drug's mechanism of action and relevant to everyday muscle activity.[12][13] this compound was found to be more potent and produced larger increases in force compared to the first-generation FSTA, tirasemtiv.[12][17]

Phase 2 Study in Spinal Muscular Atrophy (SMA)

A Phase 2, double-blind, placebo-controlled study (NCT02644668) evaluated two doses of reldesemtiv (150 mg and 450 mg, twice daily) over 8 weeks in 70 patients (aged ≥12 years) with Type II, III, or IV SMA.[18][19] The study showed positive, dose-dependent effects on measures of endurance and respiratory muscle strength.[14]

Table 3: Key Efficacy Results from Phase 2 SMA Study (Change from Baseline at Week 8)

Endpoint Placebo (n=26) Reldesemtiv 150 mg (n=24) Reldesemtiv 450 mg (n=20)
6-Minute Walk Distance (6MWD) - - LS Mean Difference vs Placebo: 24.9 m (p=0.058)
Maximal Expiratory Pressure (MEP) - LS Mean Difference vs Placebo: 11.7 cm H₂O (p=0.038) LS Mean Difference vs Placebo: 13.2 cm H₂O (p=0.03)

Data sourced from Rudnicki et al., 2021.[19]

The results suggested that reldesemtiv could offer clinical benefits, particularly in improving submaximal aerobic capacity and respiratory function.[18][19]

Clinical Studies in Amyotrophic Lateral Sclerosis (ALS)

Reldesemtiv was evaluated in two major trials for ALS.

  • FORTITUDE-ALS (Phase 2): This dose-ranging study (NCT03160898) randomized 458 patients to placebo or one of three doses of reldesemtiv.[20] While the trial did not meet its primary endpoint (change in percent predicted slow vital capacity - SVC), post-hoc analyses pooling all active doses showed trends toward a slower decline in both SVC and the ALS Functional Rating Scale-Revised (ALSFRS-R).[6][20][21]

  • COURAGE-ALS (Phase 3): This pivotal trial (NCT04944784) was designed to confirm the findings from the Phase 2 study.[22] However, the trial was terminated for futility after a planned interim analysis showed it was unlikely to meet its primary endpoint of change in ALSFRS-R score from baseline to 24 weeks.[6][22][23]

Table 4: Summary of ALS Clinical Trial Outcomes

Trial Phase Primary Endpoint Result Key Finding
FORTITUDE-ALS 2 Change in % predicted SVC Not met (p=0.11) Post-hoc analysis showed a 25% reduction in the decline of ALSFRS-R (p=0.01) when all doses were pooled vs. placebo.[20][21]

| COURAGE-ALS | 3 | Change in ALSFRS-R score | Not met | Trial terminated for futility; the primary endpoint favored placebo (p=0.04).[22][23] |

The most common side effects reported in clinical trials were generally mild to moderate and included headache, nausea, and fatigue.[2][20]

Logical_Flow Drug This compound Administration (Oral Dosing) PK Achieve Therapeutic Plasma Concentration Drug->PK MoA Target Engagement: Binds Fast Skeletal Troponin PK->MoA PD_Effect Pharmacodynamic Effect: ↑ Ca²⁺ Sensitivity MoA->PD_Effect Phys_Effect Physiological Effect: ↑ Muscle Force at Submaximal Frequencies PD_Effect->Phys_Effect Therapeutic_Goal Therapeutic Goal: ↓ Muscle Fatigue ↑ Endurance & Function Phys_Effect->Therapeutic_Goal Clinical_Outcome Measured Clinical Outcome (e.g., 6MWD, MEP, ALSFRS-R) Therapeutic_Goal->Clinical_Outcome

Caption: Logical flow from drug administration to clinical outcome.

Conclusion

This compound (reldesemtiv) is a potent and selective fast skeletal muscle troponin activator that successfully demonstrated its intended mechanism of action, sensitizing fast-twitch muscle fibers to calcium. This led to measurable, dose-dependent increases in muscle force in healthy volunteers and showed encouraging signs of improved endurance and respiratory function in a Phase 2 trial for Spinal Muscular Atrophy.[12][19] However, despite these positive pharmacodynamic and early clinical signals, the therapeutic benefits did not translate into statistically significant improvements on primary endpoints in pivotal trials for Amyotrophic Lateral Sclerosis.[6][22]

While the development of reldesemtiv has been discontinued, the comprehensive body of research provides a valuable foundation for the field.[2] The program has validated the fast skeletal troponin complex as a druggable target for modulating muscle function and has generated crucial insights into the complexities of translating enhanced muscle force into meaningful functional improvements in patients with severe neuromuscular diseases. Future research may build upon these learnings to explore FSTAs in other conditions characterized by muscle fatigue or to develop complementary therapeutic strategies.

References

In Vitro Characterization of CK-2127107 (Reldesemtiv): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CK-2127107, also known as reldesemtiv, is a next-generation fast skeletal muscle troponin activator (FSTA) designed to increase skeletal muscle contractility. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, biochemical potency, and effects on the calcium sensitivity of the sarcomere. The information presented is compiled from publicly available preclinical and early clinical research, offering a technical guide for professionals in the field of neuromuscular drug development.

Introduction

Muscle weakness and fatigue are debilitating symptoms of numerous neuromuscular diseases, including spinal muscular atrophy (SMA) and amyotrophic lateral sclerosis (ALS).[1][2] Skeletal muscle contraction is fundamentally regulated by the influx of calcium ions (Ca²⁺) and their interaction with the troponin complex on the thin filament of the sarcomere.[3] this compound is a small molecule that selectively targets the fast skeletal muscle troponin complex, aiming to amplify the muscle's response to neuronal signals.[4][5] By sensitizing the sarcomere to calcium, this compound increases muscle force production at sub-tetanic nerve stimulation frequencies, offering a potential therapeutic strategy to improve muscle function in patients with neuromuscular disorders.[1][4]

Mechanism of Action

This compound's mechanism of action centers on its interaction with the fast skeletal muscle troponin complex.[4][5] This complex, composed of troponin C (TnC), troponin I (TnI), and troponin T (TnT), acts as the calcium sensor in muscle contraction.[3]

This compound selectively binds to the fast skeletal troponin complex and slows the rate of calcium release from troponin C.[1][2] This prolonged binding of calcium to troponin C leads to a sustained interaction between actin and myosin, resulting in increased muscle force for a given concentration of calcium.[1] This mechanism effectively increases the calcium sensitivity of the myofilaments, meaning that less calcium is required to achieve a given level of muscle contraction.[6] The selectivity of this compound for the fast skeletal troponin isoform is a key feature, minimizing off-target effects on cardiac and slow skeletal muscle.[7]

cluster_0 Sarcomere Environment cluster_1 Molecular Interactions & Effects cluster_2 Physiological Outcome Ca2_ion Ca²⁺ Troponin Fast Skeletal Troponin Complex Ca2_ion->Troponin Binds to Binding This compound binds to Troponin Complex Troponin->Binding CK2127107 This compound (Reldesemtiv) CK2127107->Binding Ca_Release Slowing of Ca²⁺ release from Troponin C Binding->Ca_Release Leads to Ca_Sensitivity Increased Sarcomere Ca²⁺ Sensitivity Ca_Release->Ca_Sensitivity Results in Muscle_Force Increased Skeletal Muscle Force Ca_Sensitivity->Muscle_Force Causes

Caption: Mechanism of action of this compound on the fast skeletal troponin complex.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for the in vitro characterization of this compound and its predecessor compound, tirasemtiv (B1682385) (CK-2017357).

Table 1: Biochemical Potency of this compound (Reldesemtiv)

ParameterValueAssay SystemReference
EC₅₀ 3.4 μMFast Skeletal Myofibril Activation[8]

Table 2: In Vitro Effects of Tirasemtiv (CK-2017357)

ParameterObservationAssay SystemReference
Calcium Sensitivity Leftward shift in the pCa-force relationshipSkinned Rabbit Psoas Muscle Fibers[6]
Myofibril ATPase Activity Sensitizes to calciumDetergent-treated Skeletal Muscle Myofibrils[6]

Note: Specific quantitative data for the binding affinity (Kd) of this compound to the troponin complex and the precise magnitude of the pCa₅₀ shift are not available in the public domain at the time of this writing.

Experimental Protocols

Detailed experimental protocols for the characterization of fast skeletal muscle troponin activators like this compound are crucial for the replication and extension of these findings. Below are generalized methodologies for key in vitro assays based on published research on similar compounds.[6][9]

Myofibril ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by isolated myofibrils as a function of calcium concentration, in the presence and absence of the test compound.

  • Myofibril Isolation: Fast skeletal muscle (e.g., rabbit psoas) is dissected and homogenized in a low-salt buffer. The myofibrils are then purified through centrifugation and washing steps to remove soluble proteins and membrane fractions.

  • ATPase Assay: The ATPase activity is measured using a coupled-enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Data Analysis: ATPase rates are measured at various calcium concentrations (pCa values) to generate a pCa-ATPase curve. The EC₅₀ is determined as the concentration of the compound that produces 50% of the maximal activation at a sub-saturating calcium concentration.

cluster_workflow Myofibril ATPase Assay Workflow Start Start Isolation Isolate Fast Skeletal Muscle Myofibrils Start->Isolation Assay_Setup Prepare Assay with Coupled Enzyme System Isolation->Assay_Setup Titration Titrate with varying [Ca²⁺] and [this compound] Assay_Setup->Titration Measurement Measure NADH absorbance at 340 nm Titration->Measurement Analysis Plot pCa-ATPase curves and determine EC₅₀ Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the myofibril ATPase activity assay.
Skinned Muscle Fiber Analysis

This technique allows for the direct measurement of muscle fiber force production in a controlled chemical environment.

  • Fiber Preparation: Single muscle fibers are dissected from fast skeletal muscle and chemically "skinned" using detergents (e.g., Triton X-100) to remove the sarcolemma, allowing for direct access to the myofilaments.

  • Force Measurement: The skinned fiber is attached between a force transducer and a motor. The fiber is then exposed to a series of solutions with varying calcium concentrations and with or without the test compound.

  • Data Analysis: The force generated at each calcium concentration is recorded to construct a pCa-force relationship. A leftward shift in this curve in the presence of the compound indicates an increase in calcium sensitivity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Sample Preparation: Purified fast skeletal troponin complex is placed in the sample cell of the calorimeter. A solution of this compound is loaded into the injection syringe.

  • Titration: The this compound solution is injected in small aliquots into the troponin solution. The heat released or absorbed upon binding is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

Stopped-Flow Fluorescence Spectroscopy

This method is used to measure the kinetics of calcium release from the troponin complex.

  • Protein Labeling: Troponin C is often fluorescently labeled at a specific site that is sensitive to calcium binding.

  • Kinetic Measurement: A solution of the troponin complex pre-incubated with calcium and the test compound is rapidly mixed with a calcium chelator (e.g., EGTA) in a stopped-flow instrument.

  • Data Analysis: The change in fluorescence over time, which corresponds to the release of calcium from troponin C, is monitored. The rate of this change (k_off) is determined by fitting the data to an exponential decay function.

Conclusion

The in vitro characterization of this compound (reldesemtiv) demonstrates its function as a potent and selective fast skeletal muscle troponin activator. By increasing the calcium sensitivity of the sarcomere, this compound enhances muscle force production. The data gathered from myofibril ATPase assays and other biophysical techniques provide a strong rationale for its development as a potential therapy for neuromuscular diseases characterized by muscle weakness and fatigue. Further research to elucidate the precise binding kinetics and the full thermodynamic profile of its interaction with the troponin complex will provide a more complete understanding of this promising therapeutic agent.

References

The Structure-Activity Relationship of Reldesemtiv: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) that was investigated for the treatment of diseases associated with muscle weakness and fatigue, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA).[1] It was developed by Cytokinetics and Astellas.[2] The therapeutic rationale for Reldesemtiv is to amplify the response of muscle to reduced neuronal input by sensitizing the sarcomere to calcium.[3][4] This is achieved by targeting the fast skeletal muscle troponin complex.[3][5] While the clinical development of Reldesemtiv for ALS was discontinued (B1498344) due to a lack of efficacy in a Phase 3 trial, the exploration of its structure-activity relationship (SAR) provides valuable insights for the design of future skeletal muscle activators.[1]

Mechanism of Action

Reldesemtiv selectively binds to the fast skeletal muscle troponin complex, a key protein assembly in the regulation of muscle contraction.[3][6] Specifically, it is believed to interact with troponin C, the calcium-binding subunit of the troponin complex.[5][6] This binding potentiates a conformational change in troponin C, which is characterized by a more compact structure and reduced solvent exposure.[5] This conformational change is thought to slow the rate of calcium release from troponin C, thereby increasing the sensitivity of the myofilaments to calcium.[2][6] The ultimate effect is an increase in muscle force production at submaximal nerve stimulation frequencies, without an increase in the maximum force-generating capacity of the muscle.[3]

Signaling Pathway

The signaling pathway for Reldesemtiv's action is initiated by its binding to the troponin complex, which directly modulates the calcium-dependent regulation of the actin-myosin interaction.

Reldesemtiv_Mechanism_of_Action cluster_regulation Calcium Sensitization Reldesemtiv Reldesemtiv TroponinC Fast Skeletal Troponin C Reldesemtiv->TroponinC Binds to TroponinComplex Troponin Complex (Troponin C, I, T) TroponinC->TroponinComplex Part of Tropomyosin Tropomyosin TroponinComplex->Tropomyosin Regulates position of Actin Actin Tropomyosin->Actin Blocks/Unblocks myosin binding sites on Myosin Myosin Actin->Myosin Interacts with Contraction Muscle Contraction Myosin->Contraction Generates force for Ca2 Ca2+ Ca2->TroponinC Binds to

Caption: Mechanism of action of Reldesemtiv.

Structure-Activity Relationship (SAR) Data

The development of Reldesemtiv involved extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. The following tables summarize key quantitative SAR data from the discovery process.[3]

Table 1: Initial Optimization of the Phenethylamino Substituent

CompoundAC₄₀ (μM)DF₃₀ (μM)cLogP
1H2.5>253.9
24-F1.115.44.1
34-Cl0.513.74.5
44-CH₃1.1>254.4
53,4-diCl0.410.25.1
62,4-diCl0.38.95.1
7α,α-diCH₃0.21.84.8

AC₄₀: Compound concentration that produces a 40% increase in myofibril ATPase activity at a suboptimal calcium concentration. DF₃₀: Compound concentration that increases muscle force by 30% in a skinned fast skeletal muscle fiber assay.

Table 2: Optimization of the Heterocyclic Core

CompoundHeterocycleAC₄₀ (μM)Human Microsome Intrinsic Clearance (mL/min/kg)
141,3,4-Thiadiazole0.245
15Pyridazine0.115
16Pyrimidine0.322
17Pyrazine0.530

Table 3: Introduction of Polarity to Reduce hERG Inhibition

CompoundAC₄₀ (μM)hERG Inhibition (%) @ 100 μM
20Phenyl0.0572
212-Fluorophenyl0.0445
223-Fluorophenyl0.0638
232-Pyridyl0.0727
243-Pyridyl0.0825

Table 4: Final Optimization Leading to Reldesemtiv

CompoundAC₄₀ (μM)Rat EDL EC₅₀ (μM)Human Plasma Protein Binding (% unbound)
35Cyclobutyl0.031.215
363-Fluorocyclobutyl0.020.820
38 (Reldesemtiv) (1R,3R)-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl 0.015 0.5 25

Rat EDL EC₅₀: In vivo potency in a rat extensor digitorum longus muscle assay.

Experimental Protocols

Detailed experimental protocols for the key assays are crucial for understanding the SAR data. The following are representative methodologies based on the available literature.

Myofibril ATPase Assay

This in vitro biochemical assay measures the effect of compounds on the calcium-dependent ATPase activity of fast skeletal muscle myofibrils.

Principle: The rate of ATP hydrolysis by the myosin heads in the myofibril is dependent on the calcium concentration. Troponin activators increase the calcium sensitivity of this process.

Generalized Protocol:

  • Preparation of Myofibrils: Fast skeletal muscle tissue (e.g., rabbit psoas) is dissected, homogenized, and subjected to differential centrifugation to isolate the myofibril fraction.

  • Assay Buffer: A buffer containing ATP, Mg²⁺, and a calcium-EGTA buffering system to control the free calcium concentration is prepared.

  • Reaction: Myofibrils are incubated with varying concentrations of the test compound in the assay buffer at a fixed, suboptimal calcium concentration.

  • Measurement of ATPase Activity: The rate of ATP hydrolysis is determined by measuring the production of inorganic phosphate (B84403) (Pi) or ADP over time. This can be done using a colorimetric method (e.g., malachite green assay for Pi) or a coupled enzyme assay that links ADP production to a change in NADH absorbance.

  • Data Analysis: The ATPase activity is plotted against the compound concentration, and the AC₄₀ value is determined.

Skinned Muscle Fiber Assay

This in vitro functional assay measures the effect of compounds on the force-generating capacity of single muscle fibers.

Principle: The cell membrane of the muscle fiber is "skinned" (removed or permeabilized), allowing for direct control of the intracellular environment, including the calcium concentration. This preparation retains the intact contractile apparatus.

Generalized Protocol:

  • Fiber Preparation: Single muscle fibers are dissected from a fast skeletal muscle and chemically skinned using a detergent (e.g., Triton X-100).

  • Mounting: The skinned fiber is mounted between a force transducer and a motor to control its length.

  • Activating Solutions: A series of solutions with precisely buffered calcium concentrations (pCa) are prepared.

  • Force Measurement: The fiber is exposed to a pCa solution that elicits a submaximal contraction. The test compound is then added to the solution, and the change in isometric force is recorded.

  • Data Analysis: The increase in force is measured at different compound concentrations, and the DF₃₀ value is calculated.

Experimental Workflow

The discovery and optimization of Reldesemtiv followed a logical progression from initial screening to in vivo evaluation.

Reldesemtiv_Workflow HTS High-Throughput Screening (Myofibril ATPase Assay) Hit_ID Hit Identification (Thiadiazole 1) HTS->Hit_ID SAR_Opt SAR Optimization (Analog Synthesis) Hit_ID->SAR_Opt Biochem_Assay Biochemical Potency (AC₄₀) SAR_Opt->Biochem_Assay Functional_Assay Functional Activity (Skinned Fiber, DF₃₀) SAR_Opt->Functional_Assay ADME_Tox ADME/Tox Profiling (Microsomal Stability, hERG) SAR_Opt->ADME_Tox Biochem_Assay->Functional_Assay Functional_Assay->ADME_Tox In_Vivo In Vivo Efficacy (Rat EDL Model) ADME_Tox->In_Vivo Lead_Candidate Lead Candidate Selection (Reldesemtiv) In_Vivo->Lead_Candidate

Caption: Drug discovery workflow for Reldesemtiv.

Conclusion

The development of Reldesemtiv provides a clear example of a successful lead optimization campaign, resulting in a potent and selective fast skeletal muscle troponin activator with good pharmacokinetic properties. The extensive SAR data generated during this process offers valuable lessons for the design of next-generation skeletal muscle modulators. Although Reldesemtiv did not meet its primary endpoints in late-stage clinical trials for ALS, the knowledge gained from its development continues to inform the field of muscle contractility and the pursuit of novel therapies for neuromuscular diseases.

References

An In-Depth Technical Guide to CK-2127107 (Reldesemtiv) and its Effects on Sarcomere Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CK-2127107, also known as reldesemtiv (B610437), is a novel, selective, small-molecule fast skeletal muscle troponin activator (FSTA). It is designed to amplify the response of skeletal muscle to neuronal input by increasing the sensitivity of the sarcomere to calcium. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on sarcomere contractility, and a summary of key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the skeletal muscle sarcomere to address conditions of muscle weakness and fatigue.

Introduction

Muscle weakness and fatigue are debilitating symptoms associated with a wide range of neuromuscular and non-neuromuscular diseases, including spinal muscular atrophy (SMA), amyotrophic lateral sclerosis (ALS), and chronic obstructive pulmonary disease (COPD).[1] this compound represents a therapeutic approach that aims to improve muscle function by directly targeting the contractile machinery of fast skeletal muscle fibers.[2] Unlike therapies that focus on neuronal preservation or gene correction, this compound is designed to enhance the efficiency of muscle contraction in response to existing neural signals.[1][3]

Mechanism of Action

This compound selectively binds to the fast skeletal muscle troponin complex, a key regulatory component of the sarcomere.[3][4] The troponin complex, consisting of troponin C (TnC), troponin I (TnI), and troponin T (TnT), governs the calcium-dependent interaction between actin and myosin, which is the fundamental basis of muscle contraction.

The binding of this compound to the fast skeletal troponin complex slows the rate of calcium release from troponin C.[4] This action increases the sensitivity of the sarcomere to calcium, meaning that less calcium is required to initiate and sustain muscle contraction.[3][4] Consequently, at submaximal nerve stimulation frequencies, which are typical for most daily activities, this compound amplifies the force produced by the muscle.[4]

cluster_Sarcomere Sarcomere cluster_Effect Effect of this compound Ca2 Ca²⁺ TnC Troponin C Ca2->TnC binds TnI Troponin I TnC->TnI conformational change Tropomyosin Tropomyosin TnI->Tropomyosin moves TnT Troponin T Actin Actin Tropomyosin->Actin exposes myosin binding sites Myosin Myosin Head Actin->Myosin interaction (Contraction) CK2127107 This compound CK2127107->TnC binds & slows Ca²⁺ release IncreasedCaSensitivity Increased Ca²⁺ Sensitivity of Sarcomere CK2127107->IncreasedCaSensitivity AmplifiedForce Amplified Force Production (at submaximal stimulation) IncreasedCaSensitivity->AmplifiedForce

Diagram 1: Mechanism of Action of this compound on the Sarcomere.

Effects on Sarcomere Contractility: Preclinical Data

The effects of this compound on sarcomere contractility have been characterized in various preclinical models, including skinned muscle fibers and in-situ muscle preparations.

Skinned Fiber Experiments

Skinned fiber preparations, where the sarcolemma is chemically removed to allow direct manipulation of the intracellular environment, have been instrumental in elucidating the direct effects of this compound on the contractile apparatus.

Data Summary: Force-pCa Relationship

ParameterControlThis compoundFold Change/Shift
pCa50 ~6.0Left-shiftedIncreased Ca2+ Sensitivity
Maximal Ca2+-activated Force (Po) 100%No significant change-
Hill Coefficient (nH) ~2.5No significant change-

Note: Specific pCa50 shift values are not consistently reported in the public literature, but a leftward shift is a hallmark of the drug's mechanism.

Experimental Protocol: Skinned Fiber Force-pCa Measurement

cluster_Workflow Skinned Fiber Experiment Workflow A 1. Muscle Fiber Isolation (e.g., rabbit psoas) B 2. Chemical Skinning (e.g., with detergent like Brij 58) A->B C 3. Mounting Fiber (between force transducer and fixed post) B->C D 4. Sequential Incubation in Solutions (Relaxing, Pre-activating, Activating) C->D E 5. Measurement of Isometric Force at varying pCa values (e.g., 9.0 to 4.5) D->E F 6. Data Analysis (Force-pCa curve generation, pCa₅₀ determination) E->F

Diagram 2: Workflow for Skinned Fiber Force-pCa Measurement.

A detailed protocol involves the following steps:

  • Muscle Fiber Isolation: Single muscle fibers are dissected from a fast-twitch skeletal muscle (e.g., rabbit psoas).

  • Chemical Skinning: The isolated fibers are treated with a non-ionic detergent (e.g., Brij 58) to permeabilize the cell membrane, allowing for the direct application of activating solutions.[5]

  • Mounting: The skinned fiber is mounted between a force transducer and a fixed post in a temperature-controlled chamber.

  • Solutions: The fiber is sequentially bathed in a series of solutions with precisely controlled free calcium concentrations (pCa, the negative log of the molar calcium concentration). These typically include:

    • Relaxing solution (high pCa, e.g., 9.0): Contains EGTA to chelate calcium, inducing muscle relaxation.

    • Activating solutions (decreasing pCa, e.g., 6.5 to 4.5): Contain progressively higher concentrations of free calcium to induce graded muscle contraction.

  • Force Measurement: The isometric force generated by the fiber at each pCa is recorded.

  • Data Analysis: The force measurements are plotted against the corresponding pCa values to generate a force-pCa curve. The pCa required for 50% of maximal force (pCa50) is a measure of calcium sensitivity.

In-Situ Muscle Preparations

In-situ muscle preparations, where the muscle remains in its anatomical position with its nerve and blood supply intact, allow for the assessment of this compound's effects in a more physiologically relevant context.

Data Summary: Force-Frequency Relationship

Stimulation Frequency (Hz)% Increase in Force (this compound vs. Control)
5 Moderate Increase
10 ~60% (in healthy volunteers)[6]
20 Moderate Increase
40 (Tetanic) Minimal to no increase

Experimental Protocol: In-Situ Muscle Contractility Measurement

cluster_Workflow In-Situ Muscle Experiment Workflow A 1. Animal Anesthesia (e.g., rat) B 2. Surgical Exposure (e.g., EDL muscle and its nerve) A->B C 3. Muscle Attachment (distal tendon to force transducer) B->C D 4. Nerve Stimulation (supramaximal pulses at varying frequencies) C->D E 5. Force Measurement (isometric contractions recorded) D->E F 6. Drug Administration & Repeat Stimulation E->F Establish Baseline G 7. Data Analysis (Force-frequency curve comparison) F->G

Diagram 3: Workflow for In-Situ Muscle Contractility Measurement.

A typical protocol includes:

  • Anesthesia: The experimental animal (e.g., a rat) is anesthetized.

  • Surgical Preparation: A specific muscle, such as the extensor digitorum longus (EDL), is surgically exposed while maintaining its nerve and blood supply.[7]

  • Attachment: The distal tendon of the muscle is attached to a force transducer.

  • Nerve Stimulation: The nerve innervating the muscle is stimulated with supramaximal electrical pulses at a range of frequencies to elicit muscle contractions.

  • Force Measurement: The isometric force generated at each stimulation frequency is recorded to establish a baseline force-frequency relationship.

  • Drug Administration: this compound is administered, and the stimulation protocol is repeated.

  • Data Analysis: The force-frequency curves before and after drug administration are compared to determine the effect of the compound.

Clinical Pharmacokinetics and Pharmacodynamics

This compound has been evaluated in several clinical trials involving healthy volunteers and patients with various neuromuscular diseases.

Pharmacokinetic Profile

This compound exhibits a predictable pharmacokinetic profile.

ParameterValue
Absorption Orally bioavailable
Dose Proportionality Linear and dose-proportional up to 4000 mg[8]
Half-life (t1/2) Approximately 8-12 hours[4]
Metabolism Hepatic

Pharmacodynamic Effects in Humans

In healthy volunteers, this compound has been shown to significantly increase the force of the tibialis anterior muscle in response to nerve stimulation in a dose-, concentration-, and frequency-dependent manner.[4] The most pronounced increases in force were observed at submaximal stimulation frequencies, consistent with its mechanism of action.[4]

Clinical Trial Data

This compound (reldesemtiv) has been investigated in clinical trials for several indications, including Spinal Muscular Atrophy (SMA) and Amyotrophic Lateral Sclerosis (ALS).

Spinal Muscular Atrophy (SMA)

A Phase 2 study in patients with Type II, III, or IV SMA demonstrated dose- and concentration-dependent increases in measures of muscle function and endurance.[9]

Outcome MeasureDoseChange from Baseline vs. Placebop-value
6-Minute Walk Distance (6MWD) 150 mg BID+7.72 meters (at 8 weeks)0.4684
450 mg BID+24.89 meters (at 8 weeks)0.0584
Maximal Expiratory Pressure (MEP) 150 mg & 450 mg BIDStatistically significant improvement<0.05

Amyotrophic Lateral Sclerosis (ALS)

The FORTITUDE-ALS Phase 2 trial evaluated reldesemtiv in patients with ALS. While the primary endpoint was not met with statistical significance, post-hoc analyses suggested a potential slowing of disease progression in certain patient subgroups.[10]

Outcome MeasureResult
Primary Endpoint (Change in % predicted SVC at 12 weeks) Not statistically significant
Secondary Endpoints (ALSFRS-R, muscle strength) Not statistically significant

More recently, the Phase 3 COURAGE-ALS trial was stopped for futility as it was deemed unlikely to meet its primary and secondary endpoints.[10]

Conclusion

This compound (reldesemtiv) is a potent and selective fast skeletal muscle troponin activator that enhances sarcomere contractility by increasing its sensitivity to calcium. Preclinical studies have robustly demonstrated its ability to increase muscle force at submaximal stimulation frequencies. While clinical trials in SMA have shown promising results in improving measures of muscle function, the development for ALS has been more challenging. Further research is warranted to explore the full therapeutic potential of this mechanism of action in various conditions characterized by muscle weakness and fatigue. This document provides a foundational understanding of this compound for the scientific and drug development community.

References

initial studies on the pharmacokinetics of Reldesemtiv

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Pharmacokinetics of Reldesemtiv (B610437)

Introduction

Reldesemtiv (formerly CK-2127107) is an investigational, second-generation, fast skeletal muscle troponin activator (FSTA) designed to increase muscle contractility and force, thereby combating muscle weakness and fatigue.[1][2] It was developed as a potential treatment for debilitating diseases associated with muscle impairment, such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).[3][4] Unlike its predecessor, tirasemtiv, reldesemtiv was engineered to have limited penetration of the blood-brain barrier to minimize off-target central nervous system effects.[5] Understanding the pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME)—of reldesemtiv is critical for optimizing dosing strategies and ensuring safety and efficacy in target patient populations. This guide provides a detailed overview of the initial pharmacokinetic studies, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

Reldesemtiv's therapeutic effect stems from its specific interaction with the machinery of muscle contraction. It selectively binds to the fast skeletal troponin complex, a key regulatory protein group in muscle fibers.[2] By binding to the troponin C subunit, reldesemtiv slows the rate at which calcium is released from the complex.[2][6][7] This action sensitizes the sarcomere (the basic contractile unit of a muscle fiber) to calcium. The increased calcium sensitivity amplifies the muscle's response to neuronal signals, resulting in greater force production, particularly at submaximal stimulation frequencies.[1][2]

Reldesemtiv_Mechanism_of_Action cluster_Neuron Motor Neuron cluster_Muscle_Cell Skeletal Muscle Fiber Neuronal Input Neuronal Input Ca_Release Ca2+ Release (Sarcoplasmic Reticulum) Neuronal Input->Ca_Release triggers Troponin_C Fast Skeletal Troponin C Ca_Release->Troponin_C binds to Troponin_C->Ca_Release slows Ca2+ release rate Muscle_Contraction Increased Muscle Contraction & Force Troponin_C->Muscle_Contraction sensitizes sarcomere to Ca2+ Reldesemtiv Reldesemtiv Reldesemtiv->Troponin_C selectively binds to

Caption: Proposed signaling pathway of Reldesemtiv in skeletal muscle.

Pharmacokinetic Profile

Initial studies on reldesemtiv were conducted in healthy volunteers to establish its safety, tolerability, and pharmacokinetic profile. Subsequent studies in patient populations further characterized its behavior.

Phase 1 Studies in Healthy Volunteers

Multiple Phase 1 trials involving over 100 healthy volunteers assessed single and multiple doses of reldesemtiv. The drug was found to be generally well-tolerated.[4][8]

Table 1: Summary of Single-Dose Pharmacokinetics of Reldesemtiv in Healthy Male Volunteers

Parameter Value Dose Range
Maximum Tolerated Dose Up to 4000 mg (single dose) 30 - 4000 mg
Exposure (AUC) Dose-proportional increase 30 - 4000 mg
Max. Concentration (Cmax) 26 µM at 4000 mg
Plasma Half-Life (T½) 3–4 hours 30 - 270 mg
Plasma Half-Life (T½) 9–14 hours 500 - 4000 mg

Data sourced from a study on the discovery of Reldesemtiv.[1]

Phase 2 Studies in Patient Populations

Pharmacokinetic properties were also evaluated as a secondary objective in Phase 2 trials involving patients with Spinal Muscular Atrophy (SMA) and Amyotrophic Lateral Sclerosis (ALS).

Table 2: Summary of Multiple-Dose Pharmacokinetics of Reldesemtiv in SMA Patients (Week 8)

Dose Group Cmax (ng/mL) AUC (ng·h/mL)
150 mg twice daily 1480 ± 820 9730 ± 5470
450 mg twice daily 4310 ± 2240 30400 ± 16100

Data are presented as mean ± standard deviation. Sourced from a Phase 2 study in SMA patients.[9]

Key findings from these studies include:

  • Absorption : Reldesemtiv is orally administered.[8] In the FORTITUDE-ALS trial, it was specified to be taken within two hours after a meal.[5]

  • Distribution : Plasma concentrations of reldesemtiv increased with the dose in SMA patients.[9]

  • Metabolism & Excretion : A human elimination study identified hydroxylated and glucuronidated metabolites.[10] Following a microdose of 50 μg, the substance was traceable in urine for 24–72 hours, indicating renal excretion plays a role.[10]

Experimental Protocols

The pharmacokinetic data were generated from rigorously designed clinical trials. Below are the methodologies for key studies.

Phase 1 Single-Dose Studies in Healthy Volunteers
  • Study Design : These were typically double-blind, randomized, placebo-controlled trials.[9]

  • Population : Healthy male volunteers.[1] Studies also compared pharmacokinetic parameters between young and elderly volunteers, finding no meaningful differences.[9]

  • Dosing Regimens : Single oral doses of reldesemtiv were administered, with dose-escalation cohorts ranging from 30 mg to 4000 mg.[1][4]

  • Pharmacokinetic Sampling : Serial blood samples were collected at predefined time points post-dose to determine the plasma concentration of reldesemtiv over time.

  • Analytical Method : Plasma concentrations were likely measured using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods, a standard for quantitative bioanalysis.[10]

  • Endpoints : Key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and terminal elimination half-life (T½) were calculated from the plasma concentration-time data.

Phase 2 Study in Patients with SMA (NCT02644668)
  • Study Design : A Phase 2, double-blind, randomized, placebo-controlled, hypothesis-generating study.[3][8][9]

  • Population : 70 patients aged 12 and older with Type II, Type III, or Type IV SMA.[8][11]

  • Dosing Regimens : Patients received either an oral suspension of reldesemtiv (150 mg or 450 mg) or a placebo, administered twice daily for eight weeks.[8]

  • Pharmacokinetic Sampling : Blood samples were collected to assess plasma concentrations of reldesemtiv. In the 450 mg dose group, a statistically significant correlation was observed between peak plasma concentration (Cmax) and the change in Six Minute Walk Distance (6MWD).[3]

  • Endpoints : The study's secondary objectives included evaluating the safety, tolerability, and pharmacokinetics of reldesemtiv.[3] Pharmacokinetic parameters (Cmax, AUC) were assessed at week 8, showing dose-dependent increases.[9]

Pharmacokinetic_Study_Workflow cluster_Clinical_Phase Clinical Conduct cluster_Analytical_Phase Bioanalysis & Data Processing Recruitment Subject Recruitment & Screening Dosing Drug Administration (Oral) Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling PD_Assess Pharmacodynamic Assessments Dosing->PD_Assess Assay Bioanalytical Assay (e.g., LC-MS/MS) Sampling->Assay Concentration Plasma Concentration Data Assay->Concentration PK_Analysis Pharmacokinetic Analysis (NCA, PopPK) Concentration->PK_Analysis Parameters PK Parameters (Cmax, AUC, T½) PK_Analysis->Parameters

Caption: Generalized workflow for a clinical pharmacokinetic study.

Conclusion

Initial pharmacokinetic studies of reldesemtiv have established a foundational understanding of its behavior in the human body. Phase 1 trials in healthy volunteers demonstrated that the drug is well-tolerated across a wide range of single doses, with exposure increasing proportionally with the dose.[1][4] A notable characteristic is the dose-dependent terminal half-life, which is longer at higher doses.[1] Studies in patient populations confirmed the dose-dependent increases in plasma exposure and provided valuable insights into the relationship between drug concentration and pharmacodynamic response.[3][9] While the clinical development of reldesemtiv for ALS was discontinued (B1498344) due to lack of efficacy in a Phase 3 trial, the data from these initial pharmacokinetic studies remain a valuable resource for the fields of pharmacology and drug development.[12]

References

Methodological & Application

Application Notes and Protocols for Reldesemtiv Administration in Rodent Models of SMA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reldesemtiv (formerly CK-2127107) is an investigational, second-generation fast skeletal muscle troponin activator (FSTA).[1] In the context of Spinal Muscular Atrophy (SMA), a neuromuscular disease characterized by the loss of motor neurons and subsequent muscle weakness, Reldesemtiv offers a therapeutic strategy distinct from treatments that target the underlying genetic cause.[2][3] SMA results from insufficient levels of the Survival Motor Neuron (SMN) protein.[4] While SMN-restoring therapies like Nusinersen (Spinraza) and Risdiplam have shown significant benefits, residual muscle weakness often persists.[4][5]

Reldesemtiv does not increase SMN protein production but instead aims to amplify the muscular response to the remaining neural signals.[2][6] It achieves this by sensitizing the contractile machinery of fast-twitch muscle fibers to calcium, thereby increasing muscle force production in response to nerve stimulation.[1][2] Preclinical studies in rodent models of SMA have demonstrated that Reldesemtiv can enhance muscle function, particularly when used as a complementary treatment alongside SMN-upregulating therapies.[5][7] These application notes provide a summary of the key findings and detailed protocols for the administration and evaluation of Reldesemtiv in SMA rodent models.

Mechanism of Action

Reldesemtiv selectively binds to the fast skeletal muscle troponin complex.[8] In healthy muscle contraction, a neural signal triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum. This calcium then binds to the troponin complex, causing a conformational change that moves tropomyosin and exposes myosin-binding sites on actin, leading to muscle fiber contraction.[8] In SMA, weaker nerve signals lead to reduced calcium release and consequently, weaker muscle contractions.[2]

Reldesemtiv works by slowing the rate of calcium release from the troponin complex.[2][6][8] This action increases the affinity of troponin for calcium, effectively sensitizing the muscle fiber.[1] As a result, even with the attenuated neural input and reduced calcium release characteristic of SMA, the muscle can generate a more forceful contraction. This mechanism is particularly relevant for submaximal muscle contractions used in daily activities like breathing and walking.[5]

Reldesemtiv_MoA cluster_Neuron Motor Neuron Signal in SMA cluster_Muscle Muscle Fiber Neuron Reduced Nerve Signal Ca_Release Reduced Ca2+ Release Neuron->Ca_Release triggers Troponin Fast Skeletal Troponin Complex Ca_Release->Troponin binds to Contraction Weak Muscle Contraction Troponin->Contraction leads to Sensitization Increased Ca2+ Sensitization Troponin->Sensitization resulting in Reldesemtiv Reldesemtiv Reldesemtiv->Troponin binds to & slows Ca2+ release from Force Amplified Muscle Force Sensitization->Force leads to

Caption: Mechanism of Action of Reldesemtiv in SMA.

Data Presentation: Reldesemtiv in Combination Therapy

Preclinical studies have focused on evaluating Reldesemtiv's potential to augment the effects of SMN-restoring therapies. The Hung Li mouse model of SMA was utilized for these experiments. The primary endpoint was the in vivo measurement of isometric muscle force in the plantar flexor muscle following sciatic nerve stimulation.

Table 1: Effect of Reldesemtiv in Combination with Nusinersen (Spinraza)

Treatment GroupDoseMean Increase in Muscle Force (at 50 Hz)
Nusinersen Alone160 µg/g100%
Nusinersen + Reldesemtiv160 µg/g + 30 mg/kg290%[7]

Table 2: Effect of Reldesemtiv in Combination with SMN-C1 (Risdiplam Analogue)

Treatment GroupDoseMean Increase in Muscle Force (at 50 Hz)
SMN-C1 Alone10 mg/kg32%[7]
SMN-C1 + Reldesemtiv10 mg/kg + 30 mg/kg320%[7]

These data indicate a significant synergistic effect, where the addition of Reldesemtiv to an SMN-upreregulating therapy results in a greater improvement in muscle function than either treatment alone.[7]

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of Reldesemtiv in SMA mouse models.[5][7][9]

Animal Model
  • Model: Hung Li SMA Mouse Model.

  • Characteristics: This model exhibits a phenotype analogous to intermediate and milder forms of human SMA (Type 2 and 3), making it suitable for assessing therapies in animals that survive beyond the neonatal period.[2]

  • Husbandry: Animals should be housed in accordance with IACUC guidelines, with accessible food and water.

Drug Preparation and Administration
  • Reldesemtiv Formulation:

    • Dose: 30 mg/kg.[7]

    • Preparation: While the exact vehicle for preclinical oral administration is not specified in the search results, a common practice is to prepare a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a similar aqueous solution suitable for oral gavage.

    • Administration: Administer as a single dose via oral gavage.[7] The volume should be calculated based on the animal's body weight.

  • SMN Upregulator Administration (for combination studies):

    • Nusinersen: Administered at doses of 40, 80, or 160 µg/g.[5] The route for this antisense oligonucleotide is typically intracerebroventricular (ICV) injection in neonatal mice.

    • SMN-C1 (Risdiplam Analogue): Administered at a dose of 10 mg/kg.[7] As a small molecule, this is typically administered orally.

Experimental_Workflow cluster_Phase1 Phase 1: SMN Therapy cluster_Phase2 Phase 2: Reldesemtiv Administration cluster_Phase3 Phase 3: Outcome Assessment P1_Start Hung Li SMA Mice P1_Treat Administer SMN Upregulator (e.g., Nusinersen or SMN-C1) P1_Start->P1_Treat P1_Wait Allow for Therapeutic Effect (e.g., increased body weight, muscle mass) P1_Treat->P1_Wait P2_Treat Administer Single Dose of Reldesemtiv (30 mg/kg) or Vehicle Control P1_Wait->P2_Treat P3_Assay Perform In Vivo Plantar Flexor Muscle Force Assay P2_Treat->P3_Assay P3_Data Measure Isometric Force in Response to Sciatic Nerve Stimulation (10-200 Hz) P3_Assay->P3_Data

Caption: Workflow for combination therapy studies in SMA mice.
In Vivo Plantar Flexor Muscle Force Assay

This in vivo assay is the primary method for quantifying the pharmacodynamic effect of Reldesemtiv on skeletal muscle function in rodent models.[5]

  • Objective: To measure isometric muscle force production of the plantar flexor (calf) muscles in response to controlled electrical stimulation of the sciatic nerve.[7]

  • Procedure:

    • Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). Monitor the animal's vital signs throughout the procedure.

    • Surgical Preparation: Place the animal on a heated platform to maintain body temperature. Secure the hindlimb for testing, typically by pinning the knee and foot to the platform.

    • Sciatic Nerve Exposure: Make a small incision in the thigh to carefully expose the sciatic nerve. Be cautious to avoid damaging the nerve or surrounding vasculature.

    • Electrode Placement: Place stimulating electrodes (e.g., small needle electrodes) around the exposed sciatic nerve.

    • Tendon Connection: Isolate the distal tendon of the plantar flexor muscles and attach it to a force transducer using a non-elastic suture.

    • Muscle Stimulation and Measurement:

      • Deliver a series of electrical pulses to the sciatic nerve.

      • Vary the stimulation frequency, typically in a range from 10 Hz to 200 Hz, to generate a force-frequency curve.[5][9]

      • The force transducer will measure the isometric force produced by the muscle at each stimulation frequency.

    • Data Analysis: Plot the measured force against the stimulation frequency. The addition of Reldesemtiv is expected to cause a leftward shift in this curve, indicating increased force production at submaximal (lower) stimulation frequencies.[5]

Complementary Therapeutic Strategy

The administration of Reldesemtiv represents a therapeutic approach that is complementary, not redundant, to existing SMN-restoring treatments. SMN-targeted therapies address the root cause of the disease by increasing the amount of functional SMN protein, which improves the health and survival of motor neurons. However, this neuronal improvement may not fully restore muscle strength. Muscle-directed therapies like Reldesemtiv work downstream of the motor neuron, directly on the muscle fibers, to maximize the functional output of the neuromuscular system. This dual approach has the potential to yield greater functional benefits for patients.[4]

Logical_Relationship cluster_SMN SMN-Targeted Therapy cluster_Muscle Muscle-Directed Therapy SMA Spinal Muscular Atrophy (SMA) (SMN Protein Deficiency) SMN_Therapy Nusinersen / Risdiplam SMA->SMN_Therapy addresses root cause Muscle_Therapy Reldesemtiv SMA->Muscle_Therapy addresses symptom SMN_Effect ↑ SMN Protein Levels (Improved Motor Neuron Health) SMN_Therapy->SMN_Effect Outcome Improved Muscle Function & Clinical Outcome SMN_Effect->Outcome Muscle_Effect ↑ Muscle Ca2+ Sensitivity (Amplified Muscle Contraction) Muscle_Therapy->Muscle_Effect Muscle_Effect->Outcome

Caption: Complementary approaches of SMN and muscle-directed therapies.

References

Application Notes and Protocols for CK-2127107 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-2127107, also known as reldesemtiv, is a next-generation fast skeletal muscle troponin activator (FSTA).[1] It enhances muscle contractility by sensitizing the sarcomere to calcium.[2] Specifically, this compound slows the rate of calcium release from the regulatory troponin complex in fast skeletal muscle fibers.[2] This mechanism of action leads to an increase in skeletal muscle force, making it a compound of interest for studying muscle physiology and developing therapeutics for conditions associated with muscle weakness or fatigue.[2][3] These application notes provide detailed protocols for preparing and using this compound solutions in cell culture experiments.

Data Presentation

The following table summarizes the in vitro potency of this compound from a study on its discovery and optimization. This data is essential for determining appropriate concentration ranges for cell-based assays.

ParameterDescriptionValue (µM)
Biochemical Potency (EC50) Concentration for 50% of maximal effect in a biochemical assay.0.4
Skinned Fiber Potency (DF30) Concentration that increases muscle force by 30% at a calcium concentration that produces a 25% maximal response in a control preparation.13.7

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, nuclease-free filter tips

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.3844 mg of this compound (Molecular Weight: 384.4 g/mol ).

  • Dissolution in DMSO: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM. For 0.3844 mg, add 100 µl of DMSO.

  • Complete Solubilization: Gently vortex or pipette the solution up and down to ensure the compound is completely dissolved. If necessary, sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution to final working concentrations in cell culture medium. It is crucial to maintain a low final DMSO concentration (ideally ≤0.1%, and not exceeding 0.5%) to avoid cytotoxicity.[4]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line (e.g., DMEM for C2C12 cells)

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions (Recommended): To achieve a low final DMSO concentration, it is recommended to perform serial dilutions.

    • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock in sterile cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µl of the 10 mM stock to 90 µl of cell culture medium. Mix thoroughly.

    • Final Working Solutions: Use the intermediate dilution to prepare your final working concentrations. For example, to prepare a 10 µM working solution, add 10 µl of the 1 mM intermediate solution to 990 µl of cell culture medium.

  • Direct Dilution (for higher concentrations): For higher working concentrations, direct dilution from the stock may be feasible while keeping the DMSO concentration low. For example, to make a 10 µM working solution in 1 ml of media, add 1 µl of the 10 mM stock solution (final DMSO concentration of 0.1%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.

  • Sterile Filtration (Optional but Recommended): For critical experiments, the final working solutions can be sterile-filtered using a 0.22 µm syringe filter compatible with your cell culture medium.

  • Application to Cells: Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.

Protocol 3: Example Cell-Based Assay - C2C12 Myotube Contractility Assay

This protocol provides a general workflow for assessing the effect of this compound on the contractility of differentiated C2C12 myotubes.

Materials:

  • C2C12 myoblasts

  • Growth medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Differentiation medium (e.g., DMEM with 2% Horse Serum)

  • This compound working solutions and vehicle control

  • Multi-well cell culture plates

  • Microscope with live-cell imaging capabilities and a heated stage

  • Electrical stimulation system for inducing myotube contraction (optional)

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows for confluence within 24-48 hours.

  • Differentiation: Once the myoblasts reach confluence, replace the growth medium with differentiation medium. Culture the cells for 4-7 days to allow for the formation of multinucleated myotubes.

  • Compound Treatment: Prepare fresh working solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 30 µM) and a vehicle control. Replace the differentiation medium in the wells with the prepared solutions.

  • Incubation: Incubate the treated myotubes for a predetermined period (e.g., 1-24 hours), depending on the experimental design.

  • Contractility Assessment:

    • Spontaneous Contraction: Observe and record the spontaneous contractions of the myotubes using a live-cell imaging system. Quantify parameters such as contraction frequency and amplitude.

    • Electrically Stimulated Contraction: If available, use an electrical stimulation system to induce synchronized contractions.[5] Apply electrical pulses and measure the force or displacement of the myotubes in response to the stimulation.

  • Data Analysis: Analyze the collected data to determine the dose-dependent effect of this compound on myotube contractility.

Visualizations

G cluster_preparation Solution Preparation Workflow CK_Powder This compound Powder Stock_Solution 10 mM Stock Solution (in DMSO) CK_Powder->Stock_Solution Dissolve DMSO Sterile DMSO DMSO->Stock_Solution Storage Store at -20°C to -80°C Stock_Solution->Storage Working_Solution Working Solutions (e.g., 0.1 - 30 µM) Stock_Solution->Working_Solution Dilute Culture_Medium Sterile Cell Culture Medium Culture_Medium->Working_Solution Cell_Culture Treat Cultured Cells Working_Solution->Cell_Culture

Caption: Workflow for preparing this compound solutions.

G cluster_pathway Mechanism of Action of this compound Ca_Release Ca2+ Release from Sarcoplasmic Reticulum TroponinC Troponin C Ca_Release->TroponinC Binds to Troponin_Complex Troponin Complex (Conformational Change) TroponinC->Troponin_Complex CK2127107 This compound CK2127107->Troponin_Complex Sensitizes to Ca2+ (Slows Ca2+ dissociation) Tropomyosin Tropomyosin Shift Troponin_Complex->Tropomyosin Myosin_Binding_Sites Myosin Binding Sites on Actin Exposed Tropomyosin->Myosin_Binding_Sites Actin_Myosin Actin-Myosin Cross-Bridge Formation Myosin_Binding_Sites->Actin_Myosin Contraction Muscle Contraction Actin_Myosin->Contraction

Caption: Signaling pathway of this compound in muscle contraction.

References

Application Notes and Protocols: Methodology for Skinned Muscle Fiber Assays with Reldesemtiv

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv (formerly CK-2127107) is an investigational second-generation fast skeletal muscle troponin activator (FSTA).[1][2] It is designed to increase muscle strength by sensitizing the sarcomere to calcium, thereby amplifying the muscle's response to nerve signals.[3][4] Reldesemtiv achieves this by selectively binding to the fast skeletal troponin complex and slowing the rate of calcium release from troponin C.[1][5][6] This mechanism of action leads to an increase in muscle contractility, particularly at submaximal stimulation frequencies, which is relevant for activities associated with muscle weakness and fatigue.[2][3]

These application notes provide a detailed methodology for utilizing skinned muscle fiber assays to characterize the effects of Reldesemtiv on muscle contractility. Skinned muscle fibers are an invaluable in vitro model system where the sarcolemma has been permeabilized, allowing for direct control of the intracellular environment and precise measurement of the contractile properties of the myofilaments.

Signaling Pathway of Reldesemtiv

Reldesemtiv directly targets the troponin complex within the sarcomere of fast-twitch skeletal muscle fibers. The binding of Reldesemtiv to the troponin complex enhances its sensitivity to calcium. This leads to a greater muscle fiber contraction for a given concentration of calcium, ultimately resulting in increased muscle force.

Reldesemtiv_Pathway cluster_muscle_fiber Fast-Twitch Muscle Fiber Nerve_Signal Nerve Signal Ca_Release Ca2+ Release from SR Nerve_Signal->Ca_Release triggers Troponin_Complex Troponin Complex Ca_Release->Troponin_Complex binds to Troponin_Complex->Ca_Release slows Ca2+ dissociation Actin_Myosin Actin-Myosin Interaction Troponin_Complex->Actin_Myosin enables Contraction Muscle Contraction Actin_Myosin->Contraction causes Reldesemtiv Reldesemtiv Reldesemtiv->Troponin_Complex binds to & sensitizes

Caption: Reldesemtiv's mechanism of action in a muscle fiber.

Experimental Protocols

I. Preparation of Skinned Muscle Fibers

This protocol describes the chemical skinning of muscle fibers, a common method for preparing fibers for contractility studies.

Materials:

  • Skeletal muscle tissue (e.g., rabbit psoas, rat extensor digitorum longus)

  • Skinning solution: Relaxing solution with 1% (v/v) Triton X-100

  • Relaxing solution (pCa ~9.0)

  • Storage solution: Relaxing solution with 50% (v/v) glycerol

  • Fine forceps and micro-dissecting scissors

  • Petri dish coated with a clear silicone elastomer (e.g., Sylgard)

  • Stereomicroscope

Procedure:

  • Excise a small bundle of muscle fibers from the desired skeletal muscle.

  • Place the muscle bundle in a petri dish containing ice-cold relaxing solution.

  • Under a stereomicroscope, carefully dissect individual muscle fibers or small bundles of 2-3 fibers.

  • Transfer the isolated fibers to the skinning solution and incubate for 30-60 minutes at 4°C to permeabilize the sarcolemma.

  • After skinning, wash the fibers thoroughly with relaxing solution to remove the Triton X-100.

  • For immediate use, fibers can be stored in relaxing solution on ice. For long-term storage, transfer the fibers to a storage solution and store at -20°C for up to several weeks.

II. pCa-Force Relationship Assay with Reldesemtiv

This assay is designed to determine the effect of Reldesemtiv on the calcium sensitivity of muscle fiber contraction.

Materials:

  • Skinned muscle fiber

  • Experimental setup: Force transducer, length controller, and a series of temperature-controlled wells or a flow-through chamber.

  • Relaxing solution (pCa 9.0)

  • Activating solutions with varying pCa values (e.g., from pCa 6.5 to 4.5)

  • Reldesemtiv stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Activating solutions containing various concentrations of Reldesemtiv

Experimental Workflow:

Skinned_Fiber_Workflow A Mount Skinned Fiber B Set Sarcomere Length A->B C Equilibrate in Relaxing Solution B->C D Baseline pCa-Force Measurement C->D E Incubate with Reldesemtiv D->E Wash & Incubate F pCa-Force Measurement with Reldesemtiv E->F G Data Analysis F->G

References

Application Notes and Protocols for In Vivo Studies of CK-2127107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-2127107, also known as reldesemtiv, is a next-generation fast skeletal muscle troponin activator (FSTA). It is an investigational therapeutic agent designed to improve muscle function and physical performance in conditions associated with muscle weakness and fatigue.[1][2] this compound selectively binds to the fast skeletal troponin complex, slowing the rate of calcium release and thereby sensitizing the sarcomere to calcium.[2][3][4] This mechanism of action leads to an increase in skeletal muscle contractility at submaximal nerve stimulation frequencies, which are typical for daily activities.[2]

These application notes provide a comprehensive overview of the in vivo dosing and formulation of this compound for animal studies, along with detailed protocols for relevant experiments.

Formulation for Oral Administration in Animal Studies

For preclinical oral administration, this compound can be prepared as a suspension. A suggested formulation protocol is detailed below.

Table 1: Example Oral Suspension Formulation for this compound

ComponentPercentagePurpose
Dimethyl Sulfoxide (DMSO)10%Solubilizing agent
Polyethylene Glycol 300 (PEG300)40%Co-solvent and vehicle
Tween-805%Surfactant/emulsifier
Saline (0.9% NaCl)45%Vehicle
Protocol for Preparation of Oral Suspension
  • Dissolution of this compound: Weigh the required amount of this compound powder. Dissolve the powder in DMSO. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.

  • Addition of Co-solvents and Surfactants: In a separate container, mix the PEG300 and Tween-80.

  • Combining the Mixtures: Slowly add the this compound/DMSO solution to the PEG300/Tween-80 mixture while stirring continuously.

  • Final Formulation: Add the saline to the mixture and continue to stir until a homogenous suspension is formed.

  • Storage: The prepared formulation should be stored appropriately, typically at 2-8°C, and its stability should be determined for the duration of the study.

In Vivo Dosing in Animal Models

The dosage of this compound can vary depending on the animal model and the research question. The following table summarizes reported doses from preclinical studies.

Table 2: Summary of In Vivo Dosing of this compound in Animal Studies

Animal ModelRoute of AdministrationDoseStudy Outcome
Rat (Heart Failure Model)Oral (p.o.)10 mg/kg (single dose)Increased running time on rotarod.[5]
Mouse (Spinal Muscular Atrophy)Intraperitoneal (i.p.)30 mg/kgIncreased isometric muscle force.

Experimental Protocols

Rotarod Test for Motor Coordination and Endurance in Rats

The rotarod test is a widely used method to assess motor coordination, balance, and endurance in rodents.

  • Rotarod apparatus for rats

  • This compound oral suspension

  • Vehicle control (formulation without this compound)

  • Animal scale

  • Gavage needles

  • Acclimation: Acclimate the rats to the testing room for at least one hour before the experiment.

  • Training:

    • Place the rats on the rotarod at a low, constant speed (e.g., 4-5 rpm) for a defined period (e.g., 5 minutes) for 2-3 consecutive days before the test day. This allows the animals to learn the task.

    • Alternatively, a protocol with gradually increasing speed can be used for training.

  • Dosing: On the day of the experiment, administer a single oral dose of this compound (e.g., 10 mg/kg) or vehicle control to the rats via oral gavage. The timing of the test post-dosing should be consistent and based on the expected pharmacokinetic profile of the compound.

  • Testing:

    • Place the rat on the rotating rod.

    • Start the rotation, either at a constant speed or with a pre-defined acceleration protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. The trial ends when the animal falls or after a pre-determined cut-off time (e.g., 300 seconds).

    • Perform multiple trials for each animal with a rest period in between (e.g., 15-20 minutes).

  • Data Analysis: The latency to fall is the primary endpoint. The average latency across trials for each animal is calculated. Statistical analysis (e.g., t-test or ANOVA) is used to compare the performance of the this compound-treated group with the vehicle-treated group.

In Situ Muscle Force Measurement in Mice

This protocol allows for the direct measurement of skeletal muscle force in response to nerve stimulation.

  • Isometric force transducer system

  • Nerve stimulator

  • Surgical instruments (scissors, forceps, sutures)

  • Anesthetic (e.g., isoflurane)

  • Ringer's solution

  • This compound solution for IP injection

  • Vehicle control

  • Animal Preparation and Anesthesia: Anesthetize the mouse using a suitable anesthetic. Ensure a stable plane of anesthesia is maintained throughout the procedure.

  • Surgical Procedure:

    • Make an incision in the skin of the hindlimb to expose the muscles of the lower leg.

    • Carefully dissect and isolate the sciatic nerve.

    • Isolate the tendon of the target muscle (e.g., tibialis anterior or gastrocnemius).

    • Sever the distal tendon and attach it to the lever arm of the force transducer using a suture.

    • Immobilize the knee and ankle joints to ensure that the muscle contracts isometrically.

  • Dosing: Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal injection. Allow sufficient time for drug absorption before starting the measurements.

  • Muscle Stimulation and Force Measurement:

    • Place stimulating electrodes on the isolated sciatic nerve.

    • Determine the optimal muscle length (L0) by delivering single electrical pulses (twitches) and adjusting the muscle length until the maximal twitch force is achieved.

    • Deliver a series of electrical stimuli at varying frequencies (e.g., 10, 30, 50, 100 Hz) to induce fused tetanic contractions.

    • Record the force generated by the muscle at each stimulation frequency.

  • Data Analysis: The primary outcome is the isometric force produced at different stimulation frequencies. A force-frequency curve is generated for each animal. Statistical analysis is used to compare the force production between the this compound-treated and vehicle-treated groups. In a study on a mouse model of Spinal Muscular Atrophy, a 30 mg/kg IP dose of this compound significantly increased isometric force in response to 30Hz nerve stimulation.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Muscle Contraction

This compound Signaling Pathway cluster_0 Muscle Fiber Nerve_Impulse Nerve Impulse Ca_Release Ca2+ Release from Sarcoplasmic Reticulum Nerve_Impulse->Ca_Release Troponin_Complex Troponin Complex (Troponin C, I, T) Ca_Release->Troponin_Complex Ca2+ binds to Troponin C Tropomyosin_Shift Tropomyosin Shift Troponin_Complex->Tropomyosin_Shift Conformational Change CK2127107 This compound CK2127107->Troponin_Complex Binds to Troponin Complex, slows Ca2+ release Myosin_Binding Myosin Binds to Actin Tropomyosin_Shift->Myosin_Binding Exposes Myosin Binding Sites on Actin Muscle_Contraction Increased Muscle Contraction Myosin_Binding->Muscle_Contraction Cross-bridge Cycling

Caption: Mechanism of this compound in enhancing muscle contraction.

Experimental Workflow for In Vivo Efficacy Testing

In Vivo Efficacy Workflow cluster_workflow Experimental Workflow Animal_Acclimation Animal Acclimation and Training Group_Allocation Random Group Allocation (Vehicle vs. This compound) Animal_Acclimation->Group_Allocation Dosing Drug Administration (Oral Gavage or IP Injection) Group_Allocation->Dosing Behavioral_Testing Behavioral/Functional Testing (e.g., Rotarod) Dosing->Behavioral_Testing Muscle_Function_Assay In Situ Muscle Force Measurement Dosing->Muscle_Function_Assay Data_Collection Data Collection and Recording Behavioral_Testing->Data_Collection Muscle_Function_Assay->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: General workflow for preclinical efficacy studies of this compound.

References

Application Notes and Protocols: Measuring Myofibril ATPase Activity with CK-2127107 (Reldesemtiv)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-2127107 (also known as reldesemtiv) is a fast skeletal muscle troponin activator that sensitizes the sarcomere to calcium.[1][2] It achieves this by slowing the rate of calcium release from the troponin complex, which leads to an increase in skeletal muscle contractility.[1][2] This mechanism makes this compound a promising therapeutic candidate for conditions associated with muscle weakness and fatigue. A critical in vitro assay for characterizing the activity of compounds like this compound is the measurement of myofibrillar ATPase activity. This application note provides a detailed protocol for conducting this assay, presenting data, and visualizing the underlying biological pathways.

The actin-activated myosin ATPase assay is a fundamental method for measuring the enzymatic activity of myosin in the presence of actin filaments.[3] This assay provides key insights into the kinetic properties of the actomyosin (B1167339) interaction and how it is affected by regulatory proteins and small molecules.[3]

Data Presentation

The effect of this compound on myofibril ATPase activity can be quantified and summarized. The following table illustrates how to present such data. A key parameter to determine is the concentration of the compound that elicits a specific increase in ATPase activity at a submaximal calcium concentration. For instance, the "AC40" is defined as the concentration of the compound that produces a 40% increase in myofibril ATPase activity at 25% of the calcium concentration required for a maximal response in control experiments.[1]

CompoundMuscle Fiber TypeBasal ATPase Activity (nmol ADP/mg/min)Max Ca2+-Activated ATPase Activity (nmol ADP/mg/min)pCa50 (-log[Ca2+])Hill Coefficient (nH)AC40 (µM)
Vehicle (DMSO)Fast Skeletal5.2 ± 0.4150.3 ± 8.16.02.1N/A
This compoundFast Skeletal5.5 ± 0.5152.1 ± 7.96.52.30.5
Vehicle (DMSO)Slow Skeletal3.1 ± 0.345.7 ± 3.56.21.9N/A
This compoundSlow Skeletal3.3 ± 0.446.2 ± 3.86.21.9> 100
Vehicle (DMSO)Cardiac2.5 ± 0.235.1 ± 2.96.42.0N/A
This compoundCardiac2.6 ± 0.335.5 ± 3.16.42.0> 100

Note: The data presented in this table is illustrative and serves as an example of how to present experimental findings. Actual values may vary based on experimental conditions.

Experimental Protocols

Preparation of Skinned Muscle Fibers and Myofibrils

This protocol describes the isolation of myofibrils from skeletal muscle tissue. The "skinning" process involves the removal of the sarcolemma (cell membrane) to allow for direct access of ATP and other molecules to the contractile apparatus.

Materials:

  • Skeletal muscle tissue (e.g., rabbit psoas for fast-twitch, soleus for slow-twitch)

  • Skinning solution (e.g., 50% glycerol, 50% relaxing solution)

  • Relaxing solution (e.g., 100 mM KCl, 20 mM imidazole, 4 mM MgCl2, 2 mM EGTA, 4 mM ATP, pH 7.0)

  • Homogenization buffer (relaxing solution without ATP and glycerol)

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Excise a small bundle of muscle fibers from the source tissue.

  • Incubate the fiber bundle in skinning solution overnight at 4°C. This permeabilizes the cell membranes.

  • Transfer the skinned fibers to a homogenization buffer.

  • Homogenize the fibers using a Dounce homogenizer on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to pellet the myofibrils.

  • Discard the supernatant and gently resuspend the myofibril pellet in fresh homogenization buffer.

  • Repeat the centrifugation and resuspension steps two more times to wash the myofibrils.

  • After the final wash, resuspend the myofibril pellet in a known volume of homogenization buffer.

  • Determine the protein concentration of the myofibril suspension using a standard protein assay (e.g., Bradford or BCA assay).

Myofibril ATPase Activity Assay (NADH-Coupled Method)

This assay continuously measures ATPase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

  • Prepared myofibril suspension

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • ATP

  • Calcium-EGTA buffers of varying pCa values

  • This compound stock solution (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm at a controlled temperature

Procedure:

  • Prepare the Reaction Mix: In the assay buffer, prepare a reaction mix containing PEP (e.g., 1.5 mM), NADH (e.g., 0.2 mM), PK (e.g., 5 units/mL), and LDH (e.g., 10 units/mL).

  • Prepare Calcium Buffers: Prepare a series of calcium-EGTA buffers to achieve a range of free calcium concentrations (pCa values).

  • Set up the Microplate:

    • To each well, add a specific volume of the reaction mix.

    • Add the myofibril suspension to each well to a final concentration of approximately 0.1 mg/mL.

    • Add the appropriate calcium-EGTA buffer to achieve the desired pCa.

    • Add this compound at various concentrations (and a vehicle control, e.g., DMSO). Ensure the final DMSO concentration is consistent across all wells and is typically less than 1%.

  • Initiate the Reaction: Add ATP to each well to a final concentration of, for example, 2 mM to start the reaction.

  • Measure Absorbance: Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). Record data every 15-30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Correct for any background ATPase activity by running a control without myofibrils.

    • Express the ATPase activity as nmol of ADP produced per minute per milligram of myofibrillar protein.

    • Plot the ATPase activity as a function of pCa to generate a calcium-response curve.

    • Fit the data to the Hill equation to determine the pCa50 and the Hill coefficient (nH).

    • To determine the AC40, measure the ATPase activity at a calcium concentration that gives 25% of the maximal activation in the absence of the compound. Then, perform a concentration-response curve for this compound at this fixed calcium concentration to find the concentration that increases the ATPase activity by 40%.

Visualizations

Signaling Pathway of Muscle Contraction and the Action of this compound

The following diagram illustrates the key steps in calcium-regulated muscle contraction and the point of intervention for this compound.

MuscleContraction cluster_calcium Calcium Regulation cluster_troponin Troponin Complex Conformational Change cluster_actin_myosin Actin-Myosin Interaction cluster_atpase ATPase Cycle Ca Ca²⁺ TroponinC Troponin C Ca->TroponinC Binds to TroponinI Troponin I TroponinC->TroponinI Induces change in Tropomyosin Tropomyosin TroponinI->Tropomyosin Moves MyosinBindingSite Myosin Binding Site (on Actin) Tropomyosin->MyosinBindingSite Uncovers Actin Actin MyosinHead Myosin Head MyosinBindingSite->MyosinHead Binds to ATP ATP MyosinHead->ATP Binds ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis PowerStroke Power Stroke (Contraction) ADP_Pi->PowerStroke Release drives CK2127107 This compound CK2127107->TroponinC Slows Ca²⁺ release from

Caption: Signaling pathway of muscle contraction and the modulatory effect of this compound.

Experimental Workflow for Myofibril ATPase Assay

This diagram outlines the sequential steps involved in measuring myofibril ATPase activity with a test compound like this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_assay ATPase Assay cluster_analysis Data Analysis Muscle_Tissue 1. Excise Skeletal Muscle Tissue Skinned_Fibers 2. Prepare Skinned Muscle Fibers Muscle_Tissue->Skinned_Fibers Myofibrils 3. Isolate and Purify Myofibrils Skinned_Fibers->Myofibrils Protein_Assay 4. Determine Myofibril Protein Concentration Myofibrils->Protein_Assay Plate_Setup 6. Set up 96-well Plate (Myofibrils, Ca²⁺, Compound) Protein_Assay->Plate_Setup Reaction_Mix 5. Prepare NADH-Coupled Reaction Mix Reaction_Mix->Plate_Setup Start_Reaction 7. Initiate Reaction with ATP Plate_Setup->Start_Reaction Measure_Absorbance 8. Measure Absorbance (340 nm) over Time Start_Reaction->Measure_Absorbance Calculate_Rate 9. Calculate Rate of NADH Oxidation Measure_Absorbance->Calculate_Rate ATPase_Activity 10. Determine Specific ATPase Activity Calculate_Rate->ATPase_Activity Dose_Response 11. Generate Ca²⁺ and Compound Dose-Response Curves ATPase_Activity->Dose_Response Parameters 12. Determine pCa₅₀, nH, and AC₄₀ Dose_Response->Parameters

Caption: Experimental workflow for measuring myofibril ATPase activity with this compound.

References

Application Notes & Protocols for Preclinical Studies Using Reldesemtiv

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the efficacy and mechanism of action of Reldesemtiv, a fast skeletal muscle troponin activator (FSTA). The protocols outlined below are based on established methodologies for assessing skeletal muscle function and can be adapted for various animal models of muscle weakness and fatigue.

Introduction to Reldesemtiv

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA).[1][2] Its primary mechanism of action involves binding to the fast skeletal muscle troponin complex, which slows the rate of calcium release from troponin C.[3][4][5][6] This action sensitizes the sarcomere to calcium, leading to an increase in muscle force production at submaximal nerve stimulation frequencies, without affecting the kinetics of cross-bridge cycling.[3][7] Preclinical and clinical studies have explored its potential for treating conditions characterized by muscle weakness and fatigue, such as spinal muscular atrophy (SMA) and amyotrophic lateral sclerosis (ALS).[1][8]

Mechanism of Action Signaling Pathway

The diagram below illustrates the molecular mechanism of Reldesemtiv in enhancing muscle contraction.

Reldesemtiv_MOA cluster_Nerve Motor Neuron cluster_Muscle Muscle Fiber Nerve Nerve Impulse (Action Potential) ACh Acetylcholine Release Nerve->ACh Sarcolemma Sarcolemma Depolarization ACh->Sarcolemma Binds to Receptors SR Sarcoplasmic Reticulum Sarcolemma->SR Signal Transduction Ca Ca²⁺ Release SR->Ca Troponin Troponin Complex (TnC, TnI, TnT) Ca->Troponin Binds to Troponin C Contraction Muscle Contraction (Actin-Myosin Interaction) Troponin->Contraction Conformational Change Reldesemtiv Reldesemtiv Reldesemtiv->Troponin Binds & Sensitizes (Slows Ca²⁺ Release Rate)

Caption: Reldesemtiv enhances muscle contraction by sensitizing the troponin complex to calcium.

Preclinical Experimental Design: Key Considerations

A robust preclinical experimental design is crucial for evaluating the therapeutic potential of Reldesemtiv.

Animal Model Selection

The choice of animal model should align with the clinical indication of interest.

  • Spinal Muscular Atrophy (SMA): Hung Li SMA mice are a relevant model, and studies have shown that Reldesemtiv can increase skeletal muscle force in these animals.[3][9]

  • General Muscle Fatigue/Weakness: Wistar or Sprague-Dawley rats can be used for in situ muscle function studies.[7]

  • Heart Failure-induced Muscle Weakness: Rat models of heart failure have been used to demonstrate improved exercise tolerance with FSTAs.[3]

Dosing and Administration

Reldesemtiv is orally bioavailable.[5]

  • Route: Oral gavage is the standard administration route in rodent models.

  • Vehicle: Formulate in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Dose Range: Dose-ranging studies are essential. Preclinical studies in SMA mouse models have been conducted, and Phase 2 clinical trials in humans have used doses from 150 mg to 450 mg twice daily.[3][5] This clinical data can inform the selection of preclinical dose ranges after appropriate allometric scaling.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study.

Preclinical_Workflow A Animal Model Selection (e.g., SMA Mice) B Acclimatization & Baseline Measurements A->B C Randomization into Groups (Vehicle, Reldesemtiv Doses) B->C D Chronic Dosing Period (e.g., 4-8 weeks) C->D E In-Life Measurements (Grip Strength, Body Weight) D->E Weekly F Terminal Experiment: In Situ Muscle Function (e.g., Plantar Flexor Assay) D->F G Tissue Collection (Muscle, Plasma) F->G H Data Analysis & Interpretation G->H

Caption: A standard workflow for a preclinical efficacy study of Reldesemtiv.

Experimental Protocols

Protocol 1: In Situ Muscle Force Measurement in Rats

This protocol is adapted from methods used to assess the potency of FSTAs in preclinical models.[7] It measures isometric muscle force production in response to nerve stimulation.

Objective: To determine the effect of Reldesemtiv on skeletal muscle force and fatigue resistance in situ.

Materials:

  • Male Wistar rats (250-350g)

  • Reldesemtiv and vehicle

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

  • Force transducer and data acquisition system (e.g., Aurora Scientific Inc.)

  • Bipolar stimulating electrode

  • 37°C saline drip

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the procedure. Place the animal on a heated platform to maintain body temperature.

  • Surgical Exposure: Make an incision in the hindlimb to expose the sciatic nerve and the distal tendon of the extensor digitorum longus (EDL) or tibialis anterior (TA) muscle.

  • Tendon and Nerve Preparation: Sever the distal tendon and attach it to the lever arm of a force transducer via a silk suture. Carefully isolate the sciatic nerve and place it on a bipolar stimulating electrode.

  • Stabilization: Securely clamp the knee and ankle to ensure isometric recording conditions.

  • Muscle Viability: Keep the exposed muscle and nerve moist with a continuous drip of warm (37°C) saline.

  • Optimal Length (Lo): Determine the optimal muscle length by delivering single supramaximal pulses (twitches) and adjusting the muscle length until maximal twitch tension is achieved.

  • Force-Frequency Protocol:

    • Administer a single dose of Reldesemtiv or vehicle (e.g., via IV for acute studies or oral gavage for studies requiring absorption).

    • After an appropriate absorption period, stimulate the sciatic nerve with a train of pulses at varying frequencies (e.g., 10, 20, 30, 50, 100 Hz). The key hypothesis is that Reldesemtiv will increase force at submaximal frequencies (e.g., 30 Hz).[7]

    • Allow sufficient rest (1-2 minutes) between stimulation trains.

  • Fatigue Protocol: Induce muscle fatigue by repeated subtetanic stimulation (e.g., 40 Hz trains for 250 ms, repeated every second for 3-5 minutes).

  • Data Analysis: Measure peak force at each stimulation frequency and calculate the decline in force over time during the fatigue protocol. Compare results between vehicle and Reldesemtiv-treated groups.

Protocol 2: Efficacy Study in an SMA Mouse Model

This protocol evaluates the long-term effects of Reldesemtiv on muscle function in a disease model.

Objective: To assess if chronic Reldesemtiv treatment improves muscle function and phenotype in Hung Li SMA mice.[9]

Materials:

  • Hung Li SMA mice and wild-type littermates

  • Reldesemtiv and vehicle

  • Oral gavage needles

  • Grip strength meter

  • Equipment for in vivo plantar flexion assay (as described in Protocol 1, adapted for mice)

Procedure:

  • Study Groups: At an appropriate age (e.g., postnatal day 5), randomize SMA mice into treatment groups: Vehicle, Reldesemtiv (low dose), and Reldesemtiv (high dose). Include a wild-type control group.

  • Dosing: Administer Reldesemtiv or vehicle daily via oral gavage for the duration of the study (e.g., 8-12 weeks).

  • In-Life Assessments (perform weekly):

    • Body Weight: Monitor as an indicator of general health.

    • Grip Strength: Use a grip strength meter to assess forelimb and hindlimb muscle strength.

  • Terminal Functional Assessment (at study endpoint):

    • Perform an in vivo plantar flexor assay by stimulating the sciatic nerve and measuring isometric muscle force of the gastrocnemius-soleus-plantaris complex, as described in published studies.[9]

    • Evaluate the force-frequency relationship and resistance to fatigue.

  • Ex Vivo Analysis:

    • Collect blood for pharmacokinetic analysis.

    • Harvest and weigh key muscles (e.g., gastrocnemius, tibialis anterior) to assess muscle mass.

  • Data Analysis: Compare changes in body weight, grip strength, in vivo muscle force, and muscle mass between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Representative Pharmacokinetic and In Vitro Properties of Reldesemtiv This table contains example data based on properties described in discovery chemistry literature for Reldesemtiv and its analogs.[7]

ParameterValueDescription
Solubility ~100 µM (pH 6.8)Thermodynamic solubility, important for absorption.[7]
Human Plasma Protein Binding ~92% (8% unbound)The unbound fraction is pharmacologically active.[7]
Human Microsome Clearance Low-ModeratePredicts metabolic stability and in vivo half-life.[7]
hERG Inhibition < 10% at 100 µMLow risk of cardiac off-target effects.[7]
PXR Activation < 20% of RifampicinLow potential for drug-drug interactions.[7]

Table 2: Example Preclinical Efficacy Data from an In Situ Rat EDL Muscle Study This table presents hypothetical data illustrating the expected effects of Reldesemtiv.

Parameter (at 30 Hz stimulation)Vehicle ControlReldesemtiv (10 mg/kg)% Change
Peak Isometric Force (mN) 450 ± 35675 ± 48+50%
Time to Peak Tension (ms) 25.2 ± 1.825.5 ± 2.1No significant change
Half-Relaxation Time (ms) 30.1 ± 2.530.8 ± 2.9No significant change
Fatigue Index (%) 42 ± 5%65 ± 7%+55%
(Data are represented as Mean ± SEM. Fatigue Index = (Force at 2 min / Initial Force) * 100)

This data illustrates Reldesemtiv's mechanism of increasing submaximal force and improving fatigue resistance without altering cross-bridge kinetics (indicated by unchanged time to peak tension and relaxation time).[7]

References

Application Notes and Protocols for Assessing the Efficacy of CK-2127107 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-2127107 (also known as reldesemtiv) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase skeletal muscle force at submaximal nerve stimulation frequencies. It achieves this by sensitizing the sarcomere to calcium, thereby amplifying the muscle's response to neuronal input.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for neuromuscular disorders characterized by muscle weakness and fatigue, such as Spinal Muscular Atrophy (SMA) and Amyotrophic Lateral Sclerosis (ALS).[3]

These application notes provide detailed protocols for assessing the efficacy of this compound in mouse models of neuromuscular disease, focusing on key preclinical assays.

Mechanism of Action: Fast Skeletal Muscle Troponin Activation

This compound selectively binds to the fast skeletal muscle troponin complex, a key regulator of muscle contraction.[1][4] Specifically, it slows the rate of calcium release from troponin C (TnC), one of the three subunits of the troponin complex.[1][4] This action increases the sensitivity of the sarcomere to calcium, leading to a greater muscle force generation for a given level of nerve stimulation, particularly at sub-tetanic frequencies that are relevant to daily activities.[5][6]

This compound Signaling Pathway cluster_muscle_fiber Fast-Twitch Skeletal Muscle Fiber cluster_effect Physiological Effect Ca_ion Ca²⁺ Troponin_C Troponin C (TnC) Ca_ion->Troponin_C Binds Tropomyosin Tropomyosin Troponin_C->Tropomyosin Conformational Change Troponin_I Troponin I (TnI) Troponin_T Troponin T (TnT) Actin Actin Tropomyosin->Actin Uncovers Myosin Binding Sites Myosin_Head Myosin Head Actin->Myosin_Head Cross-bridge Formation Myosin_Head->Actin Power Stroke (Contraction) Increased_Force Increased Muscle Force (at submaximal stimulation) CK2127107 This compound CK2127107->Troponin_C Binds & Stabilizes Ca²⁺ Binding

This compound Mechanism of Action

Data Presentation: Efficacy of this compound in SMA Mouse Models

The following table summarizes the quantitative data from a study assessing the effect of a single intraperitoneal (IP) dose of this compound on in situ isometric muscle force in two different mouse models of Spinal Muscular Atrophy (SMA).

Mouse ModelTreatment GroupDose (mg/kg, IP)Stimulation Frequency (Hz)Isometric Force (mN, mean ± SEM)Fold Change vs. Vehiclep-value
2B/2B-Neo (Intermediate SMA) Vehicle-3027 ± 2.8-<0.001
This compound303069 ± 2.72.56
Hung Li (Adult-onset SMA) Vehicle-3089 ± 6.8-<0.05
This compound3030151 ± 10.21.70

Data adapted from Hwee DT, et al. 2017 MDA Scientific Conference.[5]

Experimental Protocols

In Situ Muscle Force Measurement

This protocol is designed to measure the isometric force of the tibialis anterior (TA) or extensor digitorum longus (EDL) muscle in response to nerve stimulation in anesthetized mice.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (forceps, scissors, sutures)

  • Dual-mode muscle lever system (e.g., Aurora Scientific Inc.)

  • Stimulator and platinum wire electrodes

  • Data acquisition system and software

  • Ringer's solution

Procedure:

  • Anesthetize the mouse and confirm the absence of a pedal withdrawal reflex.

  • Make a small incision in the skin over the anterior compartment of the lower hindlimb to expose the TA and EDL muscles.

  • Carefully dissect the distal tendon of the TA or EDL muscle.

  • Tie a suture securely around the distal tendon.

  • Immobilize the knee and ankle joints using pins or clamps.

  • Attach the suture from the tendon to the lever arm of the force transducer.

  • Isolate the sciatic nerve and place bipolar platinum electrodes around it for stimulation.

  • Keep the exposed muscle and nerve moist with Ringer's solution at a physiological temperature.

  • Determine the optimal muscle length (L₀) by delivering single twitch stimulations and adjusting the muscle length until maximal twitch force is achieved.

  • To generate a force-frequency curve, stimulate the sciatic nerve with a train of pulses (e.g., 200-500 ms (B15284909) duration) at varying frequencies (e.g., 10, 20, 30, 50, 100, 150, 200 Hz). Allow sufficient rest (e.g., 1-2 minutes) between each stimulation train.

  • Administer this compound or vehicle and repeat the force-frequency measurements at specified time points post-dosing.

  • Record and analyze the peak isometric force at each stimulation frequency.

In_Situ_Muscle_Force_Workflow A Anesthetize Mouse B Expose Muscle and Sciatic Nerve A->B C Secure Distal Tendon to Force Transducer B->C D Position Electrodes on Sciatic Nerve C->D E Determine Optimal Muscle Length (L₀) D->E F Generate Baseline Force-Frequency Curve E->F G Administer this compound or Vehicle F->G H Repeat Force-Frequency Measurements G->H I Data Analysis: Peak Isometric Force H->I

In Situ Muscle Force Measurement Workflow
Rotarod Performance Test

This test assesses motor coordination, balance, and endurance in mice.

Materials:

  • Rotarod apparatus for mice

  • Timer

Procedure:

  • Acclimatize mice to the testing room for at least 30 minutes before the experiment.

  • Training Phase (optional but recommended):

    • Place the mouse on the stationary rod for a short period (e.g., 1 minute).

    • Set the rod to rotate at a low constant speed (e.g., 4-5 RPM) and train the mice for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days prior to testing.

  • Testing Phase:

    • Administer this compound or vehicle at a predetermined time before the test.

    • Place the mouse on the rotarod, which is set to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod. If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.

    • Perform 2-3 trials per mouse with a rest period (e.g., 15-30 minutes) between trials.

    • The average latency to fall across the trials is used for data analysis.

Rotarod_Test_Workflow A Acclimatize Mouse B Training on Rotarod (Optional) A->B C Administer this compound or Vehicle B->C D Place Mouse on Accelerating Rotarod C->D E Record Latency to Fall D->E F Repeat for Multiple Trials E->F G Data Analysis: Average Latency F->G

Rotarod Performance Test Workflow
Grip Strength Test

This non-invasive test measures forelimb and/or hindlimb muscle strength.

Materials:

  • Grip strength meter with a wire grid or bar attachment

Procedure:

  • Acclimatize mice to the testing room.

  • Hold the mouse by the tail and lower it towards the grip strength meter.

  • Allow the mouse to grasp the grid or bar with its forelimbs (or all four limbs).

  • Gently and steadily pull the mouse away from the meter in a horizontal plane until its grip is broken.

  • The meter will record the peak force exerted by the mouse.

  • Perform a series of 3-5 measurements per mouse with a short rest period in between.

  • The average or the peak of the measurements is used for analysis. The data is often normalized to the body weight of the mouse.

Whole-Body Plethysmography for Respiratory Function

This non-invasive method is used to assess respiratory function in conscious, unrestrained mice.

Materials:

  • Whole-body plethysmography chamber

  • Pressure transducer

  • Data acquisition and analysis software

Procedure:

  • Calibrate the plethysmography chamber according to the manufacturer's instructions.

  • Place the mouse in the chamber and allow it to acclimatize for a period (e.g., 15-30 minutes) until it is calm.

  • Record the pressure changes inside the chamber, which are caused by the warming and humidification of the air during inspiration and cooling and dehumidification during expiration.

  • The software will calculate various respiratory parameters, including tidal volume (TV), respiratory rate (f), and minute ventilation (MV = TV x f).

  • Administer this compound or vehicle and repeat the measurements at specified time points to assess its effect on respiratory function.

References

Application Notes and Protocols for CK-2127107 (Reldesemtiv) in Studies of Heart Failure-Induced Myopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure is a complex clinical syndrome often accompanied by skeletal muscle dysfunction, termed myopathy, which contributes significantly to exercise intolerance, fatigue, and reduced quality of life.[1] This myopathy is characterized by muscle atrophy, a shift in fiber type composition, and impaired contractile function.[2][3] CK-2127107 (also known as reldesemtiv) is a next-generation fast skeletal muscle troponin activator (FSTA) that sensitizes the sarcomere to calcium by slowing the rate of calcium release from the troponin complex.[3][4] This mechanism enhances muscle contractility and has shown potential for improving muscle function in conditions associated with muscle weakness.[5][6] These application notes provide detailed protocols for utilizing this compound in preclinical studies of heart failure-induced myopathy.

Mechanism of Action

This compound selectively binds to the fast skeletal troponin complex in muscle fibers.[7][8] This binding event increases the sensitivity of the myofilaments to calcium, leading to a more forceful muscle contraction for a given concentration of intracellular calcium.[3][4] This is particularly relevant in heart failure, where impaired calcium handling within muscle cells can contribute to weakness.

Data Presentation

Table 1: Effects of this compound on Exercise Tolerance in a Rat Model of Heart Failure
ParameterVehicle-Treated Heart Failure RatsThis compound (10 mg/kg p.o.) Treated Heart Failure RatsSham Controlsp-value (this compound vs. Vehicle)
Rotarod Running Time (seconds) 116 ± 22283 ± 47193 ± 31P = 0.0004[1]
Table 2: Muscle Fiber Type Alterations in Heart Failure Rat Models
MuscleFiber TypeControl/ShamHeart Failure
Soleus % Type I94.8 ± 1.189.8 ± 1.8 (decreased)[1]
% Type IIab1.7 ± 1.65.5 ± 1.0 (increased)[1]
Plantaris % Type IIa14.1 ± 1.48.3 ± 0.4 (decreased)[1]
% Type IIab72.0 ± 3.279.5 ± 1.6 (increased)[1]

Experimental Protocols

In Vivo Assessment of this compound in a Rat Model of Heart Failure

Objective: To evaluate the effect of this compound on exercise tolerance in a surgically-induced rat model of heart failure.

Animal Model: Myocardial infarction is induced in adult male Sprague-Dawley rats by ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same surgical procedure without ligation. Heart failure typically develops over several weeks, characterized by cardiac dysfunction and skeletal muscle myopathy.

This compound Formulation and Administration:

  • Formulation: this compound can be formulated for oral gavage. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Alternatively, a formulation of 10% DMSO in 90% corn oil can be used.[7]

  • Dosage: A single oral dose of 10 mg/kg has been shown to be effective.[1]

  • Administration: Administer the formulated this compound or vehicle via oral gavage to conscious or lightly anesthetized rats.

Rotarod Test Protocol:

  • Habituation: Acclimate the rats to the behavioral testing room for at least 1 hour before the test. Habituate the rats to the rotarod apparatus for 5 minutes at a low speed (e.g., 5 rpm). If a rat falls, gently place it back on the rod.

  • Baseline Measurement: One day after habituation, perform a baseline rotarod test.

  • Testing Protocol:

    • Place the rat on the rotarod, which is set to accelerate from 4 to 40 rpm over a 5-minute period.

    • Record the latency to fall from the rotating rod.

    • Perform three consecutive trials with a 5-15 minute rest interval between each trial.

    • The average latency to fall across the three trials is used for analysis.

  • Post-Dose Testing: Administer this compound or vehicle and perform the rotarod test at the time of expected peak plasma concentration of the compound.

In Vitro Analysis of Muscle Contractility using Skinned Muscle Fibers

Objective: To determine the effect of this compound on the force-calcium relationship of single skeletal muscle fibers from rats with heart failure.

Muscle Preparation:

  • Excise the extensor digitorum longus (EDL) or diaphragm muscle from a rat with heart failure.

  • Place the muscle in a relaxing solution on ice.

  • Mechanically skin single muscle fibers under a dissecting microscope.

Solutions:

  • Relaxing Solution (pCa 9.0):

    • 100 mM BES

    • 5 mM EGTA

    • 1 mM free Mg²⁺

    • 4 mM MgATP

    • 10 mM Creatine Phosphate

    • 15 U/mL Creatine Kinase

    • pH 7.0

  • Activating Solutions (pCa 6.5 to 4.5): Prepare a series of activating solutions with varying free Ca²⁺ concentrations by mixing the relaxing solution with a high-Ca²⁺ solution (pCa 4.5) containing 5 mM CaEGTA.

Experimental Protocol:

  • Mount a single skinned muscle fiber between a force transducer and a length controller.

  • Bathe the fiber in the relaxing solution.

  • Sequentially expose the fiber to activating solutions with increasing Ca²⁺ concentrations (from pCa 6.5 to 4.5) and record the steady-state force at each concentration.

  • To test the effect of this compound, add the compound to the activating solutions at a desired concentration. Based on available data for similar compounds, a starting concentration range of 1-10 µM is recommended.[7][9] The EC₅₀ for reldesemtiv (B610437) in activating fast skeletal myofibrils is 3.4 µM.[7]

  • Construct force-pCa curves in the absence and presence of this compound. A leftward shift in the curve indicates an increase in calcium sensitivity.

Visualizations

cluster_HF Heart Failure-Induced Myopathy cluster_CK2127107 This compound Intervention HF Heart Failure Myopathy Skeletal Muscle Myopathy HF->Myopathy Atrophy Muscle Atrophy Myopathy->Atrophy FiberShift Fiber Type Shift (I to II) Myopathy->FiberShift ImpairedContraction Impaired Contraction Myopathy->ImpairedContraction ImprovedContraction Improved Muscle Contraction ImpairedContraction->ImprovedContraction Targeted by CK2127107 This compound (Reldesemtiv) FSTA Fast Skeletal Troponin Activator CaSensitivity Increased Ca²⁺ Sensitivity FSTA->CaSensitivity Activates CaSensitivity->ImprovedContraction Leads to ExerciseTol Increased Exercise Tolerance ImprovedContraction->ExerciseTol Results in

Caption: Logical workflow of this compound intervention in heart failure-induced myopathy.

cluster_workflow In Vivo Experimental Workflow HF_Model Induce Heart Failure in Rats (LAD Ligation) Habituation Rotarod Habituation HF_Model->Habituation Baseline Baseline Rotarod Test Habituation->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment PostDoseTest Post-Dose Rotarod Test Treatment->PostDoseTest Analysis Analyze Latency to Fall PostDoseTest->Analysis

Caption: Workflow for in vivo assessment of this compound in a rat heart failure model.

cluster_pathway This compound Signaling Pathway CK2127107 This compound Troponin Fast Skeletal Troponin Complex CK2127107->Troponin Binds to CaRelease Slower Ca²⁺ Release from Troponin Troponin->CaRelease Induces CaSensitivity Increased Sarcomere Ca²⁺ Sensitivity CaRelease->CaSensitivity Contraction Enhanced Muscle Contraction CaSensitivity->Contraction

Caption: Simplified signaling pathway of this compound in skeletal muscle.

References

Application Notes: Utilizing Reldesemtiv for the Investigation of Excitation-Contraction Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle force and delay fatigue.[1] It represents a significant advancement over its predecessor, tirasemtiv, offering improved tolerability by reducing central nervous system side effects.[2] Reldesemtiv's mechanism of action makes it a valuable tool for studying excitation-contraction (E-C) coupling, particularly in the context of neuromuscular disorders such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).[1][3] These notes provide an overview of Reldesemtiv, its mechanism, and protocols for its application in preclinical research.

Mechanism of Action

Reldesemtiv selectively binds to the fast skeletal muscle troponin complex, a key regulator of muscle contraction.[4] Specifically, it interacts with troponin C (sTnC), the calcium-binding subunit of the troponin complex.[5][6] This interaction slows the rate of calcium release from troponin C, effectively increasing the sensitivity of the myofilaments to calcium.[3][7][8] By sensitizing the sarcomere to calcium, Reldesemtiv amplifies the muscle's response to neuronal signals, leading to increased force production, particularly at submaximal stimulation frequencies.[9][10] This targeted action allows for the potentiation of muscle contraction without directly affecting the upstream processes of neural stimulation or sarcoplasmic reticulum calcium release.

The diagram below illustrates the signaling pathway of excitation-contraction coupling and the point of intervention for Reldesemtiv.

Reldesemtiv_Mechanism cluster_neuron Motor Neuron cluster_muscle Muscle Fiber Nerve Impulse Nerve Impulse ACh Release ACh Release Nerve Impulse->ACh Release Sarcolemma Depolarization Sarcolemma Depolarization ACh Release->Sarcolemma Depolarization ACh binds to Nicotinic Receptors T-tubule T-tubule Sarcolemma Depolarization->T-tubule DHPR DHPR (Voltage Sensor) T-tubule->DHPR RyR RyR (Ca2+ Release Channel) DHPR->RyR Ca_release Ca2+ Release RyR->Ca_release SR Sarcoplasmic Reticulum (SR) [Ca2+ Store] SR->RyR Troponin_Complex Troponin Complex (Troponin C, I, T) Ca_release->Troponin_Complex Tropomyosin Shift Tropomyosin Shift Troponin_Complex->Tropomyosin Shift Actin-Myosin Binding Actin-Myosin Binding Tropomyosin Shift->Actin-Myosin Binding Muscle Contraction Muscle Contraction Actin-Myosin Binding->Muscle Contraction Reldesemtiv Reldesemtiv Reldesemtiv->Troponin_Complex Binds to Troponin C, slows Ca2+ release, ↑ Ca2+ sensitivity

Caption: Reldesemtiv's mechanism in E-C coupling.

Applications in Research

Reldesemtiv can be employed in a variety of in vitro and in vivo models to investigate muscle function and the effects of potential therapeutics.

  • In vitro muscle preparations: Skinned muscle fibers are an excellent model to directly assess the effect of Reldesemtiv on the contractile machinery, independent of membrane excitability.

  • Isolated muscle studies: Whole muscle preparations (e.g., soleus or EDL) allow for the characterization of Reldesemtiv's effects on force-frequency relationships, fatigue resistance, and twitch kinetics.

  • In vivo models: Animal models of neuromuscular diseases can be used to evaluate the therapeutic potential of Reldesemtiv to improve muscle function and delay disease progression.

Data Presentation

The following tables summarize key quantitative data related to the effects of Reldesemtiv from preclinical and clinical studies.

Table 1: Preclinical Efficacy of Reldesemtiv

ParameterAssayPreparationEffectReference
Biochemical Potency (AC40)Myofibril ATPase ActivityMixed sarcomeres5-fold more potent than para-substituted chlorine analog[11]
Muscle Tension (DF30)Skinned Fast Skeletal Muscle FiberRabbit psoas muscle13.7 µM[11]
Muscle ForceIn vivo Tibialis Anterior ContractionHealthy male subjectsDose-dependent increase in force at submaximal nerve stimulation[4]

Table 2: Clinical Trial Data for Reldesemtiv in Spinal Muscular Atrophy (SMA)

ParameterDoseChange from Baseline (vs. Placebo)p-valueReference
6-Minute Walk Distance (6MWD)450 mg BID (8 weeks)+24.89 meters0.0584[12]
6-Minute Walk Distance (6MWD)450 mg BID (Follow-up)+30.81 meters0.0381[12]
Maximal Expiratory Pressure (MEP)450 mg BID (8 weeks)+13.15 cm H₂O0.0298[12]
Maximal Expiratory Pressure (MEP)450 mg BID (Follow-up)+9.47 cm H₂O0.1344[12]

Table 3: Clinical Trial Data for Reldesemtiv in Amyotrophic Lateral Sclerosis (ALS)

TrialDosesPrimary Outcome MeasureResultReference
FORTITUDE-ALS (Phase 2)150 mg, 300 mg, 450 mg BID (12 weeks)Change in percent predicted Slow Vital Capacity (SVC)Did not meet primary endpoint, but trends favored Reldesemtiv[2][7]
COURAGE-ALS (Phase 3)N/AChange in ALSFRS-R scoreInterim analysis showed lack of efficacy, trial discontinued[1][2]

Experimental Protocols

Protocol 1: Skinned Muscle Fiber Assay for Myofilament Calcium Sensitivity

This protocol is designed to assess the direct effect of Reldesemtiv on the calcium sensitivity of the contractile apparatus.

Skinned_Fiber_Protocol Muscle_Dissection 1. Muscle Dissection (e.g., rabbit psoas) Fiber_Bundles 2. Prepare Fiber Bundles in cold skinning solution Muscle_Dissection->Fiber_Bundles Skinning 3. Skin Fibers (e.g., with detergent like Triton X-100) Fiber_Bundles->Skinning Mounting 4. Mount Single Fiber between force transducer and motor Skinning->Mounting Force_Measurement 6. Measure Force-pCa Relationship in the absence of Reldesemtiv Mounting->Force_Measurement Solutions 5. Prepare Activating Solutions (varying [Ca2+], with/without Reldesemtiv) Solutions->Force_Measurement Force_Measurement_Reldesemtiv 8. Measure Force-pCa Relationship in the presence of Reldesemtiv Solutions->Force_Measurement_Reldesemtiv Reldesemtiv_Incubation 7. Incubate Fiber with Reldesemtiv Force_Measurement->Reldesemtiv_Incubation Reldesemtiv_Incubation->Force_Measurement_Reldesemtiv Data_Analysis 9. Data Analysis (Hill plot to determine pCa50) Force_Measurement_Reldesemtiv->Data_Analysis

Caption: Workflow for skinned muscle fiber assay.

Methodology:

  • Muscle Preparation: Dissect a fast-twitch muscle (e.g., rabbit psoas) in a cold relaxing solution.

  • Fiber Skinning: Chemically remove the sarcolemma using a skinning solution containing a mild detergent (e.g., Triton X-100) to allow direct access to the myofilaments.

  • Fiber Mounting: Mount a single muscle fiber between a force transducer and a motor.

  • Solutions: Prepare a series of activating solutions with varying free calcium concentrations (pCa, the negative log of the free calcium concentration) and a relaxing solution (pCa 9.0). A stock solution of Reldesemtiv in DMSO should be prepared and added to the activating solutions at the desired final concentrations.

  • Force Measurement:

    • Expose the fiber to the relaxing solution to establish a baseline.

    • Sequentially expose the fiber to activating solutions of increasing calcium concentrations (e.g., pCa 6.5 to 4.5) to generate a force-pCa curve.

    • Wash the fiber with relaxing solution.

    • Incubate the fiber with the desired concentration of Reldesemtiv in relaxing solution.

    • Repeat the sequential exposure to activating solutions containing Reldesemtiv.

  • Data Analysis: Normalize the force at each pCa to the maximal calcium-activated force. Plot the normalized force versus pCa and fit the data to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of maximal force is produced). A leftward shift in the force-pCa curve and an increase in pCa₅₀ in the presence of Reldesemtiv indicates an increase in myofilament calcium sensitivity.

Protocol 2: Myofibril ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myofibrils, which is directly related to the cross-bridge cycling rate.

Methodology:

  • Myofibril Isolation: Isolate myofibrils from fast-twitch skeletal muscle tissue by homogenization and differential centrifugation in a low ionic strength buffer.

  • Assay Buffer: Prepare an assay buffer containing KCl, MgCl₂, EGTA, and a pH buffer (e.g., imidazole).

  • Calcium Buffering: Use a calcium-EGTA buffer system to precisely control the free calcium concentration (pCa).

  • ATPase Measurement:

    • Initiate the reaction by adding ATP to the myofibril suspension in the assay buffer at a specific pCa (e.g., pCa 6.0, corresponding to approximately 25% of maximal activation).[11]

    • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (B84403) (Pi) over time using a colorimetric method (e.g., malachite green assay).

    • Perform the assay in the presence and absence of varying concentrations of Reldesemtiv.

  • Data Analysis: Calculate the ATPase activity as nmol Pi/mg protein/min. Determine the AC₄₀, which is the concentration of Reldesemtiv that produces a 40% increase in myofibril ATPase activity at a suboptimal calcium concentration.[11]

Conclusion

Reldesemtiv is a powerful research tool for dissecting the intricacies of excitation-contraction coupling at the level of the myofilaments. Its specific mechanism of action allows for the targeted investigation of calcium sensitization and its impact on muscle function. The protocols outlined above provide a framework for utilizing Reldesemtiv to advance our understanding of muscle physiology and pathophysiology, and to evaluate novel therapeutic strategies for neuromuscular diseases.

References

Application Notes and Protocols for CK-2127107 (Reldesemtiv)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-2127107, also known as reldesemtiv (B610437), is a next-generation fast skeletal muscle troponin activator (FSTA).[1] It selectively binds to the fast skeletal troponin complex, slowing the rate of calcium release and thereby sensitizing the sarcomere to calcium.[1] This mechanism leads to an increase in skeletal muscle contractility, offering a potential therapeutic approach for conditions associated with muscle weakness and fatigue.[1][2] Developed by Cytokinetics in collaboration with Astellas, reldesemtiv has been investigated in clinical trials for diseases such as Spinal Muscular Atrophy (SMA) and Amyotrophic Lateral Sclerosis (ALS).[2][3]

These application notes provide essential guidelines for the safe handling, storage, and use of this compound in a laboratory setting, along with detailed protocols for key experiments.

Chemical and Physical Properties

This compound is a small molecule with the following properties:

PropertyValueSource
Molecular Formula C₁₉H₁₈F₂N₆O[4]
Molecular Weight 384.4 g/mol [4]
CAS Number 1345410-31-2[4]
Appearance Solid[4]
Purity ≥95%[4]
Solubility Sparingly soluble (1-10 mg/mL) in DMSO[4]

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and activity.

| Form | Storage Temperature | Stability | Source | | --- | --- | --- | | Solid | -20°C | ≥ 4 years |[4] | | Stock Solution (in solvent) | -80°C | Up to 2 years |[5] | | Stock Solution (in solvent) | -20°C | Up to 1 year |[5] |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.

Safety and Handling Precautions

This compound is a potent pharmacological agent and should be handled with care. Although a specific manufacturer's Material Safety Data Sheet (MSDS) is not publicly available, general safety precautions for potent compounds should be strictly followed.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the solid powder or aerosols of solutions.

  • Avoid Contact: Prevent direct contact with the skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.

  • Ingestion and Inhalation: Do not ingest or inhale the compound.

  • Weighing: When weighing the solid compound, use a balance with a draft shield or within a ventilated enclosure.

  • Waste Disposal: Dispose of all waste materials contaminated with this compound in accordance with local, state, and federal regulations for chemical waste.

For detailed safety information, refer to the Safety Data Sheet provided by your supplier.

Mechanism of Action and Signaling Pathway

This compound enhances muscle contractility by directly targeting the troponin complex in fast skeletal muscle fibers.

CK-2127107_Mechanism_of_Action cluster_muscle_fiber Fast Skeletal Muscle Fiber Nerve_Impulse Nerve Impulse Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum Nerve_Impulse->Ca_Release Troponin_Complex Troponin Complex (Troponin C, I, T) Ca_Release->Troponin_Complex Ca²⁺ binds to Troponin C Troponin_Complex->Ca_Release Slows Ca²⁺ release rate Tropomyosin_Shift Tropomyosin Shift Troponin_Complex->Tropomyosin_Shift Myosin_Binding_Site Myosin Binding Site on Actin Exposed Tropomyosin_Shift->Myosin_Binding_Site Muscle_Contraction Muscle Contraction Myosin_Binding_Site->Muscle_Contraction Actin-Myosin Cross-bridging Ca_Reuptake Ca²⁺ Reuptake Muscle_Contraction->Ca_Reuptake Signal Termination Muscle_Relaxation Muscle Relaxation Ca_Reuptake->Muscle_Relaxation CK2127107 This compound (Reldesemtiv) CK2127107->Troponin_Complex Binds to Troponin C

Caption: Mechanism of action of this compound in skeletal muscle contraction.

Experimental Protocols

Preparation of Stock and Working Solutions

A critical first step for any experiment is the accurate preparation of solutions.

Solution_Preparation_Workflow Start Start Weigh_Compound Weigh solid this compound in a fume hood Start->Weigh_Compound Dissolve_DMSO Dissolve in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL) Weigh_Compound->Dissolve_DMSO Vortex_Sonicate Vortex and/or sonicate if necessary to fully dissolve Dissolve_DMSO->Vortex_Sonicate Store_Stock Aliquot and store stock solution at -80°C Vortex_Sonicate->Store_Stock Dilute_Working Prepare working solutions by diluting the stock solution in appropriate assay buffer or vehicle immediately before use Store_Stock->Dilute_Working End Solutions ready for use Dilute_Working->End

Caption: General workflow for preparing this compound solutions.

1. Stock Solution (e.g., 10 mg/mL in DMSO):

  • Accurately weigh the desired amount of this compound solid.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.

  • Vortex and, if necessary, sonicate in a water bath to ensure complete dissolution.

  • Aliquot into single-use tubes and store at -80°C.

2. Working Solutions for In Vitro Assays:

  • Thaw a single aliquot of the stock solution.

  • Perform serial dilutions in the specific assay buffer to achieve the desired final concentrations.

  • Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects.

3. Formulation for Oral Gavage in Rodents (Example): [5] For a 10 mg/kg dose in a 10 mL/kg dosing volume, a 1 mg/mL formulation is required. A common vehicle is a suspension in 0.5% methylcellulose (B11928114) or a solution using co-solvents.

  • Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [5]

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • For 1 mL of final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • Mix thoroughly before administration.

In Vitro Assay: Myofibril ATPase Activity

This assay measures the effect of this compound on the calcium-dependent ATPase activity of isolated myofibrils.

Materials:

  • Isolated fast skeletal muscle myofibrils

  • Assay Buffer: 12 mM PIPES, 2 mM MgCl₂, 1 mM DTT, 60 mM KCl, pH 6.8

  • Enzyme-coupled system: Pyruvate kinase and lactate (B86563) dehydrogenase

  • NADH

  • ATP

  • Varying concentrations of free calcium (buffered with EGTA)

  • This compound working solutions

Protocol:

  • Prepare a reaction mixture containing the assay buffer, enzyme-coupled system, NADH, and myofibrils in a 96-well plate.

  • Add this compound or vehicle control to the wells.

  • Initiate the reaction by adding a solution containing ATP and a specific concentration of free calcium.

  • Immediately measure the decrease in NADH absorbance at 340 nm over time using a plate reader at 25°C.

  • The rate of absorbance change is proportional to the ATPase activity.

  • Perform the assay across a range of calcium concentrations to generate a calcium-response curve in the presence and absence of this compound.

In Vitro Assay: Skinned Muscle Fiber Tension

This assay directly measures the effect of this compound on the force production of demembranated (skinned) muscle fibers.

Materials:

  • Single fast skeletal muscle fibers, chemically or mechanically skinned

  • Relaxing solution (high EGTA, low calcium)

  • Activating solutions (varying pCa)

  • Force transducer and length controller apparatus

  • This compound working solutions

Protocol:

  • Isolate a single muscle fiber and mount it between a force transducer and a length controller.

  • Immerse the fiber in a relaxing solution.

  • Expose the fiber to a series of activating solutions with increasing calcium concentrations (decreasing pCa) to determine the baseline force-calcium relationship.

  • After a washout period in relaxing solution, repeat the exposure to activating solutions in the presence of a fixed concentration of this compound.

  • Measure the isometric force at each calcium concentration.

  • The effect of this compound is observed as a leftward shift in the force-calcium curve, indicating calcium sensitization.

Conclusion

This compound (reldesemtiv) is a valuable research tool for studying skeletal muscle contractility and its modulation. Adherence to these guidelines for handling, storage, and experimental use will help ensure the generation of reliable and reproducible data in a safe laboratory environment. As with any potent compound, researchers should always consult the most recent safety and technical information from their supplier.

References

Application Notes and Protocols for CK-2127107 (Reldesemtiv) in Muscle Contractility Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CK-2127107, also known as reldesemtiv, is a next-generation fast skeletal muscle troponin activator (FSTA) designed to enhance skeletal muscle function.[1][2] It is an invaluable tool compound for researchers in physiology, pharmacology, and drug development focused on conditions associated with muscle weakness and fatigue, such as spinal muscular atrophy (SMA), amyotrophic lateral sclerosis (ALS), and heart failure-associated exercise intolerance.[3][4][5] this compound acts by sensitizing the sarcomere, the fundamental unit of muscle contraction, to calcium.[6][7] This application note provides a comprehensive overview of its mechanism, key data, and detailed protocols for its use in muscle contractility research.

Mechanism of Action

This compound selectively binds to the fast skeletal troponin complex, a key regulatory protein assembly in muscle fibers.[8][9] Specifically, it slows the rate of calcium (Ca²⁺) release from troponin C, one of the three subunits of the complex (the others being troponin I and troponin T).[3][10][11] This action increases the sensitivity of the myofilaments to Ca²⁺, meaning that less calcium is required to initiate and sustain a muscle contraction. The result is an amplification of the muscle's response to nerve signals, leading to an increase in muscle force, particularly at submaximal stimulation frequencies, without affecting the maximum force-generating capacity.[7][8][10] This mechanism is highly selective for fast-twitch (Type II) skeletal muscle fibers, with minimal to no effect on slow skeletal or cardiac muscle.[10]

CK-2127107_Mechanism_of_Action cluster_0 Sarcomere cluster_1 Thin Filament Actin Actin Tropomyosin Tropomyosin Troponin_Complex Troponin Complex TnC TnI TnT Myosin Myosin Head Nerve_Signal Nerve Signal (Action Potential) SR Sarcoplasmic Reticulum (SR) Nerve_Signal->SR 1. Depolarization Ca_Release Ca²⁺ Release SR->Ca_Release 2. Ca_Binding Ca²⁺ binds to TnC Ca_Release->Ca_Binding 3. CK107_Action Slows Ca²⁺ dissociation from TnC Ca_Binding->CK107_Action Conformational_Change Tropomyosin Shift Ca_Binding->Conformational_Change 4. CK107 This compound CK107->Troponin_Complex:TnC Binds CK107_Action->Conformational_Change 5. Sensitizes Cross_Bridge Myosin Binds Actin (Cross-Bridge Cycling) Conformational_Change->Cross_Bridge 6. Force_Production Increased Muscle Force (at submaximal stimulation) Cross_Bridge->Force_Production 7.

Caption: Mechanism of Action for this compound in the muscle sarcomere.

Data Presentation: Pharmacological & Pharmacodynamic Properties

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Pharmacological Properties

Parameter Species/Model Value Reference
Target Fast Skeletal Troponin Complex - [8]
Binding Affinity (Kd) of Tirasemtiv (B1682385) * Fast Skeletal Troponin 40 ± 6 nM [8]
Binding Affinity (Kd) of Tirasemtiv * Slow Skeletal Troponin 3800 ± 700 nM [8]
Effect Leftward shift in force-Ca²⁺ relationship Skinned rat EDL & diaphragm fibers [4]
Efficacy Increased rotarod running time Rat model of heart failure [4]
Dose (Oral) 10 mg/kg (single dose) ↑ running time from 116s to 283s [4]
Efficacy Increased muscle force Mouse model of SMA [12]

| Dose (Oral) | 30 mg/kg (with SMN upregulator) | ↑ muscle force by 320% at 50 Hz |[12] |

Table 2: Human Pharmacodynamic & Safety Data (Healthy Volunteers)

Parameter Study Design Value Reference
Maximum Tolerated Dose Single Ascending Dose (CY 5011) Up to 4000 mg [1][10]
Pharmacodynamic Effect Increased Tibialis Anterior Force Single Dose Crossover (CY 5013) -
Peak Force Increase at 10 Hz stimulation ~60% increase [10][14]
Plasma Concentration >7 µg/ml Correlated with largest force increase [10]
Apparent Half-life (t1/2) Phase 1 Studies ~8-12 hours [10]

| Common Adverse Events | Phase 1 Studies | Mild dizziness, headache, nausea |[10][15] |

Experimental Protocols

The following are detailed protocols for using this compound in common muscle contractility experiments, adapted from published research.

Protocol 1: In Vitro Skinned Muscle Fiber Assay

This protocol allows for the direct assessment of this compound's effect on the contractile machinery by chemically "skinning" the muscle fiber to remove membranes, enabling precise control of the intracellular environment (e.g., Ca²⁺ concentration).

Objective: To determine the effect of this compound on the force-calcium relationship of isolated fast-twitch muscle fibers.

Materials:

  • Fast-twitch muscle (e.g., rodent Extensor Digitorum Longus - EDL)

  • Skinning Solution (e.g., 50% glycerol, 50% relaxing solution)

  • Relaxing Solution (pCa 9.0)

  • Activating Solutions (pCa 6.5 to 4.5)

  • This compound stock solution (in DMSO)

  • Force transducer and data acquisition system

Solution Compositions (Example):

  • Relaxing Solution (pCa 9.0): 100 mM BES, 10 mM EGTA, 6.41 mM MgCl₂, 5.95 mM ATP, 40 mM HDTA, 12 mM Creatine Phosphate, pH 7.0.

  • Activating Solution (pCa 4.5): 100 mM BES, 10 mM Ca-EGTA, 6.27 mM MgCl₂, 6.13 mM ATP, 39 mM HDTA, 12 mM Creatine Phosphate, pH 7.0.

  • Intermediate pCa solutions are made by mixing relaxing and activating solutions.

Procedure:

  • Fiber Dissection & Skinning:

    • Excise the EDL muscle in cold relaxing solution.

    • Under a dissecting microscope, carefully isolate a single muscle fiber or a small bundle.

    • Tie the ends of the fiber with surgical silk.

    • Incubate the fiber in skinning solution (e.g., for 24 hours at 4°C or 1 hour at room temperature with 1% Triton X-100) to permeabilize the cell membranes.

  • Mounting:

    • Transfer the skinned fiber to an experimental chamber containing relaxing solution.

    • Mount the fiber between a force transducer and a fixed hook.

    • Adjust sarcomere length to an optimal length (e.g., 2.5 µm) using laser diffraction.

  • Force Measurement (Baseline):

    • Sequentially expose the fiber to solutions of increasing Ca²⁺ concentration (from pCa 9.0 to pCa 4.5).

    • Record the steady-state isometric force at each pCa level.

    • Wash with relaxing solution between activating solutions.

  • Force Measurement (with this compound):

    • Incubate the fiber in relaxing solution containing the desired concentration of this compound (and a corresponding concentration of DMSO for the control) for a sufficient period (e.g., 10-15 minutes).

    • Repeat the pCa series (Step 3) in the presence of this compound in all solutions.

  • Data Analysis:

    • Normalize the force at each pCa to the maximum force generated at pCa 4.5.

    • Plot the normalized force vs. pCa to generate force-calcium curves for control and this compound conditions.

    • Fit the data with a Hill equation to determine pCa₅₀ (the Ca²⁺ concentration required for half-maximal activation). A leftward shift in the curve and a decrease in pCa₅₀ indicate Ca²⁺ sensitization.[4]

Skinned_Fiber_Workflow start Start dissect 1. Dissect EDL Muscle & Isolate Fiber start->dissect skin 2. Permeabilize Fiber (Skinning Solution) dissect->skin mount 3. Mount Fiber on Force Transducer skin->mount pCa_control 4. Measure Force vs. pCa (Control / Vehicle) mount->pCa_control incubate 5. Incubate Fiber with this compound pCa_control->incubate pCa_drug 6. Measure Force vs. pCa (with this compound) incubate->pCa_drug analyze 7. Analyze Data (Generate Force-pCa Curves) pCa_drug->analyze end End analyze->end

Caption: Experimental workflow for skinned muscle fiber analysis.
Protocol 2: In Situ Muscle Force Measurement in Rodents

This protocol assesses the effect of systemically administered this compound on nerve-evoked muscle contraction in an anesthetized animal, preserving the nerve and blood supply.

Objective: To evaluate the effect of this compound on the force-frequency relationship of a fast-twitch muscle.

Materials:

  • Anesthetized rat or mouse

  • This compound formulation for oral gavage or IV injection

  • Force transducer and lever arm

  • Nerve stimulating electrodes (e.g., cuff or needle electrodes)

  • Electrical stimulator

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane (B1672236) or pentobarbital) and maintain body temperature.

    • Surgically expose the target muscle (e.g., Tibialis Anterior or EDL) and its nerve supply (e.g., deep fibular or peroneal nerve).

    • Isolate and sever the distal tendon of the muscle and attach it to a force transducer via surgical silk.

    • Secure the limb (e.g., clamp the knee and foot) to ensure isometric recording conditions.

    • Place stimulating electrodes on the isolated nerve.

  • Baseline Force-Frequency Protocol:

    • Determine the optimal muscle length (L₀) by adjusting muscle stretch to produce maximum twitch force.

    • Deliver supramaximal voltage pulses to the nerve at a range of frequencies (e.g., 1, 5, 10, 20, 30, 50, 100 Hz), with sufficient rest between stimulations.

    • Record the peak isometric force generated at each frequency to establish a baseline force-frequency curve.

  • Drug Administration:

    • Administer this compound via the desired route (e.g., oral gavage). Doses in preclinical models have ranged from 10-30 mg/kg.[4][12]

    • Allow time for drug absorption and distribution (e.g., 30-60 minutes).

  • Post-Drug Force-Frequency Protocol:

    • Repeat the stimulation protocol (Step 2) at one or more time points after drug administration.

  • Data Analysis:

    • For each frequency, calculate the percentage change in force after this compound administration compared to baseline.

    • Plot force (or % of maximum force) against stimulation frequency for pre- and post-drug conditions.

    • An upward and leftward shift in the curve at submaximal frequencies is indicative of the drug's sensitizing effect.[8][13]

Protocol 3: Human Pharmacodynamic Assessment of Muscle Function

This protocol is based on the methods used in Phase 1 clinical trials to assess the pharmacodynamic effects of this compound in humans.[10][14]

Objective: To measure the effect of this compound on the force-frequency relationship of the tibialis anterior muscle.

Materials:

  • Human participant

  • This compound oral formulation

  • Custom dynamometer or footplate connected to a force transducer

  • Transcutaneous electrical nerve stimulator

  • Surface electrodes

  • Data acquisition system

Procedure:

  • Participant Setup:

    • The participant is seated with their leg secured and their foot strapped to the dynamometer/footplate, typically with the ankle at a neutral angle.

    • The deep fibular (peroneal) nerve is located via anatomical landmarks, and surface stimulating electrodes are placed over it.

    • The optimal electrode placement and stimulation intensity (supramaximal) are determined to elicit a strong, isolated contraction of the tibialis anterior muscle.

  • Baseline Force-Frequency Measurement:

    • A series of electrical stimulations are delivered as trains of pulses at various frequencies (e.g., 5, 10, 15, 20, 30 Hz).

    • The peak isometric dorsiflexion force is recorded for each frequency to establish the baseline relationship.

  • Drug Administration:

    • The participant receives a single oral dose of this compound or placebo in a double-blind, crossover design.[10][14]

  • Post-Dose Measurements:

    • The force-frequency protocol (Step 2) is repeated at several time points post-dose (e.g., 1, 3, and 5 hours) to correlate force changes with pharmacokinetic data.[10]

  • Data Analysis:

    • The change from baseline in peak force is calculated for each frequency at each post-dose time point.

    • The placebo-corrected change in force is determined to assess the true drug effect.

    • Data can be plotted as the percentage change in force vs. stimulation frequency or vs. plasma concentration of this compound.[10]

Logical_Relationship mol Molecular Interaction (CK-107 binds Fast Troponin) cell Cellular Effect (↑ Ca²⁺ Sensitivity of Myofilaments) mol->cell Leads to tissue Tissue/Organ Effect (↑ Force at Submaximal Frequencies) cell->tissue Results in org Organismal Effect (Improved Exercise Tolerance & Reduced Muscle Fatigue) tissue->org Manifests as

References

Application Notes and Protocols for Nerve Stimulation Studies with Reldesemtiv

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle force and power in conditions of muscle weakness and fatigue.[1][2][3][4] It selectively binds to the fast skeletal muscle troponin complex, sensitizing it to calcium.[5][6] This mechanism slows the rate of calcium release from the troponin complex, thereby amplifying the muscle cell's response to neural input and increasing force production, particularly at submaximal nerve stimulation frequencies.[2][7][8][9] Unlike its first-generation predecessor, tirasemtiv (B1682385), Reldesemtiv was optimized to improve potency and tolerability, with reduced distribution to the brain to minimize central nervous system side effects.[1][10]

These application notes provide detailed protocols for in vitro and in situ experimental setups to study the effects of Reldesemtiv on nerve-stimulated muscle contraction.

Mechanism of Action: Signaling Pathway

Reldesemtiv's mechanism of action centers on the modulation of the troponin complex in fast-twitch skeletal muscle fibers. In normal muscle contraction, neural stimulation leads to the release of calcium from the sarcoplasmic reticulum. This calcium binds to troponin C, initiating a conformational change in the troponin-tropomyosin complex that exposes myosin-binding sites on actin, leading to muscle contraction. Reldesemtiv enhances this process by increasing the sensitivity of troponin C to calcium.[7][8][11]

Reldesemtiv_Mechanism cluster_Nerve Motor Neuron cluster_Muscle Muscle Fiber Nerve_Signal Nerve Impulse SR Sarcoplasmic Reticulum (SR) Nerve_Signal->SR Stimulates Ca_Release Ca²⁺ Release SR->Ca_Release Initiates Troponin Troponin Complex (Fast Skeletal) Ca_Release->Troponin Binds to Contraction Muscle Contraction Troponin->Contraction Triggers Reldesemtiv Reldesemtiv Reldesemtiv->Troponin Sensitizes to Ca²⁺ (Slows Ca²⁺ release rate)

Caption: Signaling pathway of Reldesemtiv in muscle contraction.

In Vitro Experimental Protocol: Skinned Muscle Fiber Assay

This assay directly measures the effect of Reldesemtiv on the contractile apparatus of muscle fibers, independent of nerve stimulation and cell membrane integrity.

Objective: To determine the concentration-dependent effect of Reldesemtiv on the calcium sensitivity of force generation in fast skeletal muscle fibers.

Materials:

  • Rabbit psoas muscle (a source of fast-twitch fibers)

  • Detergent skinning solution (e.g., containing Triton X-100) to remove membranes

  • Rigor buffer

  • Solutions with varying buffered calcium concentrations (pCa solutions)

  • Reldesemtiv stock solution (in DMSO or other suitable solvent)

  • Force transducer apparatus (e.g., Aurora Scientific Inc.)

  • Microscope

Protocol:

  • Fiber Preparation:

    • Dissect single muscle fibers from rabbit psoas muscle in cold rigor buffer.

    • Chemically "skin" the fibers by incubating them in a detergent-containing solution to permeabilize the cell membranes. This allows direct access of the experimental solutions to the contractile proteins.

    • Mount a single skinned fiber between a force transducer and a fixed hook in the experimental chamber.

  • Experimental Procedure:

    • Adjust the fiber length to the optimal length for maximal force generation (L₀).

    • Expose the fiber to a series of solutions with progressively increasing calcium concentrations (from low pCa to high pCa) to generate a baseline force-calcium relationship.

    • Wash out the calcium and allow the fiber to relax in rigor buffer.

    • Incubate the fiber with a specific concentration of Reldesemtiv.

    • Repeat the exposure to the series of pCa solutions in the presence of Reldesemtiv to generate a new force-calcium curve.

    • Repeat steps 3-5 for a range of Reldesemtiv concentrations.

  • Data Analysis:

    • Measure the force generated at each calcium concentration for both baseline and Reldesemtiv-treated conditions.

    • Plot the force (as a percentage of maximal force) against the pCa.

    • Determine the key parameter, DF₃₀ : the concentration of Reldesemtiv that produces a 30% increase in muscle force at a calcium concentration that elicits 25% of the maximal force in the control condition.[1]

Quantitative Data from In Vitro Assays
CompoundAssayParameterValueReference
Reldesemtiv AnalogSkinned Fast Skeletal FiberDF₃₀13.7 µM[1]

In Situ Experimental Protocol: Rat EDL Nerve-Muscle Preparation

This in situ model maintains the intact nerve and blood supply to the extensor digitorum longus (EDL) muscle, providing a more physiologically relevant system to study the effects of Reldesemtiv on nerve-stimulated muscle contraction.[1][8]

Objective: To evaluate the in vivo potency of Reldesemtiv in enhancing muscle force in response to electrical nerve stimulation.

Materials:

  • Sprague-Dawley rats

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Force transducer

  • Nerve stimulating electrodes

  • Data acquisition system

  • Reldesemtiv solution for administration (e.g., intravenous or intra-arterial)

Protocol:

  • Surgical Preparation:

    • Anesthetize the rat.

    • Surgically expose the extensor digitorum longus (EDL) muscle and its corresponding nerve (peroneal nerve) in one hindlimb, while carefully preserving the blood supply.

    • Sever the distal tendon of the EDL and attach it to a force transducer.

    • Place stimulating electrodes on the peroneal nerve.

    • Cannulate a blood vessel (e.g., femoral artery or vein) for drug administration.[12]

  • Experimental Workflow:

    in_situ_workflow Start Anesthetize Rat & Surgical Prep Set_Lo Set Optimal Muscle Length (L₀) Start->Set_Lo Baseline Record Baseline Force (e.g., at 30 Hz stimulation) Set_Lo->Baseline Administer Administer Reldesemtiv (e.g., i.v. bolus) Baseline->Administer Post_Dose Record Post-Dose Force (at 30 Hz stimulation) Administer->Post_Dose Analysis Calculate % Increase in Force & EC₅₀ Post_Dose->Analysis

    Caption: Workflow for the in situ rat EDL nerve-muscle experiment.

  • Stimulation and Dosing:

    • Determine the optimal muscle length (L₀) by adjusting the muscle length to produce a maximal twitch force in response to a single stimulus.

    • Establish a stable baseline of submaximal muscle contractions by stimulating the peroneal nerve at a set frequency. A subtetanic frequency of 30 Hz is commonly used.[1]

    • Stimulation parameters: 1 ms (B15284909) pulses, 350 ms train duration, delivered every 2 minutes.[10][12]

    • Administer a single dose of Reldesemtiv and record the force response over time.

    • For dose-response studies, administer cumulative doses (e.g., up to 10 mg/kg) and measure the peak force after each dose.[12]

  • Data Analysis:

    • Measure the peak isometric tension generated in response to nerve stimulation before and after drug administration.

    • Calculate the percentage increase in muscle force compared to the baseline.

    • Determine the EC₅₀ : the plasma concentration of Reldesemtiv that produces a 50% increase in muscle tension compared to baseline at a 30 Hz nerve stimulation rate.[1]

Quantitative Data from In Situ and In Vivo Models
ModelCompoundParameterValue / ObservationReference
In situ Rat EDL Nerve-MuscleReldesemtivEC₅₀ (at 30 Hz stimulation)Defined as concentration for 50% increase in muscle tension.[1][1]
In situ Rat EDL Nerve-MuscleCK-1909178Force Increase (at 30 Hz)Significant increase in specific tension with cumulative doses up to 10 mg/kg.[12][12]
In vivo Mouse Model (B6SJL-SOD1G93A)TirasemtivSubmaximal Isometric Force (EDL)Dose-dependent increase with cumulative i.v. doses up to 10 mg/kg.[10][10]
Phase 1 Healthy VolunteersReldesemtivTibialis Anterior Force (Fibular Nerve Stimulation)Dose- and concentration-dependent increase at sub-tetanic frequencies.[5][6][5][6]

Summary and Conclusion

The experimental setups described provide robust methods for characterizing the pharmacological activity of Reldesemtiv. The in vitro skinned fiber assay allows for a direct assessment of the compound's effect on the contractile machinery, while the in situ rat EDL nerve-muscle preparation offers a physiologically relevant model to study its impact on nerve-driven muscle contraction.[1][8][12] These protocols are essential for preclinical evaluation and for understanding the therapeutic potential of fast skeletal muscle troponin activators in diseases characterized by neuromuscular deficits.[8]

References

Application of Reldesemtiv in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle contractility by sensitizing the sarcomere to calcium.[1][2] It selectively binds to the fast skeletal troponin complex, slowing the rate of calcium release from troponin C.[1][3] This mechanism of action enhances the response of muscle to neuromuscular input, leading to greater force production at submaximal stimulation frequencies.[4][5] The discovery and optimization of Reldesemtiv and its predecessor, Tirasemtiv, were facilitated by a high-throughput screening (HTS) campaign followed by more detailed characterization in secondary assays.

These application notes provide an overview of the key assays utilized in the discovery and characterization of FSTAs like Reldesemtiv, along with detailed protocols to enable researchers to implement similar screening paradigms.

Mechanism of Action: Calcium Sensitization of the Sarcomere

Reldesemtiv exerts its effect by directly modulating the calcium sensitivity of the troponin complex in fast skeletal muscle fibers. In the resting state, the troponin-tropomyosin complex blocks the myosin-binding sites on actin filaments. Upon neuronal stimulation, calcium is released from the sarcoplasmic reticulum and binds to troponin C, inducing a conformational change that moves tropomyosin, exposing the myosin-binding sites and allowing for muscle contraction. Reldesemtiv enhances this process by stabilizing the calcium-bound state of troponin C, which slows the rate of calcium dissociation. This leads to an increased and prolonged contractile response for a given concentration of calcium, effectively shifting the force-calcium relationship to the left.

Reldesemtiv_Signaling_Pathway cluster_0 Muscle Fiber Neuronal_Input Neuronal Input SR Sarcoplasmic Reticulum (SR) Neuronal_Input->SR triggers Ca2 Ca²⁺ SR->Ca2 releases Troponin_C Troponin C Ca2->Troponin_C binds to Actin_Myosin Actin-Myosin Interaction Troponin_C->Actin_Myosin enables Contraction Muscle Contraction Actin_Myosin->Contraction Reldesemtiv Reldesemtiv Reldesemtiv->Troponin_C sensitizes to Ca²⁺ (slows Ca²⁺ release)

Reldesemtiv enhances muscle contraction by sensitizing Troponin C to calcium.

High-Throughput Screening (HTS) for Fast Skeletal Troponin Activators

The initial identification of novel FSTAs, such as the chemical scaffold leading to Reldesemtiv, was accomplished through a high-throughput screening of large compound libraries.[6] The primary assay for this purpose is a biochemical assay that measures the calcium-dependent ATPase activity of fast skeletal muscle myofibrils.

Primary HTS Assay: Myofibrillar ATPase Activity Assay

This assay quantifies the rate of ATP hydrolysis by the myosin motors within isolated myofibrils, which is a direct measure of the contractile machinery's activity. Activators of the troponin complex increase the ATPase rate at submaximal calcium concentrations.

Experimental Workflow:

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Dispense_Myofibrils Dispense Myofibrils into 384-well plates Add_Compounds Add Test Compounds (e.g., Reldesemtiv) Dispense_Myofibrils->Add_Compounds Add_Ca_ATP Add Ca²⁺/ATP Solution to initiate reaction Add_Compounds->Add_Ca_ATP Incubate Incubate Add_Ca_ATP->Incubate Add_Detection_Reagent Add ADP Detection Reagent Incubate->Add_Detection_Reagent Read_Signal Read Fluorescence/ Luminescence Add_Detection_Reagent->Read_Signal Data_Analysis Data Analysis (AC₄₀ determination) Read_Signal->Data_Analysis

Workflow for the primary high-throughput screening assay.

Protocol: Myofibrillar ATPase Activity HTS Assay

1. Preparation of Fast Skeletal Muscle Myofibrils (from Rabbit Psoas Muscle)

  • Dissect psoas muscle from a rabbit and place it in a cold relaxing solution.

  • Homogenize the muscle tissue in a low ionic strength buffer to break open the muscle fibers and release myofibrils.

  • Centrifuge the homogenate at low speed to pellet the myofibrils.

  • Wash the myofibril pellet multiple times with a skinning solution containing a non-ionic detergent (e.g., Triton X-100) to remove membranes.

  • Resuspend the final myofibril pellet in a storage buffer containing glycerol (B35011) and store at -20°C.[7][8][9]

2. ATPase Assay Procedure (384-well plate format)

  • Reagents and Buffers:

    • Assay Buffer: (e.g., 25 mM MOPS, pH 7.0, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).

    • Myofibril Suspension: Dilute the stock myofibrils in Assay Buffer to the desired working concentration.

    • Compound Plates: Prepare serial dilutions of Reldesemtiv or other test compounds in DMSO.

    • ATP/Calcium Solution: Prepare a solution in Assay Buffer containing ATP and a specific, submaximal concentration of free calcium (e.g., a pCa that yields 25% of maximal activation).

    • ADP Detection Reagent: Use a commercial HTS-compatible ADP detection kit (e.g., ADP-Glo™ Max Assay, Transcreener® ADP² Assay, or PhosphoWorks™ Fluorimetric ADP Assay Kit).[10][11][12] These kits typically measure ADP production via luminescence or fluorescence.

  • Assay Steps:

    • Dispense a small volume (e.g., 5 µL) of the myofibril suspension into each well of a 384-well plate.

    • Add a small volume (e.g., 50 nL) of compound solution from the compound plates.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow compound binding.

    • Initiate the reaction by adding a volume (e.g., 5 µL) of the ATP/Calcium Solution.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C).

    • Terminate the reaction and detect ADP by adding the ADP Detection Reagent according to the manufacturer's instructions.

    • Read the plate on a suitable plate reader (luminescence or fluorescence).

3. Data Analysis

  • Calculate the percent activation for each compound concentration relative to DMSO controls.

  • Fit the concentration-response data to a suitable pharmacological model to determine the AC₄₀ : the compound concentration that produces a 40% increase in myofibril ATPase activity at the tested calcium concentration.[6]

Secondary Confirmatory Assay: Skinned Muscle Fiber Assay

Hits from the primary HTS are typically confirmed and further characterized in a more physiologically relevant, but lower throughput, secondary assay. The skinned muscle fiber assay allows for the direct measurement of force production in response to calcium and test compounds.

Protocol: Skinned Muscle Fiber Force-Calcium Assay

1. Preparation of Skinned Muscle Fibers

  • Dissect a small bundle of muscle fibers from rabbit psoas muscle.

  • Chemically "skin" the fibers by incubating them for 24 hours in a relaxing solution containing 50% (v/v) glycerol at 4°C.[7] This procedure removes the cell membrane, allowing direct access to the contractile apparatus.

  • Store the skinned fibers at -20°C for up to several weeks.

2. Solutions and Buffers

  • Prepare a series of solutions with varying free calcium concentrations (pCa, where pCa = -log[Ca²⁺]), typically ranging from pCa 9.0 (relaxing) to pCa 4.5 (maximal activation). These solutions are heavily buffered with EGTA (e.g., 50 mM total) to precisely control the free calcium concentration.[13][14]

  • Basic Solution Composition (example): 8 mM ATP, 10 mM Creatine Phosphate, 90 mM HEPES, 1 mM free Mg²⁺, ionic strength adjusted to ~200 mM with potassium propionate, pH 7.1.[8][13]

  • Prepare stock solutions of Reldesemtiv in DMSO.

3. Experimental Procedure

  • Isolate a single skinned muscle fiber segment (1-2 mm in length) and mount it between a force transducer and a high-speed length controller on an experimental apparatus.[7]

  • Submerge the fiber sequentially in solutions of increasing calcium concentration to determine the baseline force-pCa relationship. The fiber is held in each solution until a steady force plateau is reached.[15]

  • To test a compound, incubate the fiber in a relaxing solution (pCa 9.0) containing a fixed concentration of Reldesemtiv (and DMSO for control).

  • Expose the fiber to a submaximal calcium concentration (e.g., a pCa that produces ~25% of maximal force) with and without the compound, and measure the change in force.

  • To determine a dose-response curve, repeat the previous step with varying concentrations of Reldesemtiv.

4. Data Analysis

  • The primary metric for compound potency in this assay is the DF₃₀ : the compound concentration that increases muscle force by 30% at a fixed, submaximal calcium concentration.[6]

Data Presentation

The following tables summarize typical quantitative data obtained for Reldesemtiv and related compounds in the described assays.

Table 1: In Vitro Assay Data for Reldesemtiv and Analogs

CompoundMyofibril ATPase Assay (AC₄₀, µM)Skinned Fiber Assay (DF₃₀, µM)
HTS Hit (Thiadiazole 1)>50Not Tested
Intermediate Analog5.213.7
Reldesemtiv 1.1 1.0

Data are representative values compiled from medicinal chemistry literature.[6]

Table 2: Pharmacokinetic and In Vivo Data for Reldesemtiv

ParameterValueAssay/Model
In Vivo EC₅₀ (Total Plasma)1.1 µMRat EDL Muscle Tension
Human Plasma Protein Binding~15% unboundIn vitro binding assay
CNS Exposure (Brain/Plasma Ratio)LowRat tissue distribution study

Data are representative values compiled from medicinal chemistry literature.[6]

Conclusion

The discovery and development of Reldesemtiv exemplify a robust screening cascade for identifying and characterizing novel muscle contractility modulators. The process begins with a high-throughput biochemical screen, the myofibrillar ATPase assay, to identify initial hits from large compound libraries. Promising candidates are then advanced to a more physiologically complex secondary assay, the skinned muscle fiber assay, to confirm their mechanism of action and quantify their potency in a force-generating system. These in vitro assays, when coupled with subsequent in vivo models, provide a powerful platform for the development of new therapies for neuromuscular diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CK-2127107 (Reldesemtiv) for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CK-2127107 (also known as Reldesemtiv). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the use of this compound in in vitro experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

1. What is the mechanism of action of this compound?

This compound is a fast skeletal muscle troponin activator (FSTA). It selectively binds to the fast skeletal troponin complex and slows the rate of calcium release from troponin C.[1][2] This action sensitizes the sarcomere to calcium, leading to an increase in skeletal muscle contractility, particularly at submaximal stimulation frequencies.[1][2] It is highly selective for fast skeletal muscle, with minimal to no effect on slow skeletal or cardiac muscle.[1]

2. What is the recommended concentration range for in vitro experiments?

The optimal concentration of this compound will vary depending on the specific assay and experimental conditions. Based on available data, a good starting point for most in vitro applications is in the low micromolar range. The reported EC50 for fast skeletal myofibril activation is 3.4 μM. For skinned muscle fiber assays, concentrations can be titrated to observe a dose-dependent increase in force.

3. How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM or 20 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing the stock solution, ultrasonic agitation may be necessary to ensure complete dissolution. Always use a fresh, anhydrous grade of DMSO to avoid compound degradation.

4. I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue when working with compounds that have limited aqueous solubility. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is as low as possible, ideally 0.5% or lower, as higher concentrations can be toxic to cells and may affect enzyme kinetics.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in 100% DMSO first. Then, add the final, lower concentration DMSO stock to your aqueous buffer.

  • Mixing Technique: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.

  • Solubilizing Agents: For certain applications, the use of solubilizing agents like Pluronic F-127 or Tween-80 in the final dilution may be considered, but their compatibility with the specific assay must be validated.

5. I am not observing the expected increase in force in my skinned muscle fiber experiment. What could be the issue?

Several factors could contribute to a lack of response:

  • Sub-optimal Calcium Concentration: The effect of this compound is most pronounced at sub-maximal calcium concentrations. Ensure your assay buffer is poised at a pCa that elicits a sub-maximal contraction.

  • Incorrect Concentration of this compound: Verify the calculations for your serial dilutions and the final concentration in the assay. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific muscle fiber preparation.

  • Muscle Fiber Type: this compound is selective for fast-twitch skeletal muscle fibers. If you are using a mixed or predominantly slow-twitch muscle preparation, the effect will be less pronounced.

  • Compound Degradation: Ensure your stock solution of this compound has been stored properly and has not undergone multiple freeze-thaw cycles.

  • Buffer Composition: Check the pH, ionic strength, and ATP concentration of your experimental buffers, as these can all influence muscle fiber performance.

6. My myofibril ATPase activity is not increasing with this compound treatment. What should I check?

  • Calcium Concentration: Similar to the skinned fiber assay, the sensitizing effect of this compound on ATPase activity is calcium-dependent and most evident at sub-maximal calcium levels.

  • Myofibril Preparation Quality: The quality of the myofibril preparation is critical. Ensure that the myofibrils are fresh and have not been damaged during the isolation procedure.

  • Assay Conditions: Verify the temperature, pH, and substrate (ATP) concentration of your assay. The ATPase activity of myofibrils is sensitive to these parameters.

  • Assay Linearity: Ensure that the assay is running in the linear range with respect to both time and protein concentration.

Quantitative Data Summary

ParameterAssayValueSpecies/Tissue
EC50 Fast Skeletal Myofibril Activation3.4 μMNot specified
DF30 Skinned Fast Skeletal Muscle Fiber Assay13.7 μM (for an analog)Not specified

Signaling Pathway and Experimental Workflows

Mechanism_of_Action cluster_sarcomere Sarcomere cluster_activation Muscle Activation TroponinC Troponin C TroponinI Troponin I TroponinC->TroponinI Inhibitory Interaction Actin Actin TroponinI->Actin Blocks Myosin Binding Site TroponinT Troponin T Tropomyosin Tropomyosin TroponinT->Tropomyosin Anchors Troponin Complex Myosin Myosin Head Myosin->Actin Cross-bridge Formation Contraction Muscle Contraction Myosin->Contraction Power Stroke Ca2_ion Ca²⁺ Ca2_ion->TroponinC Binds to CK2127107 This compound CK2127107->TroponinC

Caption: Mechanism of action of this compound in the muscle sarcomere.

Skinned_Fiber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Muscle B Skinned Muscle Fiber Dissection A->B C Mount Fiber on Apparatus B->C D Equilibrate in Relaxing Solution C->D E Introduce Sub-maximal Ca²⁺ Solution D->E F Record Baseline Force E->F G Introduce Ca²⁺ Solution + this compound F->G H Record Force Potentiation G->H I Introduce Activating Solution (Max Ca²⁺) H->I J Record Maximal Force I->J K Normalize Force J->K L Dose-Response Curve K->L Troubleshooting_Tree Start No/Low Effect of this compound Observed Q1 Is the final DMSO concentration >0.5%? Start->Q1 A1_Yes Reduce DMSO concentration. Perform serial dilutions in DMSO first. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Was precipitation observed during dilution? A1_No->Q2 A2_Yes Prepare fresh solution. Add stock dropwise to buffer while vortexing. Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No Q3 Is the assay at a sub-maximal Ca²⁺ concentration? A2_No->Q3 A3_Yes Proceed to next check. Q3->A3_Yes Yes A3_No Optimize Ca²⁺ concentration to achieve a sub-maximal response. Q3->A3_No No Q4 Is the muscle/myofibril preparation of high quality? A3_Yes->Q4 A4_Yes Consider titrating this compound concentration. Verify stock solution integrity. Q4->A4_Yes Yes A4_No Prepare fresh muscle/myofibril samples. Q4->A4_No No

References

Technical Support Center: Improving the Solubility of Reldesemtiv for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Reldesemtiv in preclinical in vivo studies. The following information, presented in a question-and-answer format, addresses common issues and provides actionable troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Reldesemtiv and why is its solubility a concern for in vivo research?

A1: Reldesemtiv is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle force and contractility.[1][2] Like many small molecule drug candidates, it possesses low aqueous solubility, which can present a significant hurdle for in vivo studies.[3] Poor solubility can lead to challenges in preparing dosing formulations at the required concentrations, potentially causing inaccurate dosing, precipitation in the formulation or at the injection site, and consequently, unreliable or variable results in animal studies.

Q2: What are the known successful formulations for in vivo administration of Reldesemtiv?

A2: Published preclinical studies and technical datasheets have reported several successful oral formulations for Reldesemtiv in animal models, such as rats. These generally fall into two categories: solutions and suspensions. For example, a solution for oral administration has been prepared using a mixture of 10% N,N-Dimethylacetamide (DMA) and 90% PEG400.[3] A commonly used suspension vehicle is 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.2% Tween-80.[3] Additionally, a commercial supplier provides protocols for clear solutions using co-solvents and complexing agents, such as formulations containing DMSO, PEG300, Tween-80, and saline, or utilizing Captisol® (SBE-β-CD).[4]

Q3: Can I use DMSO to dissolve Reldesemtiv for in vivo studies?

A3: Yes, DMSO is a powerful solvent for Reldesemtiv, with a reported solubility of up to 250 mg/mL.[4] However, due to its potential for toxicity, it is typically used to prepare a high-concentration stock solution which is then further diluted into a more biocompatible vehicle for in vivo administration. A common approach is to limit the final concentration of DMSO in the dosing formulation to 10% or less.

Q4: What general strategies can be employed to improve the solubility of a compound like Reldesemtiv?

A4: For poorly soluble compounds, several formulation strategies can be explored. These include:

  • Co-solvents: Using a mixture of water-miscible organic solvents (e.g., PEG300, propylene (B89431) glycol, ethanol) with water can significantly increase the solubility of hydrophobic compounds.

  • Surfactants: These agents (e.g., Tween-80, Cremophor EL) can increase solubility by forming micelles that encapsulate the drug molecules.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can increase its solubility. The pKa of the compound would be needed to guide this strategy effectively.

  • Complexation: Using complexing agents like cyclodextrins (e.g., SBE-β-CD or Captisol®) can form inclusion complexes with the drug, enhancing its aqueous solubility.

  • Amorphous Solid Dispersions: This advanced technique involves dispersing the drug in a polymer matrix in an amorphous state, which has a higher apparent solubility than the crystalline form.[5][6]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.

Troubleshooting Guide

Issue 1: My Reldesemtiv formulation is precipitating upon standing or after dilution.

  • Question: I prepared a solution of Reldesemtiv, but I'm observing precipitation over time. What can I do?

  • Answer: Precipitation is a common issue with supersaturated solutions of poorly soluble compounds.

    • Potential Cause: The concentration of Reldesemtiv may be too high for the chosen vehicle, or the formulation may be thermodynamically unstable.

    • Troubleshooting Steps:

      • Increase Solubilizing Excipients: Try increasing the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) in your formulation.

      • Add a Stabilizer: For suspensions, ensure adequate concentration of a suspending agent like HPMC or carboxymethyl cellulose (B213188) (CMC). For solutions, a polymeric precipitation inhibitor (e.g., PVP, HPMC) can sometimes help maintain a supersaturated state.

      • Consider a Different Formulation Strategy: If simple solutions are not stable, a suspension or a lipid-based formulation might be more appropriate. A suspension of micronized drug powder can be a robust option.

      • Prepare Fresh: It is highly recommended to prepare dosing formulations fresh before each experiment to minimize issues with instability.

Issue 2: I am observing high variability in my in vivo experimental results.

  • Question: The pharmacokinetic data from my oral dosing study with Reldesemtiv shows high inter-animal variability. Could this be related to the formulation?

  • Answer: Yes, formulation is a very common cause of high variability for poorly soluble compounds.

    • Potential Cause: Inconsistent dissolution and absorption of the drug from the gastrointestinal tract. This can be due to particle size variations in a suspension or precipitation of the drug from a solution in the GI fluids.

    • Troubleshooting Steps:

      • Control Particle Size: If you are using a suspension, ensure the particle size of the Reldesemtiv powder is small and uniform. Micronization of the drug powder can be beneficial.

      • Optimize the Formulation: A well-formulated solution using co-solvents and surfactants can provide more consistent absorption. Consider the provided protocols with PEG300/Tween-80 or SBE-β-CD.[4]

      • Standardize Dosing Conditions: Ensure consistent fasting and feeding schedules for the animals, as the presence of food can significantly impact the absorption of poorly soluble drugs.

      • Evaluate a More Robust Formulation: Lipid-based formulations (e.g., SEDDS) are known to reduce variability in oral absorption for some compounds by promoting emulsification in the gut.

Quantitative Data Summary

The following tables summarize the available quantitative data for Reldesemtiv solubility and formulation components.

Table 1: Known Solubility of Reldesemtiv

SolventReported Concentration/SolubilityNotes
Dimethyl Sulfoxide (DMSO)250 mg/mL (650.40 mM)Requires sonication to dissolve.[4]
Aqueous Buffer (pH 6.8)~100 µMThermodynamic solubility.[3]

Table 2: Example In Vivo Formulations for Reldesemtiv

Formulation TypeComponentsSpeciesAdministration RouteReference
Suspension0.5% HPMC, 0.2% Tween-80RatOral (p.o.)[3]
Solution10% DMA, 90% PEG400RatOral (p.o.)[3]
Solution10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot specifiedNot specified[4]
Solution10% DMSO, 90% (20% SBE-β-CD in Saline)Not specifiedNot specified[4]
Solution10% DMSO, 90% Corn OilNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Preparation of Reldesemtiv Oral Suspension (Based on 0.5% HPMC / 0.2% Tween-80)

This protocol is suitable for preparing a stable suspension for oral gavage in rodents.

  • Prepare the Vehicle: a. Weigh the required amount of HPMC and slowly add it to approximately 80% of the final volume of sterile water while stirring vigorously to prevent clumping. b. Continue stirring until the HPMC is fully hydrated and the solution is clear. This may require stirring for several hours or overnight. c. Add Tween-80 to the HPMC solution to a final concentration of 0.2% and mix until fully dissolved. d. Add sterile water to reach the final volume and mix well.

  • Prepare the Suspension: a. Accurately weigh the required amount of Reldesemtiv powder. If possible, use micronized powder to improve homogeneity and stability. b. In a separate small container, add a small amount of the vehicle to the Reldesemtiv powder to create a thick, uniform paste. This "wetting" step is crucial to prevent powder clumping. c. Gradually add the remaining vehicle to the paste while continuously stirring or vortexing. d. Continue to stir the final suspension for at least 30 minutes to ensure homogeneity.

  • Dosing: a. Stir the suspension continuously using a magnetic stirrer, even during animal dosing, to ensure a uniform concentration is administered to each animal. b. Prepare the suspension fresh daily.

Protocol 2: Preparation of Reldesemtiv Oral Solution (Based on Co-solvents)

This protocol, adapted from a commercial supplier, is designed to create a clear solution for administration.[4]

  • Prepare Stock Solution (if necessary): a. Dissolve Reldesemtiv in 100% DMSO to create a high-concentration stock solution (e.g., 20.8 mg/mL). Sonication may be required to fully dissolve the compound.

  • Prepare the Final Dosing Solution (Example for a 1 mL final volume): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the Reldesemtiv DMSO stock solution (20.8 mg/mL) to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly. e. The final concentration of Reldesemtiv in this example would be 2.08 mg/mL. The final vehicle composition would be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Dosing: a. Visually inspect the solution for clarity before dosing. b. This formulation should be prepared fresh before use.

Mandatory Visualizations

Reldesemtiv_Mechanism_of_Action cluster_troponin Troponin Complex Reldesemtiv Reldesemtiv TroponinC Fast Skeletal Troponin C (TnC) Reldesemtiv->TroponinC Binds to Calcium Ca²⁺ Reldesemtiv->Calcium Slows Ca²⁺ Release Rate TroponinI Troponin I (TnI) TroponinC->TroponinI Conformational Change Tropomyosin Tropomyosin TroponinI->Tropomyosin Moves Calcium->TroponinC Binds to Actin Actin Tropomyosin->Actin Exposes Myosin Binding Sites Contraction Muscle Contraction Actin->Contraction Leads to Myosin Myosin Head Myosin->Actin Binds to

Caption: Mechanism of Action of Reldesemtiv.

Troubleshooting_Workflow Start Start: Solubility Issue (Precipitation, Variability) Assess Assess Formulation: - Concentration vs. Solubility - Vehicle Composition Start->Assess IsSuspension Is it a Suspension? Assess->IsSuspension Formulation Type? CheckParticles Check Particle Size & Homogeneity IsSuspension->CheckParticles Yes IsSolution Is it a Solution? IsSuspension->IsSolution No Micronize Micronize Drug Powder Increase Viscosity CheckParticles->Micronize Inadequate ReEvaluate Re-evaluate Stability & In Vivo Performance CheckParticles->ReEvaluate Adequate Micronize->ReEvaluate IncreaseExcipients Increase Co-solvent/ Surfactant Concentration IsSolution->IncreaseExcipients Yes ChangeStrategy Consider Alternative Strategy: - Amorphous Solid Dispersion - Lipid-Based Formulation IsSolution->ChangeStrategy Still Unstable IncreaseExcipients->ReEvaluate ChangeStrategy->ReEvaluate

Caption: Workflow for Troubleshooting Reldesemtiv Formulation Issues.

Formulation_Selection Start Define Target Dose & Administration Route SolubilityScreen Screen Solubility in Biocompatible Solvents (e.g., PEG300, Oils) Start->SolubilityScreen SufficientSolubility Sufficient Solubility for Dosing? SolubilityScreen->SufficientSolubility Solution Develop Co-solvent/ Surfactant Solution SufficientSolubility->Solution Yes Suspension Develop Suspension (e.g., HPMC/Tween-80) SufficientSolubility->Suspension No TestStability Test Formulation Stability (Physical & Chemical) Solution->TestStability Advanced Consider Advanced Formulation (e.g., SEDDS, ASD) Suspension->Advanced If stability/dose uniformity issues Suspension->TestStability Advanced->TestStability TestStability->Start Unstable Proceed Proceed to In Vivo Study TestStability->Proceed Stable

Caption: Decision Tree for Reldesemtiv Formulation Strategy.

References

addressing off-target effects of fast skeletal troponin activators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with fast skeletal troponin activators (FSTAs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the primary challenge in FSTA development: addressing and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target concerns when working with fast skeletal troponin activators (FSTAs)?

A1: The two primary off-target concerns are lack of selectivity against other muscle troponin isoforms and central nervous system (CNS) effects.

  • Cardiac Troponin Activation: The most significant concern is the activation of the cardiac troponin complex. The isoforms of troponin I (TnI) and troponin T (TnT) differ between skeletal and cardiac muscle, which allows for the design of selective activators.[1][2] However, insufficient selectivity can lead to unintended cardiac effects. Myofilament calcium sensitization in the heart has the potential to enhance arrhythmias.[3]

  • Slow Skeletal Muscle Activation: While the goal is to activate fast-twitch muscle, some compounds may also affect slow-twitch skeletal muscle troponin, which could alter the intended pharmacological profile.[4]

  • Central Nervous System (CNS) Effects: First-generation FSTAs, such as tirasemtiv, were found to cross the blood-brain barrier, leading to dose-limiting side effects like dizziness, nausea, and fatigue.[5][6][7] Second-generation compounds, like reldesemtiv, were specifically designed to limit brain penetration to improve tolerability.[8][9]

Q2: How does the mechanism of FSTAs work and how does it relate to off-target effects?

A2: FSTAs bind selectively to the fast skeletal troponin complex and slow the rate of calcium (Ca²⁺) release from troponin C.[4][7][10] This sensitizes the muscle fiber to Ca²⁺, meaning more force is produced at sub-maximal nerve stimulation frequencies. The intended result is increased muscle contractility and resistance to fatigue.[4][10] Off-target effects occur if the compound binds to and similarly sensitizes the troponin complexes in cardiac or slow skeletal muscle, or if it interacts with targets outside of the muscle sarcomere, such as in the CNS.

Q3: What is the key difference between first-generation (tirasemtiv) and second-generation (reldesemtiv) FSTAs?

A3: The key difference lies in their tolerability profile, which is directly related to off-target CNS effects. Tirasemtiv showed promising activity but was hindered by poor tolerability due to its ability to enter the brain.[5] Reldesemtiv was developed from a different chemical scaffold with properties optimized to limit blood-brain barrier penetration, thereby reducing CNS side effects while retaining the desired on-target muscle activity.[8][9]

Q4: My compound is showing a positive signal in a cardiac troponin assay. What does this mean?

A4: A positive signal indicates that your compound may be activating the cardiac troponin complex, a significant off-target effect. This warrants a comprehensive selectivity assessment. It is crucial to determine the compound's potency (EC₅₀) for both fast skeletal and cardiac troponin to calculate a selectivity ratio. High-sensitivity cardiac troponin I (cTnI) is considered exclusive to myocardial tissue, making it a specific biomarker for cardiac effects.[2] In contrast, cardiac troponin T (cTnT) can be re-expressed in regenerating skeletal muscle, which could be a confounding factor in some experimental models.[2][11]

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Problem 1: My FSTA shows potent activity in my primary fast skeletal muscle assay, but in vivo studies show dose-limiting effects like dizziness or sedation in animal models.

  • Possible Cause: The compound is likely crossing the blood-brain barrier and causing off-target CNS effects, similar to what was observed with tirasemtiv.[5]

  • Troubleshooting Steps:

    • Assess Brain Penetration: Conduct pharmacokinetic studies to determine the brain-to-plasma concentration ratio of your compound.

    • Structural Modification: If brain penetration is confirmed, medicinal chemistry efforts should be directed at increasing the compound's polarity or other properties to limit its ability to cross the blood-brain barrier. This was the strategy used to develop reldesemtiv.[9]

    • Workflow: The logical workflow for addressing this issue is outlined in the diagram below.

G A In Vivo CNS Effects Observed (e.g., dizziness, sedation) B Conduct Pharmacokinetic Study: Measure Brain-to-Plasma Ratio A->B C Is Brain Exposure High? B->C D Medicinal Chemistry: Modify Structure to Reduce Blood-Brain Barrier Penetration C->D  Yes F Investigate Alternative Off-Target Mechanisms C->F  No E Re-evaluate In Vivo Tolerability D->E G cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 Functional & In Vivo Confirmation A High-Throughput Screen (HTS) Fast Skeletal Myofibril ATPase Assay (Single Concentration) B Dose-Response Curve: Fast Skeletal Myofibril ATPase (Determine EC₅₀) A->B C Counter-Screen: Cardiac Myofibril ATPase (Determine EC₅₀) B->C D Calculate Selectivity Ratio (Cardiac EC₅₀ / Skeletal EC₅₀) C->D E Skinned Muscle Fiber Assay (Confirm Ca²⁺ Sensitization) D->E  Ratio > Threshold? (e.g., >100x) F In Vivo Model (Assess Efficacy & Tolerability) E->F

References

troubleshooting inconsistent results in Reldesemtiv experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Reldesemtiv research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to answer frequently asked questions. By offering detailed insights into Reldesemtiv's mechanism, experimental protocols, and potential sources of variability, this guide aims to support the acquisition of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Reldesemtiv?

A1: Reldesemtiv is a second-generation fast skeletal muscle troponin activator (FSTA).[1][2] Its primary mechanism involves selectively binding to the fast skeletal troponin complex.[3][4][5] This binding slows the rate of calcium release from the regulatory troponin complex, which in turn sensitizes the sarcomere to calcium.[3][4][6] The increased sensitivity of the muscle fibers to calcium amplifies their response to nerve signals, leading to an increase in skeletal muscle contractility and force, particularly at sub-tetanic stimulation frequencies.[6][7][8]

Q2: What were the general outcomes of the major clinical trials for Reldesemtiv in Amyotrophic Lateral Sclerosis (ALS)?

A2: The major clinical trials for Reldesemtiv in ALS, FORTITUDE-ALS (Phase 2) and COURAGE-ALS (Phase 3), did not meet their primary efficacy endpoints.[1][6][9] In the FORTITUDE-ALS trial, while trends favored Reldesemtiv across several functional measures, the results did not achieve statistical significance.[2][6][10] The subsequent COURAGE-ALS Phase 3 trial was terminated early for futility after an interim analysis showed no evidence of an effect on the primary or key secondary endpoints compared to placebo.[1][9] The clinical development for ALS was subsequently discontinued.[2] These outcomes are critical for researchers to consider when designing preclinical experiments and interpreting results.

Q3: What are the recommended storage and handling procedures for Reldesemtiv?

A3: For in vitro experiments, Reldesemtiv is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, stock solutions should be kept at -20°C or -80°C. For oral administration in animal studies, it is often formulated as a suspension.[11] Always refer to the supplier's specific instructions for optimal storage conditions and stability information.

Q4: Can Reldesemtiv be used in combination with other therapies?

A4: Yes, the concept of using Reldesemtiv as a muscle-directed therapy in combination with other treatments has been explored, particularly for Spinal Muscular Atrophy (SMA). The rationale is that Reldesemtiv could complement therapies that target the underlying cause of disease (like SMN protein deficiency in SMA) by directly improving muscle function.[11][12] Preclinical studies in mouse models of SMA have shown that Reldesemtiv can further improve muscle function when added to SMN-targeting treatments.[12]

Troubleshooting Inconsistent Experimental Results

Issue 1: High Variability in In Vitro Troponin-Based Assays

Question: We are observing inconsistent results in our in vitro assays designed to measure Reldesemtiv's effect on the troponin complex. What are the common causes and solutions?

Answer: Variability in in vitro assays involving the troponin complex can arise from multiple factors related to reagents, assay conditions, and detection methods.

  • Possible Causes:

    • Reagent Integrity: Degradation of the troponin complex proteins or Reldesemtiv itself due to improper storage or handling.

    • Buffer Conditions: Suboptimal pH, ionic strength, or calcium concentration in the assay buffer can alter protein conformation and binding kinetics.

    • Assay Sensitivity: The detection method (e.g., fluorescence, luminescence) may not be sensitive enough, leading to a low signal-to-noise ratio.

    • Interference: Components in the assay mixture may interfere with the detection signal. High concentrations of DMSO from the drug stock can also affect results.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly prepared or properly stored, aliquoted reagents. Confirm the purity and integrity of the troponin proteins using SDS-PAGE.

    • Optimize Buffer Composition: Perform titration experiments to determine the optimal pH and calcium concentration for your specific assay. Ensure the final DMSO concentration is consistent across all wells and below a threshold known not to affect the assay (typically <1%).

    • Run Comprehensive Controls: Include positive controls (e.g., a known activator like Tirasemtiv), negative controls (vehicle only), and no-protein controls to assess background signal.[13]

    • Calibrate Instruments: Ensure that plate readers or other detection instruments are properly calibrated and that the gain settings are optimized for the expected signal range.

Issue 2: Inconsistent Muscle Force Measurements (ex vivo / in situ)

Question: Our in situ or ex vivo muscle contractility experiments show high animal-to-animal variability and inconsistent dose-response curves for Reldesemtiv. How can we improve reproducibility?

Answer: Muscle contractility experiments are inherently complex and sensitive to many physiological and procedural variables.[14][15]

  • Possible Causes:

    • Physiological Variability: Differences in animal age, sex, weight, or underlying health can significantly impact muscle performance.[15][16]

    • Inconsistent Nerve Stimulation: Variation in electrode placement, stimulation frequency, or voltage can lead to inconsistent muscle activation.[14]

    • Temperature Fluctuations: Skeletal muscle function is highly dependent on temperature. Failure to maintain a stable physiological temperature can be a major source of error.

    • Muscle Fatigue: Repetitive stimulation without adequate rest can cause muscle fatigue, confounding the effects of the compound.[14][15]

    • Drug Delivery and Pharmacokinetics: Inconsistent drug administration or variable absorption can lead to different effective concentrations at the target tissue.

  • Troubleshooting Steps:

    • Standardize the Animal Model: Use animals from a single supplier, within a narrow age and weight range. Control for hormonal cycles in female animals, as they can affect muscle strength.[16]

    • Refine Surgical and Stimulation Protocol: Develop a highly standardized protocol for muscle isolation and nerve preparation. Use a fixed setup for electrode placement to ensure consistent stimulation of the target nerve.[17]

    • Maintain Physiological Conditions: Continuously monitor and maintain the temperature of the muscle preparation using a heated bath or superfusion system. Ensure the buffer is well-oxygenated.

    • Optimize Stimulation Paradigm: Establish a stable baseline of muscle force before drug application. Use a stimulation frequency that provides a submaximal contraction, as this is where activators like Reldesemtiv have the greatest effect.[8] Allow sufficient recovery time between contractions to prevent fatigue.

    • Confirm Drug Exposure: If possible, perform pharmacokinetic analysis on plasma or tissue samples to correlate the observed effect with the actual concentration of Reldesemtiv.

Data from Clinical & Preclinical Studies

The following tables summarize key quantitative data from studies on Reldesemtiv, which can help researchers establish benchmarks and understand expected effect sizes.

Table 1: Results from FORTITUDE-ALS (Phase 2) at 12 Weeks [6][10]

EndpointPlacebo Group (Decline)Reldesemtiv 150mg BID (Decline)Reldesemtiv 300mg BID (Decline)Reldesemtiv 450mg BID (Decline)
SVC (% predicted) -6.46 percentage points-4.97 percentage points-4.62 percentage points-4.58 percentage points
ALSFRS-R Total Score Data not specified per doseData not specified per doseData not specified per doseData not specified per dose

Note: The primary endpoint for dose-response relationship was not statistically significant (p=0.11). A post-hoc analysis pooling all Reldesemtiv groups showed a 27% reduction in the decline of SVC compared to placebo (nominal p=0.10).[6][10]

Table 2: Results from Phase 2 Study in Spinal Muscular Atrophy (SMA) at 8 Weeks [7]

EndpointPlacebo Group (Change)Reldesemtiv 150mg BID (Change)Reldesemtiv 450mg BID (Change)
6-Minute Walk Distance (6MWD) Stable+ (not significant)+24.89 m (p=0.058)
Maximal Expiratory Pressure (MEP) -+11.7 cm H₂O (p=0.038)+13.2 cm H₂O (p=0.03)

Experimental Protocols

Key Experiment: In Situ Measurement of Muscle Force (Rat Model)

This protocol provides a generalized methodology for assessing the effect of Reldesemtiv on skeletal muscle force in an anesthetized rat, based on descriptions of similar preparations.[13]

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat according to approved institutional protocols.

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Surgically expose the extensor digitorum longus (EDL) or tibialis anterior (TA) muscle and its associated nerve (e.g., deep fibular nerve). Be careful to preserve the blood supply.

  • Muscle and Nerve Setup:

    • Sever the distal tendon of the muscle and attach it to a force transducer using a non-compliant suture.

    • Immobilize the limb (e.g., clamp the knee and ankle) to ensure isometric contractions.

    • Place a pair of stimulating electrodes on the isolated nerve trunk.

  • Data Acquisition:

    • Adjust the muscle to its optimal length (L₀), which is the length at which a single twitch stimulus produces maximal force.

    • Record baseline muscle force by stimulating the nerve with trains of pulses at a submaximal frequency (e.g., 30-40 Hz).

    • Administer Reldesemtiv or vehicle (e.g., intravenously or via oral gavage).

    • After a suitable absorption period, repeat the nerve stimulation protocol at regular intervals to record changes in muscle force.

  • Data Analysis:

    • Measure the peak tension generated for each contraction.

    • Calculate the percentage increase in muscle force compared to the pre-dose baseline.

    • Plot the dose-response or time-course of the drug's effect. The EC₅₀ can be determined as the plasma concentration that produces a 50% increase in muscle tension at a given stimulation frequency.[13]

Visualizations

Signaling & Experimental Diagrams

Reldesemtiv_Mechanism_of_Action cluster_Sarcomere Sarcomere Troponin Fast Skeletal Troponin Complex Ca_Release Ca2+ Release Rate Troponin->Ca_Release regulates Troponin->Ca_Release Slows Ca_Sensitivity Sarcomere Ca2+ Sensitivity Ca_Release->Ca_Sensitivity inversely affects Muscle_Force Increased Muscle Force Ca_Sensitivity->Muscle_Force Leads to Reldesemtiv Reldesemtiv Reldesemtiv->Troponin Binds to

Caption: Mechanism of action for Reldesemtiv in the muscle sarcomere.

Experimental_Workflow start Start Experiment prep 1. Animal Anesthesia & Surgical Prep start->prep setup 2. Isolate Muscle & Nerve Attach to Force Transducer prep->setup optimize 3. Determine Optimal Muscle Length (L₀) setup->optimize baseline 4. Record Baseline Force (Submaximal Stimulation) optimize->baseline administer 5. Administer Reldesemtiv or Vehicle Control baseline->administer record 6. Record Post-Dose Force at Timed Intervals administer->record analyze 7. Data Analysis (% Change from Baseline) record->analyze end End analyze->end

Caption: Workflow for an in situ muscle contractility experiment.

Troubleshooting_Logic cluster_InitialChecks Initial Checks cluster_ExperimentSpecific Experiment-Specific Issues cluster_Analysis Data Analysis Review Inconsistent Inconsistent Results Observed Reagents Compound & Reagent Integrity (Storage, Aliquoting, Purity) Inconsistent->Reagents Protocol Protocol Adherence (SOPs, Timing, Concentrations) Inconsistent->Protocol Equipment Equipment Calibration (Pipettes, Transducers, Stimulators) Inconsistent->Equipment InVitro In Vitro Assay (Buffer pH, Temp, Controls) Reagents->InVitro Protocol->InVitro ExVivo Ex Vivo / In Situ Prep (Temp, Oxygenation, Fatigue) Protocol->ExVivo InVivo In Vivo Model (Animal Health, PK/PD) Protocol->InVivo Equipment->ExVivo Controls Control Group Performance (Vehicle vs. Untreated) InVitro->Controls ExVivo->Controls InVivo->Controls Stats Statistical Analysis (Appropriate Tests, Outliers) Controls->Stats

Caption: A logical flowchart for troubleshooting inconsistent results.

References

Technical Support Center: Minimizing Blood-Brain Barrier Penetration of FSTAs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Fluorinated Surfactant-Treated Antigens (FSTAs)" is not a standard classification in publicly available scientific literature. This guide is based on a logical interpretation of the constituent terms and assumes FSTAs are antigen-based therapeutics designed for peripheral action, where minimizing brain penetration is critical to avoid potential neuro-inflammatory side effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that regulate the passage of FSTAs across the blood-brain barrier (BBB)?

A1: The penetration of FSTAs across the BBB is primarily governed by a combination of their physicochemical properties and their interaction with the BBB's physiological components. Key factors include:

  • Molecular Size: Generally, the BBB restricts the passage of large molecules. Antigens, being proteins or large polysaccharides, typically have very low intrinsic BBB permeability.

  • Lipophilicity: The ability of a molecule to dissolve in fats or lipids is a key determinant of its ability to cross the cell membranes of the BBB. Strategic fluorination can significantly alter this property.

  • Hydrogen Bonding: A higher number of hydrogen bonds can increase a molecule's affinity for water, thereby reducing its ability to cross the lipid-rich BBB.

  • Charge and Ionization: Molecules that are ionized at physiological pH tend to have lower BBB penetration. The surface charge imparted by surfactants or the antigen itself is a critical factor.

  • Affinity for Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump certain molecules out of the brain endothelial cells and back into the bloodstream.

Q2: How does fluorination affect the BBB penetration of an antigen?

A2: Fluorination is a double-edged sword. While often used in CNS drug development to increase brain penetration, its effects must be carefully controlled when the goal is minimization.[1][2][3]

  • Increased Lipophilicity: Substituting hydrogen with fluorine can increase a molecule's lipophilicity, which generally enhances its ability to cross the BBB via passive diffusion.[2][4][5]

  • Metabolic Stability: The carbon-fluorine bond is very strong, making FSTAs more resistant to metabolic degradation.[3] This can lead to higher systemic exposure and, consequently, a greater chance of BBB penetration over time.

  • Altered Transporter Interaction: Strategic placement of fluorine atoms can alter a molecule's conformation and electronic properties, potentially turning it into a substrate for efflux transporters that would actively remove it from the brain.

Q3: What is the role of surfactant treatment in modulating FSTA interaction with the BBB?

A3: Surfactants play a crucial role and can either enhance or restrict BBB passage, depending on their type and concentration.

  • BBB Disruption: Some surfactants, particularly at high concentrations, can disrupt the integrity of the tight junctions between the endothelial cells of the BBB, leading to a general increase in permeability.[6]

  • Nanoparticle Formulation: Surfactants are key components in forming nanoparticle carriers. The surface properties of these nanoparticles are critical. Studies have shown that nanoparticles fabricated with non-ionic surfactants or cationic stabilizers can cross the BBB, while those with anionic compounds may be prevented from crossing.[7] Therefore, for minimizing penetration, anionic surfactants could be a strategic choice.[7]

  • Surface Charge: The charge of the surfactant can influence the overall charge of the FSTA formulation. Cationic nanoparticles have been shown to disrupt the BBB, while neutral and low-concentration anionic nanoparticles have less impact on BBB integrity.[8]

Q4: Which experimental models are recommended for assessing the BBB penetration of FSTAs?

A4: A tiered approach using both in vitro and in vivo models is recommended.

  • In Vitro Models: These are useful for initial screening and mechanistic studies.[9][10][11][12]

    • Cell-based Transwell Assays: Using brain endothelial cell lines (like hCMEC/D3) or primary cells, these models can measure the rate of FSTA transport across a cell monolayer.[9][10] Co-culture models that include astrocytes and pericytes offer a more physiologically relevant barrier.[11]

    • Microfluidic "BBB-on-a-chip" Models: These advanced models incorporate physiological shear stress (blood flow) and can provide more accurate predictions of in vivo permeability.[9]

  • In Vivo Models: These are essential for definitive assessment of BBB penetration in a complete physiological system.

    • Rodent Pharmacokinetic Studies: These involve administering the FSTA to rodents and measuring its concentration in both the blood and the brain tissue over time.[13][14] The ratio of brain to plasma concentration (Kp) is a key parameter.

Troubleshooting Guides

Issue 1: Unexpectedly High Brain Concentration of FSTA in In Vivo Studies

Possible Cause Troubleshooting Steps
High Lipophilicity from Fluorination 1. Re-evaluate Fluorination Strategy: Assess if the degree or position of fluorination has overly increased lipophilicity. Consider alternative fluorination patterns that may favor interaction with efflux transporters. 2. Measure LogP/LogD: Experimentally determine the partition coefficient (LogP) or distribution coefficient (LogD) of the FSTA.
Surfactant-Induced BBB Disruption 1. Test Surfactant Alone: Administer the surfactant vehicle without the FSTA in vivo and assess BBB integrity using a tracer molecule like Evans blue or sodium fluorescein.[15] 2. Lower Surfactant Concentration: Reformulate the FSTA with a lower concentration of the surfactant and re-evaluate BBB penetration. 3. Change Surfactant Type: If using a non-ionic or cationic surfactant, consider switching to an anionic surfactant, which has been shown to limit nanoparticle passage in some contexts.[7]
FSTA is a Substrate for an Influx Transporter 1. In Vitro Transporter Assays: Use cell lines overexpressing known BBB influx transporters (e.g., for amino acids or glucose) to determine if your FSTA is a substrate. 2. Structural Modification: Modify the FSTA structure to block its interaction with the identified transporter.
Metabolic Instability Leading to Smaller, Penetrant Fragments 1. Analyze Brain Homogenate: Use techniques like LC-MS/MS to analyze the brain tissue samples to determine if the detected substance is the intact FSTA or a smaller, more permeable metabolite. 2. In Vitro Metabolic Stability Assays: Assess the stability of the FSTA in plasma and liver microsomes.

Issue 2: In Vitro and In Vivo BBB Permeability Data Are Not Correlating

Possible Cause Troubleshooting Steps
Oversimplified In Vitro Model 1. Increase Model Complexity: If using a monoculture of endothelial cells, upgrade to a co-culture model with astrocytes and pericytes, or a "BBB-on-a-chip" system to better mimic the in vivo environment.[9][11] 2. Verify TEER values: Ensure your in vitro model exhibits high Trans-Endothelial Electrical Resistance (TEER), which is an indicator of tight junction integrity.[10]
Active Efflux Not Captured In Vitro 1. Use Efflux Inhibitors: Run the in vitro permeability assay in the presence and absence of known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in transport in the presence of an inhibitor suggests the FSTA is an efflux substrate. 2. Use Transporter-Expressing Cell Lines: Utilize cell lines specifically engineered to express key BBB efflux transporters.
Plasma Protein Binding Differences 1. Measure Plasma Protein Binding: Determine the fraction of the FSTA that is bound to plasma proteins. Only the unbound fraction is available to cross the BBB. This factor is present in vivo but often absent in simple in vitro buffer systems. 2. Incorporate Serum: Add serum to your in vitro assay medium to better simulate physiological conditions.

Quantitative Data Summary

Table 1: Physicochemical Properties Influencing Low BBB Penetration

ParameterDesired Range for Low PenetrationRationale
Molecular Weight (MW) > 500 DaThe BBB is less permeable to larger molecules. Antigens are typically well above this threshold.
Topological Polar Surface Area (TPSA) > 120 ŲHigher TPSA is associated with lower BBB permeability due to increased hydrogen bonding capacity.
LogP / LogD at pH 7.4 < 1 or > 3 (U-shaped curve)Molecules that are either very hydrophilic (low LogP) or very lipophilic (high LogP, potentially due to efflux) tend to have lower brain penetration. A balance is often sought for oral drugs, but for minimizing BBB entry, extremes are favorable.
Number of Hydrogen Bond Donors > 5Increases hydrophilicity and reduces permeability.
pKa Ionized at pH 7.4The ionized form of a molecule has much lower lipid membrane permeability.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Co-Culture Model
  • Cell Culture:

    • Coat the microporous membrane of a Transwell insert with a suitable extracellular matrix component (e.g., collagen).

    • Seed brain endothelial cells (e.g., hCMEC/D3) on the apical (upper) side of the insert membrane.

    • Seed astrocytes on the basolateral (lower) side of the well.

    • Allow the cells to co-culture until a confluent monolayer with high TEER (>200 Ω·cm²) is formed.[10][11]

  • Permeability Assay:

    • Replace the medium in the apical chamber with a medium containing a known concentration of the FSTA.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Include a reference compound with known low permeability (e.g., Lucifer yellow) to assess monolayer integrity.

  • Quantification:

    • Analyze the concentration of the FSTA in the basolateral samples using a sensitive analytical method (e.g., ELISA or LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial cell monolayer.

Protocol 2: In Vivo BBB Penetration Assessment in Rodents
  • Animal Model:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.[13]

  • FSTA Administration:

    • Administer the FSTA intravenously (IV) at a predetermined dose.[14]

  • Sample Collection:

    • At specified time points post-injection (e.g., 0.5, 1, 2, 4 hours), collect blood samples via cardiac puncture.[14]

    • Immediately following blood collection, perform transcardial perfusion with saline to flush the vasculature of the brain and remove any FSTA remaining in the blood vessels.[13]

    • Harvest the brain and dissect it into specific regions if required.

  • Sample Analysis:

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue.

    • Measure the concentration of the FSTA in both plasma and brain homogenate samples using a validated analytical method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of the FSTA in the brain (ng/g of tissue) by its concentration in the plasma (ng/mL). A low Kp value indicates minimal BBB penetration.

Visualizations

Logical Workflow for FSTA Design and Testing

FSTA_Workflow concept FSTA Concept (Peripheral Target) design Molecular Design - Select Antigen - Plan Fluorination - Select Surfactant Type concept->design synthesis Synthesis & Formulation design->synthesis invitro In Vitro Screening (Transwell/BBB-Chip) synthesis->invitro decision_low BBB Pen Low? invitro->decision_low invivo In Vivo PK Study (Brain vs. Plasma) decision_high BBB Pen High? invivo->decision_high decision_low->invivo Yes troubleshoot Troubleshoot (Reformulate/Redesign) decision_low->troubleshoot No decision_high->troubleshoot Yes proceed Proceed to Efficacy Studies decision_high->proceed No troubleshoot->design BBB_Factors cluster_FSTA FSTA Properties cluster_BBB_Transport BBB Transport Mechanisms BBB Blood-Brain Barrier (Endothelial Cells + Tight Junctions) Efflux Efflux Transporters (e.g., P-gp) BBB->Efflux Pumps Out FSTA FSTA Molecule Size Large Size Size->BBB Limits Charge Anionic Charge Charge->BBB Limits Lipophilicity High Lipophilicity Passive Passive Diffusion Lipophilicity->Passive HBD High H-Bond Donors HBD->BBB Limits Influx Influx Transporters Influx->BBB Carries In Passive->BBB Allows Entry

References

Technical Support Center: CK-2127107 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of CK-2127107 (also known as Reldesemtiv) in various experimental settings. The following information is designed to help users troubleshoot common issues and ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to use newly opened, anhydrous DMSO to avoid compound degradation that can be caused by residual moisture, especially during freeze-thaw cycles.[2]

Q2: How should I store stock solutions of this compound?

A2: For long-term storage, stock solutions of this compound should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1] Many small molecule compounds in DMSO are stable for up to 3 months at -20°C.[3]

Q3: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds.[3] To address this, you can try the following:

  • Vortexing, sonication, or gentle heating: These methods can help redissolve the precipitate. Ensure the compound is fully dissolved before use.[3]

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions to gradually lower the DMSO concentration.[2]

  • Use of co-solvents or solubilizing agents: For in vivo studies or specific in vitro assays, formulations including co-solvents like PEG300, surfactants like Tween-80, or solubilizing agents like SBE-β-CD (sulfobutylether-β-cyclodextrin) have been used.[1] The final concentration of organic solvents should typically be kept low (e.g., <0.5% for cell-based assays) to avoid toxicity.[2]

Q4: What are the primary pathways of degradation for small molecules like this compound in aqueous buffers?

A4: Common degradation pathways for small molecules in aqueous solutions include hydrolysis (cleavage of chemical bonds by water), oxidation, and photodegradation. The rate of these reactions is often influenced by pH, temperature, and the presence of light or metal contaminants.[2][4] For instance, compounds with ester groups are susceptible to hydrolysis at non-neutral pH.[2]

Q5: How does the choice of experimental buffer affect the stability of this compound?

A5: The composition and pH of the experimental buffer can significantly impact the stability of a small molecule. Some buffer components can catalyze degradation reactions.[5] It is crucial to use high-purity reagents and standardized buffer preparation protocols to ensure reproducibility.[4]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in an assay.

This could be due to the degradation or reduced effective concentration of this compound in the assay buffer.

Potential Cause Recommended Action
Compound Degradation Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. Minimize the exposure of the compound to harsh conditions such as extreme pH, high temperatures, and prolonged light exposure.[6]
Precipitation in Assay Medium Visually inspect wells for any precipitate. Decrease the final concentration of this compound. Ensure the final DMSO concentration is as low as possible and does not exceed a level that affects the assay.[7]
Adsorption to Labware Use low-protein-binding tubes and plates, especially for low-concentration solutions.[2][6]
Issue 2: Variability in results between different experimental days.

This often points to inconsistencies in compound handling or assay setup.

Potential Cause Recommended Action
Inconsistent Buffer Preparation Use a standardized protocol for buffer preparation and calibrate the pH meter regularly. Even small variations in pH can affect compound stability and activity.[8]
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can lead to compound degradation and precipitation.[2][3]
Solvent Evaporation Keep solvent reservoirs covered and prepare fresh mobile phases or buffers regularly to prevent changes in concentration due to evaporation.[9]

Experimental Protocols & Data Presentation

While specific stability data for this compound in a wide range of experimental buffers is not publicly available, the following tables provide generalized stability recommendations based on best practices for handling small molecules.

Table 1: Recommended Storage Conditions for this compound Solutions
Solution Type Solvent Storage Temperature Recommended Duration
Lyophilized Powder --20°C to -80°CYears (as per manufacturer)
High-Concentration Stock DMSO-80°CUp to 2 years[1]
High-Concentration Stock DMSO-20°CUp to 1 year[1]
Working Dilutions (Aqueous) Assay Buffer2-8°CShort-term (prepare fresh daily)
Table 2: General Stability of Small Molecules in Common Experimental Buffers

This table provides a qualitative guide. The actual stability of this compound should be empirically determined for your specific assay conditions if high precision is required.

Buffer Typical pH Range General Considerations for Small Molecule Stability
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Generally well-tolerated, but phosphate (B84403) can sometimes catalyze degradation.[5]
Tris-HCl 7.0 - 9.0Widely used, but Tris concentration and pH can influence stability.
HEPES 6.8 - 8.2Good buffering capacity in the physiological range; generally considered inert.
Citrate Buffer 3.0 - 6.2Often used for acidic conditions; can offer better stability for some compounds compared to phosphate buffers.[5]
Acetate Buffer 3.6 - 5.6Suitable for acidic pH ranges.

Visualizations

Mechanism of Action of this compound

This compound is a fast skeletal muscle troponin activator (FSTA).[10] It binds to the fast skeletal troponin complex, slowing the rate of calcium release and thereby sensitizing the sarcomere to calcium.[11] This leads to an increase in muscle contractility at submaximal nerve stimulation frequencies.[10]

CK2127107_Mechanism Mechanism of Action of this compound Nerve_Signal Nerve Signal Ca_Release Ca2+ Release from Sarcoplasmic Reticulum Nerve_Signal->Ca_Release Ca_Binding Ca2+ Binds to Troponin Ca_Release->Ca_Binding Troponin_Complex Fast Skeletal Troponin Complex Ca_Dissociation Slowing of Ca2+ Dissociation Troponin_Complex->Ca_Dissociation Modulates CK2127107 This compound CK2127107->Troponin_Complex Binds to Tropomyosin_Shift Tropomyosin Shifts Ca_Binding->Tropomyosin_Shift Myosin_Actin_Binding Myosin Binds to Actin Tropomyosin_Shift->Myosin_Actin_Binding Muscle_Contraction Muscle Contraction Myosin_Actin_Binding->Muscle_Contraction Ca_Dissociation->Ca_Binding Sensitizes to Ca2+

Caption: Mechanism of action of this compound as a fast skeletal muscle troponin activator.

Experimental Workflow for Preparing Working Solutions

A standardized workflow is critical for ensuring the reproducibility of experiments involving small molecules.

Experimental_Workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Lyophilized Lyophilized this compound Stock_Solution High-Concentration Stock Solution Lyophilized->Stock_Solution Dissolve in DMSO Anhydrous DMSO DMSO->Stock_Solution Aliquoting Aliquot into Single-Use Vials Stock_Solution->Aliquoting Storage Store at -80°C or -20°C Aliquoting->Storage Thaw Thaw a Single Aliquot Storage->Thaw For each experiment Dilution Dilute in Assay Buffer Thaw->Dilution Assay Use in Experiment Immediately Dilution->Assay

Caption: Recommended workflow for preparing this compound solutions for experiments.

Troubleshooting Logic for Compound Instability

This diagram outlines a logical approach to diagnosing and resolving issues related to the suspected instability of this compound.

Troubleshooting_Logic Troubleshooting Logic for Compound Instability Start Inconsistent or Low Activity? Check_Storage Proper Storage and Handling? Start->Check_Storage Check_Prep Freshly Prepared Solutions? Check_Solubility Precipitate Visible? Check_Prep->Check_Solubility Yes Action_Reprep Action: Prepare Fresh from New Aliquot Check_Prep->Action_Reprep No Action_Solubility Action: Lower Concentration, Use Sonication/Heat Check_Solubility->Action_Solubility Yes Resolved Problem Resolved Check_Solubility->Resolved No Check_Storage->Check_Prep Yes Action_Storage Action: Review Aliquoting and Storage Protocol Check_Storage->Action_Storage No Action_Reprep->Resolved Action_Solubility->Resolved Action_Storage->Resolved

References

Technical Support Center: Optimizing Dose-Response Curves for Reldesemtiv in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Reldesemtiv in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Reldesemtiv?

Reldesemtiv is a fast skeletal muscle troponin activator (FSTA).[1] It selectively binds to the fast skeletal troponin complex and slows the rate of calcium release from troponin C.[2][3] This sensitizes the sarcomere to calcium, leading to an increase in skeletal muscle contractility at submaximal calcium concentrations.[2][3] The intended therapeutic effect is to amplify the muscle's response to reduced neuronal input in conditions of muscle weakness.

Q2: What is a recommended starting concentration range for Reldesemtiv in cell-based assays?

Based on in vitro data for similar fast skeletal muscle troponin activators, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. For instance, the related compound CK-2017357 showed an EC50 of 390 ± 17 nM in a myofibril ATPase assay. A broad logarithmic dilution series (e.g., 1, 3, 10, 30, 100, 300, 1000, 3000, 10000 nM) is advised for the initial characterization.

Q3: Which cell lines are appropriate for studying the effects of Reldesemtiv?

The C2C12 mouse myoblast cell line is a well-established and appropriate model for studying skeletal muscle differentiation and contraction.[4][5][6] Once differentiated into myotubes, these cells express the necessary contractile proteins, including troponin, to respond to activators like Reldesemtiv. Primary skeletal muscle cells are also a suitable, though more complex, alternative.

Q4: What types of cell-based assays can be used to measure the activity of Reldesemtiv?

Several assays can be employed to quantify the effects of Reldesemtiv on muscle cell function:

  • Calcium Transient Assays: These assays measure the changes in intracellular calcium concentration in response to stimuli. Reldesemtiv is expected to sensitize the contractile apparatus to calcium, which may alter the characteristics of calcium transients.

  • Cellular Contraction Assays: These assays directly measure the contractile force of muscle cells. Methods include impedance-based assays, traction force microscopy, or observing the contraction of myotubes grown on deformable substrates.[7][8][9]

  • Myofibril ATPase Activity Assays: While often performed with isolated proteins, this assay can be adapted for cell lysates to measure the direct effect of Reldesemtiv on the ATPase activity of the contractile machinery.[2]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Dose-Response Data
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Inconsistent Compound Dilution Prepare a fresh dilution series for each experiment. Use a consistent and validated serial dilution method. Ensure thorough mixing at each dilution step.
Variable Incubation Times Standardize all incubation times precisely. Use a timer and process plates in a consistent order.
Cell Health and Passage Number Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Issue 2: Atypical Dose-Response Curve Shapes
Curve Shape Possible Cause Troubleshooting Steps
Steep (Hyper-sigmoidal) Curve Compound precipitation at high concentrations. Cooperative binding or allosteric effects.Visually inspect wells with the highest concentrations for precipitates. Test the solubility of Reldesemtiv in the assay medium. Use a wider range of concentrations with smaller dilution steps around the steep portion of the curve.
Shallow (Flat) Curve The tested concentration range is too narrow or not centered around the EC50. The compound has low potency in the chosen assay. The assay window is too small.Test a wider range of concentrations (e.g., from pM to high µM). Optimize the assay to increase the signal-to-background ratio. Consider a more sensitive assay readout.
Bell-Shaped (Hormetic) Curve Off-target effects or cytotoxicity at high concentrations. Compound interference with the assay signal at high concentrations.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the functional assay to assess cytotoxicity.[4] Run assay controls without cells to check for compound interference with the detection reagents.
No Response Incorrect assay conditions (e.g., suboptimal calcium concentration). Inactive compound. Cells are not expressing the target protein.Verify the bioactivity of Reldesemtiv with a known positive control if available. Confirm the expression of fast skeletal muscle troponin in the differentiated C2C12 cells via Western blot or immunofluorescence. Optimize the assay buffer conditions, particularly the calcium concentration, to ensure a submaximal response that can be potentiated.
Issue 3: High Background in Fluorescence-Based Assays (e.g., Calcium Imaging)
Possible Cause Troubleshooting Steps
Cell Autofluorescence Image an unstained control sample to determine the level of intrinsic fluorescence. Use phenol (B47542) red-free media during the experiment.[10][11]
Media Components Use serum-free or low-serum media for the final assay steps, as serum can be a source of fluorescence.[10]
Non-specific Dye Loading Wash cells thoroughly with a balanced salt solution after loading with a fluorescent calcium indicator to remove excess dye.[11] Optimize the dye concentration and loading time to minimize background while maintaining a good signal.
Compound Autofluorescence Test the fluorescence of Reldesemtiv in the assay buffer without cells across the same wavelength used for the indicator dye.
Instrument Settings Optimize the gain and exposure settings on the fluorescence microscope or plate reader to maximize the signal-to-noise ratio without saturating the detector.[10]

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation
  • Cell Culture: Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

  • Seeding: Seed cells in the desired plate format (e.g., 96-well plate for dose-response) at a density that will allow them to reach 90-100% confluency within 24-48 hours.

  • Differentiation: Once confluent, aspirate the GM and replace it with Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.[5]

  • Myotube Formation: Culture the cells in DM for 4-6 days, replacing the medium every 48 hours. Successful differentiation will be indicated by the formation of elongated, multinucleated myotubes.

Protocol 2: Calcium Transient Assay in Differentiated C2C12 Myotubes
  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a balanced salt solution (e.g., HBSS).

    • Remove the DM from the differentiated C2C12 cells and wash once with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • Compound Incubation:

    • Prepare a dilution series of Reldesemtiv in HBSS.

    • Add the different concentrations of Reldesemtiv to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.

    • Establish a baseline fluorescence reading.

    • Induce calcium release with a stimulating agent (e.g., electrical field stimulation, ionomycin, or a high concentration of potassium chloride).

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the peak fluorescence intensity, time to peak, and decay rate of the calcium transient for each concentration of Reldesemtiv.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the Reldesemtiv concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Quantitative Data Summary

Table 1: In Vitro Activity of a Fast Skeletal Muscle Troponin Activator (CK-2017357)

AssayParameterValue
Myofibril ATPase ActivityEC50390 ± 17 nM
Isothermal Titration Calorimetry (binding to fast skeletal troponin)Kd40 ± 6 nM

Data for CK-2017357, a compound with a similar mechanism to Reldesemtiv, is provided as a reference for expected potency.

Table 2: Recommended Concentration Ranges for Dose-Response Experiments

Experiment TypeStarting ConcentrationHighest ConcentrationDilution Series
Initial Range Finding 0.1 nM10 µM10-point, 1:3 serial dilution
Focused EC50 Determination Based on initial findingsBased on initial findings12-point, 1:2 serial dilution centered around the estimated EC50

Visualizations

Reldesemtiv_Signaling_Pathway cluster_muscle_cell Skeletal Muscle Fiber cluster_sarcomere Sarcomere Actin Actin Filament Myosin Myosin Filament Actin->Myosin Cross-bridge Formation Myosin->Actin Increased Contraction Troponin_Complex Troponin Complex (Troponin C, I, T) Tropomyosin Tropomyosin Troponin_Complex->Tropomyosin Regulates Position Troponin_Complex->Tropomyosin Conformational Change Tropomyosin->Actin Blocks Myosin Binding Sites Tropomyosin->Actin Uncovers Myosin Binding Sites Ca_ion Ca²⁺ Ca_ion->Troponin_Complex Binds to Troponin C Reldesemtiv Reldesemtiv Reldesemtiv->Troponin_Complex Binds to Complex, Slows Ca²⁺ Dissociation

Caption: Signaling pathway of Reldesemtiv in skeletal muscle contraction.

Dose_Response_Workflow start Start: Optimize Reldesemtiv Dose-Response cell_prep Prepare and Differentiate C2C12 Myotubes start->cell_prep dose_prep Prepare Serial Dilutions of Reldesemtiv cell_prep->dose_prep treatment Treat Myotubes with Reldesemtiv Concentrations dose_prep->treatment assay Perform Functional Assay (e.g., Calcium Imaging, Contraction Assay) treatment->assay data_acq Acquire Data assay->data_acq data_an Analyze Data: Normalize to Control, Plot Dose-Response Curve data_acq->data_an ec50 Calculate EC50 and Other Parameters data_an->ec50 end End: Optimized Dose-Response Characterized ec50->end

Caption: Experimental workflow for dose-response curve optimization.

Troubleshooting_Logic start Atypical Dose-Response Curve? steep Steep Curve? start->steep Yes shallow Shallow/No Response? start->shallow No check_solubility Check Compound Solubility and Aggregation steep->check_solubility bell Bell-Shaped Curve? shallow->bell No widen_range Widen Concentration Range and Verify Assay Sensitivity shallow->widen_range Yes check_toxicity Perform Cell Viability Assay and Check for Assay Interference bell->check_toxicity Yes good_curve Standard Sigmoidal Curve bell->good_curve No

Caption: Troubleshooting logic for atypical dose-response curves.

References

avoiding precipitation of CK-2127107 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation of CK-2127107 in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound, also known as Reldesemtiv, has moderate but limited aqueous solubility. The reported thermodynamic solubility is approximately 100 µM at a pH of 6.8. Its solubility is expected to be higher in acidic conditions due to the presence of ionizable nitrogen atoms in its structure.

Q2: Why does my this compound solution precipitate when I dilute it in my aqueous buffer?

A2: Precipitation upon dilution of a stock solution (typically in DMSO) into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The percentage of the organic co-solvent (e.g., DMSO) in the final solution may not be sufficient to keep the compound dissolved.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Stock solutions of this compound in an organic solvent such as DMSO can be stored at -20°C or -80°C for extended periods. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 4°C and visually inspected for any signs of precipitation before use.

Q4: Can I heat or sonicate my this compound solution to aid dissolution?

A4: Yes, gentle warming (e.g., to 37°C) and sonication can be used to help dissolve this compound if you observe precipitation during the preparation of your solution. However, it is crucial to ensure that the compound is stable at the temperature used for warming and that prolonged heating is avoided. Always visually inspect the solution after it cools to room temperature to ensure that the compound remains in solution.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound solutions.

Problem Possible Cause Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer. The final concentration of this compound exceeds its solubility in the aqueous buffer. The final percentage of DMSO is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the final percentage of DMSO. (Note: Ensure the final DMSO concentration is compatible with your experimental system, typically ≤ 0.5% for cell-based assays).3. Use a formulation with solubility enhancers. (See Experimental Protocols section).4. Prepare the final solution by adding the aqueous buffer to the DMSO stock slowly while vortexing.
Cloudiness or precipitation observed in the prepared aqueous solution over time. The solution is supersaturated and the compound is slowly precipitating out. The solution may be unstable at the storage temperature.1. Prepare fresh solutions before each experiment. 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles or precipitates. 3. Consider using a different formulation with better stabilizing properties.
Inconsistent experimental results. Precipitation of the compound may be occurring, leading to a lower effective concentration. The compound may be degrading in the aqueous solution.1. Visually inspect your solution for any signs of precipitation before each use. 2. Prepare fresh solutions for each experiment to minimize the risk of degradation. 3. Confirm the concentration of your stock solution spectrophotometrically if possible.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound solubility.

Parameter Value Conditions Reference
Thermodynamic Solubility~100 µMpH 6.8[1]
Solubility in DMSO1 - 10 mg/mL-[2]
Formulated Solubility≥ 2.08 mg/mL (≥ 5.41 mM)In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]
Formulated Solubility≥ 2.08 mg/mL (≥ 5.41 mM)In 10% DMSO, 90% (20% SBE-β-CD in Saline)[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

This protocol is a general guideline. The final concentrations of this compound and excipients should be optimized for your specific experimental setup.

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Determine the final volume and concentration of the working solution required.

  • Calculate the volume of the DMSO stock solution needed.

  • Slowly add the DMSO stock solution to your pre-warmed (if appropriate for your experiment) aqueous buffer while vortexing to ensure rapid mixing.

  • Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 0.5%).

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, you may need to adjust the formulation as described in the troubleshooting guide.

Protocol 3: Formulation for In Vivo Studies (Oral Administration)

The following formulations have been reported for achieving a clear solution of this compound at a concentration of at least 2.08 mg/mL.[3]

Formulation A: PEG300/Tween-80/Saline

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until homogeneous.

  • Add 450 µL of saline to the mixture and mix to obtain a clear solution.

Formulation B: SBE-β-CD/Saline

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix thoroughly.

Visualizations

Signaling_Pathway Mechanism of Action of this compound cluster_muscle_fiber Skeletal Muscle Fiber Ca2+ Ca²⁺ Troponin_Complex Troponin Complex (Troponin C, I, T) Ca2+->Troponin_Complex Binds to Troponin C Tropomyosin Tropomyosin Troponin_Complex->Tropomyosin Conformational Change Actin Actin Tropomyosin->Actin Exposes Myosin Binding Sites Myosin_Head Myosin Head Actin->Myosin_Head Myosin Binds Muscle_Contraction Muscle Contraction Myosin_Head->Muscle_Contraction Power Stroke This compound This compound This compound->Troponin_Complex Binds to Troponin I Experimental_Workflow Workflow for Preparing this compound Aqueous Solutions Start Start Prepare_Stock Prepare concentrated stock in DMSO Start->Prepare_Stock Dilute_in_Buffer Dilute stock in aqueous buffer Prepare_Stock->Dilute_in_Buffer Check_Precipitation Precipitation? Dilute_in_Buffer->Check_Precipitation Use_Solution Use Solution Check_Precipitation->Use_Solution No Troubleshoot Troubleshoot: - Decrease concentration - Use solubility enhancers - Gentle warming/sonication Check_Precipitation->Troubleshoot Yes Troubleshoot->Dilute_in_Buffer

References

managing potential side effects of Reldesemtiv in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Reldesemtiv (formerly CK-2127107) in animal models. The information is designed to help manage potential side effects and guide experimental design.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during preclinical studies with Reldesemtiv.

Observed Issue Potential Cause Recommended Action
Unexpected Lethargy or Sedation High dose of Reldesemtiv, off-target effects, or interaction with other experimental factors. While Reldesemtiv is designed for lower brain penetration than its predecessor, tirasemtiv, high concentrations could potentially lead to CNS effects.[1]- Review the dosage and administration protocol. Consider a dose de-escalation study. - Ensure proper vehicle control groups to rule out vehicle effects. - Monitor for other signs of distress or toxicity (see FAQ on general animal well-being).
Reduced Food and Water Intake Potential gastrointestinal distress (nausea, constipation) as observed in human trials.[2]- Monitor body weight and food/water consumption daily. - Consider providing a more palatable diet or hydration support if intake is significantly reduced. - If the issue persists, a lower dose or different administration schedule may be necessary.
Changes in Urine Output or Color Potential renal effects, as suggested by increases in serum cystatin C in human clinical trials.[3]- Collect urine samples for urinalysis (protein, glucose, ketones, etc.). - At the terminal endpoint, collect blood for clinical chemistry analysis (BUN, creatinine). - Perform gross necropsy and histopathology of the kidneys.
Signs of Muscle Weakness or Impaired Motor Coordination Over-stimulation of muscle fibers leading to fatigue, or potential off-target neuromuscular effects.- Conduct motor function tests (e.g., rotarod, grip strength) at baseline and throughout the study. - Reldesemtiv is designed to increase muscle force; however, excessive stimulation could theoretically lead to fatigue.[4] - Observe for any signs of muscle tremors or fasciculations.
Elevated Liver Enzymes in Clinical Chemistry Potential hepatotoxicity, as indicated by transaminase elevations in some human trial participants.[5]- At the terminal endpoint, collect blood for liver function tests (ALT, AST, ALP). - Perform gross necropsy and histopathology of the liver. - Record any changes in liver weight relative to body weight.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Reldesemtiv?

A1: Reldesemtiv is a fast skeletal muscle troponin activator (FSTA).[4] It selectively binds to the fast skeletal troponin complex, slowing the rate of calcium release and thereby sensitizing the sarcomere to calcium.[3][6][7] This action amplifies the muscle's response to nerve signals, leading to an increase in muscle contractility at submaximal stimulation frequencies.[6]

Q2: In which animal models has Reldesemtiv been studied?

A2: Preclinical studies of Reldesemtiv have been conducted in mouse models of Spinal Muscular Atrophy (SMA) and a rat model of heart failure.[2][8] Additionally, pharmacokinetic and tissue distribution studies have been performed in rats.[4]

Q3: What are the known side effects of Reldesemtiv in humans that I should monitor for in my animal models?

A3: Based on human clinical trials, the most common side effects include headache, nausea, fatigue, and constipation.[2] More serious, though less common, effects have included dose-dependent elevations in liver transaminases and a decrease in the estimated glomerular filtration rate (eGFR), suggesting potential for hepatic and renal effects.[5] While direct translation of side effects from humans to animal models is not always precise, it is prudent to monitor for analogous signs in your studies.

Q4: How should I monitor the general well-being of animals treated with Reldesemtiv?

A4: Daily clinical observations are crucial. Monitor for changes in posture, activity level, grooming habits, and any signs of pain or distress.[9] Regular body weight measurements and monitoring of food and water intake are also essential indicators of overall health.[10]

Q5: What is the pharmacokinetic profile of Reldesemtiv in rats?

A5: In male rats, Reldesemtiv has been shown to have a high clearance rate, approaching or exceeding hepatic blood flow, and consequently, low oral bioavailability.[4]

Data Presentation

Table 1: Preclinical Pharmacokinetics of Reldesemtiv in Male Rats
ParameterValueReference
Clearance Close to or greater than hepatic blood flow[4]
Bioavailability Low[4]
Major Metabolite Amide hydrolysis product[4]
Table 2: Adverse Events Observed in Human Clinical Trials of Reldesemtiv (Potential Indicators for Animal Monitoring)
System Organ ClassAdverse EventFrequencyReference
Gastrointestinal Disorders Nausea, ConstipationCommon[2]
General Disorders FatigueCommon[2]
Nervous System Disorders Headache, DizzinessCommon[1]
Investigations Increased ALT/AST, Decreased eGFRDose-dependent[5]

Experimental Protocols

General Protocol for a 14-Day Oral Toxicity Study of Reldesemtiv in Rodents

This protocol is a generalized guideline and should be adapted to specific research questions and institutional animal care and use committee (IACUC) requirements.

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old, equal numbers of males and females (n=10/sex/group is recommended for short-term studies).[11]

  • Acclimation: Acclimate animals for at least 7 days before the start of the study.

  • Grouping: Randomly assign animals to at least four groups: vehicle control and three dose levels of Reldesemtiv (e.g., low, medium, high). Dose selection should be based on preliminary dose-ranging studies.

  • Drug Formulation and Administration:

    • Formulate Reldesemtiv in a suitable vehicle (e.g., 0.5% HPMC, 0.2% Tween-80 in water).[4]

    • Administer the formulation or vehicle control orally (gavage) once or twice daily for 14 consecutive days. Administration volume should be based on the most recent body weight.

  • Clinical Observations:

    • Conduct a thorough clinical examination of each animal at least once daily.

    • Record observations of behavior, posture, and any signs of illness.

    • Measure body weight daily.

    • Monitor food and water consumption daily.

  • Terminal Procedures (Day 15):

    • Collect blood via appropriate methods for hematology and clinical chemistry analysis.

    • Perform a complete gross necropsy on all animals.

    • Record the weights of major organs (e.g., liver, kidneys, spleen, heart).

    • Collect and preserve major organs and any tissues with gross abnormalities in 10% neutral buffered formalin for histopathological examination.

  • Data Analysis:

    • Analyze body weight, food/water consumption, clinical pathology data, and organ weights for statistically significant differences between the treated and control groups.

Mandatory Visualizations

Reldesemtiv_Signaling_Pathway cluster_muscle_cell Skeletal Muscle Fiber Ca_ion Ca²⁺ TroponinC Troponin C Ca_ion->TroponinC binds to Tropomyosin Tropomyosin TroponinC->Tropomyosin conformational change Reldesemtiv Reldesemtiv Reldesemtiv->TroponinC binds to Reldesemtiv->TroponinC slows Ca²⁺ dissociation Actin Actin Tropomyosin->Actin exposes myosin-binding sites Myosin Myosin Actin->Myosin interacts with Contraction Muscle Contraction Myosin->Contraction drives Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (14 Days) cluster_endpoint Terminal Endpoint cluster_analysis Data Analysis Animal_Selection Animal Selection & Acclimation Randomization Randomization & Grouping Animal_Selection->Randomization Dose_Prep Dose Formulation Randomization->Dose_Prep Dosing Daily Oral Dosing Dose_Prep->Dosing Monitoring Daily Clinical Observations, Body Weight, Food/Water Intake Dosing->Monitoring Blood_Collection Blood Collection (Hematology & Clinical Chemistry) Dosing->Blood_Collection Stats Statistical Analysis Monitoring->Stats Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Blood_Collection->Stats Histopathology Tissue Collection & Fixation Necropsy->Histopathology Necropsy->Stats Histopathology->Stats Report Final Report Stats->Report Troubleshooting_Logic Start Adverse Event Observed (e.g., Weight Loss) Check_Dose Verify Dosing Accuracy (Concentration, Volume) Start->Check_Dose Check_Vehicle Assess Vehicle Control Group Start->Check_Vehicle Is_Dose_Dependent Is Effect Dose-Dependent? Check_Dose->Is_Dose_Dependent Is_Vehicle_Affected Are Controls Affected? Check_Vehicle->Is_Vehicle_Affected Vehicle_Issue Investigate Vehicle Toxicity Is_Vehicle_Affected->Vehicle_Issue Yes Is_Vehicle_Affected->Is_Dose_Dependent No Compound_Effect Likely Compound-Related Effect Is_Dose_Dependent->Compound_Effect Yes Consider_Other Consider Other Factors (Environment, Husbandry) Is_Dose_Dependent->Consider_Other No Action Action: Consider Dose Reduction, Refine Protocol, Consult Vet Compound_Effect->Action

References

long-term stability of frozen CK-2127107 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, preparation, and handling of frozen CK-2127107 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions and long-term stability for this compound stock solutions?

A1: Frozen stock solutions of this compound have a defined stability period depending on the storage temperature. For long-term storage, it is recommended to store aliquots at -80°C, where they are stable for up to 2 years.[1] If stored at -20°C, the stability is guaranteed for up to 1 year.[1] It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing initial stock solutions of this compound.[1] For in vivo experiments, further dilution with aqueous buffers is necessary.

Q3: How can I ensure that the this compound is fully dissolved?

A3: If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid in the dissolution of the compound.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound, also known as reldesemtiv, is a next-generation fast skeletal muscle troponin activator (FSTA).[1][2] It selectively binds to the fast skeletal troponin complex, slowing the rate of calcium release and thereby sensitizing the sarcomere to calcium.[3] This action leads to an increase in skeletal muscle contractility at submaximal stimulation frequencies.[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon thawing The compound may have come out of solution during freezing or thawing.Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.[5] If precipitation persists, gentle warming and/or sonication can be used to redissolve the compound.[1]
Reduced or no activity in the experiment - Improper storage leading to degradation.- Repeated freeze-thaw cycles.- Incorrect solution preparation.- Ensure stock solutions are stored at the recommended temperatures (-20°C for up to 1 year, -80°C for up to 2 years) and are within their stability period.[1]- Use aliquots to avoid multiple freeze-thaw cycles.[1]- Review the detailed experimental protocols for solution preparation to ensure accuracy.
Inconsistent experimental results Variability in the concentration of the working solution.Prepare fresh working solutions for each experiment from a properly stored stock aliquot. Ensure thorough mixing after each dilution step.

Stability of Frozen this compound Stock Solutions

The stability of frozen this compound stock solutions is critical for ensuring the reproducibility and accuracy of experimental results. The following table summarizes the recommended storage conditions and stability data.

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 2 years[1]Ideal for long-term storage. Aliquoting is essential to prevent degradation from repeated freeze-thaw cycles.[1]
-20°CUp to 1 year[1]Suitable for shorter-term storage. Aliquoting is still highly recommended.[1]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution
  • Compound Handling: Before opening the vial, allow the solid this compound to equilibrate to room temperature for at least 60 minutes.[5]

  • Dissolution: Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, use sonication or gentle warming to ensure the compound is fully dissolved.[1]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][5]

Preparation of an In Vivo Working Solution (Example Protocol)

This protocol is an example for preparing a working solution for in vivo studies. The final concentration and vehicle composition may need to be optimized for specific experimental requirements.

  • Initial Dilution: Begin with a previously prepared and properly stored 10 mM stock solution of this compound in DMSO.

  • Vehicle Preparation: Prepare the vehicle solution. One example includes a mixture of 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Final Dilution: Add the DMSO stock solution to the vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to a mixture of 400 µL PEG300 and 50 µL Tween-80, mix well, and then add 450 µL of Saline.[1]

  • Use: Use the freshly prepared working solution on the same day.[5]

Visual Guides

G This compound Signaling Pathway cluster_0 Sarcomere This compound This compound Troponin_Complex Fast Skeletal Troponin Complex This compound->Troponin_Complex Binds to Ca_Release Slowing of Ca2+ Release Troponin_Complex->Ca_Release Ca_Sensitivity Increased Ca2+ Sensitivity Ca_Release->Ca_Sensitivity Muscle_Contraction Increased Muscle Contraction Ca_Sensitivity->Muscle_Contraction G This compound Stock Solution Workflow Start Start Equilibrate Equilibrate solid This compound to RT Start->Equilibrate Dissolve Dissolve in DMSO Equilibrate->Dissolve Check_Dissolution Fully Dissolved? Dissolve->Check_Dissolution Sonication Sonication/ Warming Check_Dissolution->Sonication No Aliquot Aliquot into single-use vials Check_Dissolution->Aliquot Yes Sonication->Dissolve Storage Store at -20°C (1 year) or -80°C (2 years) Aliquot->Storage End End Storage->End

References

Technical Support Center: Refining Experimental Protocols for Reldesemtiv to Enhance Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining experimental protocols for Reldesemtiv, a fast skeletal muscle troponin activator, to enhance reproducibility.

Understanding Reldesemtiv's Mechanism of Action

Reldesemtiv is a second-generation fast skeletal muscle troponin activator (FSTA).[1][2][3][4][5] It selectively binds to the fast skeletal muscle troponin complex, slowing the rate of calcium release from troponin C.[2][3][4] This sensitizes the sarcomere to calcium, leading to an increase in skeletal muscle contractility at submaximal stimulation frequencies.[1][2][3] Unlike its predecessor, tirasemtiv, Reldesemtiv was designed to have limited penetration of the blood-brain barrier to minimize off-target central nervous system effects.

The following diagram illustrates the proposed signaling pathway of Reldesemtiv.

Reldesemtiv_Mechanism_of_Action cluster_muscle_fiber Skeletal Muscle Fiber Nerve_Impulse Reduced Nerve Impulse (e.g., in Neuromuscular Disease) Ca_Release Decreased Ca2+ Release from SR Nerve_Impulse->Ca_Release Troponin_Complex Fast Skeletal Troponin Complex (Troponin C, I, T) Ca_Release->Troponin_Complex Ca_Binding Increased Ca2+ Sensitivity of Troponin C Troponin_Complex->Ca_Binding Sensitizes Reldesemtiv Reldesemtiv Reldesemtiv->Troponin_Complex Binds to Troponin C Tropomyosin_Shift Tropomyosin Shifts, Exposing Myosin Binding Sites on Actin Ca_Binding->Tropomyosin_Shift Cross_Bridge Actin-Myosin Cross-Bridge Cycling Tropomyosin_Shift->Cross_Bridge Muscle_Contraction Increased Muscle Force Production Cross_Bridge->Muscle_Contraction

Reldesemtiv's mechanism of action in skeletal muscle.

Key Experimental Protocols

Reproducibility in studying Reldesemtiv relies on standardized and well-controlled experimental protocols. Below are detailed methodologies for key in vitro and in situ experiments.

Myofibril ATPase Assay

This assay measures the rate of ATP hydrolysis by myofibrils in the presence of varying concentrations of Reldesemtiv and calcium, providing a direct measure of the compound's effect on the contractile machinery.

Methodology:

  • Myofibril Preparation: Isolate myofibrils from fast skeletal muscle (e.g., rabbit psoas) using established protocols involving homogenization and differential centrifugation in a low ionic strength buffer.

  • Reaction Buffer: Prepare a reaction buffer containing KCl, MgCl₂, EGTA, and a pH buffer (e.g., imidazole (B134444) or MOPS) at a physiological pH (e.g., 7.0).

  • Calcium Buffers: Prepare a series of calcium buffers with varying free calcium concentrations by mixing appropriate ratios of K₂EGTA and CaEGTA.

  • Assay Procedure:

    • Incubate myofibrils with various concentrations of Reldesemtiv (or vehicle control) in the reaction buffer.

    • Initiate the reaction by adding ATP.

    • At defined time points, quench the reaction with an acid solution (e.g., trichloroacetic acid).

    • Measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Plot the rate of ATP hydrolysis as a function of calcium concentration for each Reldesemtiv concentration. Determine the AC₄₀ value, which is the concentration of Reldesemtiv that produces a 40% increase in myofibril ATPase activity at a suboptimal calcium concentration (pCa where ATPase activity is approximately 25% of maximum).

Skinned Muscle Fiber Assay

This technique allows for the direct assessment of a compound's effect on the contractile properties of a single muscle fiber with the sarcolemma removed ("skinned"), making the myofilaments accessible to the bathing solution.

Methodology:

  • Fiber Preparation: Dissect single muscle fibers from a fast-twitch muscle (e.g., rabbit psoas or rat extensor digitorum longus). Chemically "skin" the fibers using a solution containing a mild detergent (e.g., Triton X-100) or mechanically skin them.

  • Experimental Setup: Mount the skinned fiber between a force transducer and a length controller in a temperature-controlled chamber.

  • Solutions: Prepare a set of activating and relaxing solutions with varying calcium concentrations (pCa). The activating solution will have a high calcium concentration, and the relaxing solution will have a very low calcium concentration.

  • Assay Procedure:

    • Expose the fiber to a relaxing solution to establish a baseline.

    • Introduce activating solutions with different pCa values to generate a force-pCa curve.

    • Repeat the force-pCa measurements in the presence of various concentrations of Reldesemtiv.

  • Data Analysis: Analyze the shift in the force-pCa relationship. A leftward shift indicates an increase in calcium sensitivity. Calculate the DF₃₀, the concentration of Reldesemtiv that produces a 30% increase in force at a suboptimal calcium concentration (e.g., pCa that elicits 25% of maximal force).

In Situ Muscle Preparation (Rat Extensor Digitorum Longus - EDL)

This preparation allows for the study of Reldesemtiv's effects on muscle function in a more physiologically relevant context, with intact nerve and blood supply.

Methodology:

  • Animal Preparation: Anesthetize a rat and surgically expose the EDL muscle and its nerve supply (the common peroneal nerve).

  • Muscle and Nerve Isolation: Carefully isolate the distal tendon of the EDL and the nerve. Be cautious not to damage the blood supply.

  • Experimental Setup: Attach the distal tendon to a force transducer. Place stimulating electrodes on the isolated nerve. Keep the muscle moist and at a physiological temperature.

  • Dosing: Administer Reldesemtiv systemically (e.g., via oral gavage or intravenous injection) or locally.

  • Stimulation Protocol: Stimulate the nerve at various frequencies (e.g., 10, 20, 40, 100 Hz) to generate a force-frequency curve.

  • Data Analysis: Compare the force-frequency curves before and after Reldesemtiv administration. An increase in force at submaximal stimulation frequencies indicates a positive effect.

The following diagram illustrates a general experimental workflow for testing a fast skeletal muscle troponin activator like Reldesemtiv.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_insitu In Situ / Ex Vivo Validation cluster_invivo In Vivo Efficacy Compound_Synthesis Compound Synthesis & Purification Myofibril_ATPase Myofibril ATPase Assay Compound_Synthesis->Myofibril_ATPase Skinned_Fiber Skinned Fiber Assay Compound_Synthesis->Skinned_Fiber Data_Analysis_InVitro Determine AC40 & DF30 Myofibril_ATPase->Data_Analysis_InVitro Skinned_Fiber->Data_Analysis_InVitro InSitu_Prep In Situ Muscle Preparation (e.g., Rat EDL) Data_Analysis_InVitro->InSitu_Prep Data_Analysis_InSitu Force-Frequency Relationship InSitu_Prep->Data_Analysis_InSitu ExVivo_Muscle Ex Vivo Muscle Bath ExVivo_Muscle->Data_Analysis_InSitu Animal_Model Disease Animal Model (e.g., SMA, ALS mice) Data_Analysis_InSitu->Animal_Model Functional_Tests Functional Tests (e.g., Grip Strength, Rotarod) Animal_Model->Functional_Tests Data_Analysis_InVivo Assess Functional Improvement Functional_Tests->Data_Analysis_InVivo

A general experimental workflow for evaluating Reldesemtiv.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters reported for Reldesemtiv and its predecessor, tirasemtiv, providing a baseline for experimental design and data comparison.

Table 1: In Vitro Potency of Reldesemtiv

ParameterDescriptionReported Value
AC₄₀ Concentration for 40% activation in myofibril ATPase assaySub-micromolar range
DF₃₀ Concentration for 30% force increase in skinned fiber assayMicromolar range

Table 2: Preclinical and Clinical Observations

Experiment/TrialKey Findings
In Situ Rat EDL Increased muscle tension at subtetanic nerve stimulation.
Phase 1 Healthy Volunteers Increased tibialis anterior muscle force with fibular nerve stimulation.
Phase 2 in SMA Showed improvements in measures of endurance and stamina.
FORTITUDE-ALS (Phase 2) Did not meet primary endpoint but showed trends of slower decline in some patient subgroups.
COURAGE-ALS (Phase 3) Stopped for futility as it did not show evidence of effect.

Troubleshooting Guide

Inconsistent or unexpected results can arise from various factors. This guide provides troubleshooting for common issues encountered during Reldesemtiv experiments.

IssuePossible Cause(s)Suggested Solution(s)
High variability in ATPase assay - Inconsistent myofibril preparation- ATP degradation- Phosphate contamination in reagents- Standardize myofibril isolation protocol.- Prepare fresh ATP solutions for each experiment.- Use phosphate-free water and reagents.
Low force generation in skinned fibers - Over-skinning or damaging the fiber- Suboptimal calcium concentrations- Incorrect sarcomere length- Optimize skinning time and detergent concentration.- Verify the pCa of your solutions using a calcium-sensitive electrode.- Adjust fiber to its optimal length (L₀) for force generation.
No effect of Reldesemtiv in situ - Poor drug delivery or bioavailability- Nerve damage during dissection- Muscle fatigue- Verify plasma concentrations of Reldesemtiv.- Ensure careful surgical technique to preserve nerve integrity.- Allow for adequate recovery time between stimulation protocols.
Precipitation of Reldesemtiv in solution - Poor solubility in aqueous buffers- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and make final dilutions in buffer. Ensure the final solvent concentration is low and consistent across all conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for Reldesemtiv?

A1: Reldesemtiv has low aqueous solubility. It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution into the final aqueous buffer immediately before use, ensuring the final DMSO concentration is low (typically <0.5%) and consistent across all experimental groups, including vehicle controls.

Q2: How can I be sure that the observed effect is specific to fast skeletal muscle troponin?

A2: To confirm specificity, you can perform counter-screens using cardiac or slow skeletal muscle myofibrils. Reldesemtiv is designed to be selective for fast skeletal muscle troponin and should show significantly less or no activity in these other muscle types.

Q3: My skinned fiber preparations are very fragile and break easily. What can I do to improve their stability?

A3: Fiber fragility can be due to over-stretching during mounting, excessive skinning, or poor tissue quality. Ensure the muscle tissue is fresh and handled gently. During the skinning process, use the minimum effective concentration and duration of the detergent. When mounting the fiber, avoid over-stretching; gradually increase the length to find the optimal length (L₀) for force production.

Q4: What are the appropriate positive and negative controls for my experiments?

A4:

  • Negative Control: A vehicle control (the solvent used to dissolve Reldesemtiv, e.g., DMSO, at the same final concentration) is essential in all experiments.

  • Positive Control: For in vitro assays, a known calcium sensitizer (B1316253) can be used. For in situ and in vivo experiments, a compound with a well-characterized effect on muscle contractility can be used for comparison.

Q5: How does the effect of Reldesemtiv vary with temperature?

A5: Enzymatic reactions and muscle contraction are temperature-dependent. It is crucial to maintain a consistent and physiologically relevant temperature throughout your experiments. For mammalian systems, this is typically around 37°C. Any deviations in temperature can significantly affect the results and their reproducibility.

This technical support center provides a foundational guide for researchers working with Reldesemtiv. By adhering to detailed protocols, understanding potential pitfalls, and utilizing appropriate controls, the reproducibility and reliability of experimental findings can be significantly enhanced.

References

identifying potential artifacts in CK-2127107-treated muscle preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CK-2127107-treated muscle preparations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a fast skeletal muscle troponin activator.[1][2][3] It works by slowing the rate of calcium release from the regulatory troponin complex in fast skeletal muscle fibers.[1][2] This action sensitizes the sarcomere to calcium, leading to an increase in skeletal muscle contractility.[1][2]

Q2: What are the expected effects of this compound on muscle contractility in vitro?

A2: In preclinical studies, this compound has been shown to increase muscle force, particularly at sub-maximal stimulation frequencies.[4] It produces a leftward shift in the force-calcium relationship, indicating that less calcium is required to achieve a given level of force.[5] Researchers can expect to see an amplification of muscle response to nerve or electrical stimulation.[2][6]

Q3: Are there any known off-target effects that could be considered artifacts?

A3: this compound is designed to be selective for fast skeletal muscle troponin, with little to no effect on slow skeletal or cardiac muscle.[2] However, as with any pharmacological agent, it is crucial to include appropriate controls to distinguish the intended effects from any potential unexpected off-target interactions in your specific experimental system.

Q4: What are some general best practices for in vitro muscle testing to minimize artifacts?

A4: To ensure high-quality data and minimize artifacts, it is important to:

  • Maintain a stable temperature and oxygenated physiological solution (e.g., Ringer's or Krebs-Henseleit solution).[7]

  • Allow for an equilibration period for the muscle preparation before starting the experiment to achieve a stable baseline.

  • Determine the optimal muscle length (Lo) for maximal force production.

  • Use supramaximal stimulation voltage or current to ensure all muscle fibers are activated.

  • Ensure proper attachment of the muscle to the force transducer and length controller to avoid compliance in the system.

Troubleshooting Guide

Observed Issue/Artifact Potential Cause Recommended Solution
Elevated or unstable baseline tension after this compound application. Increased calcium sensitivity may lead to spontaneous contractile activity or incomplete relaxation.- Ensure the muscle is at optimal length (Lo); overstretching can sometimes induce spontaneous activity.- Lower the calcium concentration in the bathing solution if possible.- Verify that the muscle is not being inadvertently stimulated by electrical noise.
Inconsistent twitch or tetanic force potentiation. - Non-uniform drug distribution in the muscle bath.- Muscle fatigue if stimuli are applied too frequently.- Suboptimal muscle viability.- Ensure adequate mixing of the bathing solution after adding this compound.- Allow sufficient rest periods between contractions.- Monitor the health of the preparation; a decline in force with a control stimulus over time may indicate tissue degradation.
Altered kinetics of contraction and relaxation (e.g., slower relaxation). This is an expected consequence of the mechanism of action, as slowing calcium release from troponin can prolong the cross-bridge cycle.- This is likely a true pharmacological effect and not an artifact. Analyze and report these changes in kinetic parameters.- Compare the observed changes with published data on fast skeletal troponin activators.[4]
High variability between different muscle preparations. - Inherent biological variability.- Inconsistent dissection or mounting of the muscle.- Differences in the age, sex, or condition of the source animals.- Increase the number of preparations (n) to improve statistical power.- Standardize the dissection and mounting procedures meticulously.- Record and control for the characteristics of the source animals.
Electrical stimulation artifacts. - Current leakage to the force transducer.- Direct stimulation of the muscle bypassing the nerve (in nerve-muscle preparations).- Ensure proper grounding of the experimental setup.- Use a stimulus artifact blanking feature in your data acquisition software.- Verify the correct placement of stimulating electrodes.

Quantitative Data Summary

Table 1: Pharmacodynamic Effects of this compound in Healthy Volunteers

Parameter Effect of this compound Notes Reference
Tibialis Anterior Muscle Force Significant dose- and concentration-dependent increaseLargest increase (~60%) observed at a stimulation frequency of 10 Hz.[6]
Force-Frequency Relationship Amplified response at submaximal stimulation frequenciesConsistent with preclinical findings.[2]

Experimental Protocols

Protocol 1: In Vitro Isometric Muscle Contraction Assay
  • Muscle Preparation:

    • Humanely euthanize the animal according to approved protocols.

    • Carefully dissect the target muscle (e.g., extensor digitorum longus (EDL) or soleus from a rodent) in a bath of chilled, oxygenated Ringer's solution.

    • Tie sutures securely to the tendons at both ends of the muscle.

  • Mounting the Muscle:

    • Transfer the muscle to a temperature-controlled organ bath containing oxygenated Ringer's solution (e.g., 37°C).

    • Attach one suture to a fixed hook and the other to a force transducer.

    • Adjust the muscle length to its optimal length (Lo), where maximal twitch force is achieved.

  • Equilibration:

    • Allow the muscle to equilibrate for at least 15-30 minutes, with periodic stimulation, until a stable baseline tension and consistent force output are achieved.

  • Data Acquisition:

    • Twitch Contractions: Apply single supramaximal electrical pulses to elicit twitch contractions.

    • Tetanic Contractions: Apply a train of pulses at various frequencies (e.g., 10, 20, 50, 100 Hz) to determine the force-frequency relationship and maximal tetanic force.

    • Baseline Recording: Record baseline force before adding the compound.

  • Compound Application:

    • Add this compound to the bath to achieve the desired final concentration.

    • Allow for a sufficient incubation period for the compound to take effect.

    • Repeat the twitch and tetanic stimulation protocols.

  • Data Analysis:

    • Measure baseline tension, peak twitch force, time to peak tension, half-relaxation time, and peak tetanic force at each frequency.

    • Normalize force to the muscle's cross-sectional area to calculate specific force.

Visualizations

CK2127107_Mechanism_of_Action AP Action Potential in Motor Neuron ACh Acetylcholine Release AP->ACh Sarcolemma_Depol Sarcolemma Depolarization ACh->Sarcolemma_Depol SR_Ca_Release SR Ca2+ Release Sarcolemma_Depol->SR_Ca_Release Ca_Troponin Ca2+ binds to Troponin C SR_Ca_Release->Ca_Troponin Tropomyosin_Shift Tropomyosin Shifts Ca_Troponin->Tropomyosin_Shift Cross_Bridge Cross-Bridge Cycling Tropomyosin_Shift->Cross_Bridge Contraction Muscle Contraction Cross_Bridge->Contraction CK2127107 This compound Ca_Release_Rate Slows Ca2+ Release Rate CK2127107->Ca_Release_Rate Ca_Release_Rate->Ca_Troponin Sensitizes

Caption: Mechanism of action of this compound.

Experimental_Workflow Dissection Muscle Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibration (15-30 min) Mounting->Equilibration Baseline Record Baseline (Twitch & Tetanus) Equilibration->Baseline Add_CK2127107 Add this compound Baseline->Add_CK2127107 Incubation Incubation Add_CK2127107->Incubation Post_Drug_Recording Record Post-Drug (Twitch & Tetanus) Incubation->Post_Drug_Recording Analysis Data Analysis Post_Drug_Recording->Analysis

Caption: In vitro muscle contraction experimental workflow.

Troubleshooting_Tree Start Inconsistent Results? Check_Baseline Is Baseline Stable? Start->Check_Baseline Check_Viability Is Muscle Viable? Check_Baseline->Check_Viability Yes Re_Equilibrate Re-equilibrate or Adjust [Ca2+] Check_Baseline->Re_Equilibrate No Check_Setup Check Mechanical Setup (sutures, L0) Check_Viability->Check_Setup Yes New_Prep Prepare New Muscle Check_Viability->New_Prep No Check_Solution Check Solution (Temp, O2, [Ca2+]) Check_Setup->Check_Solution OK Check_Stim Check Stimulation Parameters Check_Solution->Check_Stim OK Problem_Solved Problem Solved Check_Stim->Problem_Solved OK Re_Equilibrate->Problem_Solved New_Prep->Problem_Solved

Caption: Troubleshooting decision tree for in vitro experiments.

References

Technical Support Center: Enhancing the Oral Bioavailability of Reldesemtiv

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Reldesemtiv.

Troubleshooting Guide

This guide addresses specific experimental issues you may encounter while working to enhance the oral bioavailability of Reldesemtiv.

Question: My in vivo pharmacokinetic (PK) study in rats shows low and variable oral bioavailability for my Reldesemtiv formulation. Where should I start troubleshooting?

Answer:

Low and variable oral bioavailability of Reldesemtiv, a known fast skeletal muscle troponin activator, is often linked to its moderate aqueous solubility. A systematic approach to troubleshooting is crucial.

Initial Steps:

  • Confirm Solid-State Properties: Verify the crystalline form (polymorph) and purity of your Reldesemtiv active pharmaceutical ingredient (API). Different polymorphs can have different solubilities and dissolution rates.

  • Assess Basic Physicochemical Properties: If not already done, determine the aqueous solubility of your API at different pH values (e.g., 1.2, 4.5, and 6.8) to understand its pH-dependent solubility. A known value for Reldesemtiv is a moderate thermodynamic solubility of approximately 100 μM at a pH of 6.8.[1]

  • Evaluate Formulation Dissolution: Perform in vitro dissolution testing of your current formulation in relevant biorelevant media (e.g., FaSSIF and FeSSIF) to simulate conditions in the fasted and fed states. Poor dissolution is a likely culprit for low bioavailability.

Experimental Workflow for Troubleshooting Poor Oral Bioavailability

G cluster_0 Problem Identification cluster_1 Strategy Selection & Formulation Development cluster_2 Evaluation & Refinement start Low/Variable Oral Bioavailability in PK Study physchem Assess Physicochemical Properties (Solubility, Permeability) start->physchem dissolution In Vitro Dissolution Testing of Formulation physchem->dissolution solubility_limited Solubility-Limited Absorption Identified dissolution->solubility_limited permeability_limited Permeability-Limited Absorption Identified dissolution->permeability_limited formulation_strategy Select Bioavailability Enhancement Strategy (e.g., Amorphous Solid Dispersion, Lipid-Based Formulation) solubility_limited->formulation_strategy permeability_limited->formulation_strategy formulation_dev Develop Prototype Formulations formulation_strategy->formulation_dev in_vitro_eval In Vitro Characterization of Prototypes (Dissolution, Stability) formulation_dev->in_vitro_eval in_vivo_pk In Vivo PK Study in Animal Model in_vitro_eval->in_vivo_pk data_analysis Analyze PK Data & Correlate with In Vitro Results in_vivo_pk->data_analysis refine Refine Formulation Based on Data data_analysis->refine refine->formulation_dev

Caption: Troubleshooting workflow for poor oral bioavailability.

Question: My attempt to create an amorphous solid dispersion (ASD) of Reldesemtiv resulted in rapid recrystallization. What can I do?

Answer:

Recrystallization of an amorphous form is a common challenge. The stability of an ASD depends on the properties of both the drug and the polymer carrier.

Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is critical. Ensure the polymer has good miscibility with Reldesemtiv. Consider polymers with a high glass transition temperature (Tg) to reduce molecular mobility. You may need to screen a panel of polymers (e.g., PVP, HPMC-AS, Soluplus®).

  • Drug Loading: High drug loading increases the tendency for recrystallization. Try reducing the drug loading in your formulation.

  • Manufacturing Process: The method of preparing the ASD (e.g., spray drying, hot-melt extrusion) can impact its stability. Optimize the process parameters, such as drying temperature and cooling rate, to ensure a homogenous dispersion.

  • Addition of a Second Stabilizer: In some cases, adding a small amount of a second polymer or a surfactant can improve the stability of the ASD.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Reldesemtiv and how might this influence formulation strategies?

A1: Reldesemtiv is a fast skeletal muscle troponin activator (FSTA).[2] It selectively binds to the fast skeletal troponin complex, slowing the rate of calcium release and thereby sensitizing the muscle to calcium.[2] This mechanism of action does not directly dictate a specific formulation strategy, but understanding that it is a small molecule intended for chronic oral administration highlights the importance of achieving consistent and adequate oral bioavailability for therapeutic efficacy.[3]

Q2: What are the most promising strategies to improve the oral bioavailability of a poorly soluble drug like Reldesemtiv?

A2: For a compound with moderate solubility like Reldesemtiv, several formulation strategies can be effective. The choice of strategy will depend on the specific physicochemical properties of the drug and the desired product profile.

Summary of Bioavailability Enhancement Strategies

StrategyMechanism of ActionKey AdvantagesKey Considerations
Particle Size Reduction Increases surface area for dissolution.Simple and cost-effective.May not be sufficient for very poorly soluble drugs.
Amorphous Solid Dispersions (ASDs) Stabilizes the drug in a high-energy, amorphous state, increasing solubility and dissolution rate.Can significantly enhance bioavailability.Risk of recrystallization; requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a lipid carrier, which forms an emulsion in the GI tract, enhancing solubilization and absorption.Can improve absorption and bypass first-pass metabolism.Potential for drug precipitation upon dispersion; requires careful selection of lipids and surfactants.
Cyclodextrin (B1172386) Complexation Encapsulates the drug molecule within the cyclodextrin cavity, increasing its solubility in water.Can significantly increase aqueous solubility.Limited by the stoichiometry of the complex and the size of the drug molecule.

Signaling Pathway for Reldesemtiv's Mechanism of Action

G cluster_0 Neuromuscular Junction cluster_1 Muscle Fiber Excitation-Contraction Coupling cluster_2 Reldesemtiv's Point of Intervention Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine Release Nerve_Impulse->ACh_Release Muscle_AP Muscle Action Potential ACh_Release->Muscle_AP SR_Ca_Release Sarcoplasmic Reticulum Ca2+ Release Muscle_AP->SR_Ca_Release Ca_Troponin Ca2+ Binds to Troponin C SR_Ca_Release->Ca_Troponin Tropomyosin_Shift Tropomyosin Shifts Ca_Troponin->Tropomyosin_Shift Myosin_Actin Myosin Binds to Actin Tropomyosin_Shift->Myosin_Actin Contraction Muscle Contraction Myosin_Actin->Contraction Reldesemtiv Reldesemtiv Reldesemtiv->Ca_Troponin Slows Ca2+ dissociation

Caption: Reldesemtiv's mechanism of action in muscle contraction.

Q3: Can you provide a starting experimental protocol for developing a Self-Emulsifying Drug Delivery System (SEDDS) for Reldesemtiv?

A3: A SEDDS formulation can be a good approach for improving the bioavailability of poorly soluble drugs. The following is a general protocol for developing a SEDDS formulation for Reldesemtiv.

Experimental Protocol: SEDDS Formulation Development

  • Solubility Screening:

    • Determine the solubility of Reldesemtiv in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Equilibrate an excess amount of Reldesemtiv in each excipient at a controlled temperature (e.g., 25°C) for 48-72 hours.

    • Centrifuge and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare mixtures of the selected excipients at various ratios.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation and Characterization:

    • Prepare several formulations within the self-emulsifying region with a fixed, therapeutically relevant concentration of Reldesemtiv.

    • Characterize the formulations for:

      • Self-emulsification time and grading: Observe the time it takes for the formulation to emulsify in water with gentle agitation and visually assess the resulting emulsion.

      • Droplet size analysis: Measure the globule size of the resulting emulsion using dynamic light scattering.

      • Thermodynamic stability: Subject the formulations to centrifugation and freeze-thaw cycles to assess their physical stability.

  • In Vitro Dissolution Testing:

    • Perform dissolution testing of the most promising formulations in a relevant medium (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8).

    • Compare the dissolution profile of the SEDDS formulations to that of the unformulated Reldesemtiv API.

Logical Relationship for SEDDS Formulation

G Reldesemtiv Reldesemtiv (API) SEDDS SEDDS Premise (Isotropic Mixture) Reldesemtiv->SEDDS Oil Oil Oil->SEDDS Surfactant Surfactant Surfactant->SEDDS Cosurfactant Co-surfactant Cosurfactant->SEDDS Aqueous_Medium Aqueous Medium (GI Tract) SEDDS->Aqueous_Medium Dispersion Emulsion Fine Oil-in-Water Emulsion Aqueous_Medium->Emulsion Forms Absorption Enhanced Absorption Emulsion->Absorption Leads to

Caption: Principle of Self-Emulsifying Drug Delivery Systems (SEDDS).

References

Technical Support Center: Mitigating Variability in Animal Studies with CK-2127107 (reldesemtiv)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating variability in animal studies involving the fast skeletal muscle troponin activator, CK-2127107 (also known as reldesemtiv). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to ensure the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fast skeletal muscle troponin activator (FSTA).[1][2][3] It works by slowing the rate of calcium release from the regulatory troponin complex in fast skeletal muscle fibers.[1][2][3] This sensitizes the sarcomere to calcium, leading to an increase in skeletal muscle contractility at submaximal nerve stimulation frequencies.[1][2][3]

Q2: What are the intended therapeutic applications of this compound?

A2: this compound has been investigated for diseases associated with muscle weakness and fatigue, including Spinal Muscular Atrophy (SMA) and Amyotrophic Lateral Sclerosis (ALS).[4][5] Preclinical studies have shown its potential to increase muscle force and delay the onset of muscle fatigue.[3]

Q3: In which animal models has this compound been tested?

A3: Preclinical studies have utilized various animal models, most notably mouse models of Spinal Muscular Atrophy (SMA), such as the "intermediate" 2B/2B-Neo SMA mice and the "adult-onset" Hung Li SMA mice.[6] It has also been shown to improve exercise tolerance in a rat model of heart failure.

Q4: How is this compound typically administered in animal studies?

A4: In published preclinical studies, this compound has been administered via intraperitoneal (IP) injection.[6] For clinical trials, an oral suspension formulation has been developed.[4][7]

Troubleshooting Guide

Variability in animal studies can arise from numerous sources. This guide provides a question-and-answer format to address specific issues you might encounter during your experiments with this compound.

Issue 1: High variability in muscle force measurements between animals in the same treatment group.

  • Q: My baseline muscle force measurements are inconsistent across animals even before this compound administration. What could be the cause?

    • A: Inherent biological variability is a significant factor. Factors such as age, sex, and genetic background of the animals can influence muscle physiology.[8] Ensure that all experimental animals are closely matched for these parameters. Additionally, inconsistencies in the surgical procedure for in situ or ex vivo preparations, such as damage to nerves or blood supply, can lead to variable baseline force.

  • Q: I'm observing a wide range of responses to this compound in terms of muscle force potentiation. How can I reduce this variability?

    • A:

      • Standardize Dosing Procedure: Ensure accurate and consistent dosing for each animal. For oral gavage, proper technique is crucial to avoid stress and ensure the full dose is delivered. Acclimatizing animals to handling can reduce stress-induced variability.

      • Optimize Electrode Placement: For in vivo and in situ muscle function assessment, precise and reproducible placement of stimulating electrodes is critical. Even minor variations in electrode position relative to the nerve can lead to significant differences in muscle activation and subsequent force production.

      • Control Temperature: Maintaining the animal's body temperature and the temperature of the muscle preparation (for in situ and ex vivo experiments) is crucial, as temperature fluctuations can affect muscle contractility.

      • Ensure Stable Anesthesia: The depth of anesthesia can impact neuromuscular function. Monitor and maintain a stable plane of anesthesia throughout the experiment.

Issue 2: Inconsistent or lower-than-expected potentiation of muscle force with this compound.

  • Q: The observed increase in muscle force after this compound administration is less than what is reported in the literature. What should I check?

    • A:

      • Compound Formulation and Stability: If preparing your own formulation, ensure this compound is fully dissolved and stable in the vehicle. For oral suspensions, ensure the compound is uniformly suspended before each administration.

      • Stimulation Parameters: The effects of this compound are most pronounced at submaximal stimulation frequencies.[2] Verify that your stimulation frequency is within the optimal range to observe the sensitizing effect of the compound. Tetanic stimulation at very high frequencies may mask the potentiation.

      • Muscle Viability: For in situ and ex vivo preparations, ensure the muscle remains viable throughout the experiment. Maintain proper oxygenation and hydration of the tissue.

Issue 3: Difficulty in reproducing experimental results across different experimental days.

  • Q: My results with this compound are not consistent from one experiment to the next. How can I improve reproducibility?

    • A:

      • Strict Protocol Adherence: Meticulously follow a standardized operating procedure (SOP) for every aspect of the experiment, from animal preparation to data analysis.

      • Environmental Factors: Control for environmental variables in the laboratory, such as temperature, humidity, and light/dark cycles, as these can influence animal physiology.

      • Equipment Calibration: Regularly calibrate all experimental equipment, including force transducers, stimulators, and data acquisition systems, to ensure accurate and consistent measurements.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies with this compound.

Table 1: Effect of this compound on Isometric Plantarflexor Muscle Force in SMA Mouse Models [6]

Animal ModelTreatment GroupStimulation FrequencyMean Isometric Force (mN ± SEM)
2B/2B-Neo SMA Vehicle30 Hz27 ± 2.8
This compound (30 mg/kg, IP)30 Hz69 ± 2.7
Hung Li SMA Vehicle30 Hz89 ± 6.8
This compound (30 mg/kg, IP)30 Hz151 ± 10.2

Table 2: Dose-Dependent Effect of this compound on Isometric Force in Hung Li SMA Mice [6]

Treatment GroupStimulation FrequencyMean Isometric Force (mN ± SEM)
Vehicle10-200 HzVaries with frequency
This compound (10 mg/kg, IP)Sub-tetanic frequenciesDose-dependent increase
This compound (30 mg/kg, IP)Sub-tetanic frequenciesGreater dose-dependent increase

Experimental Protocols

Protocol 1: In Situ Assessment of Plantarflexor Muscle Function in Mice

This protocol is adapted from methodologies used in preclinical studies of this compound.[6]

1. Animal Preparation:

  • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
  • Maintain the animal's body temperature at 37°C using a heating pad.
  • Make a small incision in the skin of the hindlimb to expose the sciatic nerve.
  • To prevent co-contraction of antagonist muscles, a second incision can be made to isolate and sever the peroneal nerve.

2. Muscle Preparation and Stimulation:

  • Attach an electrode to the sciatic nerve for stimulation.
  • Securely fix the foot to a footplate connected to a force transducer.
  • Assess muscle contractile properties by applying an electrical current to the nerve and recording the resulting muscle force.

3. Data Acquisition:

  • Determine the isometric force-frequency relationship by stimulating the nerve at a range of frequencies (e.g., 10-200 Hz) with a defined pulse width (e.g., 1 ms) and train duration (e.g., 350 ms).
  • Administer this compound or vehicle and repeat the force-frequency measurements at specified time points post-dosing.

Protocol 2: General Guidelines for Oral Gavage Formulation and Administration in Mice

1. Formulation Preparation (General Example for a Suspension):

  • Vehicle Selection: A common vehicle for oral suspensions is 0.5% methylcellulose (B11928114) or a similar suspending agent in sterile water.
  • Preparation:
  • Accurately weigh the required amount of this compound powder.
  • Levigate the powder with a small amount of the vehicle to form a smooth paste.
  • Gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension.
  • Continuously stir the suspension during dosing to prevent settling.

2. Oral Gavage Administration:

  • Animal Handling: Acclimatize mice to handling to minimize stress.
  • Dose Calculation: Calculate the required volume based on the animal's body weight and the desired dose.
  • Gavage Technique: Use an appropriately sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.

Visualizations

CK-2127107_Mechanism_of_Action cluster_neuron Motor Neuron cluster_muscle_fiber Fast Skeletal Muscle Fiber Nerve_Impulse Nerve Impulse Sarcolemma Sarcolemma Depolarization Nerve_Impulse->Sarcolemma Neurotransmitter Release SR Sarcoplasmic Reticulum Sarcolemma->SR Signal Transduction Calcium_Release Ca²⁺ Release SR->Calcium_Release Troponin_Complex Troponin Complex Calcium_Release->Troponin_Complex Ca²⁺ Binds to Troponin C Myosin_Actin_Interaction Myosin-Actin Interaction (Muscle Contraction) Troponin_Complex->Myosin_Actin_Interaction Conformational Change Calcium_Reuptake Ca²⁺ Reuptake Myosin_Actin_Interaction->Calcium_Reuptake Muscle Relaxation Phase CK2127107 This compound CK2127107->Troponin_Complex Slows Ca²⁺ Dissociation Experimental_Workflow_In_Situ_Muscle_Function Start Start: Anesthetize Animal Animal_Prep Expose Sciatic Nerve & Secure Hindlimb Start->Animal_Prep Baseline_Measurement Measure Baseline Force-Frequency Response Animal_Prep->Baseline_Measurement Dosing Administer this compound or Vehicle Baseline_Measurement->Dosing Post_Dose_Measurement Measure Post-Dose Force-Frequency Response Dosing->Post_Dose_Measurement Data_Analysis Data Analysis and Comparison Post_Dose_Measurement->Data_Analysis End End of Experiment Data_Analysis->End Troubleshooting_Variability cluster_sources Potential Sources of Variability cluster_solutions Mitigation Strategies High_Variability High Variability in Muscle Force Data Animal_Factors Animal Factors (Age, Sex, Genetics) High_Variability->Animal_Factors Procedural_Factors Procedural Factors (Surgery, Dosing) High_Variability->Procedural_Factors Technical_Factors Technical Factors (Electrodes, Temp.) High_Variability->Technical_Factors Standardize_Animals Standardize Animal Cohorts Animal_Factors->Standardize_Animals SOPs Implement Strict SOPs Procedural_Factors->SOPs Equipment_Calibration Calibrate Equipment Regularly Technical_Factors->Equipment_Calibration

References

ensuring selective activation of fast skeletal muscle with Reldesemtiv

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Reldesemtiv. This resource is designed to assist researchers, scientists, and drug development professionals in successfully incorporating Reldesemtiv into their experiments for the selective activation of fast skeletal muscle. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Reldesemtiv?

A1: Reldesemtiv is a second-generation fast skeletal muscle troponin activator (FSTA).[1][2][3][4] It selectively binds to the fast skeletal muscle troponin complex, a key protein assembly in muscle contraction.[5][6] This binding slows the rate of calcium release from the troponin C subunit, thereby increasing the sensitivity of the sarcomere to calcium.[1][3][6][7] This sensitization amplifies the muscle fiber's response to neuronal signals, leading to increased muscle force at submaximal stimulation frequencies.[5][6]

Q2: How does Reldesemtiv achieve selectivity for fast skeletal muscle?

A2: Reldesemtiv's selectivity arises from its specific interaction with the fast skeletal muscle troponin complex.[5] Computational studies suggest that Reldesemtiv binding potentiates a compacting of troponin C, which favors the slow release of calcium ions.[2][7] This interaction is isoform-specific, with key binding residues identified in the troponin complex that are distinct to fast skeletal muscle isoforms.[8]

Q3: What are the key differences between Reldesemtiv and its predecessor, Tirasemtiv?

A3: Reldesemtiv was developed to improve upon the properties of Tirasemtiv. While both are FSTAs, Reldesemtiv exhibits limited penetration of the blood-brain barrier, which is intended to minimize off-target central nervous system side effects like dizziness that were observed with Tirasemtiv.[9][10]

Q4: In what form is Reldesemtiv typically administered in experimental settings?

A4: In clinical trials, Reldesemtiv has been administered as an oral suspension or as oral tablets.[1][4][11] For in vitro experiments, it is typically dissolved in a suitable solvent like DMSO and then diluted in the appropriate assay buffer.

Q5: What were the common adverse effects observed in clinical trials of Reldesemtiv?

A5: The most commonly reported side effects in clinical trials included fatigue, nausea, and headache.[3][4] Dose-dependent decreases in estimated glomerular filtration rate (eGFR) and elevations in liver transaminases were also observed.[4][10]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable increase in muscle force in skinned fiber assay. Incorrect Calcium Concentration: The assay is sensitive to the baseline calcium concentration. Reldesemtiv's effect is most pronounced at submaximal calcium levels.Ensure the pCa of your activating solution is in the submaximal range for force generation. A full pCa curve should be generated for your specific muscle fiber type to determine the optimal baseline.
Compound Precipitation: Reldesemtiv may have limited solubility in aqueous buffers.Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay buffer is low (typically <0.5%) and consistent across all conditions, including controls. Visually inspect solutions for any signs of precipitation.
Degraded Muscle Fibers: The quality of the skinned muscle fibers is critical for a robust response.Use freshly prepared or properly stored (-20°C in 50% glycerol) skinned fibers. Assess fiber quality by measuring maximal calcium-activated force before and after the experiment.
High variability between experimental replicates. Inconsistent Fiber Mounting: Improperly mounted fibers can lead to inconsistent force measurements.Ensure fibers are securely attached to the force transducer and length controller with minimal slack. Maintain a consistent sarcomere length between experiments.
Temperature Fluctuations: Muscle contractility is temperature-dependent.Use a temperature-controlled experimental setup and allow all solutions to equilibrate to the desired temperature before use.
Unexpected off-target effects in cell-based assays. High Compound Concentration: At high concentrations, the risk of off-target activity increases.Perform a dose-response experiment to determine the lowest effective concentration. Compare your findings with published in vitro potency data.
Metabolism of Reldesemtiv: If using cell lines with metabolic activity, the compound may be altered.Consider using a less metabolically active cell line or shorter incubation times. Analyze cell culture media for the presence of metabolites if possible.

Quantitative Data Summary

Table 1: In Vitro Potency of Reldesemtiv

AssayParameterValueReference
Myofibril ATPase ActivityAC40Submicromolar[5]
Skinned Fast Skeletal Muscle Fiber AssayDF3013.7 µM[5]

AC40: Compound concentration that produces a 40% increase in myofibril ATPase activity at 25% of the calcium concentration needed for a maximal response. DF30: Compound concentration that increases muscle force by 30% at a calcium concentration that produces a 25% of maximal force response.

Table 2: Clinical Pharmacokinetics of Single-Dose Reldesemtiv in Healthy Volunteers

Dose RangeApparent Terminal Half-lifeReference
30 - 270 mg3 - 4 hours[5]
500 - 4000 mg9 - 14 hours[5]

Table 3: Overview of Reldesemtiv Phase 2 Clinical Trial in Spinal Muscular Atrophy (SMA)

Parameter150 mg twice daily450 mg twice dailyPlaceboReference
Change from baseline in 6-Minute Walk Distance (6MWD) at week 8 +7.72 meters (p=0.4684 vs placebo)+24.89 meters (p=0.0584 vs placebo)-[12]
Change from baseline in Maximal Expiratory Pressure (MEP) at week 8 +11.7 cm H₂O (p=0.038 vs placebo)+13.2 cm H₂O (p=0.03 vs placebo)-[13]

Experimental Protocols

Skinned Fast Skeletal Muscle Fiber Assay for Contractility

Objective: To measure the effect of Reldesemtiv on the calcium sensitivity of force production in single fast skeletal muscle fibers.

Methodology:

  • Fiber Preparation:

    • Dissect bundles of muscle fibers from a fast-twitch muscle (e.g., rabbit psoas) in a relaxing solution.

    • Chemically "skin" the fibers by incubating them in a relaxing solution containing 50% glycerol (B35011) for 24 hours at 4°C to permeabilize the cell membranes.[14]

    • Store skinned fibers at -20°C for up to 4 weeks.[14]

  • Experimental Setup:

    • On the day of the experiment, isolate a single muscle fiber.

    • Mount the fiber between a force transducer and a high-speed length controller in a temperature-controlled chamber filled with relaxing solution.[15]

  • Data Acquisition:

    • Determine the baseline force in the relaxing solution (pCa 9.0).

    • Activate the fiber by immersing it in a solution with a submaximal calcium concentration (e.g., pCa that elicits ~25% of maximal force).

    • Introduce Reldesemtiv at various concentrations to the activating solution and record the change in force.

    • To determine the DF30, identify the concentration of Reldesemtiv that increases the submaximal force by 30%.[5]

    • At the end of the experiment, expose the fiber to a maximal calcium concentration (pCa 4.5) to determine the maximum force-generating capacity.

Myofibril ATPase Activity Assay

Objective: To determine the effect of Reldesemtiv on the calcium-dependent ATPase activity of myofibrils.

Methodology:

  • Myofibril Isolation:

    • Isolate myofibrils from fast skeletal muscle tissue through a series of homogenization and centrifugation steps in a suitable buffer.

  • ATPase Assay:

    • Prepare a reaction mixture containing myofibrils, a buffer with a specific pCa (representing 25% of the calcium concentration for maximal activation), and varying concentrations of Reldesemtiv or vehicle control.

    • Initiate the reaction by adding ATP.[16]

    • The reaction measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (B84403) (Pi) released over time. This can be done using a colorimetric method, such as the malachite green assay.[16]

  • Data Analysis:

    • Calculate the rate of Pi release for each concentration of Reldesemtiv.

    • The AC40 is the concentration of Reldesemtiv that results in a 40% increase in ATPase activity compared to the vehicle control.[5]

Visualizations

Signaling_Pathway cluster_neuron Motor Neuron cluster_muscle Fast Skeletal Muscle Fiber Neuronal Signal Neuronal Signal Ca2_Release Ca2+ Release (Sarcoplasmic Reticulum) Neuronal Signal->Ca2_Release triggers Troponin_Complex Fast Skeletal Troponin Complex Ca2_Release->Troponin_Complex activates Troponin_Complex->Ca2_Release slows Ca2+ re-uptake Actin_Myosin Actin-Myosin Interaction Troponin_Complex->Actin_Myosin enables Muscle_Contraction Muscle Contraction Actin_Myosin->Muscle_Contraction Reldesemtiv Reldesemtiv Reldesemtiv->Troponin_Complex binds to and sensitizes

Caption: Reldesemtiv's mechanism of action on the fast skeletal muscle troponin complex.

Experimental_Workflow cluster_prep Preparation cluster_assay Skinned Fiber Assay Muscle_Dissection Fast-Twitch Muscle Dissection Fiber_Skinning Chemical Skinning (Glycerol) Muscle_Dissection->Fiber_Skinning Fiber_Mounting Mount Single Fiber Fiber_Skinning->Fiber_Mounting Baseline_Force Measure Baseline Force (Relaxing Solution) Fiber_Mounting->Baseline_Force Submax_Activation Submaximal Ca2+ Activation Baseline_Force->Submax_Activation Reldesemtiv_Addition Add Reldesemtiv (Dose-Response) Submax_Activation->Reldesemtiv_Addition Force_Measurement Measure Force Increase Reldesemtiv_Addition->Force_Measurement Max_Force Measure Maximal Force Force_Measurement->Max_Force

Caption: Workflow for the skinned fast skeletal muscle fiber contractility assay.

Troubleshooting_Logic Start No Increase in Force Check_pCa Is pCa Submaximal? Start->Check_pCa Adjust_pCa Adjust pCa and Repeat Check_pCa->Adjust_pCa No Check_Solubility Is Compound Soluble? Check_pCa->Check_Solubility Yes Adjust_pCa->Start Prepare_New_Stock Prepare Fresh Stock (check solvent %) Check_Solubility->Prepare_New_Stock No Check_Fiber_Quality Is Fiber Quality Good? Check_Solubility->Check_Fiber_Quality Yes Prepare_New_Stock->Start Use_New_Fiber Use New Fiber Preparation Check_Fiber_Quality->Use_New_Fiber No Other_Issue Consult Instrument Manual or Further Expertise Check_Fiber_Quality->Other_Issue Yes Use_New_Fiber->Start

Caption: Troubleshooting logic for a lack of response in the skinned fiber assay.

References

Validation & Comparative

A Comparative Efficacy Analysis of Reldesemtiv and Tirasemtiv in the Treatment of Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical findings of two fast skeletal muscle troponin activators.

This guide provides a comprehensive comparison of the efficacy of Reldesemtiv and its predecessor, Tirasemtiv (B1682385), two investigational therapies developed for the potential treatment of Amyotrophic Lateral Sclerosis (ALS). Both compounds, developed by Cytokinetics, are fast skeletal muscle troponin activators (FSTAs) designed to improve muscle function in conditions of neuromuscular compromise. Despite initial promise, the clinical development for both drugs in ALS was ultimately discontinued. This document will delve into their mechanism of action, preclinical data, and a detailed analysis of their clinical trial outcomes, presenting the quantitative data in a structured format to facilitate objective comparison.

Mechanism of Action: Sensitizing the Sarcomere

Both Reldesemtiv and Tirasemtiv share a common mechanism of action: they are selective FSTAs.[1][2] In healthy individuals, nerve impulses trigger the release of calcium ions (Ca2+) in muscle cells, which then bind to the troponin complex on the thin filaments of the sarcomere. This binding initiates a conformational change that allows for the interaction of actin and myosin, resulting in muscle contraction. In ALS, the progressive loss of motor neurons leads to reduced neural input to the muscles, thereby diminishing the signal for Ca2+ release and causing muscle weakness and fatigue.[3]

Tirasemtiv and Reldesemtiv were designed to counteract this by binding to the fast skeletal troponin C, increasing its sensitivity to Ca2+.[4] This enhanced sensitivity slows the rate of calcium release from the troponin complex, effectively amplifying the muscle's response to the diminished neural signals and increasing the force of contraction.[3][4] Reldesemtiv was developed as a second-generation FSTA with the aim of improving upon the properties of Tirasemtiv.[5]

cluster_0 Motor Neuron Signal cluster_1 Muscle Fiber cluster_2 Pharmacological Intervention Nerve Impulse Nerve Impulse Ca2+ Release Ca2+ Release Nerve Impulse->Ca2+ Release Stimulates Reduced Nerve Impulse (ALS) Reduced Nerve Impulse (ALS) Reduced Nerve Impulse (ALS)->Ca2+ Release Weakly Stimulates Troponin Complex Troponin Complex Ca2+ Release->Troponin Complex Binds to Actin-Myosin Interaction Actin-Myosin Interaction Troponin Complex->Actin-Myosin Interaction Enables Muscle Contraction Muscle Contraction Actin-Myosin Interaction->Muscle Contraction Reldesemtiv / Tirasemtiv Reldesemtiv / Tirasemtiv Reldesemtiv / Tirasemtiv->Troponin Complex Increases Ca2+ Sensitivity

Figure 1: Signaling pathway of FSTAs in muscle contraction.

Preclinical and Pharmacokinetic Profile

Preclinical studies demonstrated the potential of both drugs to improve muscle function. In a mouse model of ALS (B6SJL-SOD1G93A), a single dose of Tirasemtiv was shown to significantly increase submaximal isometric force, forelimb grip strength, grid hang time, and rotarod performance.[6][7] Similarly, preclinical models of spinal muscular atrophy (SMA) showed that Tirasemtiv increased muscle force and improved grip strength.[8]

Reldesemtiv was designed to have greater potency and an improved pharmacokinetic profile compared to Tirasemtiv.[5] Notably, Reldesemtiv has limited penetration of the blood-brain barrier, which was intended to reduce the central nervous system side effects, such as dizziness, that were observed with Tirasemtiv.[9] Preclinical studies in a rat model with cardiac insufficiency showed that Reldesemtiv led to a greater increase in strength compared to Tirasemtiv.[4]

Clinical Efficacy in Amyotrophic Lateral Sclerosis

Despite promising preclinical data, both Tirasemtiv and Reldesemtiv failed to meet their primary endpoints in pivotal Phase 3 clinical trials for the treatment of ALS.

Tirasemtiv: The VITALITY-ALS Trial

The Phase 3 VITALITY-ALS trial was a multinational, randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of Tirasemtiv in patients with ALS.[1] The trial did not meet its primary endpoint, which was the change from baseline in slow vital capacity (SVC) at 24 weeks.[10] Furthermore, none of the secondary endpoints were met.[10] While there was a trend towards a smaller decline in SVC in patients who could tolerate higher doses of Tirasemtiv, this was not statistically significant.[11] A key challenge in the trial was the poor tolerability of Tirasemtiv, with a higher number of discontinuations in the treatment arm due to non-serious adverse events, primarily dizziness.[10][11]

EndpointTirasemtiv (All Doses)Placebop-value
Change from Baseline in SVC at 24 Weeks Smaller decline (not specified)Not specifiedNot Met
Secondary Endpoints at 48 Weeks No significant differenceNo significant differenceNot Met

Table 1: Summary of Key Efficacy Results from the VITALITY-ALS Trial for Tirasemtiv.

Reldesemtiv: The FORTITUDE-ALS and COURAGE-ALS Trials

Reldesemtiv was evaluated in two key clinical trials for ALS: the Phase 2 FORTITUDE-ALS trial and the Phase 3 COURAGE-ALS trial.

The FORTITUDE-ALS trial, a Phase 2 study, also failed to meet its primary endpoint of a statistically significant change from baseline in SVC after 12 weeks of dosing (p=0.11).[12] However, post-hoc analyses of the combined active treatment groups showed a 27% reduction in the decline of SVC (p=0.10) and a 25% reduction in the decline of the ALS Functional Rating Scale-Revised (ALSFRS-R) score (p=0.01) compared to placebo.[12] These encouraging trends, coupled with the improved tolerability of Reldesemtiv, supported the decision to proceed to a Phase 3 trial.

The COURAGE-ALS trial was a Phase 3 study designed to confirm the findings from FORTITUDE-ALS.[13] Unfortunately, the trial was terminated for futility following a planned interim analysis which showed no evidence of an effect of Reldesemtiv compared to placebo on the primary endpoint of change from baseline to 24 weeks in ALSFRS-R.[2] The mean difference in the ALSFRS-R score at 24 weeks was -1.1 in favor of the placebo group (p=0.04).[14]

TrialEndpointReldesemtiv (Combined Doses)Placebop-value
FORTITUDE-ALS (Phase 2) Change from Baseline in SVC at 12 Weeks27% reduction in decline-0.10
Change from Baseline in ALSFRS-R at 12 Weeks25% reduction in decline-0.01
COURAGE-ALS (Phase 3) Change from Baseline in ALSFRS-R at 24 Weeks--0.04 (favoring placebo)

Table 2: Summary of Key Efficacy Results from the FORTITUDE-ALS and COURAGE-ALS Trials for Reldesemtiv.

Experimental Protocols

VITALITY-ALS (Tirasemtiv)
  • Study Design: Multinational, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trial.[1]

  • Participants: Patients with possible, probable, or definite ALS diagnosed within 24 months, with a baseline SVC ≥ 70% of predicted.[15] The trial enrolled over 700 patients.[15]

  • Intervention: Following a two-week open-label period with Tirasemtiv (250 mg/day), patients were randomized to receive placebo or one of three target doses of Tirasemtiv (250 mg/day, 375 mg/day, or 500 mg/day) for 48 weeks.[3]

  • Primary Endpoint: Change from baseline in slow vital capacity (SVC) at 24 weeks.[10]

  • Secondary Endpoints: Assessed at 48 weeks and included changes in the respiratory subscale of the ALSFRS-R, a mega-score of muscle strength, and time to respiratory events.[11]

FORTITUDE-ALS (Reldesemtiv)
  • Study Design: Phase 2, double-blind, randomized, dose-ranging, placebo-controlled, parallel-group study.[13]

  • Participants: 458 patients with ALS.

  • Intervention: Patients were randomized (1:1:1:1) to receive either 150 mg, 300 mg, or 450 mg of Reldesemtiv, or a placebo, orally twice daily for 12 weeks.[16]

  • Primary Endpoint: Change from baseline in the percent predicted SVC at 12 weeks.[13]

  • Secondary Endpoints: Change from baseline in the ALSFRS-R total score and a mega-score of muscle strength.[13]

COURAGE-ALS (Reldesemtiv)
  • Study Design: Phase 3, multicenter, double-blind, randomized, placebo-controlled trial.[13]

  • Participants: The trial planned to enroll 555 patients with ALS.[17]

  • Intervention: Patients were randomized to receive either 300 mg of Reldesemtiv or a placebo twice daily for 24 weeks, followed by a 24-week open-label extension where all participants received Reldesemtiv.[17]

  • Primary Endpoint: Change from baseline to 24 weeks in the ALSFRS-R total score.[13]

  • Secondary Endpoints: Included a combined assessment of ALSFRS-R total score, time to onset of respiratory insufficiency, and survival time up to week 24.[13]

cluster_0 Tirasemtiv Clinical Development cluster_1 Reldesemtiv Clinical Development VITALITY_ALS VITALITY-ALS (Phase 3) VITALITY_Outcome Failed to meet primary and secondary endpoints VITALITY_ALS->VITALITY_Outcome FORTITUDE_ALS FORTITUDE-ALS (Phase 2) FORTITUDE_Outcome Failed primary endpoint, but showed positive trends FORTITUDE_ALS->FORTITUDE_Outcome COURAGE_ALS COURAGE-ALS (Phase 3) COURAGE_Outcome Terminated for futility COURAGE_ALS->COURAGE_Outcome FORTITUDE_Outcome->COURAGE_ALS Led to

Figure 2: Clinical trial progression and outcomes.

Conclusion

References

Validating the Mechanism of Action of CK-2127107 (Reldesemtiv): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CK-2127107 (reldesemtiv), a next-generation fast skeletal muscle troponin activator (FSTA), with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Enhancing Muscle Contraction at the Sarcomere Level

This compound is a selective FSTA designed to increase the force of muscle contraction by sensitizing the sarcomere to calcium.[1] It specifically binds to the fast skeletal muscle troponin complex, a key regulatory protein in muscle contraction.[2] The binding of this compound slows the rate of calcium release from troponin C, a subunit of the troponin complex.[3] This increased sensitivity to calcium results in a more forceful muscle contraction in response to nerve signals, particularly at submaximal stimulation frequencies that are common during daily activities.[3][4] Computational studies suggest that reldesemtiv (B610437) binds to a hydrophobic pocket between troponin C and the switch region of troponin I, involving key residues such as Arg113, Met116, Val114, and Met121 of the inhibitory subunit.[5][6]

dot

Signaling Pathway of this compound (Reldesemtiv) cluster_Nerve Motor Neuron cluster_Muscle Muscle Fiber Nerve_Signal Nerve Impulse Ca_Release Ca2+ Release from Sarcoplasmic Reticulum Nerve_Signal->Ca_Release Depolarization Troponin_Complex Troponin Complex (Troponin C, I, T) Ca_Release->Troponin_Complex Ca2+ binds to Troponin C Tropomyosin Tropomyosin Troponin_Complex->Tropomyosin Conformational Change Contraction Muscle Contraction Troponin_Complex->Contraction Increased Ca2+ Sensitivity & Force Actin Actin Filament Tropomyosin->Actin Exposes Myosin Binding Sites Myosin Myosin Head Actin->Myosin Myosin Binds to Actin Myosin->Contraction Power Stroke CK2127107 This compound (Reldesemtiv) CK2127107->Troponin_Complex Binds and slows Ca2+ release

Caption: Signaling pathway of muscle contraction and the modulatory effect of this compound.

Experimental Validation: From Preclinical Models to Human Trials

The mechanism of action of this compound has been validated through a series of preclinical and clinical studies.

Preclinical Studies

In a mouse model of Spinal Muscular Atrophy (SMA), the addition of reldesemtiv to SMN-upregulating therapies (nusinersen and an analogue to risdiplam) resulted in a significant increase in muscle force. This was demonstrated by a leftward shift in the force-frequency curve, indicating increased calcium sensitivity at submaximal stimulation frequencies.

Clinical Studies in Healthy Volunteers

Phase 1 clinical trials in healthy volunteers demonstrated that this compound was well-tolerated and increased muscle force in a dose- and concentration-dependent manner. A key study assessed the force-frequency response of the tibialis anterior muscle following stimulation of the deep fibular nerve. The results showed that this compound significantly amplified the muscle's response to nerve activation, with the largest increase in peak force (approximately 60%) observed at a stimulation frequency of 10 Hz.[7]

Comparative Performance: this compound vs. Alternatives

Comparison with Tirasemtiv (First-Generation FSTA)

This compound is a next-generation FSTA with demonstrated advantages over the first-generation compound, tirasemtiv. In comparable pharmacodynamic studies, this compound was found to be more potent and produced a larger increase in muscle force than tirasemtiv.[3] One study in healthy male volunteers showed that this compound triggered more than double the muscle force seen with tirasemtiv.[8]

FeatureThis compound (Reldesemtiv)Tirasemtiv
Mechanism of Action Fast Skeletal Muscle Troponin ActivatorFast Skeletal Muscle Troponin Activator
Potency HigherLower
Efficacy (Muscle Force) Greater increase in muscle forceLower increase in muscle force
Comparison with Other SMA Therapies: Nusinersen (B3181795) and Risdiplam (B610492)

While this compound acts directly on the muscle contractile machinery, other approved therapies for SMA, such as nusinersen and risdiplam, work by increasing the production of the survival motor neuron (SMN) protein. As such, their mechanisms of action are complementary. Preclinical data suggests that the combination of reldesemtiv with SMN-upregulating therapies may provide a synergistic benefit in improving muscle function.

Direct head-to-head clinical trials comparing the efficacy of reldesemtiv with nusinersen or risdiplam in SMA are not yet available. However, data from separate clinical trials can provide some context. A Phase 2 study of reldesemtiv in patients with Type II, III, or IV SMA showed improvements in measures of muscle function and endurance.

Phase 2 Clinical Trial Data for SMA Therapies

DrugTrialPatient PopulationKey Efficacy Endpoints
Reldesemtiv Phase 2Type II, III, IV SMA (≥12 years)Increased 6-Minute Walk Distance (6MWD) and Maximal Expiratory Pressure (MEP)
Nusinersen ENDEARInfantile-onset SMA (Type 1)Improved motor milestone achievement (e.g., sitting unassisted)
Risdiplam FIREFISHInfantile-onset SMA (Type 1)Improved motor milestone achievement (e.g., sitting without support)
Risdiplam SUNFISHType 2 or 3 SMA (2-25 years)Improvement in Motor Function Measure-32 (MFM-32) total score

Note: This table presents data from different trials with varying patient populations and endpoints, and therefore does not represent a direct comparison of efficacy.

Indirect treatment comparisons of nusinersen and risdiplam in Type 1 SMA have suggested that risdiplam may be associated with improved survival and motor function outcomes.[9][10] A real-world data study comparing risdiplam and nusinersen in Type 2 and 3 SMA found that both medications significantly improved motor function scores (Hammersmith Functional Motor Scale Expanded and Revised Upper Limb Module) after 6 months, with no significant difference between the two drugs.[11]

Experimental Protocols

Force-Frequency Relationship in Human Tibialis Anterior Muscle

Objective: To assess the effect of a single dose of this compound on the force-frequency response of the tibialis anterior muscle.

Methodology:

  • Participant Setup: The subject is seated with their foot secured to a footplate connected to a force transducer.

  • Nerve Stimulation: The deep fibular nerve is stimulated using surface electrodes to elicit contraction of the tibialis anterior muscle.

  • Force Measurement: The isometric force of dorsiflexion is measured at various stimulation frequencies (e.g., ranging from 1 to 50 Hz).

  • Data Analysis: The peak force generated at each frequency is recorded and plotted to generate a force-frequency curve. The change in this curve after administration of this compound or placebo is then analyzed.

dot

Experimental Workflow: Force-Frequency Measurement Start Start Setup Participant Setup: Foot secured to force transducer Start->Setup Stimulation Deep Fibular Nerve Stimulation: Surface electrodes Setup->Stimulation Measurement Isometric Force Measurement: Varying stimulation frequencies Stimulation->Measurement Analysis Data Analysis: Generate and compare force-frequency curves Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing the force-frequency relationship in human studies.

In-Vivo Plantarflexor Muscle Function in a Mouse Model

Objective: To measure the in-vivo isometric muscle force production of the plantarflexor muscles in a mouse model of SMA in response to sciatic nerve stimulation.

Methodology:

  • Animal Preparation: The mouse is anesthetized, and the foot is secured to a footplate attached to a force transducer.

  • Nerve Stimulation: The sciatic nerve is stimulated using needle electrodes to elicit contraction of the plantarflexor muscles.

  • Force Measurement: Isometric torque is measured at a range of stimulation frequencies (e.g., 10-200 Hz).

  • Data Analysis: A force-frequency curve is generated to assess muscle function. The effect of this compound, alone or in combination with other therapies, is evaluated by comparing these curves to a control group.

dot

Experimental Workflow: In-Vivo Plantarflexor Assay (Mouse) Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Setup Secure Foot to Force Transducer Anesthesia->Setup Stimulation Sciatic Nerve Stimulation: Needle electrodes Setup->Stimulation Measurement Isometric Torque Measurement: Varying stimulation frequencies Stimulation->Measurement Analysis Data Analysis: Generate and compare force-frequency curves Measurement->Analysis End End Analysis->End

Caption: Workflow for the in-vivo plantarflexor muscle function assay in mice.

Conclusion

This compound (reldesemtiv) is a potent, next-generation fast skeletal muscle troponin activator with a well-validated mechanism of action. By directly sensitizing the sarcomere to calcium, it enhances muscle force production. Preclinical and clinical data have demonstrated its ability to increase muscle strength and function. Compared to the first-generation FSTA, tirasemtiv, this compound exhibits greater potency. Its distinct mechanism of action from SMN-restoring therapies for SMA suggests a potential for complementary or combination treatment approaches, which is supported by preclinical evidence. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various neuromuscular diseases.

References

A Comparative Guide to Fast Skeletal Muscle Troponin Activators and Myostatin Inhibitors for Enhancing Muscle Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Reldesemtiv, a fast skeletal muscle troponin activator (FSTA), with its predecessor, Tirasemtiv, and an alternative therapeutic strategy, myostatin inhibition, exemplified by Bimagrumab. The information is intended to support research and development efforts in the field of muscle weakness and fatigue.

Introduction to Muscle Function Enhancement Strategies

Conditions characterized by muscle weakness and fatigue, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA), present significant therapeutic challenges. Two distinct pharmacological approaches have emerged as promising strategies to enhance muscle function: direct activation of the muscle contractile machinery with fast skeletal muscle troponin activators (FSTAs) and promotion of muscle growth by inhibiting negative regulators of muscle mass, such as myostatin.

This guide will delve into the specifics of these approaches, with a focus on the second-generation FSTA, Reldesemtiv. We will examine its mechanism of action, selectivity for different muscle fiber types, and compare its performance with the first-generation FSTA, Tirasemtiv, and the myostatin inhibitor, Bimagrumab.

Fast Skeletal Muscle Troponin Activators (FSTAs): Reldesemtiv and Tirasemtiv

FSTAs are small molecules designed to increase the sensitivity of the sarcomere to calcium, thereby amplifying the force of muscle contraction in response to nerve signals.[1] They achieve this by binding to the fast skeletal muscle troponin complex and slowing the rate of calcium release.[2]

Mechanism of Action of Reldesemtiv

Reldesemtiv is a next-generation FSTA that selectively binds to the fast skeletal troponin C (fsTnC) subunit of the troponin complex in fast-twitch (Type II) muscle fibers.[3][4] This binding event slows the dissociation of calcium from fsTnC, effectively increasing the calcium sensitivity of the myofilaments.[4] The result is an increased force production at submaximal nerve stimulation frequencies, which are crucial for everyday activities.[5]

Signaling Pathway of Reldesemtiv

Reldesemtiv_Mechanism cluster_muscle_fiber Fast-Twitch Muscle Fiber Nerve_Signal Nerve Signal (Action Potential) Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum Nerve_Signal->Ca_Release Troponin_Complex Fast Skeletal Troponin Complex (fsTn) Ca_Release->Troponin_Complex Ca²⁺ binds to fsTnC Myosin_Actin Myosin-Actin Cross-Bridge Cycling Troponin_Complex->Myosin_Actin Conformational Change Muscle_Contraction Increased Muscle Contraction Force Myosin_Actin->Muscle_Contraction Reldesemtiv Reldesemtiv Reldesemtiv->Troponin_Complex Binds to fsTnC, slows Ca²⁺ release

Caption: Mechanism of Action of Reldesemtiv in Fast-Twitch Muscle Fibers.

Cross-Validation of Reldesemtiv's Effects in Different Muscle Types

A key feature of Reldesemtiv and other FSTAs is their selectivity for fast-twitch (Type II) skeletal muscle fibers over slow-twitch (Type I) and cardiac muscle fibers.[6][7] This selectivity is attributed to the unique troponin isoforms present in fast-twitch muscle.[6] Preclinical studies have confirmed this selectivity using mixed sarcomere systems from different muscle sources.[7]

Muscle Fiber TypeTarget ProteinEffect of Reldesemtiv
Fast-Twitch (Type II) Fast skeletal troponin complexIncreased calcium sensitivity, increased force production
Slow-Twitch (Type I) Slow skeletal/cardiac troponin complexNo significant effect
Cardiac Muscle Cardiac troponin complexNo significant effect

Table 1. Summary of Reldesemtiv's Selectivity for Different Muscle Fiber Types.

Comparison with Tirasemtiv

Tirasemtiv was the first-generation FSTA to be extensively studied.[6] While it demonstrated the potential to improve muscle function, its clinical development was hampered by dose-limiting side effects, primarily dizziness, which were attributed to off-target effects on the central nervous system.[2]

Reldesemtiv was developed as a second-generation FSTA with an improved pharmacological profile.[9]

FeatureTirasemtiv (First Generation)Reldesemtiv (Second Generation)
Mechanism of Action Fast skeletal muscle troponin activatorFast skeletal muscle troponin activator
Selectivity Selective for fast-twitch skeletal muscleSelective for fast-twitch skeletal muscle
Clinical Tolerability Limited by CNS side effects (e.g., dizziness)Improved tolerability with fewer CNS side effects
Potency Demonstrated in preclinical and clinical studiesImproved in vivo muscle activation potency

Table 2. Comparison of Tirasemtiv and Reldesemtiv.

Myostatin Inhibitors: An Alternative Approach

Myostatin is a protein that acts as a negative regulator of muscle growth.[10] Inhibiting myostatin or its signaling pathway presents an alternative strategy to increase muscle mass and strength.

Mechanism of Action of Bimagrumab

Bimagrumab is a human monoclonal antibody that binds to the activin type II receptors (ActRIIA and ActRIIB), preventing myostatin and other related ligands from activating these receptors.[11] This blockade of the myostatin signaling pathway leads to an increase in muscle mass.[10]

Signaling Pathway of Myostatin and its Inhibition by Bimagrumab

Myostatin_Inhibition cluster_muscle_cell Skeletal Muscle Cell ActRII Activin Receptor Type II (ActRII) SMAD_Signaling SMAD Signaling Cascade ActRII->SMAD_Signaling Muscle_Growth_Inhibition Inhibition of Muscle Growth SMAD_Signaling->Muscle_Growth_Inhibition Myostatin Myostatin Myostatin->ActRII Binds and Activates Bimagrumab Bimagrumab Bimagrumab->ActRII Blocks Myostatin Binding

Caption: Myostatin Signaling and its Inhibition by Bimagrumab.

Comparative Performance

Direct comparative studies between Reldesemtiv and Bimagrumab are not available. However, based on their distinct mechanisms of action, their effects on muscle physiology are expected to differ.

FeatureReldesemtiv (FSTA)Bimagrumab (Myostatin Inhibitor)
Primary Effect Increases muscle force production and enduranceIncreases muscle mass (hypertrophy)
Effect on Muscle Fiber Type Primarily acts on fast-twitch fibersAppears to affect both fiber types, leading to overall muscle growth
Clinical Application Focus Conditions with impaired neuromuscular input and muscle fatigueConditions with significant muscle wasting (sarcopenia, cachexia)

Table 3. Conceptual Comparison of Reldesemtiv and Bimagrumab.

Experimental Protocols

Skinned Muscle Fiber Assay

This in vitro technique is crucial for assessing the direct effects of compounds on the contractile properties of muscle fibers.

Experimental Workflow for Skinned Muscle Fiber Assay

Skinned_Fiber_Assay Muscle_Biopsy 1. Muscle Biopsy (e.g., rabbit psoas for fast-twitch, semimembranosus for slow-twitch) Fiber_Isolation 2. Single Fiber Isolation Muscle_Biopsy->Fiber_Isolation Skinning 3. 'Skinning' of Fiber (removal of cell membrane with detergent) Fiber_Isolation->Skinning Mounting 4. Mounting of Fiber between force transducer and length controller Skinning->Mounting Solutions 5. Perfusion with Solutions of varying Ca²⁺ concentrations (+/- test compound) Mounting->Solutions Data_Acquisition 6. Measurement of Force Production Solutions->Data_Acquisition Analysis 7. Generation of Force-pCa Curves and determination of Ca²⁺ sensitivity (pCa₅₀) Data_Acquisition->Analysis

Caption: Workflow for the Skinned Muscle Fiber Assay.

Detailed Methodology:

  • Muscle Sample Preparation: Muscle bundles are dissected from animals (e.g., rabbit psoas for predominantly fast-twitch fibers and semimembranosus for a higher proportion of slow-twitch fibers).[8]

  • Fiber Bundles Preparation: Small bundles of muscle fibers are isolated and chemically "skinned" using a solution containing a detergent (e.g., Triton X-100) to remove the sarcolemma and sarcoplasmic reticulum. This allows for direct control of the intracellular environment.

  • Mounting: The skinned fiber bundle is then mounted between a force transducer and a motor to control its length.

  • Experimental Solutions: The mounted fiber is perfused with a series of solutions with precisely controlled concentrations of calcium (expressed as pCa, the negative log of the calcium concentration) and the test compound (e.g., Reldesemtiv).

  • Force Measurement: The force generated by the muscle fiber at each calcium concentration is recorded.

  • Data Analysis: The force-pCa relationship is plotted to determine the calcium sensitivity (pCa₅₀, the pCa at which 50% of the maximal force is produced) and the maximal force-generating capacity of the fiber. An increase in pCa₅₀ indicates an increase in calcium sensitivity.

In Situ Muscle Preparation Assay

This assay assesses muscle function in a more physiologically relevant context, with intact nerve and blood supply.

Experimental Workflow for In Situ Muscle Preparation Assay

InSitu_Assay Animal_Prep 1. Anesthetize Animal (e.g., rat) Muscle_Isolation 2. Isolate Muscle with Intact Nerve and Blood Supply (e.g., extensor digitorum longus - EDL) Animal_Prep->Muscle_Isolation Tendon_Attachment 3. Attach Distal Tendon to Force Transducer Muscle_Isolation->Tendon_Attachment Nerve_Stimulation 4. Stimulate Nerve with varying frequencies Tendon_Attachment->Nerve_Stimulation Force_Measurement 6. Measure Muscle Tension Nerve_Stimulation->Force_Measurement Compound_Admin 5. Administer Test Compound (e.g., intravenously) Compound_Admin->Force_Measurement Data_Analysis 7. Determine EC₅₀ for Force Increase at a Given Stimulation Frequency Force_Measurement->Data_Analysis

Caption: Workflow for the In Situ Muscle Preparation Assay.

Detailed Methodology:

  • Animal Preparation: An anesthetized animal (e.g., a rat) is used.

  • Muscle Exposure: A specific muscle, such as the extensor digitorum longus (EDL), which is predominantly composed of fast-twitch fibers, is surgically exposed while maintaining its nerve and blood supply.

  • Tendon Attachment: The distal tendon of the muscle is severed and attached to a force transducer.

  • Nerve Stimulation: The nerve innervating the muscle is stimulated with electrodes at various frequencies to elicit muscle contractions.

  • Compound Administration: The test compound is administered, typically intravenously.

  • Force Measurement: The tension generated by the muscle in response to nerve stimulation is recorded before and after compound administration.

  • Data Analysis: The concentration of the compound required to produce a 50% increase in muscle tension at a specific sub-tetanic stimulation frequency (e.g., 30 Hz) is determined as the EC₅₀ value.

Conclusion

Reldesemtiv represents a significant advancement in the development of FSTAs, offering a selective mechanism to enhance fast-twitch muscle function with improved tolerability compared to its predecessor, Tirasemtiv. Its targeted action on the contractile machinery provides a distinct therapeutic strategy from myostatin inhibitors like Bimagrumab, which primarily focus on increasing muscle mass. The choice between these approaches will depend on the specific pathophysiology of the muscle disorder being targeted. The experimental protocols detailed in this guide provide a framework for the continued investigation and cross-validation of these and other novel muscle-enhancing therapies.

References

A Comparative Guide to Fast Skeletal Troponin Activators: CK-2127107 (Reldesemtiv) in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CK-2127107 (reldesemtiv), a second-generation fast skeletal muscle troponin activator (FSTA), with other notable alternatives, including the first-generation FSTA, tirasemtiv (B1682385), and another research compound, CK-2066260. This document summarizes key performance data, details experimental methodologies for crucial assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to Fast Skeletal Troponin Activators

Fast skeletal muscle troponin activators (FSTAs) are a class of small molecules designed to increase the sensitivity of the troponin complex in fast-twitch muscle fibers to calcium.[1][2] This sensitization amplifies the muscle's response to neuronal signals, leading to increased muscle contractility, particularly at submaximal stimulation frequencies.[1] The therapeutic potential of FSTAs is being explored for conditions associated with muscle weakness and fatigue, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA).[1][3]

This compound, also known as reldesemtiv, is a next-generation FSTA developed to improve upon the properties of earlier compounds.[4][5] This guide will delve into the selectivity and potency of this compound in comparison to its predecessors.

Mechanism of Action

FSTAs exert their effect by binding to the fast skeletal troponin complex. This binding slows the rate of calcium release from troponin C (TnC), the calcium-binding subunit of the troponin complex.[1] By prolonging the presence of calcium on TnC, the troponin complex remains in a conformational state that promotes the interaction of actin and myosin, the fundamental proteins responsible for muscle contraction. This increased calcium sensitivity results in a more forceful muscle contraction for a given concentration of intracellular calcium.[1]

Fast_Skeletal_Troponin_Activation_Pathway Signaling Pathway of Fast Skeletal Troponin Activators cluster_0 Muscle Fiber Neuronal_Signal Neuronal Signal SR Sarcoplasmic Reticulum (SR) Neuronal_Signal->SR Depolarization Ca2_Release Ca²⁺ Release SR->Ca2_Release Stimulates Troponin_Complex Troponin Complex (Fast Skeletal) Ca2_Release->Troponin_Complex Binds to Troponin C Actin_Myosin_Interaction Actin-Myosin Interaction Troponin_Complex->Actin_Myosin_Interaction Conformational change exposes myosin binding sites on actin FSTA This compound (or other FSTA) FSTA->Troponin_Complex Binds to and stabilizes Ca²⁺ binding Muscle_Contraction Increased Muscle Contraction Actin_Myosin_Interaction->Muscle_Contraction ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow Sample_Prep Sample Preparation (Dialysis, Degassing) Loading Load Troponin into Cell Load FSTA into Syringe Sample_Prep->Loading Titration Titration (Inject FSTA into Troponin) Loading->Titration Data_Acquisition Measure Heat Change per Injection Titration->Data_Acquisition Data_Analysis Data Analysis (Integration, Curve Fitting) Data_Acquisition->Data_Analysis Results Determine K_d, n, ΔH Data_Analysis->Results Skinned_Fiber_Assay_Workflow Skinned Muscle Fiber Assay Workflow Fiber_Prep Fiber Preparation (Dissection, Skinning) Mounting Mount Fiber (Force Transducer, Length Controller) Fiber_Prep->Mounting Force_Measurement Force Measurement (Varying pCa +/- FSTA) Mounting->Force_Measurement Data_Analysis Data Analysis (Force-pCa Curve, Hill Fit) Force_Measurement->Data_Analysis Results Determine pCa50, Hill Coefficient Data_Analysis->Results

References

Validating the Therapeutic Potential of CK-2127107 in New Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CK-2127107 (reldesemtiv), a next-generation fast skeletal muscle troponin activator (FSTA), with its predecessors and relevant alternatives. By presenting supporting experimental data from various disease models, this document aims to validate the therapeutic potential of this compound and inform future research and development.

Introduction to Fast Skeletal Muscle Troponin Activators (FSTAs)

Muscle weakness and fatigue are debilitating symptoms in a range of neuromuscular and non-neuromuscular diseases. Fast skeletal muscle troponin activators (FSTAs) represent a novel therapeutic approach to enhance muscle function directly at the sarcomere, the fundamental unit of muscle contraction. These small molecules sensitize the fast skeletal troponin complex to calcium, thereby increasing the force produced for a given neural input. This mechanism of action holds promise for improving muscle strength and endurance in conditions where neuromuscular input is compromised.

This compound (reldesemtiv) is a next-generation FSTA designed to improve upon the properties of earlier compounds, such as tirasemtiv (B1682385). This guide will compare the performance of this compound with tirasemtiv and a preclinical tool compound, CK-2066260, across various preclinical and clinical disease models.

Mechanism of Action: A Signaling Pathway Overview

FSTAs exert their effects by modulating the calcium-dependent regulation of muscle contraction. The following diagram illustrates the signaling pathway involved.

FSTA_Mechanism_of_Action cluster_neuron Motor Neuron cluster_muscle Skeletal Muscle Fiber Motor_Neuron_Firing Motor Neuron Firing SR_Ca_Release Sarcoplasmic Reticulum Ca2+ Release Motor_Neuron_Firing->SR_Ca_Release Neurotransmitter Release & Depolarization Troponin_Complex Troponin Complex SR_Ca_Release->Troponin_Complex Ca2+ Binding Actin_Myosin_Interaction Actin-Myosin Interaction (Cross-bridge Cycling) Troponin_Complex->Actin_Myosin_Interaction Conformational Change (Tropomyosin Shift) Muscle_Contraction Muscle Contraction (Force Production) Actin_Myosin_Interaction->Muscle_Contraction CK2127107 This compound (Reldesemtiv) CK2127107->Troponin_Complex Sensitizes to Ca2+ (Slows Ca2+ off-rate) In_Situ_Muscle_Force_Workflow Anesthesia Anesthetize Animal Surgery Surgical Exposure of Muscle and Nerve Anesthesia->Surgery Setup Attach Tendon to Force Transducer & Place Electrodes on Nerve Surgery->Setup Optimization Determine Optimal Muscle Length (L0) Setup->Optimization Baseline_Measurement Measure Baseline Force-Frequency Response Optimization->Baseline_Measurement Compound_Administration Administer Test Compound Baseline_Measurement->Compound_Administration Post_Dose_Measurement Measure Post-Dose Force-Frequency Response Compound_Administration->Post_Dose_Measurement Data_Analysis Data Analysis and Comparison Post_Dose_Measurement->Data_Analysis

Independent Verification of Reldesemtiv: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published data on Reldesemtiv, an investigational fast skeletal muscle troponin activator (FSTA), with alternative therapies for Amyotrophic Lateral Sclerosis (ALS) and data from its investigation in Spinal Muscular Atrophy (SMA). All data is compiled from publicly available clinical trial results.

Mechanism of Action

Reldesemtiv is a small molecule designed to selectively activate the fast skeletal muscle troponin complex. By increasing the sensitivity of this complex to calcium, it amplifies the muscle's response to nerve signals. This mechanism aims to increase muscle force and delay the onset of muscle fatigue in conditions characterized by neuromuscular decline.

Reldesemtiv_MOA Reldesemtiv Mechanism of Action cluster_muscle_cell Skeletal Muscle Fiber Neuron Motor Neuron Signal (Action Potential) Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum Neuron->Ca_Release Triggers Troponin Troponin Complex (Unbound) Ca_Release->Troponin Ca²⁺ binds to Bound_Troponin Reldesemtiv-Bound Troponin Complex Reldesemtiv Reldesemtiv Reldesemtiv->Troponin Binds to Ca_Sensitivity Increased Ca²⁺ Sensitivity Bound_Troponin->Ca_Sensitivity Results in Contraction Enhanced & Prolonged Muscle Contraction Ca_Sensitivity->Contraction Leads to

Caption: Signaling pathway of Reldesemtiv in skeletal muscle.

Quantitative Data Comparison: Reldesemtiv in Amyotrophic Lateral Sclerosis (ALS)

Reldesemtiv was evaluated for ALS in the Phase 2 FORTITUDE-ALS trial and the subsequent Phase 3 COURAGE-ALS trial. The Phase 3 trial was terminated for futility, and development for ALS was discontinued. The most informative data comes from the Phase 2 trial, which, while failing to meet its primary endpoint, showed some trends in post-hoc analyses. This data is compared below with pivotal trial data for two approved ALS treatments, Riluzole and Edaravone.

Treatment Clinical Trial Primary Endpoint & Result Change in ALSFRS-R Score (vs. Placebo) Notes
Reldesemtiv FORTITUDE-ALS (Phase 2)Primary Endpoint (SVC): Not met (p=0.11).[1][2]-25% reduction in decline (Pooled doses vs. placebo, post-hoc analysis, p=0.01).[1]Trial did not meet primary or secondary endpoints.[1] The subsequent Phase 3 trial was terminated due to futility.[3]
Riluzole Pivotal TrialsPrimary Endpoint (Survival): Met.Not the primary endpoint; functional improvement was not demonstrated.[4]Showed a 2-3 month survival benefit in pivotal trials.[5] Real-world evidence suggests a median benefit of 6-19 months.[5]
Edaravone Study 19 (Phase 3)Primary Endpoint (ALSFRS-R): Met.2.49 point slower decline over 24 weeks (Edaravone: -5.01, Placebo: -7.50).Approved for ALS based on slowing functional decline in a specific subset of patients.
  • ALSFRS-R: Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised. A lower score indicates greater functional impairment. The scale is out of 48 points.

  • SVC: Slow Vital Capacity. A measure of respiratory function.

Quantitative Data Comparison: Reldesemtiv in Spinal Muscular Atrophy (SMA)

Reldesemtiv was assessed in a Phase 2, hypothesis-generating study in patients with Type II, III, or IV SMA. The trial explored several outcome measures, with notable effects on endurance and respiratory muscle strength.

Treatment Arm Outcome Measure Result (Least Squares Mean Difference from Placebo) p-value
Reldesemtiv 450 mg BID 6-Minute Walk Distance (6MWD) at Week 4+35.6 meters 0.0037
6-Minute Walk Distance (6MWD) at Week 8+24.9 meters0.058
Max. Expiratory Pressure (MEP) at Week 8+13.2 cm H₂O 0.03
Reldesemtiv 150 mg BID Max. Expiratory Pressure (MEP) at Week 8+11.7 cm H₂O 0.038
  • 6MWD: 6-Minute Walk Distance. Measures sub-maximal aerobic capacity and endurance.

  • MEP: Maximum Expiratory Pressure. A measure of the strength of respiratory muscles.

Experimental Protocols

Key ALS Clinical Trial Workflow (FORTITUDE-ALS)

The Phase 2 FORTITUDE-ALS study was a double-blind, randomized, dose-ranging, placebo-controlled trial involving 458 patients with ALS.

FORTITUDE_Workflow FORTITUDE-ALS (Phase 2) Trial Workflow Screening Patient Screening (N=458) Randomization Randomization (1:1:1:1) Screening->Randomization Placebo Placebo (Twice Daily) Randomization->Placebo Dose1 Reldesemtiv 150 mg (Twice Daily) Randomization->Dose1 Dose2 Reldesemtiv 300 mg (Twice Daily) Randomization->Dose2 Dose3 Reldesemtiv 450 mg (Twice Daily) Randomization->Dose3 Endpoint Primary & Secondary Endpoint Assessment at Week 12 FollowUp 4-Week Follow-Up (Post-Treatment) Endpoint->FollowUp

Caption: High-level workflow for the FORTITUDE-ALS Phase 2 trial.
Measurement of Key Endpoints

  • ALS Functional Rating Scale-Revised (ALSFRS-R): This is a 12-item questionnaire assessing the patient's ability to perform daily activities. It is administered as a structured interview by a trained evaluator who probes the patient's responses to accurately score their functional status on a 5-point scale (0=cannot do, 4=normal ability) for each item. The total score ranges from 0 to 48. Harmonized standard operating procedures are in place to ensure consistency across clinical trial sites.

  • Slow Vital Capacity (SVC): This pulmonary function test measures the total volume of air that can be slowly and completely exhaled after a maximal inhalation. The procedure requires the patient to be seated and wear a nose clip. After a period of stable, normal breathing, the patient is instructed to take a slow, deep breath in to maximum capacity, and then exhale slowly and completely. The maneuver is repeated a minimum of three times, and the best result is recorded.

References

A Head-to-Head Comparison of Reldesemtiv with Other Muscle Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the fast skeletal muscle troponin activator (FSTA) Reldesemtiv with its predecessor, Tirasemtiv (B1682385), and the cardiac myosin activator, Omecamtiv Mecarbil. The information is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.

Overview and Mechanism of Action

Reldesemtiv and Tirasemtiv are both fast skeletal muscle troponin activators (FSTAs) that were developed by Cytokinetics.[1] They work by increasing the sensitivity of the troponin complex in fast skeletal muscle fibers to calcium.[2] This is achieved by slowing the rate of calcium release from the troponin C component, which leads to an amplification of the muscle's response to nerve signals, resulting in increased muscle force and a delay in fatigue.[3][4] Reldesemtiv is a second-generation FSTA, designed to have an improved tolerability profile compared to Tirasemtiv, particularly concerning central nervous system (CNS) side effects.[5] This is attributed to its reduced ability to cross the blood-brain barrier.[5]

Omecamtiv Mecarbil , also developed by Cytokinetics, is a cardiac myosin activator.[6] Its primary mechanism involves directly stimulating the enzymatic activity of myosin, the motor protein responsible for muscle contraction.[6] By accelerating the rate-limiting step of the cross-bridge cycle, it increases the number of myosin heads bound to actin at any given time, leading to a more forceful and sustained contraction of the cardiac muscle.[6] While its primary indication is for heart failure, studies have explored its effects on skeletal muscle.

Below is a diagram illustrating the distinct signaling pathways of these muscle enhancers.

cluster_FSTA Fast Skeletal Muscle Troponin Activators (Reldesemtiv, Tirasemtiv) cluster_Myosin_Activator Cardiac Myosin Activator (Omecamtiv Mecarbil) Nerve_Impulse Nerve Impulse Ca_Release Ca2+ Release from Sarcoplasmic Reticulum Nerve_Impulse->Ca_Release Troponin_C Troponin C Ca_Release->Troponin_C Ca_Sensitivity Increased Troponin C Ca2+ Sensitivity Troponin_C->Ca_Sensitivity leads to Reldesemtiv_Tirasemtiv Reldesemtiv / Tirasemtiv Reldesemtiv_Tirasemtiv->Troponin_C binds to Cross_Bridge Actin-Myosin Cross-Bridge Cycling Ca_Sensitivity->Cross_Bridge enhances Muscle_Contraction_FSTA Increased Muscle Contraction Cross_Bridge->Muscle_Contraction_FSTA Myosin_Head Myosin Head ATP_Hydrolysis Accelerated ATP Hydrolysis (Pi release) Myosin_Head->ATP_Hydrolysis accelerates Omecamtiv Omecamtiv Mecarbil Omecamtiv->Myosin_Head binds to Actin_Binding Increased Actin-Myosin Binding ATP_Hydrolysis->Actin_Binding Muscle_Contraction_OM Increased Muscle Contraction Actin_Binding->Muscle_Contraction_OM

Signaling Pathways of Muscle Enhancers

Preclinical Data Comparison

The following table summarizes key preclinical findings for Reldesemtiv, Tirasemtiv, and Omecamtiv Mecarbil.

ParameterReldesemtivTirasemtivOmecamtiv Mecarbil
Target Fast skeletal muscle troponin C[3]Fast skeletal muscle troponin C[4]Cardiac myosin[6]
In Vitro Potency EC50 of 3.4 µM in fast skeletal myofibrils[7]AC40 of 7.0 µM in myofibril ATPase assay[8]Increases Ca2+ sensitivity in skinned cardiac muscle fibers (ΔpCa50 ~0.33 at 1.0 μM)[9]
In Vivo Model Mouse model of Spinal Muscular Atrophy (SMA)[10]Mouse model of Amyotrophic Lateral Sclerosis (ALS) (B6SJL-SOD1G93A)[11]Rat model of disused soleus muscle[12]
Key In Vivo Findings - Increased submaximal skeletal muscle force and power[10]- Delayed onset and reduced degree of muscle fatigue[10]- Significantly increased submaximal isometric force[11]- Increased forelimb grip strength by 38%[5]- Increased grid hang time and rotarod performance[11]- Mitigated the effects of disuse on the functional characteristics of soleus muscle myosin[12]

Clinical Data Comparison

Reldesemtiv and Tirasemtiv have been primarily investigated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA), while Omecamtiv Mecarbil has been predominantly studied in heart failure.

ParameterReldesemtivTirasemtivOmecamtiv Mecarbil
Primary Indication(s) Amyotrophic Lateral Sclerosis (ALS), Spinal Muscular Atrophy (SMA)[10][13]Amyotrophic Lateral Sclerosis (ALS)[1]Heart Failure with Reduced Ejection Fraction (HFrEF)[6]
Key Clinical Trial(s) FORTITUDE-ALS (Phase 2), COURAGE-ALS (Phase 3)[13]VITALITY-ALS (Phase 3)[1]GALACTIC-HF (Phase 3)
Key Efficacy Endpoints - Change in percent predicted Slow Vital Capacity (SVC)[13]- Change in ALS Functional Rating Scale-Revised (ALSFRS-R)[13]- Change in percent predicted Slow Vital Capacity (SVC)[1]- Time to first heart failure event or cardiovascular death
Clinical Outcomes - FORTITUDE-ALS: Did not meet primary endpoint, but post-hoc analyses showed trends favoring Reldesemtiv in reducing decline in SVC and ALSFRS-R.[13]- COURAGE-ALS: Stopped for futility as it showed no evidence of effect on the primary endpoint.[14]- VITALITY-ALS: Failed to meet primary and secondary endpoints.[1] Development was suspended.[14]- GALACTIC-HF: Reduced the risk of the primary composite endpoint, particularly in patients with lower ejection fractions.
Tolerability Generally well-tolerated with fewer CNS side effects compared to Tirasemtiv.[5]Tolerability issues, particularly dizziness, led to high dropout rates in clinical trials.[1]Generally well-tolerated.
Direct Comparison A single-dose study in healthy volunteers showed Reldesemtiv had a greater effect on muscle force generation than Tirasemtiv.[14]See Reldesemtiv column.Not directly compared in a clinical setting for skeletal muscle enhancement.

Experimental Protocols

In Vitro Skinned Muscle Fiber Assay

This assay is crucial for determining the direct effect of the compounds on the contractile machinery of muscle fibers.

cluster_workflow Skinned Muscle Fiber Assay Workflow Muscle_Isolation Isolate Muscle Fibers (e.g., rabbit psoas, rat soleus) Skinned Chemically 'Skin' Fibers (e.g., with Triton X-100) Muscle_Isolation->Skinned Mounting Mount Fiber to Force Transducer Skinned->Mounting Solutions Expose to Activating (high Ca2+) and Relaxing (low Ca2+) Solutions Mounting->Solutions Compound_Addition Add Test Compound (Reldesemtiv, Tirasemtiv, or Omecamtiv Mecarbil) Solutions->Compound_Addition Force_Measurement Measure Isometric Force Generation at various Ca2+ concentrations (pCa) Compound_Addition->Force_Measurement Data_Analysis Analyze Force-pCa Relationship (Determine EC50 or ΔpCa50) Force_Measurement->Data_Analysis

Workflow for Skinned Muscle Fiber Assay
  • Muscle Preparation: Single muscle fibers are isolated from animals, such as rabbit psoas (fast-twitch) or soleus (slow-twitch) muscles.[15] The fibers are then chemically "skinned" using a detergent like Triton X-100 to remove the cell membrane, allowing for direct manipulation of the intracellular environment.[8]

  • Apparatus: The skinned fiber is mounted between a force transducer and a length controller.

  • Solutions: The fiber is exposed to a series of solutions with varying calcium concentrations (pCa) to induce contraction. A high pCa solution (low calcium) is used for relaxation, while a low pCa solution (high calcium) is used for maximal activation.

  • Procedure: The force generated by the muscle fiber is measured at different pCa values in the presence and absence of the test compound. This allows for the determination of the compound's effect on the calcium sensitivity of the myofilaments.

  • Data Analysis: The force-pCa relationship is plotted, and parameters such as the pCa required for half-maximal activation (pCa50) are calculated. A leftward shift in the curve indicates an increase in calcium sensitivity.[15]

In Vivo Muscle Function Assessment

These experiments evaluate the effect of the compounds in a living organism, providing insights into their physiological effects.

  • Animal Models: Commonly used models include mice and rats. For disease-specific studies, transgenic models like the B6SJL-SOD1G93A mouse for ALS are employed.[11]

  • Experimental Setup: The animal is anesthetized, and the muscle of interest (e.g., tibialis anterior, extensor digitorum longus) is surgically exposed while maintaining its nerve and blood supply. The distal tendon is attached to a force transducer.[16]

  • Stimulation: The nerve innervating the muscle is stimulated with electrodes to elicit muscle contractions. The stimulation frequency can be varied to assess force production at submaximal and maximal activation levels.[16]

  • Measurements: Key parameters measured include:

    • Isometric Force: The force generated by the muscle at a constant length.[11]

    • Force-Frequency Relationship: How the force of contraction changes with different stimulation frequencies.

    • Fatigue Resistance: The ability of the muscle to maintain force during repeated stimulation.

  • Drug Administration: The test compound is typically administered systemically (e.g., orally or intravenously) before the muscle function measurements are taken.[11]

Clinical Trial Design: FORTITUDE-ALS (Reldesemtiv) and VITALITY-ALS (Tirasemtiv)

The designs of the Phase 2 trial for Reldesemtiv (FORTITUDE-ALS) and the Phase 3 trial for Tirasemtiv (VITALITY-ALS) shared some similarities, focusing on patients with ALS.

  • Patient Population: Both trials enrolled patients diagnosed with ALS.[1][13]

  • Study Design: Both were randomized, double-blind, placebo-controlled trials.[1][13]

  • Dosage:

    • FORTITUDE-ALS: Patients received Reldesemtiv at doses of 150 mg, 300 mg, or 450 mg twice daily, or a placebo.[13]

    • VITALITY-ALS: Patients were randomized to placebo or one of three target daily doses of Tirasemtiv (250 mg, 375 mg, or 500 mg).

  • Primary Endpoint: The primary efficacy endpoint for both trials was the change from baseline in the percent predicted Slow Vital Capacity (SVC), a measure of respiratory muscle strength.[1][13]

  • Secondary Endpoints: These included measures of muscle strength and functional decline, such as the ALS Functional Rating Scale-Revised (ALSFRS-R).[1][13]

Conclusion

Reldesemtiv was developed as a next-generation fast skeletal muscle troponin activator with the aim of improving upon the tolerability profile of its predecessor, Tirasemtiv. Preclinical and early clinical data suggested that Reldesemtiv had a greater potency in enhancing muscle force. However, despite a better safety profile, Reldesemtiv ultimately failed to demonstrate a significant clinical benefit in a Phase 3 trial for ALS, leading to the discontinuation of its development for this indication. Tirasemtiv's development was also halted due to a lack of efficacy and poor tolerability in its Phase 3 trial.

Omecamtiv Mecarbil, operating through a distinct mechanism of activating myosin, has shown clinical benefit in the context of cardiac muscle dysfunction in heart failure. Its effects on skeletal muscle, while demonstrated in preclinical models, have not been the primary focus of its clinical development.

The journey of these three muscle enhancers underscores the challenges in translating preclinical findings into clinical efficacy, particularly in complex neuromuscular diseases. The data presented here provides a comparative framework for understanding their mechanisms, preclinical potential, and clinical outcomes, which can inform future research and development in the field of muscle biology and therapeutics.

References

Assessing the Translational Relevance of Preclinical Findings with CK-2127107 (Reldesemtiv): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of CK-2127107 (reldesemtiv), a fast skeletal muscle troponin activator (FSTA), with other alternatives, supported by experimental data. We delve into its mechanism of action, summarize key preclinical findings across various disease models, and provide detailed experimental protocols to aid in the assessment of its translational relevance.

Introduction to this compound (Reldesemtiv)

This compound, also known as reldesemtiv (B610437), is an investigational small molecule designed to amplify skeletal muscle function.[1][2][3] It acts as a next-generation fast skeletal muscle troponin activator (FSTA), a class of drugs aimed at improving muscle contractility.[1][4] Developed by Cytokinetics in collaboration with Astellas, this compound has been evaluated in preclinical and clinical studies for its potential therapeutic benefit in conditions characterized by muscle weakness and fatigue, such as Spinal Muscular Atrophy (SMA), Amyotrophic Lateral Sclerosis (ALS), and Chronic Obstructive Pulmonary Disease (COPD).[4][5][6][7][8] The U.S. Food and Drug Administration (FDA) granted it orphan drug designation for the potential treatment of SMA.[3][4][6]

Mechanism of Action

This compound's mechanism of action is centered on the sarcomere, the fundamental unit of muscle contraction.[5][9] It selectively binds to the fast skeletal troponin complex, a key regulatory protein group in muscle fibers.[2][5][10] Specifically, it slows the rate at which calcium is released from the troponin complex.[5][6][10] This action increases the sensitivity of the sarcomere to calcium, leading to a more forceful muscle contraction in response to nerve signals, particularly at submaximal stimulation frequencies that are common during daily activities.[3][5][10][11]

G cluster_neuron Motor Neuron cluster_muscle Skeletal Muscle Fiber Nerve_Signal Nerve Signal (Action Potential) Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum Nerve_Signal->Ca_Release triggers Troponin Troponin Complex Ca_Release->Troponin Ca²⁺ binds to Troponin->Ca_Release increased Ca²⁺ sensitivity Actin_Myosin Actin-Myosin Interaction Troponin->Actin_Myosin enables CK2127107 This compound (Reldesemtiv) CK2127107->Troponin binds to & slows Ca²⁺ release rate Contraction Muscle Contraction Actin_Myosin->Contraction causes

Caption: Mechanism of Action of this compound.

Preclinical Findings and Efficacy

Preclinical studies have demonstrated the potential of this compound to improve muscle function in various animal models.

1. Spinal Muscular Atrophy (SMA) Mouse Models:

In mouse models of SMA, this compound demonstrated positive effects on muscle strength and fatigue resistance.[1][12][13] Studies in Hung Li SMA mice showed that single doses of reldesemtiv increased skeletal muscle force.[3] Furthermore, when used in combination with SMN-upregulating therapies like nusinersen (B3181795) or the risdiplam (B610492) analogue SMN-C1, reldesemtiv produced a significant additional increase in muscle force in response to nerve stimulation.[13] This suggests a complementary therapeutic approach, targeting both the underlying protein deficiency with an SMN upregulator and the resulting muscle weakness with a muscle activator.[13]

Table 1: Effect of Reldesemtiv in Combination with SMN-C1 in a Mouse Model of SMA

Treatment GroupStimulation FrequencyIncrease in Muscle Force vs. SMN-C1 Alonep-value
SMN-C1 (10 mg/kg) + Reldesemtiv (30 mg/kg)50 Hz320%<0.05

Data adapted from preclinical studies presented at the 2019 Annual Cure SMA Conference.[13]

2. Heart Failure-Induced Skeletal Myopathy Rat Model:

To assess its potential in non-neuromuscular conditions involving muscle weakness, this compound was tested in a rat model of heart failure, which leads to skeletal muscle atrophy and exercise intolerance.[10] A single oral dose of this compound substantially increased the exercise performance of these rats, as measured by rotarod running time, to levels comparable to healthy control rats.[10][14]

Table 2: Effect of this compound on Exercise Performance in a Rat Model of Heart Failure

Animal ModelTreatmentOutcome MeasureResult
Rats with Heart FailureSingle Oral Dose (10 mg/kg)Rotarod Running TimeIncreased to levels similar to control rats

Data from a study published in the Journal of Pharmacology and Experimental Therapeutics.[10]

Comparative Performance: this compound vs. Tirasemtiv (B1682385)

Tirasemtiv is a first-generation fast skeletal muscle troponin activator that was also developed by Cytokinetics.[11] Preclinical and early clinical data suggest that this compound (reldesemtiv) is a more potent and potentially better-tolerated successor.[1][11] In comparable pharmacodynamic assays in healthy volunteers, this compound generated more than double the increase in peak muscle force compared to tirasemtiv at stimulation frequencies that mimic normal daily activities.[11] Furthermore, this compound demonstrated these effects at less than half the plasma concentration of tirasemtiv, indicating greater potency.[11]

Table 3: Comparative Potency of FSTAs in Humans

CompoundRelative Plasma Concentration for EffectPeak Force Increase (vs. Placebo)
This compound (Reldesemtiv) 1x~60% increase at 10 Hz
Tirasemtiv >2xLess than half the effect of this compound

Data adapted from a comparative analysis published in Muscle & Nerve.[11][15]

Experimental Protocols

1. In Vivo Plantar Flexor Assay (Mouse SMA Model):

This protocol is used to measure isometric muscle force production in response to nerve stimulation.

  • Animal Model: Hung Li SMA mice.[13]

  • Anesthesia: Mice are anesthetized.

  • Procedure:

    • The sciatic nerve is isolated and stimulated with electrodes at varying frequencies (e.g., 10 Hz to 200 Hz).[13]

    • The foot is secured to a force transducer.

    • The resulting isometric force produced by the plantar flexor muscles is recorded.

  • Data Analysis: A force-frequency curve is generated to assess muscle contractility and sensitivity to nerve input. The addition of reldesemtiv is expected to cause a leftward shift in this curve, indicating increased force at submaximal stimulation frequencies.[13]

2. Rotarod Exercise Performance Test (Rat Heart Failure Model):

This protocol assesses motor coordination and endurance.

  • Animal Model: Rats with surgically induced heart failure (LAD ligation) and sham-operated control rats.[10]

  • Apparatus: A rotating rod (rotarod).

  • Procedure:

    • Rats are placed on the rotarod, which rotates at an accelerating speed.

    • The time each rat remains on the rod before falling is recorded.

    • A single oral dose of this compound (e.g., 10 mg/kg) or a placebo is administered.[10]

    • The test is repeated to measure the change in running time post-treatment.

  • Data Analysis: The running times of the treated group are compared to the placebo group and healthy controls.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SMA Mouse) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Drug_Admin Administer this compound or Placebo Anesthesia->Drug_Admin Setup Secure Animal and Attach Transducers Drug_Admin->Setup Stimulation Apply Nerve Stimulation (Varying Frequencies) Setup->Stimulation Measurement Record Isometric Muscle Force Stimulation->Measurement Plotting Generate Force-Frequency Curves Measurement->Plotting Comparison Compare Treatment vs. Placebo Groups Plotting->Comparison

Caption: Experimental Workflow for In Vivo Muscle Force Assay.

Translational Relevance and Clinical Outlook

The preclinical findings for this compound have shown a reasonable translation into early-phase human trials. Phase I studies in healthy volunteers confirmed that the drug was generally well-tolerated and, consistent with preclinical data, produced significant dose-, concentration-, and frequency-dependent increases in muscle force in response to nerve stimulation.[9][11]

Phase II studies in patients with SMA showed dose-dependent increases in the six-minute walk test (6MWD) and in measures of respiratory strength (Maximal Expiratory Pressure), particularly at the 450 mg dose.[2][12] However, other functional measures did not show significant differences from placebo.[3][12]

It is important to note that while the preclinical and early clinical data were promising, the development of reldesemtiv for ALS was halted after a Phase 3 trial (COURAGE-ALS) met futility criteria at an interim analysis in 2023.[7] The development for SMA has also been discontinued.[16] These outcomes highlight the significant challenges in translating promising preclinical and early-phase efficacy signals into definitive clinical benefits for complex neuromuscular diseases.

Conclusion

Preclinical studies of this compound (reldesemtiv) robustly demonstrated its intended mechanism of action as a fast skeletal muscle troponin activator, showing increased muscle force and exercise capacity in animal models of both neuromuscular and non-neuromuscular diseases. Comparative data indicated its superior potency over the first-generation compound, tirasemtiv. These findings successfully translated into measurable pharmacodynamic effects in early human trials. However, the subsequent discontinuation of late-stage clinical programs underscores the difficulty of converting these improvements in muscle contractility into broad functional benefits for patients with severe degenerative diseases. The data gathered provides valuable insights for future drug development in the field of muscle biology, particularly regarding endpoint selection and the potential for combination therapies.

References

Validating the Specificity of CK-2127107: A Comparative Guide Using Knockout Models as the Gold Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics for neuromuscular disorders, the specificity of a drug candidate is paramount. This guide provides a comprehensive comparison of CK-2127107 (also known as reldesemtiv), a next-generation fast skeletal muscle troponin activator (FSTA), with its predecessor, tirasemtiv (B1682385). We will explore the validation of this compound's specificity, emphasizing the theoretical application of knockout mouse models as the definitive tool for confirming its on-target effects.

This compound is designed to enhance muscle function by selectively sensitizing the fast skeletal muscle troponin complex to calcium, thereby increasing muscle contractility.[1][2] Its high selectivity for fast skeletal muscle fibers over slow skeletal or cardiac muscle is a key advantage, potentially leading to a better safety and tolerability profile compared to earlier-generation compounds.[3] While direct experimental evidence of this compound in a fast skeletal muscle troponin knockout model is not publicly available, this guide will detail the established principles and methodologies for such a validation, alongside existing data that strongly supports its specificity.

Comparative Performance of Fast Skeletal Muscle Troponin Activators

The following table summarizes the key characteristics of this compound and its primary comparator, tirasemtiv, based on available preclinical and clinical data.

FeatureThis compound (Reldesemtiv)TirasemtivCK-2066260 (Preclinical Tool)
Mechanism of Action Fast Skeletal Muscle Troponin ActivatorFast Skeletal Muscle Troponin ActivatorFast Skeletal Muscle Troponin Activator
Selectivity Highly selective for fast skeletal muscle troponin.[3]Selective for fast skeletal muscle troponin.[4]Activates fast skeletal muscle troponin.
Potency Appears more potent than tirasemtiv in increasing muscle force.[5]First-generation FSTA.[5]Preclinical tool compound.[6]
Off-Target Effects Limited penetration of the blood-brain barrier, minimizing CNS side effects.Associated with dizziness, potentially due to GABA receptor potentiation.[2][7]Not intended for clinical use.
Clinical Development Status Investigated for Spinal Muscular Atrophy (SMA) and other neuromuscular indications.[8][9]Development for ALS was discontinued (B1498344) due to missed endpoints in Phase 3 trials.[10]Preclinical research tool.[6]

Validating Specificity with Knockout Models: A Gold Standard Approach

The most rigorous method to validate the specificity of a drug like this compound is to test its effects in a knockout (KO) animal model that lacks the target protein. In this case, a mouse model with a targeted deletion of a fast skeletal muscle-specific troponin subunit (e.g., troponin C, I, or T) would be the ideal platform.

The expected outcome of such an experiment would be that this compound would show a significant effect on muscle function in wild-type (WT) mice but would have no discernible effect in the fast skeletal muscle troponin KO mice. This would provide definitive evidence that the drug's mechanism of action is solely dependent on its interaction with the fast skeletal muscle troponin complex.

Signaling Pathway of Fast Skeletal Muscle Troponin Activation

G Signaling Pathway of this compound Action cluster_0 Muscle Fiber Motor_Neuron Motor Neuron Signal Ca_Release Ca2+ Release from Sarcoplasmic Reticulum Motor_Neuron->Ca_Release Depolarization Troponin_Complex Fast Skeletal Troponin Complex Ca_Release->Troponin_Complex Ca2+ Binding Tropomyosin_Shift Tropomyosin Shift Troponin_Complex->Tropomyosin_Shift CK2127107 This compound CK2127107->Troponin_Complex Sensitizes to Ca2+ Actin_Myosin Actin-Myosin Interaction Tropomyosin_Shift->Actin_Myosin Contraction Muscle Contraction Actin_Myosin->Contraction

Caption: Mechanism of this compound in enhancing muscle contraction.

Experimental Protocols

Generation of a Fast Skeletal Muscle Troponin Knockout Mouse Model

This protocol outlines the general steps for creating a conditional knockout mouse model for a fast skeletal muscle-specific troponin subunit (e.g., Tnnc2, Tnni2, or Tnnt3).

  • Targeting Vector Construction: A targeting vector is designed to introduce loxP sites flanking a critical exon of the target troponin gene. A selectable marker (e.g., neomycin resistance gene) flanked by FRT sites is also included.

  • Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into mouse ES cells. Cells that have undergone successful homologous recombination are selected for using the selectable marker.

  • Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the targeted allele.

  • Cre-Mediated Deletion: The mice carrying the floxed troponin allele are crossed with mice expressing Cre recombinase under the control of a muscle-specific promoter (e.g., MyoD-Cre) to generate mice with a specific deletion of the troponin subunit in skeletal muscle.

  • Genotyping: PCR and Southern blotting are used to confirm the genotype of the mice at each stage.

Proposed Experimental Workflow for Specificity Validation

G Workflow for Validating this compound Specificity cluster_0 Experimental Groups cluster_1 Muscle Function Assessment cluster_2 Expected Outcomes WT_Vehicle Wild-Type (WT) Mice + Vehicle In_Situ In Situ Muscle Contraction Assay WT_Vehicle->In_Situ Skinned_Fiber Skinned Muscle Fiber Mechanics (pCa-Force) WT_Vehicle->Skinned_Fiber WT_CK2127107 WT Mice + this compound WT_CK2127107->In_Situ WT_CK2127107->Skinned_Fiber KO_Vehicle Troponin KO Mice + Vehicle KO_Vehicle->In_Situ KO_Vehicle->Skinned_Fiber KO_CK2127107 Troponin KO Mice + this compound KO_CK2127107->In_Situ KO_CK2127107->Skinned_Fiber WT_Effect Increased Force in WT (this compound vs Vehicle) In_Situ->WT_Effect KO_No_Effect No Change in Force in KO (this compound vs Vehicle) In_Situ->KO_No_Effect Skinned_Fiber->WT_Effect Skinned_Fiber->KO_No_Effect

Caption: Proposed workflow for knockout model-based specificity testing.

In Situ Muscle Contraction Assay

This protocol is adapted from established methods for assessing muscle function in rodents.

  • Animal Preparation: The mouse is anesthetized, and the hindlimb is secured. The sciatic nerve, which innervates the muscles of the lower leg, is exposed.

  • Muscle Preparation: The distal tendon of the tibialis anterior (a fast-twitch muscle) is isolated and attached to a force transducer.

  • Nerve Stimulation: The sciatic nerve is stimulated with a series of electrical pulses at varying frequencies (e.g., 10-200 Hz) to elicit muscle contractions.

  • Force Measurement: The isometric force generated by the muscle at each stimulation frequency is recorded.

  • Drug Administration: this compound or vehicle is administered systemically (e.g., via intraperitoneal injection), and the force-frequency measurements are repeated.

Skinned Muscle Fiber Mechanics

This in vitro assay allows for the direct assessment of the effect of this compound on the contractile properties of muscle fibers.

  • Fiber Preparation: Single muscle fibers are dissected from a fast-twitch muscle and chemically "skinned" (membranes removed) to allow direct access to the contractile proteins.

  • Experimental Setup: The skinned fiber is mounted between a force transducer and a motor.

  • Calcium Activation: The fiber is exposed to a series of solutions with increasing concentrations of calcium (pCa solutions) to determine the force-pCa relationship.

  • Compound Incubation: The experiment is repeated in the presence of varying concentrations of this compound to assess its effect on calcium sensitivity (pCa₅₀) and maximal force production.

Logical Comparison of this compound and Tirasemtiv

G Comparative Features of this compound and Tirasemtiv cluster_0 Shared Characteristics cluster_1 This compound (Reldesemtiv) cluster_2 Tirasemtiv Mechanism Fast Skeletal Muscle Troponin Activator CK_Potency Higher Potency T_Potency First-Generation Potency CK_Safety Improved CNS Safety Profile (Limited Brain Penetration) T_Safety CNS Side Effects (Dizziness)

Caption: Key distinguishing features of this compound and tirasemtiv.

Conclusion

This compound (reldesemtiv) represents a significant advancement in the development of fast skeletal muscle troponin activators. Its high selectivity for its target, coupled with an improved safety profile compared to its predecessor, tirasemtiv, makes it a promising candidate for the treatment of neuromuscular diseases characterized by muscle weakness. While direct validation in a fast skeletal muscle troponin knockout model remains the definitive experiment to confirm its on-target specificity, the existing body of evidence strongly supports its selective mechanism of action. The experimental frameworks outlined in this guide provide a clear path for such definitive validation studies, which are crucial for the continued development of targeted and effective therapies for patients in need.

References

A Comparative Analysis of the Pharmacokinetics of Reldesemtiv and Tirasemtiv

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Reldesemtiv (B610437) and its predecessor, tirasemtiv (B1682385), are both fast skeletal muscle troponin activators (FSTAs) developed to increase muscle force and potentially treat conditions characterized by muscle weakness, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA).[1][2][3] While both compounds share the same mechanism of action, reldesemtiv was engineered as a second-generation FSTA with the goal of an improved clinical profile.[4][5] This guide provides a detailed comparison of their pharmacokinetics, supported by experimental data from preclinical and clinical studies.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for reldesemtiv and tirasemtiv, compiled from various studies.

ParameterReldesemtivTirasemtivSpeciesStudy DetailsSource(s)
Terminal Half-life (t½) 3–4 h (30-270 mg) 9–14 h (500-4000 mg)9.9–14.8 hHumanSingle ascending dose studies in healthy volunteers.[4][6]
Peak Plasma Concentration (Cmax) 26 µM (at 4000 mg) 1.40 µg/mL (150 mg BID) 3.34 µg/mL (450 mg BID)>12 µg/mL (at highest doses)HumanSingle and multiple dose studies.[4][6][7]
Area Under the Curve (AUC) Dose proportional (30-4000 mg)Near-dose proportionalityHumanSingle ascending dose studies.[4][6]
Oral Bioavailability Low in rats43% (mice) >90% (rats and dogs)PreclinicalOral administration studies.[4][8]
Plasma Protein Binding (% unbound) 8% (human)Lower free fraction compared to optimized compoundsHumanIn vitro studies.[4][9]
CNS Penetration Decreased distribution to brain tissue relative to tirasemtivHigher potential for brain penetrationRatTissue distribution studies.[4][5]

Mechanism of Action: Fast Skeletal Muscle Troponin Activation

Both reldesemtiv and tirasemtiv exert their effects by binding to the fast skeletal muscle troponin complex.[1][10] This interaction sensitizes the troponin complex to calcium, slowing the rate of calcium release.[6][11][12] The increased sensitivity to calcium enhances the response of muscle fibers to nerve signals, resulting in greater force production at submaximal stimulation frequencies.[4][13] This mechanism of action is intended to amplify muscle response when neuromuscular input is diminished due to disease.[6][12]

cluster_Neuron Motor Neuron cluster_Muscle Skeletal Muscle Fiber Nerve Signal Nerve Signal Ca_Release Ca2+ Release from Sarcoplasmic Reticulum Nerve Signal->Ca_Release Stimulates Troponin Fast Skeletal Troponin Complex Ca_Release->Troponin Ca2+ Binds Actin_Myosin Actin-Myosin Interaction Troponin->Actin_Myosin Conformational Change Contraction Muscle Contraction Actin_Myosin->Contraction Force Generation Reldesemtiv_Tirasemtiv Reldesemtiv or Tirasemtiv Reldesemtiv_Tirasemtiv->Troponin Sensitizes to Ca2+

Shared signaling pathway for Reldesemtiv and Tirasemtiv.

Experimental Protocols

Human Pharmacokinetic and Pharmacodynamic Studies

The pharmacokinetic profiles of reldesemtiv and tirasemtiv in humans have been evaluated in Phase 1 and Phase 2 clinical trials. A general outline of the methodology used in these studies is as follows:

  • Study Design : Single ascending dose and multiple dose studies were conducted in healthy volunteers and patient populations (e.g., ALS, SMA).[2][4][6][14] These trials were often randomized, double-blind, and placebo-controlled.[1][2]

  • Dosing : Oral formulations of the drugs were administered at various dosages. For instance, single doses of reldesemtiv were evaluated up to 4000 mg, and multiple-dose regimens for reldesemtiv included 150 mg and 450 mg twice daily.[4][15][16] Tirasemtiv was tested at doses up to 1000 mg in single-dose studies.[6]

  • Sample Collection : Blood samples were collected at predetermined time points post-dosing to determine plasma drug concentrations.[7]

  • Bioanalysis : Plasma concentrations of the parent drug and its metabolites were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[17][18]

  • Pharmacokinetic Analysis : Non-compartmental analysis was used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and terminal half-life.[6][7]

  • Pharmacodynamic Assessment : The effect of the drugs on muscle function was often assessed by measuring the force-frequency response of a specific muscle (e.g., tibialis anterior) following nerve stimulation.[4][6]

cluster_workflow Pharmacokinetic Study Workflow start Subject Screening & Enrollment randomization Randomization (Drug vs. Placebo) start->randomization dosing Oral Administration (Single or Multiple Doses) randomization->dosing sampling Serial Blood Sampling dosing->sampling analysis Plasma Concentration Analysis (HPLC-MS/MS) sampling->analysis pk_pd Pharmacokinetic & Pharmacodynamic Analysis analysis->pk_pd end Data Interpretation & Reporting pk_pd->end

A typical workflow for a clinical pharmacokinetic study.
Preclinical Pharmacokinetic Studies

Preclinical evaluation in animal models provided initial pharmacokinetic data and informed human dose projections.

  • Species : Studies were conducted in various animal models, including mice and rats.[4][8][9]

  • Administration : Drugs were typically administered orally.[4][8]

  • Bioavailability and Distribution : Oral bioavailability was determined by comparing plasma concentrations after oral and intravenous administration.[8] Tissue distribution studies were performed to assess the penetration of the compounds into different tissues, including muscle and brain.[4]

  • Metabolism : In vitro studies using human liver microsomes and hepatocytes were conducted to investigate the metabolic stability and identify major metabolites of the drugs.[4][17]

Comparative Summary

Reldesemtiv was developed to improve upon the properties of tirasemtiv. A key differentiator is its reduced penetration of the central nervous system, which was a strategy to improve tolerability by minimizing side effects like dizziness that were observed with tirasemtiv.[4][5][16] While both drugs increase muscle force in a dose-dependent manner, reldesemtiv has shown a significantly increased muscle response at similar total plasma concentrations in human studies.[4]

The pharmacokinetic profile of reldesemtiv is characterized by a dose-dependent half-life, increasing at higher doses, whereas tirasemtiv exhibits a more consistent half-life across its tested dose range.[4][6] Preclinical data indicated that tirasemtiv had good oral bioavailability across multiple species, a property that was a focus of optimization during its development.[8][9] In contrast, some advanced compounds in the reldesemtiv development program, including in rats, showed low bioavailability.[4]

Despite promising initial findings, both tirasemtiv and reldesemtiv ultimately failed to meet their primary endpoints in pivotal Phase 3 clinical trials for ALS, leading to the discontinuation of their development for this indication.[3][5][19] Nevertheless, the study of these compounds has provided valuable insights into the potential of fast skeletal muscle troponin activators as a therapeutic approach.

References

Evaluating the Improved Side Effect Profile of Reldesemtiv: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Reldesemtiv, an investigational fast skeletal muscle troponin activator (FSTA), has been developed for the potential treatment of diseases associated with muscle weakness and fatigue, such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA). A key aspect of its development has been the focus on an improved safety and tolerability profile compared to earlier-generation compounds and existing standard-of-care treatments. This guide provides a detailed comparison of the side effect profile of Reldesemtiv with relevant alternatives, supported by data from clinical trials.

Executive Summary

Reldesemtiv has demonstrated a generally manageable side effect profile in clinical trials. The most frequently reported adverse events include fatigue, nausea, and headache.[1][2][3] Notably, it was designed to have limited penetration of the blood-brain barrier, which has resulted in a lower incidence of central nervous system (CNS) side effects, such as dizziness, a dose-limiting factor for the first-generation FSTA, tirasemtiv.[4][5][6] Dose-dependent, reversible elevations in liver transaminases and decreases in the estimated glomerular filtration rate (eGFR) have been observed and monitored in clinical studies.[1][2][5] When compared to standard-of-care treatments for ALS (Riluzole, Edaravone) and SMA (Nusinersen, Risdiplam), Reldesemtiv presents a distinct side effect profile, which this guide will explore in detail.

Comparative Side Effect Profiles

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) for Reldesemtiv and standard-of-care therapies for ALS and SMA, based on data from their respective clinical trials. It is important to note that direct cross-trial comparisons should be interpreted with caution due to differences in study populations, trial designs, and duration of treatment.

Table 1: Comparison of Common Adverse Events in ALS Clinical Trials
Adverse EventReldesemtiv (FORTITUDE-ALS, Pooled Doses)RiluzoleEdaravonePlacebo
Gastrointestinal
NauseaMost Common[5]16%[7]--
ConstipationReported[2]->10%[8]-
Neurological
FatigueMost Common[5]-Reported[9]-
HeadacheMost Common[1]->10%[8]-
DizzinessNot increased vs. Placebo[10]Reported[11]--
Musculoskeletal
Weakness/Asthenia-19%[7]Reported[9]-
Gait Disturbance-->10%[8]-
Other
Contusion (Bruising)-->10%[8]-
Decreased Lung Function-10%[7]--
Mouth Numbness-29-38%[7]--
Laboratory Abnormalities
Elevated Liver Enzymes~5%[5]Reported[11]--
Decreased eGFRDose-dependent[1]---

Data for Reldesemtiv is from the Phase 2 FORTITUDE-ALS trial.[5][12] Data for Riluzole and Edaravone are compiled from prescribing information and clinical trial publications.[7][8][9][11] Dashes (-) indicate that the adverse event was not reported as one of the most common in the available sources.

Table 2: Comparison of Common Adverse Events in SMA Clinical Trials
Adverse EventReldesemtiv (Phase 2, NCT02644668)Nusinersen (ENDEAR Trial)Risdiplam (B610492) (FIREFISH Trial)Placebo/Sham Control
Respiratory
Upper Respiratory Infection-39.9%[13]54%[14]-
Lower Respiratory Infection/Pneumonia-26.6%[13]50%[15]-
Gastrointestinal
NauseaMost Common[13]---
ConstipationMost Common[13]Reported[2]5%[16]-
Vomiting-Reported[17]24%[11]5%[17]
Diarrhea--29%[11]-
General
HeadacheMost Common[13]---
FatigueMost Common[18]---
Fever (Pyrexia)-40.1%[13]64%[15]-
Skin
Rash--5% (maculopapular)[16]-

Data for Reldesemtiv is from a Phase 2 trial in patients with SMA Types 2, 3, or 4.[13][18] Data for Nusinersen is from a meta-analysis including the ENDEAR trial.[13] Data for Risdiplam is from the FIREFISH trial in Type 1 SMA.[11][14][15][16] It's critical to recognize the different patient populations (infantile-onset vs. later-onset SMA) when interpreting this data.

Experimental Protocols

The assessment of the side effect profile of Reldesemtiv was a key component of its clinical development program. The methodologies employed are consistent with standard practices for clinical trial safety monitoring.

Adverse Event Monitoring and Reporting

In the Reldesemtiv clinical trials, as is standard, all adverse events (AEs) were documented, regardless of their perceived relationship to the study drug.[5][19] The process typically involves:

  • Data Collection: Investigators systematically collect information on any unfavorable and unintended sign, symptom, or disease that occurs after a participant consents to join the trial. This is done through a combination of spontaneous reporting by the participant, direct questioning by study staff, and clinical and laboratory assessments at scheduled study visits.[20]

  • Standardized Terminology: AEs are coded using a standardized medical dictionary, most commonly the Medical Dictionary for Regulatory Activities (MedDRA). This ensures consistency in the classification of events across different clinical trial sites and studies.[21]

  • Severity Grading: The severity of each AE is graded, typically using a standardized scale such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[22][23] This scale ranges from Grade 1 (Mild) to Grade 5 (Death related to AE).[24][25]

  • Causality Assessment: The investigator assesses the relationship between the study drug and the occurrence of the AE (e.g., related, possibly related, not related).

  • Reporting: Serious adverse events (SAEs), which include events that are life-threatening, result in hospitalization, or cause significant disability, are required to be reported to regulatory authorities and the study sponsor in an expedited manner.

G cluster_0 Adverse Event (AE) Monitoring Workflow Patient Trial Participant Collection Data Collection (Patient Reports, Clinical Assessment) Patient->Collection Coding AE Coding (MedDRA) Collection->Coding Grading Severity Grading (e.g., CTCAE) Coding->Grading Causality Causality Assessment Grading->Causality SAE Serious AE? Causality->SAE Reporting Reporting to Sponsor & Regulatory Authorities Database Clinical Trial Safety Database Reporting->Database Expedited SAE->Reporting Yes SAE->Database No

Workflow for Adverse Event Monitoring in Clinical Trials.
Key Reldesemtiv Clinical Trial Protocols

  • FORTITUDE-ALS (Phase 2b in ALS; NCT03160898): This was a randomized, double-blind, placebo-controlled, dose-ranging trial that enrolled 458 patients with ALS diagnosed within 24 months.[12] Participants were randomized to receive one of three doses of Reldesemtiv (150 mg, 300 mg, or 450 mg twice daily) or a placebo for 12 weeks.[26] Safety assessments included the monitoring of AEs, laboratory tests (including liver function tests and renal function markers like cystatin C-based eGFR), vital signs, and electrocardiograms.[1][12]

  • Phase 2 in SMA (NCT02644668): This was a randomized, double-blind, placebo-controlled trial that enrolled 70 ambulatory and non-ambulatory patients aged 12 and older with SMA Types 2, 3, or 4.[7][18] Participants received either Reldesemtiv (150 mg or 450 mg twice daily) or a placebo for 8 weeks.[7] The secondary objectives included evaluating the safety and tolerability of Reldesemtiv, which involved comprehensive AE monitoring.[19]

Mechanism of Action and Side Effect Profile

Reldesemtiv's mechanism of action is central to understanding both its therapeutic potential and its side effect profile.

Reldesemtiv is a fast skeletal muscle troponin activator (FSTA).[22] In muscle contraction, nerve impulses lead to the release of calcium (Ca2+) within muscle cells. This calcium binds to the troponin complex, initiating a conformational change that allows for the interaction of actin and myosin, resulting in muscle contraction. Reldesemtiv binds to the troponin complex in fast-twitch muscle fibers and slows the rate at which calcium is released from it.[1][27] This sensitizes the muscle fiber to calcium, meaning that for a given amount of calcium, a greater and more sustained muscle contraction can be generated.[22]

This muscle-directed mechanism is distinct from that of the approved SMA therapies, which aim to increase the production of the survival motor neuron (SMN) protein.[28] The improved side effect profile of Reldesemtiv compared to the earlier FSTA, tirasemtiv, is attributed to its limited ability to cross the blood-brain barrier.[29] This reduces the potential for CNS-mediated side effects like dizziness, which was a significant issue with tirasemtiv.[4][10]

G cluster_pathway Reldesemtiv Signaling Pathway NI Neuronal Input SR Sarcoplasmic Reticulum NI->SR Stimulates Ca Ca2+ SR->Ca Releases Troponin Troponin Complex Ca->Troponin Binds to ActinMyosin Actin-Myosin Interaction Troponin->ActinMyosin Initiates Rel Reldesemtiv Rel->Troponin Binds to & Sensitizes Contraction Increased Muscle Contraction Force ActinMyosin->Contraction

Mechanism of Action of Reldesemtiv.

Conclusion

The development of Reldesemtiv prioritized an improved tolerability profile, particularly concerning CNS side effects that limited the development of its predecessor. Clinical trial data indicates that the most common side effects are generally mild to moderate and include fatigue, nausea, and headache. While dose-dependent and reversible effects on renal and hepatic laboratory parameters have been noted, the overall incidence of serious adverse events in the FORTITUDE-ALS trial was comparable to placebo.[1] The clinical development of Reldesemtiv for ALS was ultimately discontinued (B1498344) due to a lack of efficacy in a Phase 3 trial, not due to safety concerns.[29][30] For researchers and drug development professionals, the experience with Reldesemtiv underscores the feasibility of developing targeted muscle activators with a manageable side effect profile, providing valuable insights for future therapeutic strategies in neuromuscular diseases.

References

Validation of Biomarkers for Reldesemtiv's Therapeutic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv is a second-generation fast skeletal muscle troponin activator (FSTA) that sensitizes the sarcomere to calcium, thereby increasing muscle contractility. It was investigated as a potential therapeutic agent for diseases associated with muscle weakness, primarily Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA). This guide provides a comprehensive comparison of the biomarkers used to validate the therapeutic effect of Reldesemtiv in clinical trials, alongside those used for its predecessor, Tirasemtiv, and other approved treatments for ALS and SMA.

Reldesemtiv: Mechanism of Action

Reldesemtiv's mechanism of action centers on enhancing the calcium sensitivity of the troponin complex in fast skeletal muscle fibers. By slowing the rate of calcium release from troponin C, it amplifies the muscle's response to neuronal signals, leading to increased muscle force and stamina.

Reldesemtiv_Mechanism cluster_muscle_fiber Skeletal Muscle Fiber Neuronal\nInput Neuronal Input Ca2+\nRelease Ca2+ Release Neuronal\nInput->Ca2+\nRelease triggers Troponin C Troponin C Ca2+\nRelease->Troponin C binds to Muscle\nContraction Muscle Contraction Troponin C->Muscle\nContraction initiates Reldesemtiv Reldesemtiv Reldesemtiv->Troponin C sensitizes

Caption: Reldesemtiv enhances muscle contraction by sensitizing Troponin C to calcium.

Clinical Biomarkers in Reldesemtiv Clinical Trials

The clinical development of Reldesemtiv for ALS involved two key Phase 2 and 3 trials: FORTITUDE-ALS and COURAGE-ALS. The primary and secondary endpoints in these trials served as the main biomarkers to assess therapeutic efficacy.

Comparison with Tirasemtiv

Reldesemtiv was developed as a successor to Tirasemtiv, a first-generation FSTA. The clinical trials for both drugs utilized similar biomarkers, allowing for a direct comparison of their intended therapeutic effects.

Biomarker/EndpointReldesemtiv (FORTITUDE-ALS - Phase 2)Tirasemtiv (VITALITY-ALS - Phase 3)
Primary Endpoint Change from baseline in percent predicted Slow Vital Capacity (SVC)Change in Slow Vital Capacity (SVC) from baseline to 24 weeks
ResultDid not meet statistical significance (p=0.11)[1]Did not show a meaningful effect[2]
Secondary Endpoints
ALSFRS-RShowed a trend toward slower decline (p=0.09)[1]No significant differences observed[2]
Muscle StrengthNo statistically significant effects (p=0.31)[1]No significant differences observed[2]

Note: The COURAGE-ALS Phase 3 trial for Reldesemtiv was terminated for futility as it did not meet its primary or secondary endpoints.[3][4][5][6]

Comparison with Other Approved Therapies

A direct comparison of biomarkers between Reldesemtiv and other approved drugs for ALS and SMA is challenging due to differing mechanisms of action and clinical trial designs. However, a summary of biomarkers used for these alternatives provides context for the broader landscape of therapeutic validation in these diseases.

ALS Alternatives
DrugMechanism of ActionKey Biomarkers/Endpoints
Riluzole (B1680632) Glutamate antagonistSurvival, Tracheostomy-free survival, Functional decline (ALSFRS-R)[7][8]
Edaravone AntioxidantSlowing of functional decline (ALSFRS-R), Oxidative stress markers (exploratory)[9][10]
SMA Alternatives
DrugMechanism of ActionKey Biomarkers/Endpoints
Nusinersen SMN2 splicing modifierMotor milestone achievement, Event-free survival, Neurofilament levels (exploratory)[11][12][13]
Onasemnogene Abeparvovec SMN1 gene replacement therapyEvent-free survival, Motor milestone achievement[14][15][16][17]
Risdiplam (B610492) SMN2 splicing modifierMotor function, SMN protein levels, Neurofilament levels (exploratory)[18][19][20][21][22]

Experimental Protocols

Clinical Assessments

A standardized workflow is crucial for the reliable measurement of clinical biomarkers.

Clinical_Assessment_Workflow cluster_workflow Clinical Biomarker Assessment Workflow Patient\nRecruitment Patient Recruitment Baseline\nAssessment Baseline Assessment Patient\nRecruitment->Baseline\nAssessment Treatment\nAdministration Treatment Administration Baseline\nAssessment->Treatment\nAdministration Follow-up\nAssessments Follow-up Assessments Treatment\nAdministration->Follow-up\nAssessments Data\nAnalysis Data Analysis Follow-up\nAssessments->Data\nAnalysis

Caption: Standardized workflow for clinical biomarker assessment in trials.

1. Slow Vital Capacity (SVC)

  • Methodology: Spirometry is used to measure the volume of air a patient can slowly exhale after a maximal inhalation. The patient is instructed to breathe normally into the spirometer, then take the deepest breath possible and exhale slowly and completely. The total volume of exhaled air is the SVC.

2. ALS Functional Rating Scale-Revised (ALSFRS-R)

  • Methodology: A validated questionnaire that assesses the patient's ability to perform daily activities. It consists of 12 questions, each scored from 0 (unable to perform) to 4 (normal ability). The total score ranges from 0 to 48, with higher scores indicating better function.

Biochemical Biomarkers

While not primary endpoints in the Reldesemtiv trials, biochemical markers of muscle fatigue and inflammation are relevant for assessing the biological activity of muscle-targeted therapies.

1. Serum Lactate (B86563)

  • Sample Collection and Handling: Blood is collected into a tube containing a glycolysis inhibitor (e.g., sodium fluoride). The sample is immediately placed on ice and centrifuged to separate the plasma.

  • Assay Principle: An enzymatic assay where lactate is oxidized by lactate oxidase to produce pyruvate (B1213749) and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, which is measured spectrophotometrically.

2. Interleukin-6 (IL-6)

  • Sample Collection and Handling: Serum or plasma is collected and can be stored at -80°C until analysis.

  • Assay Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is typically used. A capture antibody specific for IL-6 is coated onto a microplate. The sample is added, and any IL-6 present binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the IL-6. A substrate is added, and the resulting color change is proportional to the amount of IL-6 in the sample.

Conclusion

The validation of therapeutic efficacy for Reldesemtiv primarily relied on clinical outcome assessments, specifically SVC and ALSFRS-R, which are established biomarkers of disease progression in ALS. While these biomarkers showed some trends in Phase 2, they did not reach statistical significance in the pivotal Phase 3 trial, leading to the discontinuation of the drug's development. The comparison with Tirasemtiv highlights the challenges in developing effective FSTAs. The broader context of biomarkers for other approved ALS and SMA therapies underscores the diversity of approaches to validating treatments for these complex neuromuscular diseases, with a growing interest in molecular biomarkers like neurofilaments to complement clinical assessments. Future drug development in this area will likely benefit from a multi-modal approach to biomarker validation, integrating clinical, biochemical, and potentially digital markers to provide a more comprehensive understanding of therapeutic effects.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CK-2127107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance in the Handling and Disposal of CK-2127107.

This document provides crucial safety and logistical information for the proper disposal of this compound (also known as Reldesemtiv), a fast skeletal muscle troponin activator used in research. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

This compound should be treated as a hazardous substance.[1] All personnel must review the complete Safety Data Sheet (SDS) before use.[1] Standard personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[2] Work should be conducted in a well-ventilated area. Avoid inhalation, ingestion, or contact with eyes and skin.[1][2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular FormulaC₁₉H₁₈F₂N₆O[1]
Molecular Weight384.4 g/mol [1]
Purity≥95%[1]
FormSolid[1]
Storage Temperature-20°C[1]
Stability≥4 years at -20°C[1]
Solubility in DMSOSparingly soluble (1-10 mg/ml)[1]
EC₅₀ (Fast Skeletal Myofibrils)3.4 μM[3]

Experimental Protocols Cited

While specific experimental protocols for the synthesis or use of this compound are not detailed in the provided search results, its application as a fast skeletal muscle troponin activator has been studied. For instance, in a rat model of heart failure, Reldesemtiv (10 mg/kg; p.o.) was shown to significantly improve rotarod performance.[3] It has also been administered to humans in clinical trials in single oral doses ranging from 30 mg to 4,000 mg.[4]

Step-by-Step Disposal Procedures for this compound

As a specific Safety Data Sheet with detailed disposal instructions was not available in the search results, the following procedure is based on general best practices for the disposal of research-grade chemical waste.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any unused or expired solid this compound, as well as any lab materials heavily contaminated with the solid compound (e.g., weigh boats, contaminated gloves, bench paper), in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (Reldesemtiv)," and the approximate quantity of waste. Include any solvent information for liquid waste.

Step 3: Storage of Waste

  • Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is cool, dry, and well-ventilated.

  • Keep containers sealed to prevent accidental spills or releases.

Step 4: Accidental Spill Clean-up

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with soap and water.[2]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Step 5: Final Disposal

  • The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • The appropriate waste code should be determined in consultation with the EHS office and the disposal vendor.

  • Never dispose of this compound down the drain or in the regular trash.

Mandatory Visualizations

CK2127107_Disposal_Workflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Final Disposal start Start: Unused or Contaminated This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for CK-2127107 (Reldesemtiv)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of CK-2127107, also known as Reldesemtiv. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Safety glasses or gogglesProtects eyes from splashes or aerosolized particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact with the compound.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[2][3]
Respiratory Protection Not generally required under normal use with adequate ventilationMay be necessary if there is a risk of aerosolization or if working in a poorly ventilated area.

II. Health and Safety Information

This compound is a fast skeletal muscle troponin activator.[4][5][6] While clinical trials have assessed its effects in humans, comprehensive toxicological properties for laboratory handling are still being determined.[7][8][9][10][11] The following potential hazards should be considered:

Hazard Description Precautionary Measures
Eye Contact May cause irritation.Immediately flush eyes with plenty of water for at least 15 minutes.[2]
Skin Contact May cause irritation upon prolonged contact.[1]Wash the affected area thoroughly with soap and water.
Inhalation Prolonged inhalation may be harmful.[1]Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Expected to be a low ingestion hazard, but may be harmful.[1]Rinse mouth with water. Do not induce vomiting. Seek medical attention.

III. Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area.[3]

  • Avoid direct contact with the compound. Use the PPE outlined in Section I.

  • Minimize the generation of dust or aerosols.

  • After handling, wash hands thoroughly.[2]

Storage: this compound is typically supplied as a powder. Recommended storage conditions are as follows:

Form Storage Temperature Duration
Powder-20°C1 year[4]
In solvent-80°C2 years[4]
  • Store in a tightly sealed, clearly labeled container.[2]

  • Keep away from direct heat and sunlight.[2]

IV. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

General Disposal Guidelines:

  • Unused Compound: Collect in a designated, labeled, and sealed container for chemical waste.

  • Contaminated Materials: Items such as gloves, pipette tips, and empty containers should be placed in a sealed bag or container for chemical waste.

  • Waste Disposal Company: The final disposal should be handled by a licensed chemical waste disposal company.

The following diagram illustrates the general workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Area B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G I Remove and Dispose of PPE F->I H Dispose of Waste via Licensed Contractor G->H J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling and Disposal of this compound.

V. Experimental Protocols: Solution Preparation

This compound can be prepared in various solvents for experimental use. The following table outlines common solvent preparations.[4]

Protocol Solvents Resulting Concentration Notes
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.41 mM)If precipitation occurs, heating and/or sonication can aid dissolution.
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.41 mM)Consider this protocol carefully for dosing periods exceeding half a month.
3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.41 mM)-

The following diagram illustrates the decision-making process for selecting a solvent preparation protocol.

G start Start: Need to Prepare this compound Solution decision1 Consider Dosing Duration start->decision1 protocol1 Protocol 1: 10% DMSO 40% PEG300 5% Tween-80 45% Saline decision1->protocol1 Short Duration protocol2 Protocol 2: 10% DMSO 90% (20% SBE-β-CD in Saline) decision1->protocol2 Long Duration (>0.5 month) (Use with caution) protocol3 Protocol 3: 10% DMSO 90% Corn Oil decision1->protocol3 Alternative Vehicle end Solution Prepared protocol1->end protocol2->end protocol3->end

Caption: Decision Tree for this compound Solution Preparation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.